molecular formula C9H9BrO2 B102894 1-(5-Bromo-2-hydroxyphenyl)propan-1-one CAS No. 17764-93-1

1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Cat. No.: B102894
CAS No.: 17764-93-1
M. Wt: 229.07 g/mol
InChI Key: NDXLYRKTHTZXRC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXLYRKTHTZXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938967
Record name 1-(5-Bromo-2-hydroxyphenyl)propan-1-one
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17764-93-1
Record name 1-(5-Bromo-2-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17764-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-hydroxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Bromo-2'-hydroxypropiophenone
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Foundational & Exploratory

1-(5-Bromo-2-hydroxyphenyl)propan-1-one CAS number 17764-93-1 validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Validation of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one: CAS Number 17764-93-1

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the validation of this compound, a crucial intermediate in pharmaceutical and organic synthesis. The primary objective is to establish a self-validating framework for confirming the compound's identity, purity, and structural integrity, anchored to its designated CAS (Chemical Abstracts Service) number, 17764-93-1. For researchers, scientists, and professionals in drug development, rigorous analytical validation is the cornerstone of reproducible and reliable scientific outcomes.

The CAS number 17764-93-1 is unequivocally assigned to the chemical entity this compound, also known by synonyms such as 5'-Bromo-2'-hydroxypropiophenone.[1][2][3][4][5] This validation is confirmed across multiple reputable chemical databases and suppliers. This guide will delve into the essential physicochemical properties, a plausible synthetic pathway, and a robust, multi-technique analytical workflow required to unequivocally verify the compound's structure and purity.

Compound Identity and Physicochemical Properties

A foundational step in validation is the characterization of the compound's physical and chemical properties. These parameters serve as the initial benchmarks for identity confirmation. The properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 17764-93-1[1][3]
IUPAC Name This compound[5][6]
Synonyms 5'-Bromo-2'-hydroxypropiophenone[3][7]
Molecular Formula C₉H₉BrO₂[3][8]
Molecular Weight 229.07 g/mol [3][6]
Appearance White or off-white solid/crystals[8]
Melting Point 74-80 °C[3][8]
Boiling Point 156 °C at 21 mmHg[7]
SMILES CCC(=O)C1=C(C=CC(=C1)Br)O[3][6]
Synthetic Pathway: The Fries Rearrangement

Hydroxyaryl ketones, such as the target compound, are classically synthesized via the Fries rearrangement.[9] This reaction involves the intramolecular rearrangement of a phenolic ester to a mixture of ortho- and para-hydroxy ketones, catalyzed by a Lewis acid (e.g., AlCl₃).[10] The choice of reaction conditions, particularly temperature, can influence the regioselectivity between the ortho and para products.[9] For this compound, the synthesis would logically start from 4-bromophenyl propanoate.

G cluster_start Starting Material cluster_reaction Reaction cluster_products Products Start 4-Bromophenyl propanoate Reaction Fries Rearrangement Start->Reaction Reacts with Target This compound (ortho-product, Target) Reaction->Target Yields Byproduct 1-(3-Bromo-4-hydroxyphenyl)propan-1-one (para-product, Byproduct) Reaction->Byproduct Catalyst Lewis Acid (e.g., AlCl₃) High Temperature Catalyst->Reaction

Caption: Fries Rearrangement for synthesis.

Comprehensive Analytical Validation Workflow

A multi-pronged analytical approach is essential for irrefutable validation. This workflow combines spectroscopic and chromatographic techniques to confirm the molecular structure, mass, and purity of the synthesized compound, ensuring it matches the specifications for CAS 17764-93-1.

G cluster_workflow Analytical Validation Workflow cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment Start Synthesized Product (Crude this compound) Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Final Validated Compound CAS 17764-93-1 NMR->Final MS->Final IR->Final HPLC->Final

Caption: Comprehensive analytical validation workflow.

Spectroscopic Characterization Protocols

NMR is the most powerful technique for elucidating the precise atomic arrangement of a molecule. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Data Analysis & Expected Results:

    • Phenolic -OH (1H): A broad singlet, typically downfield (> δ 10 ppm), which may exchange with D₂O. Its exact position is concentration and solvent-dependent.

    • Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (δ 6.8-8.0 ppm). Due to the substitution pattern, they should present as a complex multiplet or as distinct doublets and a doublet of doublets.

    • Methylene -CH₂- (2H): A quartet around δ 2.8-3.1 ppm, coupled to the adjacent methyl protons.

    • Methyl -CH₃ (3H): A triplet around δ 1.1-1.3 ppm, coupled to the adjacent methylene protons.

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (FTIR-ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis & Expected Results:

    • O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3500-3200 cm⁻¹.[11]

    • Aromatic C-H Stretch: Sharp, medium-intensity peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Sharp, medium-intensity peaks just below 3000 cm⁻¹.

    • C=O Stretch (Ketone): A very strong, sharp absorption band around 1650-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[12]

    • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

    • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically 600-500 cm⁻¹.

MS provides the molecular weight of the compound and, through fragmentation patterns and isotopic distribution, offers further structural confirmation.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in both positive and negative ion modes.

  • Data Analysis & Expected Results:

    • Molecular Ion Peak: The most critical feature is the confirmation of the molecular weight. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern.[13]

      • In positive mode, look for [M+H]⁺ at m/z 228.98 and 230.98.

      • In negative mode, look for [M-H]⁻ at m/z 226.97 and 228.97.

    • Isotopic Signature: The two peaks of the molecular ion cluster must be separated by 2 m/z units and have nearly equal intensity (a 1:1 ratio), which is a definitive indicator of a single bromine atom in the molecule.[13][14]

    • Fragmentation: Common fragmentation patterns for halogenated phenols may include the loss of CO, Br, or the propanoyl group, providing additional structural clues.[15]

Chromatographic Purity Assessment

Experimental Protocol (HPLC):

  • Method Development: Develop a reverse-phase HPLC method using a C18 column. A mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is a standard starting point.

  • Detection: Use a UV detector, monitoring at a wavelength where the chromophore absorbs strongly (e.g., ~254 nm).

  • Analysis: Inject a known concentration of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High purity is indicated by a single, sharp, symmetrical peak. Reputable suppliers often specify purities of ≥97%.[3][8]

Safety, Handling, and Storage

Proper handling is paramount for researcher safety. Based on available Safety Data Sheets (SDS), this compound presents specific hazards.

  • Hazard Identification: The compound is classified as "Acute Toxicity, Oral, Category 3" with the GHS06 pictogram (skull and crossbones).[3][16] The primary hazard statement is H301: Toxic if swallowed.[3][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[16]

    • Skin Protection: Handle with chemical-impermeable gloves. Wear appropriate protective clothing.[16]

    • Respiratory Protection: Use a dust mask (e.g., N95) or, if exposure limits may be exceeded, a full-face respirator.[3][16]

  • Handling: Use only with adequate ventilation. Avoid dust formation and contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][17]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1] Recommended storage is at room temperature or refrigerated (2-8°C), protected from light.[8] Store locked up.[16]

Conclusion

The validation of this compound, CAS 17764-93-1, is a systematic process that relies on a confluence of evidence. By confirming its physicochemical properties and employing a rigorous analytical workflow encompassing NMR, IR, and MS for structural elucidation and HPLC for purity assessment, researchers can proceed with confidence. This self-validating system, where each piece of data corroborates the others—from the specific proton environment in NMR to the definitive bromine isotope pattern in MS—ensures the integrity of the material. Adherence to strict safety protocols is essential when handling this toxic compound, guaranteeing both reliable scientific outcomes and a safe laboratory environment.

References

  • Safe, S., & Hutzinger, O. (1971). Competing fragmentations in the mass spectra of halogenated phenols.
  • ChemicalLand21. (n.d.). 5'-BROMO-2'-HYDROXYPROPIOPHENONE 97 CAS#: 17764-93-1.
  • Supporting Information for "One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones". (n.d.).
  • Chemsrc. (n.d.). 5'-Bromo-2'-hydroxyacetophenone | CAS#:1450-75-5.
  • LookChem. (n.d.). 1-(5-bromo-2-hydroxy-3,4-dimethyl-phenyl)propan-1-one.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Fries rearrangement.
  • ResearchGate. (n.d.). The infrared absorption spectra of some aromatic hydroxy-ketones.
  • Chemsrc. (n.d.). MSDS/SDS Database Search.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Taylor & Francis. (n.d.). Fries rearrangement – Knowledge and References.
  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy (IR).
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • PubChemLite. (n.d.). This compound.
  • AOBChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)-1-propanone.
  • MySkinRecipes. (n.d.). 5'-Bromo-2'-hydroxypropiophenone.
  • LibreTexts Chemistry. (2022, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (n.d.). ¹H NMR of the 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione.
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • LibreTexts Chemistry. (2021, August 29). Organic Compounds Containing Halogen Atoms.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol.
  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques.
  • Material Safety Data Sheet. (2012, October 25).

Sources

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Commonly known as 5'-Bromo-2'-hydroxypropiophenone, this compound is a versatile building block in organic synthesis and holds significant importance in the fields of pharmaceutical development and materials science. This document details its chemical identity, a robust synthetic protocol via the Fries rearrangement, mechanistic insights, and its principal applications. It is intended for researchers, chemists, and professionals in drug discovery who utilize advanced chemical intermediates to develop novel molecules and materials.

Nomenclature and Structure

The compound is systematically named according to IUPAC standards, though it is frequently referenced by its common name in commercial and research contexts.

  • IUPAC Name: this compound[1][2][3]

  • Common Name: 5'-Bromo-2'-hydroxypropiophenone[1][4]

  • Synonym: 2-Propanoyl-4-bromophenol

The molecular structure consists of a propiophenone core with a hydroxyl group at the 2'-position and a bromine atom at the 5'-position of the phenyl ring.

  • SMILES: CCC(=O)C1=C(C=CC(=C1)Br)O[5]

  • InChI Key: NDXLYRKTHTZXRC-UHFFFAOYSA-N[2][5]

Physicochemical Data

The key physical and chemical properties are summarized in the table below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource(s)
CAS Number 17764-93-1[1][4][5]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1][5]
Appearance White to off-white or light yellow crystalline powder[1][4][6]
Melting Point 74 - 80 °C[1][4][5]
Boiling Point 156 °C / 21 mmHg[2][7]
Purity ≥98.0%[4][6]

Synthesis and Mechanism: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is most effectively achieved through the Fries rearrangement.[8][9][10] This reaction is superior to direct Friedel-Crafts acylation of phenols, which typically yields the phenyl ester as the major product rather than the desired C-acylated hydroxyaryl ketone.[10] The Fries rearrangement provides a high-atom-economy pathway by rearranging an existing ester.[11]

Mechanistic Insights

The reaction proceeds via an intramolecular electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[9][10]

  • Complexation: The Lewis acid coordinates to the carbonyl oxygen of the starting aryl ester (4-bromophenyl propionate). This is the preferred site of coordination over the phenolic oxygen because the carbonyl oxygen is a more electron-rich and better Lewis base.[9]

  • Acylium Ion Formation: This coordination polarizes the ester bond, facilitating the cleavage of the O-acyl bond and generating a resonance-stabilized acylium carbocation.[9][10]

  • Electrophilic Attack: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The regioselectivity of this attack is highly dependent on reaction conditions.

    • Thermodynamic vs. Kinetic Control: Low temperatures favor the formation of the para-substituted product (kinetic product).[10] At higher temperatures, the ortho-substituted product is favored, as it can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamic product.[10] For the synthesis of this compound, the target is the ortho product relative to the hydroxyl group, necessitating higher temperatures.

The overall mechanism is depicted below.

Fries_Rearrangement Start 4-Bromophenyl Propionate + AlCl₃ Intermediate1 Lewis Acid-Carbonyl Complex Start->Intermediate1 Coordination Acylium Acylium Cation Intermediate Intermediate1->Acylium Cleavage & Rearrangement Product This compound (Ortho Product) Acylium->Product Intramolecular Electrophilic Attack (High Temperature)

Caption: Mechanism of the Fries Rearrangement for synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 4-bromophenol and propionyl chloride, which first form the ester in situ, followed by the Lewis acid-catalyzed rearrangement.

Materials:

  • 4-Bromophenol

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ester Formation (Step 1):

    • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add 4-bromophenol (1.0 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.1 eq) dropwise. Causality: This exothermic reaction forms the precursor, 4-bromophenyl propionate. Performing this at 0 °C controls the reaction rate and minimizes side reactions.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours to ensure complete esterification.

  • Fries Rearrangement (Step 2):

    • Increase the temperature of the reaction mixture to 130-140 °C using an oil bath.

    • Carefully add anhydrous aluminum chloride (1.8 eq) in small portions. Causality: AlCl₃ is the Lewis acid catalyst. It must be anhydrous as it reacts violently with water. The high temperature is crucial for favoring the formation of the desired ortho-acylated product.[10]

    • Maintain the reaction at 130-140 °C with continuous stirring for 2-3 hours.

  • Work-up and Isolation (Step 3):

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled, viscous mixture onto a slurry of crushed ice and concentrated HCl. Causality: This step quenches the reaction and decomposes the aluminum-phenoxide complex, protonating the hydroxyl group to yield the final product. The acid ensures the aluminum salts remain soluble in the aqueous phase.

    • Extract the resulting mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification (Step 4):

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a crystalline solid. Self-Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value, along with spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Applications in Research and Development

This compound is not typically an end-product but rather a valuable scaffold for building more complex molecules. Its three functional groups—the hydroxyl, the ketone, and the bromine atom—offer distinct points for chemical modification.

Applications Core This compound Pharma Pharmaceutical Synthesis Core->Pharma Organic Organic Synthesis Core->Organic Materials Materials Science Core->Materials Bio Biological Research Core->Bio Neuro Neurological Disorder Targets Pharma->Neuro Cancer Survivin Dimerization Inhibitors Pharma->Cancer Complex Complex Molecule Construction Organic->Complex Polymer Polymer & Resin Formulation Materials->Polymer Enzyme Enzyme Inhibition Studies Bio->Enzyme

Caption: Key application areas for the title compound.

Pharmaceutical and Biological Research

This compound serves as a key intermediate in synthesizing various pharmaceuticals.[1] Its utility is particularly noted in the development of agents for neurological disorders.[1]

Furthermore, it has demonstrated specific biological activity. Research has shown that 5'-Bromo-2'-hydroxypropiophenone is an inhibitor of the dimerization of survivin, a protein that is overexpressed in many cancers and plays a role in inhibiting apoptosis and regulating cell division. By preventing survivin from forming its functional dimer, the compound can promote cancer cell death, making its derivatives promising candidates for oncology drug discovery. It is also used more broadly in biological research to investigate enzyme activity and inhibition.[1]

Organic Synthesis and Materials Science

In organic synthesis, the compound is a versatile precursor.[1] The hydroxyl group can be alkylated or acylated, the ketone can undergo reactions such as reduction or condensation, and the bromine atom is a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity. This allows chemists to efficiently construct elaborate molecular architectures.[1]

In materials science, it finds applications in the formulation of advanced polymers and resins, where its structure can be incorporated to modify material properties for use in electronics or nanotechnology.[1]

Safety, Handling, and Storage

Hazard Profile

It is imperative to handle this compound with appropriate safety precautions due to its toxicity.

Hazard InformationDetailsSource(s)
GHS Pictograms GHS06 (Toxic), GHS07 (Irritant)[5]
Signal Word Danger[5]
Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[5]
Precautionary Codes P264, P270, P301+P310, P305+P351+P338, P405, P501[5]
Recommended Procedures
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2 °C and 8 °C.[1] It should also be protected from light to prevent degradation.

Conclusion

This compound is a high-value chemical intermediate whose synthesis is well-established through the temperature-controlled Fries rearrangement. Its trifunctional nature makes it an exceptionally useful building block for creating diverse and complex molecules. With documented applications as a precursor for pharmaceuticals targeting neurological and oncological pathways, and its utility in materials science, this compound will continue to be a valuable tool for researchers and scientists in both academic and industrial settings.

References

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone
  • Fries rearrangement. Grokipedia. [Link]
  • What is the Fries Rearrangement Reaction?. BYJU'S. [Link]
  • Fries rearrangement. Wikipedia. [Link]
  • 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991. PubChem - NIH. [Link]
  • Preparation of hydroxyacetophenones via the Fries rearrangement.

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An In-depth Technical Guide to 1-(5-Bromo-2-hydroxyphenyl)propan-1-one: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-hydroxyphenyl)propan-1-one, a substituted 2'-hydroxypropiophenone, is a valuable chemical entity in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a brominated phenyl ring, a hydroxyl group ortho to a propanoyl substituent, offers a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, and its applications as a key pharmaceutical intermediate.

Molecular Structure and Formula

The fundamental characteristics of this compound are summarized below, providing a cornerstone for its application in research and development.

Chemical Identity
IdentifierValueSource
IUPAC Name This compound[PubChem][1]
Molecular Formula C₉H₉BrO₂[PubChem][1]
CAS Number 17764-93-1[PubChem][1]
Molecular Weight 229.07 g/mol [PubChem][1]
Appearance Off-white to light yellow powder[J&H CHEM][2]
Structural Representation

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a propan-1-one group at the 1-position.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in experimental settings.

PropertyValueSource
XLogP3 3.2[PubChem][1]
Hydrogen Bond Donor Count 1[PubChem][1]
Hydrogen Bond Acceptor Count 2[PubChem][1]
Rotatable Bond Count 2[PubChem][1]
Exact Mass 227.97859 g/mol [PubChem][1]
Monoisotopic Mass 227.97859 g/mol [PubChem][1]
Topological Polar Surface Area 37.3 Ų[PubChem][1]
Heavy Atom Count 12[PubChem][1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fries rearrangement of a phenolic ester.[3] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3] The ortho- and para-isomers are typically formed, with the reaction conditions influencing the product ratio.[3]

Reaction Scheme: Fries Rearrangement

G cluster_0 4-Bromophenyl propanoate cluster_1 This compound Reactant [Image of 4-Bromophenyl propanoate structure] Product [Image of this compound structure] Reactant->Product AlCl₃, heat

Caption: Fries Rearrangement for the synthesis of the target compound.

Experimental Protocol

The following protocol is adapted from established procedures for the Fries rearrangement of similar substrates.[4]

Materials:

  • 4-Bromophenol

  • Propionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add propionyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromophenyl propanoate.

  • Fries Rearrangement: In a separate flask, place anhydrous aluminum chloride.

  • Slowly add the 4-bromophenyl propanoate to the aluminum chloride with vigorous stirring.

  • Heat the reaction mixture to 120-140°C for 2-3 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as an off-white to light yellow powder.[2]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene and methyl protons of the propanoyl group, and the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic lower intensity), and the carbons of the propanoyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

  • Key Absorptions: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. A strong absorption band around 1650-1700 cm⁻¹ is indicative of the C=O stretching of the ketone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity will also be observed, which is a definitive indicator of a monobrominated compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[2] The presence of the bromo, hydroxyl, and ketone functionalities provides multiple reaction sites for further molecular elaboration, making it a versatile building block for creating diverse chemical libraries for drug discovery.

Safety, Handling, and Storage

Hazard Identification:

  • Toxic if swallowed.[1]

Precautionary Measures:

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • Keep in a cool place.[2]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined molecular structure, coupled with its versatile reactivity, makes it an important precursor for the development of novel molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • PubChem. This compound.
  • ResearchGate. Mass spectrum of 1-(5-Bromo-2-hydroxyphenyl)-3-p-tolylprop-2-en-1-one. [Link]
  • Wikipedia. Fries rearrangement. [Link]
  • Organic Chemistry Portal. Fries Rearrangement. [Link]
  • Wang, R., Han, J., Li, C., Zhang, J., Liang, Y., Wang, T., & Zhang, Z. (2017). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. The Journal of Organic Chemistry, 82(15), 8113–8119. [Link]
  • ResearchGate. 1H NMR of the 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione. [Link]
  • BYJU'S. What is the Fries Rearrangement Reaction? [Link]
  • LookChem. 1-(5-bromo-2-hydroxy-3,4-dimethyl-phenyl)propan-1-one. [Link]
  • PubChem. Ethanone, 1-(5-bromo-2-hydroxyphenyl)-.
  • Sami Publishing Company. JAOC-2103-1001 (Galley Proof). [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • PubChem. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one.
  • SciSpace.

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An In-depth Technical Guide to the Physical Properties of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-hydroxyphenyl)propan-1-one (CAS No. 17764-93-1) is a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry.[1][2][3][4][5] As a functionalized phenol, it serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is a non-negotiable prerequisite for its effective use in any research or development setting. These parameters govern everything from reaction setup and purification strategies to formulation and bioavailability considerations in drug discovery pipelines.

This guide provides a comprehensive overview of the key physical properties of this compound. It moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols for the determination of these properties. The causality behind experimental choices is explained, empowering the researcher to not only reproduce the methods but also to understand and adapt them.

Compound Identification:

  • IUPAC Name: this compound

  • CAS Number: 17764-93-1[3][4][6]

  • Molecular Formula: C₉H₉BrO₂[3]

  • Molecular Weight: 229.07 g/mol [1]

Melting Point Analysis

The melting point of a crystalline solid is a critical physical property that provides a dual insight: it is a benchmark for compound identity and a sensitive gauge of purity.[7] For a pure, crystalline substance, the melting point is typically a sharp, well-defined temperature range of less than 2°C.[7] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7]

Reported Physical Properties

While extensive peer-reviewed data for this specific compound is not widely published, supplier technical sheets provide a starting point for its physical state.

PropertyReported ValueSource
Appearance Off-white to light yellow powder[6]
Melting Point Data not consistently available¹-

¹The absence of a consistently reported, high-purity melting point in primary literature necessitates its empirical determination as a first-order task for any researcher handling this compound.

Experimental Determination of Melting Point (Capillary Method)

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[7] The protocol below is a self-validating system, incorporating a preliminary rapid scan to estimate the melting point, followed by a meticulous, slow determination for accuracy.

Methodology Rationale: This two-step approach is a hallmark of efficiency and precision in a research setting. The initial fast run prevents time wastage by quickly identifying the approximate melting region. The subsequent slow, careful run (1-2°C/min) ensures that the sample and thermometer are in thermal equilibrium, yielding a sharp and accurate melting range.[7]

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and crystalline. If necessary, grind a small amount into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.

    • Press the open end of a thin-walled capillary tube into the powder.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the bottom sealed end. The packed sample height should be 2-3 mm for optimal results.

  • Apparatus Setup (Melt-Temp or similar):

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Ensure a calibrated thermometer or digital probe is correctly positioned.

  • Preliminary (Rapid) Determination:

    • Set the apparatus to heat rapidly (e.g., 10-20°C per minute).

    • Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate.

    • Allow the apparatus to cool significantly before proceeding.

  • Accurate (Slow) Determination:

    • Prepare a new capillary with a fresh sample.

    • Rapidly heat the block to a temperature approximately 15-20°C below the estimated melting point found in the previous step.

    • Reduce the heating rate to 1-2°C per minute. This slow rate is critical for an accurate measurement.

    • Carefully observe the sample. Record the temperature at which the first liquid droplet appears (T₁).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal disappears (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination at least twice with fresh samples to ensure reproducibility. Consistent results confirm the validity of the measurement.

Workflow for Melting Point Determination

MeltingPointWorkflow A Start: Dry, Crystalline Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Place in Apparatus C->D E Rapid Heat (10-20°C/min) D->E F Record Approximate M.P. E->F G Cool Apparatus F->G H Prepare New Sample G->H I Heat to T_approx - 20°C H->I J Reduce Heat Rate (1-2°C/min) I->J K Observe & Record T1 (First Drop) J->K L Observe & Record T2 (All Liquid) K->L M Report Range: T1 - T2 L->M N End M->N

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a measure of the extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution. The principle of "like dissolves like" is the guiding tenet: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[8] For drug development, solubility in aqueous and organic media is a critical determinant of a compound's behavior in formulation, administration, and biological systems.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound can be predicted. The molecule possesses a polar phenolic hydroxyl (-OH) group, a moderately polar ketone carbonyl (C=O) group, and a large, relatively non-polar bromophenyl ring and propyl chain.

Solvent ClassPredicted SolubilityRationale
Water Insoluble/Slightly SolubleThe large non-polar aromatic ring and alkyl chain likely dominate, overcoming the hydrogen bonding potential of the single hydroxyl and ketone groups.
Aqueous Base (5% NaOH) SolubleThe phenolic hydroxyl group is acidic (pKa ~10) and will be deprotonated by a strong base like NaOH to form the highly polar, water-soluble sodium phenoxide salt. This is a key identifying characteristic.[8]
Aqueous Acid (5% HCl) InsolubleThe compound lacks a basic functional group (like an amine) that could be protonated by acid.[8] Therefore, its solubility is not expected to increase.
Organic Solvents SolubleExpected to be soluble in a range of common organic solvents such as diethyl ether, chloroform, acetone, ethyl acetate, and alcohols (methanol, ethanol) due to favorable dipole-dipole interactions and van der Waals forces.
Experimental Determination of Qualitative Solubility

This hierarchical testing protocol provides a systematic way to classify an unknown compound based on its solubility in different reagents, directly probing its functional group characteristics.

Methodology Rationale: The sequence of solvents is chosen to systematically identify the compound's primary chemical nature. Water tests for overall polarity.[8] Insoluble compounds are then tested in base and acid to identify acidic or basic functional groups, respectively.[8] This logical progression allows for a rapid and definitive classification.

Step-by-Step Protocol:

  • General Procedure: For each test, add approximately 20-30 mg of the compound to 1 mL of the solvent in a small test tube. Agitate (vortex) for 1-2 minutes at room temperature. A compound is considered "soluble" if it dissolves completely to form a clear, homogeneous solution.

  • Test 1: Water

    • Add the compound to water. Observe.

    • Expected Result: Insoluble. Proceed to the next step.

  • Test 2: 5% Sodium Hydroxide (NaOH)

    • Add the compound to 5% NaOH (aq). Observe.

    • Expected Result: Soluble. The formation of the sodium phenoxide salt confirms the presence of an acidic hydroxyl group (phenol).

  • Test 3: 5% Hydrochloric Acid (HCl)

    • Use a fresh sample. Add the compound to 5% HCl (aq). Observe.

    • Expected Result: Insoluble. This confirms the absence of a common basic functional group.

  • Test 4: Organic Solvents

    • Individually test solubility in solvents like ethanol, acetone, and diethyl ether.

    • Expected Result: Soluble in most common organic solvents.

Workflow for Qualitative Solubility Analysis

SolubilityWorkflow Start Start: Compound Sample TestWater Test in Water Start->TestWater IsSolubleWater Soluble? TestWater->IsSolubleWater Insoluble Insoluble in Water IsSolubleWater->Insoluble No End End TestNaOH Test in 5% NaOH Insoluble->TestNaOH IsSolubleNaOH Soluble? TestNaOH->IsSolubleNaOH Phenol Result: Acidic Compound (Phenol) IsSolubleNaOH->Phenol Yes TestHCl Test in 5% HCl IsSolubleNaOH->TestHCl No IsSolubleHCl Soluble? TestHCl->IsSolubleHCl Neutral Result: Neutral Compound IsSolubleHCl->Neutral No TestOrganic Test in Organic Solvents Neutral->TestOrganic IsSolubleOrganic Soluble? TestOrganic->IsSolubleOrganic SolubleOrganic Result: Soluble in Organics IsSolubleOrganic->SolubleOrganic SolubleOrganic->End

Caption: Hierarchical workflow for qualitative solubility testing.

Conclusion

The physical properties of this compound—specifically its melting point and solubility—are foundational to its application in scientific research. This guide establishes that the compound is an off-white to light yellow powder. While precise literature values for its melting point are scarce, a robust, self-validating experimental protocol for its determination has been provided. Structurally, the compound is predicted to be insoluble in water, soluble in aqueous base (confirming its phenolic nature), and soluble in a range of common organic solvents. The detailed methodologies and workflows presented herein provide the necessary tools for researchers to empirically verify these essential properties, ensuring data integrity and facilitating the compound's successful integration into complex synthetic and developmental workflows.

References

  • Britannica. (2026, January 2). Acetophenone.
  • EON Biotech. (n.d.). 1-Propanone, 1-(5-bromo-2-hydroxyphenyl)- – (17764-93-1).
  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Toronto Scarborough. (n.d.). Melting Point.
  • AOBChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)-1-propanone.
  • Ivy Fine Chemicals. (n.d.). 1-Propanone, 1-(5-bromo-2-hydroxyphenyl)- [CAS: 17764-93-1].
  • PubChem. (n.d.). This compound.

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An In-Depth Technical Guide to the Potential Biological Activities of Bromo-Hydroxyphenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Bromo-hydroxyphenyl ketones represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide synthesizes current research to provide an in-depth analysis of their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. By exploring the structure-activity relationships, underlying molecular mechanisms, and key experimental data, we illuminate the therapeutic promise of this versatile class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to guide future investigations and optimization efforts.

The Bromo-Hydroxyphenyl Ketone Scaffold: A Foundation for Diverse Bioactivity

The chemical architecture of a hydroxyphenyl ketone, featuring a hydroxyl group and a ketone moiety on a benzene ring, provides a versatile backbone for therapeutic drug design. The introduction of a bromine atom onto this phenyl ring—creating a bromo-hydroxyphenyl ketone—dramatically influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and hydrogen-bonding capacity. These modifications are pivotal in enhancing interactions with biological targets, leading to a wide spectrum of potent activities. Marine organisms, particularly algae, are a rich natural source of brominated phenolic compounds, many of which have shown significant cytotoxic and antioxidant effects, inspiring the synthetic exploration of this chemical class.[1][2] This guide delves into the four primary areas of therapeutic interest for these compounds.

Anticancer Potential: Inducing Targeted Cell Death

Bromo-hydroxyphenyl ketone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of human cancer cell lines.[1][3] Their efficacy often stems from the ability to trigger programmed cell death, or apoptosis, a critical pathway for eliminating malignant cells.

Mechanistic Insights: Apoptosis and Signaling Pathway Modulation

The anticancer activity of these compounds is frequently linked to the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, certain bromophenol derivatives have been shown to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating executioner caspases like caspase-3 and caspase-9.[1] This suggests an engagement of the mitochondrial (intrinsic) pathway of apoptosis. Furthermore, curcumin derivatives featuring bromine atoms have demonstrated the ability to modulate critical pathways involving NF-κB, EGFR, and MAPK, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4] Some compounds have also been observed to increase the levels of cellular Reactive Oxygen Species (ROS) in cancer cells, creating a state of oxidative stress that can trigger cell death.[4]

Structure-Activity Relationship (SAR)

The anticancer potency of bromo-hydroxyphenyl ketones is highly dependent on their specific substitution patterns. Studies on brominated quinolines and chalcones indicate that the position and number of bromo and hydroxyl groups significantly influence cytotoxic effects.[3][5] For example, in a series of bromophenols tested against colon cancer cell lines, not only did the presence of hydroxyl and bromine substituents affect antitumor activity, but the length of the side chain was also a critical determinant.[1] Similarly, for certain brominated curcumin derivatives, blocking the hydroxyl group with a methyl or short alcohol chain was key to enhancing activity against breast cancer cells.[4]

Data Presentation: Cytotoxic Activity
Compound ClassCancer Cell LineIC50 ValueReference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeBreast (MCF-7)42.19 µg/mL[3]
Bromophenol DerivativesColon (HCT-116)1.32 - 20.4 µM[1]
Brominated Curcuminoid Complex (9a)Breast (MDA-MB-231)~4-7 µM[4]
Brominated 8-hydroxyquinolinesCervix (HeLa), Colon (HT29)6.7 - 25.6 µg/mL[5]
Bromophenol Derivative (12)Myelogenous Leukemia (K562)13.9 µg/mL[1]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the effect of a compound on cancer cell viability by measuring the metabolic activity of mitochondria.

Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-hydroxyphenyl ketone compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization: Apoptosis Signaling Pathway

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway Compound Bromo-Hydroxyphenyl Ketone Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Forms pores Bcl2->Mito Inhibits pore formation CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves cellular substrates

Caption: Intrinsic apoptosis pathway induced by bromo-hydroxyphenyl ketones.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of bromo-hydroxyphenyl ketones, particularly salicylanilides, have demonstrated notable antimicrobial properties.[6][7] This activity is often more pronounced against Gram-positive bacteria, a class that includes significant human pathogens.

Spectrum of Activity

Research has shown that N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives are active against Gram-positive bacteria such as Staphylococcus aureus.[6] Studies on various aromatic halogenohydroxy aldehydes and ketones have confirmed their efficacy against both animal and plant bacterial pathogens.[8] In contrast, activity against Gram-negative bacteria is often limited or absent.[6] This selectivity is a key aspect of their antimicrobial profile, suggesting a mechanism of action that may be hindered by the outer membrane of Gram-negative organisms.

Data Presentation: Minimum Inhibitory Concentration (MIC)
Compound ClassOrganismMIC Value (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5 - 5.0[6][7]
Benzyl bromide derivativesS. aureus0.5 - 4.0[9]
Benzyl bromide derivativesS. pyogenes0.5 - 2.0[9]
Benzyl bromide derivativesC. albicans0.25[9]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's potency.

Methodology:

  • Compound Preparation: Prepare a stock solution of the bromo-hydroxyphenyl ketone in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover and incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Visualization: Antimicrobial Screening Workflow

G start Start prep Prepare Compound Stock Solution start->prep serial Perform Serial Dilutions in 96-well Plate prep->serial add_inoculum Inoculate Wells serial->add_inoculum inoculum Prepare Standardized Bacterial Inoculum inoculum->add_inoculum incubate Incubate 18-24h at 37°C add_inoculum->incubate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC read->mic end End mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Properties: Neutralizing Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Bromo-hydroxyphenyl ketones, like many phenolic compounds, can act as potent antioxidants.

Mechanisms of Action

The antioxidant capacity of these compounds is primarily attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals.[10] The presence of a bromine atom can further modulate this activity. Structure-activity relationship studies on flavanones derived from bromo-hydroxyphenyl ketones revealed that the presence of a second halogen substituent (e.g., dibromo) increased the free radical scavenging activity against both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals.[11] Beyond direct scavenging, related compounds like raspberry ketone have been shown to upregulate endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), providing a secondary line of defense against oxidative damage.[12]

Data Presentation: In Vitro Antioxidant Activity
Compound ClassAssayIC50 ValueStandardReference
Dithiocarbamic Flavanones (6,8-dibromo)DPPHMore active than BHTBHT[11]
Dithiocarbamic Flavanones (6,8-dibromo)ABTSMore active than BHTBHT[11]
Bromophenol DerivativesH₂O₂ scavengingAmeliorated damage-[2]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to screen the radical scavenging activity of compounds.

Causality: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the test compound.

Methodology:

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Compound Preparation: Prepare various concentrations of the bromo-hydroxyphenyl ketone test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Controls: Use ascorbic acid or BHT as a positive control. Use methanol as a negative control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

  • IC50 Determination: Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Visualization: Antioxidant Mechanisms

G cluster_0 Direct Scavenging cluster_1 Enzymatic Upregulation Compound Bromo-OH-Phenyl Ketone (Ar-OH) ROS Free Radical (R•) Compound->ROS Donates H• Compound_Radical Compound Radical (Ar-O•) Compound->Compound_Radical Neutralized Neutralized Radical (RH) ROS->Neutralized Compound2 Bromo-OH-Phenyl Ketone Nrf2 Nrf2 Compound2->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Enzymes SOD, Catalase (Antioxidant Enzymes) ARE->Enzymes Upregulates Transcription

Caption: Dual antioxidant mechanisms of bromo-hydroxyphenyl ketones.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of many diseases. Bromo-hydroxyphenyl ketone derivatives show potential as anti-inflammatory agents by targeting key components of the inflammatory response.

Mechanisms of Action

A primary mechanism identified for salicylanilide derivatives is the inhibition of proteases like trypsin.[6][7] Proteases play a significant role in inflammation, and their inhibition can dampen the inflammatory cascade. The IC50 values for this inhibition were found to be significantly lower than that of acetylsalicylic acid (aspirin), indicating superior efficiency.[6] On a broader scale, plant-derived compounds often exert anti-inflammatory effects by suppressing key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[13][14] NF-κB is a master regulator that controls the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13] By inhibiting this pathway, bromo-hydroxyphenyl ketones could potentially reduce the production of these inflammatory mediators. Ketone bodies in general have been shown to inhibit the NLRP3 inflammasome, another critical component of the innate immune response.[15][16]

Data Presentation: In Vitro Anti-inflammatory Activity
Compound ClassAssayIC50 Value (mg/mL)StandardReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesTrypsin Inhibition0.04 - 0.07Acetylsalicylic Acid (0.4051)[6]
Experimental Protocol: In Vitro Protease (Trypsin) Inhibition Assay

This protocol evaluates a compound's ability to inhibit the activity of the protease enzyme trypsin.

Causality: The assay uses a substrate (e.g., N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride) which, when cleaved by active trypsin, releases a chromophore (p-nitroaniline) that can be measured spectrophotometrically. An inhibitor will prevent this cleavage, resulting in a lower absorbance reading, which is directly proportional to its inhibitory activity.

Methodology:

  • Reagent Preparation: Prepare solutions of Tris-HCl buffer (pH 7.5), trypsin, and the substrate.

  • Reaction Setup: In a 96-well plate, add buffer and various concentrations of the bromo-hydroxyphenyl ketone test compound.

  • Enzyme Addition: Add the trypsin solution to each well and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate solution to all wells.

  • Incubation & Reading: Incubate the plate for 30 minutes at 37°C. Measure the absorbance at 405 nm.

  • Controls: Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme). Use a known protease inhibitor (e.g., aprotinin) as a reference standard.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualization: NF-κB Signaling Pathway Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive) IkB->Complex NFkB NF-κB NFkB->Complex NFkB_active NF-κB (Active) Complex->NFkB_active IκBα degraded, NF-κB released Compound Bromo-Hydroxyphenyl Ketone Compound->IKK Inhibits DNA DNA NFkB_active->DNA Translocates to nucleus & binds Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) DNA->Cytokines Induces Transcription

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Future Perspectives and Drug Development

The diverse biological activities of bromo-hydroxyphenyl ketones make them highly attractive candidates for further drug development. Their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents is well-supported by preliminary in vitro data. However, significant challenges remain on the path to clinical application.

Lead Optimization: Future research should focus on synthesizing new analogues to refine the structure-activity relationships for each biological target. This will involve strategic modifications to the substitution pattern of the phenyl ring and the ketone side chain to enhance potency and selectivity while minimizing off-target effects.

Pharmacokinetics and Bioavailability: A critical hurdle for many phenolic compounds is poor bioavailability. Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential. Formulation strategies, such as the use of cyclodextrins to form inclusion complexes, have already shown promise in enhancing the biological effects of related compounds and should be explored further.[6][7]

Toxicity and Safety: While these compounds show selective toxicity towards cancer cells and microbes, comprehensive toxicological studies are required to establish a safe therapeutic window. In vivo studies in animal models are necessary to evaluate both efficacy and potential systemic toxicity before any consideration for human trials.

References

  • Synthesis, Biochemical Evaluation and Rationalisation of a Series of 3,5- Dibromo Derivatives of 4-Hydroxyphenyl Ketone-Based Compounds as Probes of the Active Site of Type 3 of 17β-Hydroxysteroid Dehydrogenase (17β-HSD3) and the Role of Hydrogen Bonding Interaction in the Inhibition of 17β-HSD3. (2025). ResearchGate.
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  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. (n.d.). MDPI.
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The Pivotal Role of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern drug discovery and materials science, the strategic importance of well-defined synthetic intermediates cannot be overstated. These molecules, poised with specific functionalities, serve as the foundational keystones for the construction of complex molecular architectures. Among these, 1-(5-Bromo-2-hydroxyphenyl)propan-1-one stands out as a particularly valuable and versatile building block. Its unique arrangement of a hydroxyl group, a bromine atom, and a propanone side chain on an aromatic scaffold provides a rich platform for a diverse array of chemical transformations.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound. We will delve into its synthesis, characterization, and, most importantly, its strategic application as a synthetic intermediate in the creation of high-value molecules, including pharmacologically active chalcones, flavonoids, and other heterocyclic systems. By understanding the underlying chemical principles and practical applications of this compound, researchers can unlock new avenues for innovation in their respective fields.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. This compound is an off-white to light yellow powder, and its key identifiers are listed in the table below.[1][2]

PropertyValue
IUPAC Name This compound[1]
CAS Number 17764-93-1[1][3]
Molecular Formula C₉H₉BrO₂[1][3]
Molecular Weight 229.07 g/mol [1]
Appearance Off-white to light yellow powder[2]

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized intermediate. The key spectral features are summarized below.

Spectroscopic DataInterpretation
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and a hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (including those bonded to bromine and the hydroxyl group), and the carbons of the ethyl group.
IR Spectroscopy Characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group, and aromatic C-H and C=C bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Tale of Two Reactions

The synthesis of hydroxyaryl ketones like this compound is typically achieved through two primary and robust methodologies: the Fries Rearrangement and Friedel-Crafts Acylation. The choice between these pathways often depends on the availability of starting materials and desired regioselectivity.

The Fries Rearrangement: An Intramolecular Migration

The Fries Rearrangement is a classic and powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[4][5][6] The reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[4][6]

The synthesis of this compound via this method begins with the esterification of 4-bromophenol with propanoyl chloride to yield 4-bromophenyl propanoate. This ester is then subjected to the Fries rearrangement. The regioselectivity of the rearrangement (ortho- vs. para-acylation) is influenced by reaction conditions such as temperature and solvent.[6] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. In the case of 4-bromophenyl propanoate, the para-position is blocked by the bromine atom, thus directing the acyl group to the ortho-position.

Fries_Rearrangement cluster_esterification Esterification cluster_rearrangement Fries Rearrangement 4-bromophenol 4-Bromophenol ester 4-Bromophenyl Propanoate 4-bromophenol->ester Base propanoyl_chloride Propanoyl Chloride propanoyl_chloride->ester intermediate Acylium Ion Intermediate ester->intermediate AlCl₃ product 1-(5-Bromo-2-hydroxyphenyl) propan-1-one intermediate->product Intramolecular Acylation

General workflow for the synthesis via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement of 4-Bromophenyl Propanoate

  • Esterification: To a solution of 4-bromophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add propanoyl chloride (1.1 equivalents) dropwise. If a non-basic solvent is used, a base such as triethylamine (1.2 equivalents) should be added. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-bromophenyl propanoate.

  • Rearrangement: To a flask containing anhydrous aluminum chloride (2-3 equivalents) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the 4-bromophenyl propanoate (1 equivalent) portion-wise. Heat the reaction mixture to the desired temperature (typically 120-160 °C) and monitor the progress by TLC. Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Friedel-Crafts Acylation: A Direct Approach

An alternative and more direct route is the Friedel-Crafts acylation of 4-bromophenol with propanoyl chloride in the presence of a Lewis acid catalyst.[7][8] This electrophilic aromatic substitution reaction introduces the propanoyl group directly onto the aromatic ring. Similar to the Fries rearrangement, the regioselectivity is influenced by the directing effects of the hydroxyl and bromo substituents. The strongly activating and ortho-, para-directing hydroxyl group will primarily direct the incoming acyl group to the positions ortho to it.

Friedel_Crafts_Acylation cluster_reaction Friedel-Crafts Acylation 4-bromophenol 4-Bromophenol product 1-(5-Bromo-2-hydroxyphenyl) propan-1-one 4-bromophenol->product propanoyl_chloride Propanoyl Chloride acylium_ion Acylium Ion Electrophile propanoyl_chloride->acylium_ion AlCl₃ acylium_ion->product Electrophilic Aromatic Substitution

General workflow for the synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of 4-Bromophenol

  • To a suspension of anhydrous aluminum chloride (2.5 equivalents) in a suitable inert solvent such as 1,2-dichloroethane or carbon disulfide at 0 °C, add propanoyl chloride (1.2 equivalents) dropwise.

  • After stirring for a short period, add a solution of 4-bromophenol (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its key functional groups—the nucleophilic hydroxyl group, the electrophilic carbonyl group, and the reactive bromine atom—provide multiple handles for further chemical modification.

Synthesis of Chalcones: Precursors to Flavonoids

One of the most prominent applications of this compound is in the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as important biosynthetic precursors to a vast array of flavonoids and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[9][10][11]

The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. In this case, this compound serves as the ketone component.

Claisen_Schmidt start_ketone 1-(5-Bromo-2-hydroxyphenyl) propan-1-one enolate Enolate Intermediate start_ketone->enolate Base (e.g., NaOH, KOH) aldehyde Aromatic Aldehyde (R-CHO) chalcone Chalcone Derivative aldehyde->chalcone Nucleophilic Attack enolate->chalcone

Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • To this solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with cold water, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

The resulting chalcones can then be used as precursors for the synthesis of various flavonoids through intramolecular cyclization reactions. For instance, oxidative cyclization of 2'-hydroxychalcones can lead to the formation of flavones and flavonols, while acid- or base-catalyzed cyclization can yield flavanones.[12][9]

Synthesis of Chromones and Benzofurans: Expanding the Heterocyclic Landscape

Beyond the realm of flavonoids, this compound is a valuable precursor for the synthesis of other important heterocyclic scaffolds, such as chromones and benzofurans. These core structures are present in numerous natural products and pharmaceuticals with diverse biological activities.[13][14][15][16][17][18]

Synthesis of Chromones: Chromones (4H-chromen-4-ones) can be synthesized from o-hydroxyaryl ketones through various methods.[14][15][19] One common approach involves the condensation of the o-hydroxyaryl ketone with a suitable C1 or C2 synthon followed by cyclization. For example, reaction with an ester in the presence of a strong base can lead to a 1,3-diketone intermediate, which upon acid-catalyzed cyclization yields the chromone ring system.[14]

Synthesis of Benzofurans: Benzofuran derivatives can also be accessed from this compound.[13][17][18] For instance, the α-carbon of the ketone can be functionalized, followed by an intramolecular cyclization involving the phenolic hydroxyl group. One such strategy involves α-halogenation of the ketone followed by a base-induced intramolecular Williamson ether synthesis-type cyclization.

The bromine atom on the phenyl ring of this compound provides an additional synthetic handle. It can be utilized in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce further molecular complexity and build diverse libraries of compounds for drug discovery screening.

Significance in Drug Development and Future Perspectives

The utility of this compound as a synthetic intermediate is underscored by the significant pharmacological properties of the molecules derived from it. Chalcones and flavonoids, for which this compound is a key precursor, have been extensively studied for their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[9][10][11] The ability to readily synthesize a diverse range of these compounds from a common intermediate is highly advantageous in medicinal chemistry, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

The presence of the bromine atom is particularly strategic, as it not only influences the electronic properties of the molecule but also serves as a site for further derivatization to fine-tune biological activity or improve pharmacokinetic properties.

Looking ahead, the synthetic versatility of this compound will continue to be exploited in the quest for novel therapeutics. Its application in the synthesis of complex natural products and their analogues, as well as in the development of new materials with tailored electronic and photophysical properties, represents exciting avenues for future research.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis via established methods like the Fries Rearrangement and Friedel-Crafts acylation, coupled with its rich chemical functionality, makes it an ideal starting material for the construction of a diverse array of complex molecules. The ability to readily access pharmacologically relevant scaffolds such as chalcones, flavonoids, chromones, and benzofurans from this single intermediate highlights its strategic importance. As the demand for novel and effective therapeutic agents continues to grow, the role of such pivotal building blocks in accelerating the drug discovery process will undoubtedly become even more critical.

References

  • Salehi, B., et al. (2019). Chalcones: A Privileged Structure in Medicinal Chemistry. MDPI.
  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews.
  • Kumar, P. G., et al. (2016). Recent advances and potential pharmacological activities of chalcones: A review. Journal of Chemical and Pharmaceutical Research.
  • Organic Syntheses. (n.d.). Friedel-Crafts Acylation.
  • Mahapatra, D. K., et al. (2015). Therapeutic potential of chalcones as prospective anticancer agents. European Journal of Medicinal Chemistry.
  • Hassan, S. T. S., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Siddiqui, Z. N., et al. (2023). Synthesis of a New Series of Chromones Based on Formylthiazoles. Journal of Heterocyclic Chemistry.
  • ACS Publications. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
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  • IJRAR. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review.
  • Wikipedia. (n.d.). Fries rearrangement.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
  • ResearchGate. (n.d.). Synthesis of benzofurans via 1-(2-hydroxyphenyl)propargyl alcohol derivatives.
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Synonyms for 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(5-Bromo-2-hydroxyphenyl)propan-1-one: A Small-Molecule Probe for the Survivin Dimerization Interface

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a crucial chemical probe for researchers, scientists, and drug development professionals investigating the cancer-related protein, survivin. We will delve into its chemical properties, synthesis, mechanism of action, and provide field-proven protocols for its application in a laboratory setting.

Core Compound Identification and Nomenclature

This compound is a synthetic organic compound that has gained prominence as a research tool for its ability to modulate the function of survivin, a key protein in cancer biology. Due to the systematic nature of chemical naming, this compound is known by several synonyms in literature and commercial catalogs. Establishing a clear identity is the first step in rigorous scientific inquiry.

The most common identifiers are:

  • Systematic IUPAC Name: this compound[1]

  • Common Synonym: 5'-Bromo-2'-hydroxypropiophenone

  • CAS Number: 17764-93-1

Below is a summary of its core chemical properties.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 74 - 80 °C[2]
SMILES CCC(=O)C1=C(C=CC(=C1)Br)O[1]
InChIKey NDXLYRKTHTZXRC-UHFFFAOYSA-N[1]

Synthesis Pathway: The Fries Rearrangement

The synthesis of hydroxyaryl ketones such as this compound is classically achieved via the Fries rearrangement.[3][4] This reaction involves the intramolecular rearrangement of a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[4] The choice of reaction conditions, particularly temperature and solvent, can influence the ratio of the ortho and para products.[4][5]

The logical workflow for synthesis is as follows:

  • Esterification: 4-Bromophenol is reacted with propionyl chloride to form the precursor, 4-bromophenyl propionate.

  • Rearrangement: The ester undergoes an intramolecular acyl group migration in the presence of a Lewis acid.

G cluster_ester Step 1: Esterification cluster_fries Step 2: Fries Rearrangement Reactants1 4-Bromophenol + Propionyl Chloride Product1 4-Bromophenyl Propionate Reactants1->Product1 Base (e.g., Pyridine) Product1_ref 4-Bromophenyl Propionate Product2 This compound (ortho-product) Product1_ref->Product2 1. Lewis Acid (AlCl₃) 2. Hydrolysis (H₂O)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Fries Rearrangement
  • Expertise & Causality: This protocol is based on established principles of the Fries rearrangement, a reliable method for acylating phenols.[6] An excess of the Lewis acid catalyst is required as it complexes with both the reactant ester and the product ketone.[4] The final hydrolysis step is crucial to decompose the aluminum-phenoxide complexes and liberate the final product.

  • Ester Formation: In a fume hood, dissolve 4-bromophenol (1 equivalent) in a suitable solvent such as dichloromethane. Cool the solution in an ice bath. Add pyridine (1.1 equivalents) followed by the dropwise addition of propionyl chloride (1.1 equivalents). Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting phenol. Wash the reaction mixture with dilute HCl, then with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-bromophenyl propionate.

  • Rearrangement: To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 equivalents), add the 4-bromophenyl propionate from the previous step. Heat the mixture to 50-60 °C for 3-4 hours. The reaction is exothermic and should be controlled carefully.

  • Workup and Purification: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes. A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should align with the literature value (74-80 °C).

Biological Target & Mechanism of Action

The primary value of this compound in a research context is its activity as an inhibitor of survivin .

The Dual Role of Survivin in Cancer

Survivin, encoded by the BIRC5 gene, is a member of the Inhibitor of Apoptosis (IAP) protein family.[7][8] It is highly expressed in most human cancers while being largely absent in normal, terminally differentiated adult tissues, making it an attractive target for cancer therapy.[7][8][9] Survivin has two well-established, critical functions that promote tumorigenesis:

  • Inhibition of Apoptosis: As an IAP, survivin interferes with the caspase cascade, a primary driver of programmed cell death. It can inhibit the activation of initiator caspase-9 and effector caspases, thereby preventing apoptosis.[10][11][12]

  • Regulation of Mitosis: Survivin is a core component of the Chromosomal Passenger Complex (CPC), alongside Aurora B kinase, INCENP, and Borealin.[12][13] The CPC is essential for accurate chromosome segregation and cytokinesis during cell division.[13]

Mechanism: Targeting the Dimerization Interface

Survivin functions as a homodimer.[14] The dimerization interface is critical for its stability and its ability to interact with other proteins within the CPC.[15] The disruption of this dimerization leads to the rapid destabilization of the survivin monomer, which is then targeted for degradation by the ubiquitin-proteasome system.[14][16][17]

This compound is a small molecule designed to physically occupy a pocket at or near this dimerization interface.[15] This steric hindrance prevents two survivin monomers from forming a stable, functional dimer.

G cluster_normal Normal Survivin Function cluster_inhibition Inhibition by Compound Monomer1 Survivin Monomer Dimer Stable Survivin Dimer Monomer1->Dimer Monomer2 Survivin Monomer Monomer2->Dimer Function Anti-Apoptotic Function & Mitotic Regulation Dimer->Function Monomer3 Survivin Monomer Blocked Inhibited Monomer Monomer3->Blocked Inhibitor 1-(5-Bromo-2-hydroxyphenyl) propan-1-one Inhibitor->Blocked Degradation Ubiquitin-Proteasome Degradation Blocked->Degradation Apoptosis Apoptosis Induction Degradation->Apoptosis

Caption: Mechanism of action for survivin dimerization inhibitors.

The Survivin Signaling Network

Survivin does not act in isolation. Its expression and function are tightly regulated by major oncogenic signaling pathways. Understanding this network is key to interpreting experimental results. Upstream pathways like PI3K/Akt, STAT3, and Wnt/β-catenin converge to promote the transcription of the BIRC5 gene.[10][11][18] Once expressed, the survivin protein acts downstream to inhibit caspases and ensure proper cell division.

G cluster_upstream Upstream Oncogenic Signals cluster_downstream Downstream Cellular Effects RTK Growth Factor Receptors (EGFR, IGF-1R) PI3K PI3K/Akt Pathway RTK->PI3K STAT3 STAT3 Pathway RTK->STAT3 BIRC5 BIRC5 Gene (Survivin) PI3K->BIRC5 Transcriptional Upregulation STAT3->BIRC5 WNT Wnt/β-catenin Pathway WNT->BIRC5 Survivin Survivin Protein BIRC5->Survivin Transcription & Translation Casp9 Caspase-9 Survivin->Casp9 CPC Chromosomal Passenger Complex (CPC) Survivin->CPC Casp37 Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Mitosis Correct Mitosis & Cytokinesis CPC->Mitosis Inhibitor 1-(5-Bromo-2-hydroxyphenyl) propan-1-one Inhibitor->Survivin Induces Degradation

Caption: The survivin signaling pathway and point of intervention.

Experimental Protocols & Data Interpretation

To validate the mechanism of action of this compound, a series of in vitro and cell-based assays must be performed.

Protocol 2: Cell-Based Assay for Survivin Degradation
  • Trustworthiness & Self-Validation: This protocol uses a cycloheximide chase to specifically measure protein stability, distinguishing between effects on protein synthesis and degradation. The inclusion of a proteasome inhibitor (MG132) is a critical control to validate that the observed protein loss is indeed mediated by the proteasome.[14][17]

  • Cell Culture: Plate a cancer cell line known to express high levels of survivin (e.g., PC-3 prostate cancer, A549 lung cancer) in 6-well plates and allow them to adhere overnight.[17]

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO). For the proteasome inhibition control, pre-treat cells with MG132 (10 µM) for 1 hour before adding the survivin inhibitor.

  • Cycloheximide Chase (Optional): To measure protein half-life, treat cells with cycloheximide (a protein synthesis inhibitor) and then add the survivin inhibitor. Harvest cell lysates at different time points (e.g., 0, 2, 4, 8 hours).

  • Lysis: After the desired treatment time (e.g., 24 hours for steady-state analysis), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Survivin and Cleaved Caspase-3. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.

Expected Results & Data Interpretation

A successful experiment will show a dose-dependent decrease in the levels of total survivin protein in cells treated with this compound. Concurrently, there should be an increase in the signal for cleaved caspase-3, indicating the induction of apoptosis. The proteasome inhibitor MG132 should "rescue" or prevent the degradation of survivin, confirming the mechanism.

The compound's potency can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) across various cancer cell lines using a cell viability assay like the MTT assay.[19]

Table of Representative IC₅₀ Data:

Cell LineCancer TypeExpected IC₅₀ (µM)Rationale
PC-3Prostate Cancer1 - 10High survivin dependence
A549Lung Cancer1 - 10High survivin dependence
MCF-7Breast Cancer5 - 25Moderate survivin dependence
HCT116Colon Cancer1 - 10High survivin dependence
NHFNormal Fibroblasts> 50Low/no survivin expression

Note: These are representative values based on the expected activity of survivin inhibitors against common cancer cell lines and are for illustrative purposes. Actual values must be determined experimentally.[17][20][21][22]

Conclusion

This compound is more than a mere chemical; it is a precision tool that allows for the targeted disruption of the survivin oncoprotein. Its mechanism of action—inhibiting the critical dimerization interface—provides a clear and testable hypothesis for researchers. By understanding its synthesis, mechanism, and the broader signaling context, scientists in both academic and industrial settings can effectively leverage this compound to probe the vulnerabilities of cancer cells and contribute to the development of next-generation therapeutics.

References

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A Technical Guide to Computational Chemistry in the Investigation of Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted propiophenones represent a versatile class of aromatic ketones with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the application of computational chemistry techniques to elucidate the structure-activity relationships (SAR) of these compounds. We will explore the theoretical underpinnings and practical applications of Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling in the rational design of novel propiophenone derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: The Propiophenone Scaffold and the Role of Computational Chemistry

Propiophenone, a simple aryl ketone, serves as a foundational structure for a multitude of derivatives with significant pharmacological potential. The introduction of various substituents on the aromatic ring and the propionyl side chain can dramatically modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the compound's biological activity, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1][2][3]

The traditional approach to drug discovery, relying on extensive synthesis and biological screening, is often a time-consuming and resource-intensive process. Computational chemistry has emerged as an indispensable tool to streamline this workflow by providing predictive models and mechanistic insights at the molecular level. By simulating molecular interactions and calculating key properties, researchers can prioritize the synthesis of the most promising candidates, thereby reducing costs and accelerating the discovery pipeline.

This guide will delve into three core computational methodologies:

  • Density Functional Theory (DFT): To understand the intrinsic electronic properties of substituted propiophenones.

  • Molecular Docking: To predict the binding modes and affinities of these compounds with specific biological targets.

  • Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate molecular structure with biological activity.

Unveiling Electronic Landscapes: Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometry, reactivity, and spectroscopic properties. For substituted propiophenones, DFT calculations are crucial for understanding how different substituents influence the electron distribution within the molecule, which is fundamental to its interaction with biological targets.

Causality Behind Methodological Choices

The selection of an appropriate functional and basis set is paramount for obtaining accurate and reliable DFT results.

  • Functionals: Hybrid functionals, such as B3LYP, are often a good starting point for organic molecules as they balance computational cost with accuracy by incorporating a portion of exact Hartree-Fock exchange. For systems containing halogens, which are common substituents in bioactive propiophenones, it is advisable to consider functionals that are specifically parameterized to handle non-covalent interactions and provide a better description of electron correlation, such as the M06-2X functional.

  • Basis Sets: The Pople-style basis sets, like 6-31G(d,p) or 6-311+G(d,p), are widely used for organic molecules. The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in aromatic systems and around carbonyl groups. For molecules with diffuse electron density, such as anions or in the calculation of electron affinities, the addition of diffuse functions (+) is recommended.

Experimental Protocol: DFT Calculation of a Substituted Propiophenone

This protocol outlines the general steps for performing a geometry optimization and frequency calculation of a substituted propiophenone using the Gaussian software package.

  • Molecule Building: Construct the 3D structure of the substituted propiophenone using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation:

    • Define the route section (e.g., #p B3LYP/6-31G(d) Opt Freq).

      • #p: Requests verbose output.

      • B3LYP/6-31G(d): Specifies the DFT functional and basis set.

      • Opt: Requests a geometry optimization to find the lowest energy conformation.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

    • Provide a descriptive title for the calculation.

    • Specify the charge and spin multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).

    • Input the Cartesian coordinates of the atoms.

  • Job Submission: Run the calculation using the Gaussian software.

  • Output Analysis: Analyze the output file to extract key information, including the optimized geometry, total energy, and vibrational frequencies.

Interpreting DFT Outputs for SAR Insights

MEP maps are invaluable for visualizing the charge distribution on the molecular surface. They illustrate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For substituted propiophenones, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions with a biological target.

Diagram: Workflow for DFT Calculations and Analysis

DFT_Workflow cluster_Input Input Preparation cluster_Calculation DFT Calculation cluster_Analysis Output Analysis Build Build 3D Structure InputFile Generate Gaussian Input File Build->InputFile Gaussian Run Gaussian Calculation InputFile->Gaussian OptGeo Optimized Geometry Gaussian->OptGeo Freq Vibrational Frequencies Gaussian->Freq MEP Molecular Electrostatic Potential OptGeo->MEP HOMOLUMO Frontier Molecular Orbitals OptGeo->HOMOLUMO

Caption: A generalized workflow for performing and analyzing DFT calculations on substituted propiophenones.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule. Analyzing how substituents affect the HOMO and LUMO energies and their spatial distribution can provide insights into the molecule's electronic behavior and its potential to interact with specific residues in a protein's active site.

Parameter Interpretation in Drug Design
HOMO Energy Higher energy indicates a greater tendency to donate electrons (nucleophilicity).
LUMO Energy Lower energy indicates a greater tendency to accept electrons (electrophilicity).
HOMO-LUMO Gap A smaller gap often correlates with higher chemical reactivity and lower kinetic stability.

Predicting Binding Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a small molecule (ligand), such as a substituted propiophenone, binds to the active site of a target protein.

Key Biological Targets for Substituted Propiophenones

Several protein targets have been identified for substituted propiophenone derivatives, including:

  • HIV-1 Protease: A crucial enzyme for the replication of the HIV virus.[2][4]

  • Monoamine Oxidase (MAO): Enzymes involved in the metabolism of neurotransmitters, making them targets for antidepressants and neuroprotective drugs.[5][6][7][8]

  • Various Cancer-Related Proteins: Propiophenone derivatives have shown cytotoxic activity against several cancer cell lines, suggesting interactions with proteins involved in cell proliferation and survival.[1][9][10][11][12][13]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a general workflow for docking a substituted propiophenone into a protein active site using AutoDock Vina.

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

    • Prepare the ligand (substituted propiophenone) by generating a 3D structure, assigning charges, and defining rotatable bonds.

    • Convert both receptor and ligand files to the PDBQT format using tools like AutoDockTools.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the protein. The size and center of the grid box should be carefully chosen to allow the ligand to explore the entire binding pocket.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run the AutoDock Vina simulation.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera) to examine the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).

Diagram: Molecular Docking Workflow

Docking_Workflow cluster_Preparation Preparation cluster_Setup Setup cluster_Execution Execution & Analysis Receptor Prepare Receptor (PDBQT) Grid Define Grid Box Receptor->Grid Ligand Prepare Ligand (PDBQT) Config Create Configuration File Ligand->Config Grid->Config Vina Run AutoDock Vina Config->Vina Analysis Analyze Binding Poses & Affinities Vina->Analysis

Caption: A streamlined workflow for performing molecular docking simulations with AutoDock Vina.

Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.

The QSAR Modeling Workflow

The development of a QSAR model typically involves the following steps:

  • Data Set Preparation:

    • Compile a dataset of substituted propiophenones with experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • Calculate a variety of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

  • Model Building:

    • Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates the molecular descriptors with the biological activity.

  • Model Validation:

    • Assess the statistical significance and predictive power of the QSAR model using various validation metrics (e.g., r², q², pred_r²).

Important Molecular Descriptors for Propiophenones

The biological activity of substituted propiophenones is often influenced by a combination of factors. Key molecular descriptors that have been found to be important in QSAR studies of similar compounds include:[14][15][16][17]

Descriptor Class Examples Relevance to Propiophenones
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesInfluence electrostatic interactions and chemical reactivity.
Steric Molecular weight, Molar refractivity, Shape indicesAffect how the molecule fits into a binding pocket.
Topological Connectivity indices, Kier's shape indicesDescribe the branching and overall shape of the molecule.
Hydrophobic LogPGoverns the molecule's ability to cross cell membranes.
Interpreting QSAR Models for Rational Drug Design

A well-validated QSAR model provides valuable insights into the structure-activity relationship of substituted propiophenones. For example, if a QSAR model indicates that a particular topological descriptor related to molecular size is negatively correlated with activity, it suggests that bulkier substituents at that position may be detrimental. Conversely, a positive correlation with a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its biological activity.

Conclusion: An Integrated Computational Approach

The computational chemistry techniques discussed in this guide—DFT, molecular docking, and QSAR—provide a powerful and synergistic toolkit for the investigation of substituted propiophenones. DFT elucidates the fundamental electronic properties that drive molecular interactions. Molecular docking predicts how these molecules bind to their biological targets, providing a structural basis for their activity. QSAR modeling integrates this information to build predictive models that can guide the design of novel compounds with enhanced therapeutic potential. By employing an integrated computational approach, researchers can gain a deeper understanding of the structure-activity relationships of substituted propiophenones and accelerate the discovery of new and effective therapeutic agents.

References

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An In-Depth Technical Guide to the Predicted ¹H-NMR Spectrum of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the fields of chemical research and pharmaceutical development for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive, first-principles prediction of the proton (¹H) NMR spectrum for 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. By dissecting the molecule's electronic and structural features, we will forecast the chemical shift, integration, and spin-spin coupling patterns for each unique proton. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for molecular characterization and verification.

Molecular Structure and Proton Environments

The foundational step in predicting an NMR spectrum is a thorough analysis of the molecule's structure to identify all chemically non-equivalent protons.[3][4]

Structure: this compound

Figure 1: Chemical structure of this compound with proton environments labeled (HA-HF).

The molecule possesses six distinct proton environments:

  • Aromatic Protons: Three protons on the substituted benzene ring, labeled HA, HB, and HC.

  • Aliphatic Protons: A propyl chain consisting of a methylene group (HD) and a methyl group (HE).

  • Labile Proton: A phenolic hydroxyl proton (HF).

Each of these environments will produce a unique signal in the ¹H-NMR spectrum, characterized by its chemical shift, integration, and multiplicity.

Core Principles of Spectral Prediction

The prediction of a ¹H-NMR spectrum is governed by three fundamental parameters:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm), which is determined by the local electronic environment of the proton.[5][6] Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[7][8]

  • Integration: The area under a signal, which is directly proportional to the relative number of protons generating that signal.[9][10][11][12]

  • Spin-Spin Coupling (J-Coupling): The interaction between the magnetic fields of non-equivalent protons on adjacent atoms, which splits a signal into a multiplet.[13] The splitting pattern is described by the 'n+1 rule', where 'n' is the number of neighboring equivalent protons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).[14]

Detailed ¹H-NMR Spectrum Prediction

Aromatic Protons (HA, HB, HC)

The chemical shifts of aromatic protons are influenced by the electronic effects of the ring substituents. The baseline for benzene is approximately 7.3 ppm.[7]

  • -OH (Hydroxyl): A potent activating group that donates electron density via resonance, strongly shielding the ortho and para positions.

  • -Br (Bromo): An electronegative atom that withdraws electron density via induction (deshielding) but weakly donates via resonance. The inductive effect generally dominates.

  • -C(=O)R (Propanoyl): A deactivating group that withdraws electron density through both induction and resonance, deshielding the ortho and para positions.

Proton HC (Position 6):

  • Chemical Shift: This proton is ortho to the strongly electron-donating -OH group, resulting in significant shielding. It is meta to the -Br and para to the -C(=O)R group. The dominant shielding effect of the hydroxyl group will shift this proton significantly upfield relative to other aromatic protons. Predicted δ ≈ 6.95 ppm.

  • Integration: 1H.

  • Multiplicity: It is coupled to the meta proton HB. This meta-coupling (⁴J) is typically small.[13][15] It will appear as a doublet (d) .

  • Coupling Constant: ⁴JBC ≈ 2.5 Hz.

Proton HB (Position 4):

  • Chemical Shift: This proton is para to the shielding -OH group, but ortho to the deshielding -Br group and meta to the deshielding -C(=O)R group. The competing effects will place it midfield among the aromatic signals. Predicted δ ≈ 7.45 ppm.

  • Integration: 1H.

  • Multiplicity: It is coupled to two different protons: HC (meta, ⁴J) and HA (ortho, ³J).[16] This will result in a doublet of doublets (dd) .

  • Coupling Constants: ³JAB ≈ 8.8 Hz; ⁴JBC ≈ 2.5 Hz.

Proton HA (Position 3):

  • Chemical Shift: This proton is ortho to the strongly electron-withdrawing carbonyl group and meta to both the -OH and -Br groups. The powerful deshielding effect of the adjacent carbonyl will shift this proton the furthest downfield. Predicted δ ≈ 7.65 ppm.

  • Integration: 1H.

  • Multiplicity: It is coupled only to the ortho proton HB. This will result in a doublet (d) .

  • Coupling Constant: ³JAB ≈ 8.8 Hz.

Aliphatic Protons (HD, HE)

The propanoyl side chain gives rise to a classic ethyl group pattern.

Protons HD (-CH₂-):

  • Chemical Shift: These methylene protons are directly attached to the carbonyl carbon, a strongly electron-withdrawing group. This deshielding effect places their signal significantly downfield for aliphatic protons.[3][17] Predicted δ ≈ 2.95 ppm.

  • Integration: 2H.

  • Multiplicity: They are adjacent to the three HE protons of the methyl group. Following the n+1 rule (3+1=4), the signal will be a quartet (q) .

  • Coupling Constant: ³JDE ≈ 7.3 Hz.

Protons HE (-CH₃):

  • Chemical Shift: These methyl protons are more shielded as they are further from the carbonyl group. They will appear in the typical upfield aliphatic region. Predicted δ ≈ 1.15 ppm.

  • Integration: 3H.

  • Multiplicity: They are adjacent to the two HD protons of the methylene group. Following the n+1 rule (2+1=3), the signal will be a triplet (t) .

  • Coupling Constant: ³JDE ≈ 7.3 Hz.

Labile Proton (HF)

Proton HF (-OH):

  • Chemical Shift: The chemical shift of phenolic protons is highly variable and depends on solvent, concentration, and temperature.[5] However, in this molecule, the hydroxyl group is positioned to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction significantly deshields the proton, shifting it far downfield. Predicted δ ≈ 12.0 - 12.5 ppm.

  • Integration: 1H.

  • Multiplicity: Due to rapid chemical exchange or the effects of hydrogen bonding, this proton typically does not couple with other protons. The intramolecular hydrogen bond may also reduce the rate of exchange, resulting in a sharper peak than is typical for many alcohols. It is predicted to be a broad singlet (br s) .

Predicted Spectrum Summary and Visualization

Data Summary Table
Signal LabelProton EnvironmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant(s), J (Hz)
HE-CH₃1.153HTriplet (t)³JDE = 7.3
HD-CH₂-2.952HQuartet (q)³JDE = 7.3
HCAr-H (pos. 6)6.951HDoublet (d)⁴JBC = 2.5
HBAr-H (pos. 4)7.451HDoublet of Doublets (dd)³JAB = 8.8, ⁴JBC = 2.5
HAAr-H (pos. 3)7.651HDoublet (d)³JAB = 8.8
HF-OH12.0 - 12.51HBroad Singlet (br s)N/A
Visualization of Spin-Spin Coupling Network

The following diagram illustrates the coupling relationships between the non-equivalent protons.

Caption: Proton coupling network for this compound.

Experimental Workflow and Considerations

Protocol for Spectrum Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice, but DMSO-d₆ may be preferred to better resolve the hydroxyl proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3][18]

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher). A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex aromatic region.[13]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Analysis: Calibrate the spectrum to the TMS peak at 0.00 ppm. Integrate the signals and measure the coupling constants of the multiplets.

Key Considerations:

  • Solvent Choice: The choice of deuterated solvent can influence the chemical shifts, especially for the labile -OH proton.[2] In a protic solvent like D₂O, the -OH proton signal would disappear due to H-D exchange.

  • Purity: Impurities in the sample will introduce extraneous peaks, complicating the spectrum.

  • D₂O Shake: To definitively confirm the identity of the -OH peak, a "D₂O shake" experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the HF proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[5]

References

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Navigating the Market for 1-(5-Bromo-2-hydroxyphenyl)propan-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug discovery and development, the procurement of high-quality starting materials is a critical, yet often challenging, first step. The integrity of your research hinges on the purity and reliability of these foundational molecules. This guide provides an in-depth technical overview of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, a key pharmaceutical intermediate, with a focus on navigating the commercial supplier landscape to ensure the acquisition of research-grade material suitable for demanding applications.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 17764-93-1) is an aromatic ketone that serves as a valuable precursor in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a brominated phenol and a propanone side chain, offers multiple reactive sites for chemical modification, making it a versatile building block in medicinal chemistry. The presence of the bromine atom, for instance, allows for the introduction of further functionalities through cross-coupling reactions, while the hydroxyl and ketone groups can be readily manipulated to construct diverse molecular scaffolds.

Commercial Supplier Landscape: A Comparative Analysis

The selection of a reliable commercial supplier is paramount to the success of any research endeavor. Factors such as purity, availability of analytical data, batch-to-batch consistency, and cost must be carefully weighed. Below is a comparative table of several commercial suppliers of this compound, compiled to aid in this critical decision-making process.

SupplierPurity SpecificationAvailable QuantitiesPrice (USD)Analytical Data Provided
Hangzhou J&H Chemical Co., Ltd. ≥98%CustomInquiryCOA, MSDS
BLD Pharm Information available upon requestVariousInquiryNMR, HPLC, LC-MS, UPLC & more available
AOBChem 97%10g, 25g, 100g$96.00 (10g), $188.00 (25g), $597.00 (100g)SDS, Inquire for COA
Ivy Fine Chemicals Information available upon request1g, 5g, 25g$54.60 (1g), $195.00 (5g), $315.90 (25g)Not specified

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Best Practices for Supplier Selection: Ensuring Quality and Reproducibility

G start Identify Potential Suppliers purity Assess Purity Specifications (e.g., >98%) start->purity analytics Request Analytical Data (COA, NMR, HPLC) purity->analytics reputation Evaluate Supplier Reputation (ISO Certification, Reviews) analytics->reputation cost Compare Price and Availability reputation->cost decision Select Optimal Supplier cost->decision

Figure 1. Decision-making workflow for selecting a chemical supplier.

Expertise in Action:

  • Purity is Paramount: For most drug discovery applications, a purity of ≥98% is recommended. Impurities can lead to unforeseen side reactions, complicate product purification, and ultimately compromise the biological data.

  • The Power of Analytical Data: Always request a Certificate of Analysis (COA) for the specific lot you are purchasing. A comprehensive COA should include results from techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the compound.[2] Reputable suppliers like BLD Pharm often provide access to a range of analytical data.[3]

  • Trust in Certification: Look for suppliers with ISO 9001 certification. This indicates adherence to a quality management system that ensures consistency and reliability in their products and processes.

Applications in Drug Development: A Precursor to Bioactive Molecules

This compound is a key starting material in the synthesis of chalcones, a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The α,β-unsaturated ketone moiety in chalcones is a crucial pharmacophore that interacts with various biological targets.

A notable application is its use in the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-phenylpropane-1,3-dione. This dione is a precursor to 3-fluoroflavones, which are being investigated for their potential therapeutic properties. The synthesis involves a Claisen-Schmidt condensation reaction between this compound and a suitable benzaldehyde derivative.[6]

The following workflow illustrates the synthesis of a chalcone derivative from this compound:

G start This compound reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) start->reaction aldehyde Aromatic Aldehyde aldehyde->reaction chalcone Chalcone Derivative (Bioactive Scaffold) reaction->chalcone bioactivity Biological Screening (e.g., Anticancer, Antimicrobial) chalcone->bioactivity

Figure 2. Synthesis of bioactive chalcones from this compound.

Quality Verification upon Receipt: A Step-by-Step Protocol

Upon receiving a shipment of this compound, it is crucial to perform an in-house quality verification to ensure it meets the required specifications. This self-validating step provides an extra layer of confidence before committing the material to a complex synthesis.

Experimental Protocol: Quality Verification

  • Visual Inspection: Examine the material for uniform appearance. It should be an off-white to light yellow powder.[7] Any discoloration or heterogeneity should be noted.

  • Solubility Check: Test the solubility of a small sample in a relevant organic solvent (e.g., Chloroform-d for NMR). Incomplete dissolution may indicate the presence of insoluble impurities.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Data Analysis: The spectrum should be consistent with the structure of this compound. Look for the characteristic signals of the aromatic protons, the quartet and triplet of the ethyl group, and the phenolic hydroxyl proton. The absence of significant unidentifiable peaks is a strong indicator of high purity. The proton NMR data for a related compound, 1-(5-bromo-2-hydroxyphenyl)-3-phenylpropane-1,3-dione, shows characteristic aromatic and enolic protons, providing a reference for the expected chemical shifts in this class of molecules.[8]

  • HPLC Analysis:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Method: A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile is typically suitable for analyzing aromatic ketones.

    • Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Data Analysis: A high-purity sample should exhibit a single major peak corresponding to the product. The peak area percentage can be used to quantify the purity.

By implementing this rigorous approach to supplier selection and in-house quality verification, researchers can proceed with confidence, knowing that their starting materials are of the highest possible quality, thereby enhancing the reliability and reproducibility of their scientific findings.

References

  • Chalcones: Synthetic Chemistry Follows Where Nature Leads. (2018). Molecules.
  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (2019). Molecules.
  • 1-(5-Bromo-2-hydroxyphenyl)-1-propanone. (n.d.). AOBChem.
  • 1-Propanone, 1-(5-bromo-2-hydroxyphenyl)- [CAS: 17764-93-1]. (n.d.). Ivy Fine Chemicals.
  • This compound. (n.d.). PubChem.
  • Synthesis of some new biologically active chalcones and flavones. (2009). Der Pharma Chemica.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2021). Molecules.
  • 1H NMR of the 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione. (n.d.). ResearchGate.
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  • Certificate of analysis. (n.d.). Thermo Fisher Scientific.

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Unraveling the Enigma: A Technical Guide to the Mechanistic Action of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-2-hydroxyphenyl)propan-1-one is a substituted aromatic ketone with a structural motif that suggests a rich potential for biological activity.[1][2][3] As a member of the 2-hydroxypropiophenone family, it shares features with compounds utilized as intermediates in pharmaceutical synthesis.[4][5][6] The presence of a brominated phenol ring further implies the possibility of diverse molecular interactions. This in-depth technical guide synthesizes the current, albeit limited, understanding of this compound and proposes several well-grounded theories regarding its mechanism of action. We will delve into the chemical reasoning behind these hypotheses and provide comprehensive, field-proven experimental protocols to rigorously test them. This document is intended to serve as a foundational resource for researchers embarking on the exploration of this intriguing molecule's therapeutic potential.

Introduction: Deconstructing the Molecule

This compound is characterized by three key chemical features that likely govern its biological activity: a 2-hydroxypropiophenone core, a bromine substituent on the phenyl ring, and a propan-1-one side chain.[1] Understanding the individual contributions of these components is paramount to postulating its mechanism of action.

  • The 2-Hydroxypropiophenone Scaffold: This core structure is a known building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs).[4] The hydroxyl group adjacent to the carbonyl group can participate in hydrogen bonding and may be crucial for receptor binding or enzymatic interactions.[4]

  • The Bromine Substituent: The presence of a halogen, specifically bromine, significantly alters the electronic properties of the phenyl ring.[7][8][9] This can influence the compound's acidity, reactivity, and ability to engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, brominated phenols are known to be involved in various chemical reactions and can be generated during processes like water chlorination.[10][11]

  • The Propan-1-one Side Chain: This alkyl ketone chain provides a degree of lipophilicity to the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.

Given the scarcity of direct research on this compound, our approach will be to formulate hypotheses based on the known activities of structurally analogous compounds.

Theoretical Mechanisms of Action

Based on the chemical structure and the activities of related molecules, we propose three primary putative mechanisms of action for this compound:

  • Theory 1: Modulation of Oxidative Stress Pathways

  • Theory 2: Inhibition of Pro-inflammatory Enzymes

  • Theory 3: Antimicrobial Activity through Membrane Disruption or Enzymatic Inhibition

The following sections will explore the rationale behind each theory and provide detailed experimental workflows for their validation.

Theory 1: Modulation of Oxidative Stress Pathways

Rationale:

Phenolic compounds are well-documented antioxidants. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS). Furthermore, a study on a structurally related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate, demonstrated protective effects against oxidative stress in neuronal cells through the activation of the Nrf2 pathway.[12] We hypothesize that this compound may act as a direct ROS scavenger or as an indirect antioxidant by activating the Nrf2 signaling pathway.

Experimental Validation Workflow:

A multi-pronged approach is necessary to validate this theory, starting with in vitro assays and progressing to cell-based models.

Workflow Diagram:

G cluster_0 In Vitro Antioxidant Assays cluster_1 Cell-Based Oxidative Stress Model cluster_2 Nrf2 Pathway Activation Analysis a1 DPPH Radical Scavenging Assay a2 ABTS Radical Scavenging Assay a3 ORAC Assay b1 Cell Line Selection (e.g., PC12, HaCaT) a3->b1 Proceed if positive b2 Induction of Oxidative Stress (H2O2, t-BHP) b1->b2 b3 Treatment with Compound b2->b3 b4 Measurement of Intracellular ROS (DCFH-DA) b3->b4 b5 Assessment of Cell Viability (MTT Assay) b4->b5 c1 Western Blot for Nrf2 Nuclear Translocation b5->c1 Proceed if protective effect observed c2 qRT-PCR for Nrf2 Target Genes (HO-1, NQO1) c1->c2 c3 Reporter Gene Assay (ARE-Luciferase) c1->c3

Caption: Experimental workflow for validating the antioxidant and Nrf2-activating properties of the compound.

Detailed Protocols:

Protocol 3.1: DPPH Radical Scavenging Assay

  • Objective: To assess the direct radical scavenging activity of the compound.

  • Materials: this compound, DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, 96-well plate, Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the compound in methanol.

    • Prepare serial dilutions of the compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid is used as a positive control.

  • Self-Validation: The inclusion of a positive control (ascorbic acid) and a blank (methanol + DPPH) ensures the validity of the assay. A dose-dependent decrease in absorbance indicates scavenging activity.

Protocol 3.2: Western Blot for Nrf2 Nuclear Translocation

  • Objective: To determine if the compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Materials: Cell culture reagents, lysis buffer, nuclear and cytoplasmic extraction kit, primary antibodies (Nrf2, Lamin B1, GAPDH), secondary antibodies, SDS-PAGE equipment, Western blot imaging system.

  • Procedure:

    • Culture cells to 80% confluency and treat with the compound for various time points.

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

    • Quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

  • Self-Validation: The use of nuclear (Lamin B1) and cytoplasmic (GAPDH) markers is critical to confirm the purity of the fractions and validate the observed Nrf2 translocation.

Theory 2: Inhibition of Pro-inflammatory Enzymes

Rationale:

Many phenolic and chalcone-like structures exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are key players in the inflammatory cascade. The structural similarity of this compound to some known anti-inflammatory agents warrants the investigation of this potential mechanism.

Experimental Validation Workflow:

This will involve enzyme inhibition assays followed by cell-based models of inflammation.

Workflow Diagram:

G cluster_0 Enzyme Inhibition Assays cluster_1 Cell-Based Inflammation Model a1 COX-1/COX-2 Inhibition Assay (Colorimetric or Fluorometric) a2 5-LOX Inhibition Assay a1->a2 b1 Cell Line Selection (e.g., RAW 264.7 macrophages) a2->b1 Proceed if inhibitory activity is observed b2 Induction of Inflammation (LPS) b1->b2 b3 Treatment with Compound b2->b3 b4 Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA b3->b4 b5 Measurement of Prostaglandin E2 (PGE2) Levels b4->b5

Caption: Experimental workflow for investigating the anti-inflammatory potential of the compound.

Detailed Protocols:

Protocol 4.1: COX-2 Inhibition Assay (Fluorometric)

  • Objective: To determine the inhibitory effect of the compound on COX-2 activity.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe, assay buffer, 96-well plate, fluorometer.

  • Procedure:

    • Prepare serial dilutions of the compound.

    • In a 96-well plate, add the compound, COX-2 enzyme, and fluorometric probe.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity over time.

    • Celecoxib is used as a positive control.

  • Self-Validation: The inclusion of a known selective COX-2 inhibitor (celecoxib) provides a benchmark for the compound's activity. A dose-dependent decrease in fluorescence indicates inhibition.

Theory 3: Antimicrobial Activity

Rationale:

Derivatives of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one have demonstrated antimicrobial activity.[13] The lipophilic nature of the propan-1-one chain combined with the reactive phenolic ring could enable the compound to disrupt bacterial cell membranes or inhibit essential microbial enzymes.

Experimental Validation Workflow:

Standard microbiological assays will be employed to assess the antimicrobial spectrum and potency.

Workflow Diagram:

G cluster_0 Initial Screening cluster_1 Quantitative Assessment cluster_2 Mechanism of Action Studies a1 Selection of Bacterial and Fungal Strains a2 Disk Diffusion Assay a1->a2 b1 Broth Microdilution Assay to Determine MIC a2->b1 Proceed if zone of inhibition is observed b2 Determination of MBC/MFC b1->b2 c1 Membrane Permeability Assay (e.g., SYTOX Green) b2->c1 Proceed to elucidate mechanism c2 Bacterial Respiration Assay c1->c2

Caption: Experimental workflow for evaluating the antimicrobial properties of the compound.

Detailed Protocols:

Protocol 5.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of the compound that inhibits visible microbial growth.

  • Materials: Bacterial/fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well plates, compound stock solution, incubator.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth.

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is the lowest concentration with no visible growth.

  • Self-Validation: The inclusion of positive and negative growth controls is essential. The assay should be performed in triplicate to ensure reproducibility.

Quantitative Data Summary

As experimental data becomes available, it should be tabulated for clear comparison and analysis.

Assay Endpoint Result (e.g., IC50, MIC) Positive Control
DPPH ScavengingIC50 (µM)TBDAscorbic Acid
COX-2 InhibitionIC50 (µM)TBDCelecoxib
E. coli Growth InhibitionMIC (µg/mL)TBDGentamicin
S. aureus Growth InhibitionMIC (µg/mL)TBDVancomycin

Conclusion and Future Directions

The proposed mechanistic theories provide a rational starting point for the investigation of this compound. The outlined experimental workflows offer a robust and self-validating framework for elucidating its biological activities. Positive results in any of these areas would warrant further investigation, including in vivo studies to assess efficacy, pharmacokinetics, and safety. The structural features of this compound suggest a high potential for therapeutic relevance, and a systematic approach to understanding its mechanism of action is the critical next step in unlocking this potential.

References

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  • Gallard, H., & von Gunten, U. (2005). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: Assessment of taste and odor development.
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  • PubChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione.
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  • Shobha, K. L., Simon, L., Rao, A. S., Maiya, B. C. G., & Srinivasan, K. K. (2016). 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. Der Pharma Chemica, 8(14), 77-82.
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Methodological & Application

Synthesis protocol for 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable hydroxyarylketone intermediate. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The synthetic strategy is centered on a two-step process: the initial esterification of 4-bromophenol to yield 4-bromophenyl propionate, followed by a thermally controlled, Lewis acid-catalyzed Fries rearrangement. This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and emphasizes critical safety considerations for a successful and reproducible synthesis.

Introduction and Synthetic Strategy

This compound is a substituted propiophenone derivative whose structure is a key building block in the synthesis of more complex molecules, including pharmaceutical agents. The strategic placement of the hydroxyl, bromo, and propanoyl groups on the aromatic ring makes it a versatile intermediate for further functionalization.

The synthesis protocol detailed herein employs the Fries rearrangement, a robust and reliable method for converting phenolic esters into hydroxyaryl ketones.[1] The overall synthetic pathway is outlined below:

  • Esterification: 4-Bromophenol is reacted with propionyl chloride to form the precursor ester, 4-bromophenyl propionate. This is a standard nucleophilic acyl substitution reaction.

  • Fries Rearrangement: The synthesized ester undergoes an intramolecular acyl group migration from the phenolic oxygen to the aromatic ring. This reaction is catalyzed by a Lewis acid, anhydrous aluminum chloride (AlCl₃), to produce the target ketone.[2][3]

The regioselectivity of the Fries rearrangement is a critical aspect of this synthesis. The formation of the desired ortho-acylated product, this compound, is favored over the para-isomer by conducting the reaction at elevated temperatures.[1][4] This is a classic example of thermodynamic versus kinetic control, where the ortho product can form a more stable bidentate complex with the aluminum catalyst, favoring its formation at higher temperatures.[1]

Reaction Mechanism: The Fries Rearrangement

The Fries rearrangement proceeds through the formation of an acylium ion intermediate. The widely accepted mechanism involves the following key steps[4][5]:

  • Lewis Acid Coordination: The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[4]

  • Acylium Ion Generation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium carbocation. The AlCl₃ moiety remains coordinated to the phenoxide.

  • Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The attack can occur at the ortho or para position relative to the oxygen atom.

  • Rearomatization and Hydrolysis: The resulting intermediate is deprotonated to restore aromaticity. A final aqueous acid workup hydrolyzes the aluminum-phenoxide complex to liberate the final hydroxyaryl ketone product and regenerate the Lewis acid catalyst.[3]

Below is a diagram illustrating the mechanistic pathway.

Fries_Mechanism Fries Rearrangement Mechanism cluster_0 Step 1: Lewis Acid Coordination cluster_1 Step 2: Acylium Ion Formation cluster_2 Step 3: Electrophilic Aromatic Substitution cluster_3 Step 4: Workup Ester 4-Bromophenyl Propionate + AlCl₃ Coordination Coordinated Complex (AlCl₃ on Carbonyl O) Ester->Coordination Coordination Acylium Acylium Cation + [AlCl₃-OAr]⁻ Complex Coordination->Acylium Rearrangement Sigma Sigma Complex (Ortho Attack) Acylium->Sigma EAS FinalComplex Aluminum-Product Complex Sigma->FinalComplex Deprotonation Product Final Product: This compound FinalComplex->Product H₃O⁺ Workup

Caption: Mechanism of the AlCl₃-catalyzed Fries Rearrangement.

Detailed Experimental Protocol

3.1. Safety Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water, releasing toxic HCl gas.[6][7] It must be handled in a dry environment, under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon).[6] Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, impervious gloves, and a fire-retardant lab coat.[8]

  • Propionyl Chloride: Corrosive, flammable, and a lachrymator. Handle only in a well-ventilated fume hood.

  • Solvents: Dichloromethane and other solvents should be handled in a fume hood.

  • General: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried) before use, especially for the Fries rearrangement step.

3.2. Part A: Synthesis of 4-bromophenyl propionate

This initial step creates the necessary ester precursor for the rearrangement.

Reagents and Equipment:

  • 4-Bromophenol

  • Propionyl chloride

  • Pyridine (dried over KOH)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromophenol (1.0 eq) in anhydrous DCM (approx. 2 M concentration).

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Workup: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-bromophenyl propionate. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

3.3. Part B: Fries Rearrangement to this compound

This is the key transformation step. Temperature control is critical for maximizing the yield of the desired ortho product.

Reagents and Equipment:

  • 4-bromophenyl propionate (from Part A)

  • Aluminum chloride (AlCl₃, anhydrous powder)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Three-neck round-bottom flask (oven-dried), condenser, thermometer, heating mantle, magnetic stirrer

Procedure:

  • Set up an oven-dried three-neck flask equipped with a condenser, thermometer, and nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃) (2.5 eq).

  • Slowly add 4-bromophenyl propionate (1.0 eq) to the AlCl₃ powder portion-wise. An exothermic reaction will occur.

  • Once the addition is complete, slowly heat the reaction mixture using a heating mantle to 130-140 °C. Maintain this temperature for 2-3 hours. The mixture will become a dark, viscous liquid.

  • Workup (CRITICAL): After cooling the reaction mixture to room temperature, very carefully and slowly pour the viscous reaction product onto a mixture of crushed ice (approx. 200 g) and concentrated HCl (50 mL) in a large beaker. This quenching step is highly exothermic and will release HCl gas. Perform this step in an efficient fume hood.

  • Stir the quenched mixture until all the dark solid has dissolved and the aluminum salts are in the aqueous layer.

  • Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of ortho and para isomers, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) to isolate the desired this compound.

Quantitative Data and Characterization

4.1. Reagent and Reaction Summary Table

Step Reagent Molar Mass ( g/mol ) Equivalents Sample Amount Conditions Expected Yield
A 4-Bromophenol173.011.010.0 g0°C to RT, 3-4 h>90%
Propionyl Chloride92.521.15.8 mL
Pyridine79.101.25.5 mL
B 4-bromophenyl propionate229.071.013.2 g130-140 °C, 2-3 h50-65%
Aluminum Chloride133.342.519.4 g

4.2. Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • IUPAC Name: this compound[9]

  • Molecular Formula: C₉H₉BrO₂[9]

  • Molecular Weight: 229.07 g/mol [9]

  • Appearance: Typically a pale yellow or off-white solid.

  • ¹H NMR: Expect characteristic signals for the ethyl group (triplet and quartet), aromatic protons (doublets and doublet of doublets), and a downfield singlet for the phenolic hydroxyl proton.

  • ¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons (with C-Br and C-O showing characteristic shifts), and the two carbons of the ethyl group.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch (around 1650 cm⁻¹), a broad O-H stretch (around 3200-3500 cm⁻¹), and C-Br and C-O aromatic stretches.[9]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the presence of one bromine atom (M+ and M+2 peaks of nearly equal intensity).

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

References

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous) Safety Information.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
  • Wikipedia. (2023). Fries rearrangement.
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Eureka | Patsnap. (2017). Preparation method of 2-(4-bromomethyl)phenyl propionic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736409, this compound.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • YouTube. (2021). Fries Rearrangement Mechanism | Organic Chemistry.
  • Scribd. (2020). Fries Rearrangement.
  • AOBChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)-1-propanone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12613163, 2-Bromo-1-(4-hydroxyphenyl)propan-1-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13190844, 1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione.
  • Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.
  • Shaheer, M., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.
  • National Center for Biotechnology Information. (2008). (5-Bromo-2-hydroxyphenyl)(phenyl)methanone.
  • National Center for Biotechnology Information. (n.d.). Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity.

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Application Notes and Protocols for the Synthesis of Hydroxypropiophenones via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Hydroxypropiophenones and the Fries Rearrangement

Hydroxypropiophenones, particularly the ortho (2'-hydroxypropiophenone) and para (4'-hydroxypropiophenone) isomers, are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Their molecular architecture, featuring a hydroxyl group and a propiophenone moiety on an aromatic ring, provides a versatile scaffold for the construction of more complex molecules. For instance, 4'-hydroxypropiophenone is a key precursor in the development of certain antitumor agents, analgesics, and anti-inflammatory drugs.[1][3]

The Fries rearrangement, a classic named reaction in organic chemistry, offers a direct and industrially significant route to these important hydroxyaryl ketones from readily available phenolic esters.[2][4] Named after the German chemist Karl Theophil Fries, this reaction involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis or Brønsted acid.[4][5] The reaction's ability to selectively yield either the ortho or para isomer by tuning reaction conditions makes it a powerful tool in synthetic organic chemistry.[4][5]

This application note provides a comprehensive guide to the synthesis of hydroxypropiophenones using the Fries rearrangement, with a focus on practical, field-proven insights. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and explore the critical parameters that govern regioselectivity and yield.

Mechanistic Insights: Controlling Regioselectivity through Reaction Conditions

The Fries rearrangement proceeds through a widely accepted mechanism involving the formation of an acylium ion intermediate.[5][6] The process is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the propionyl group of the starting phenyl propionate. This coordination polarizes the ester bond, leading to the formation of an acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution, yielding the hydroxypropiophenone upon hydrolysis.[6]

The regioselectivity of the Fries rearrangement, which dictates the formation of either the ortho or para isomer, is primarily governed by a delicate interplay between kinetic and thermodynamic control, heavily influenced by temperature and solvent polarity.[5]

  • Temperature: At lower temperatures (typically below 60°C), the reaction is under thermodynamic control, favoring the formation of the more stable para isomer.[4] At higher temperatures (often above 160°C), the reaction shifts to kinetic control, leading to the preferential formation of the ortho isomer.[4] The ortho product is stabilized by the formation of a bidentate chelate complex with the Lewis acid catalyst.

  • Solvent Polarity: The choice of solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho isomer, while an increase in solvent polarity generally leads to a higher proportion of the para product.[5]

Visualizing the Fries Rearrangement

To further elucidate the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Fries_Mechanism Start Phenyl Propionate Complex1 Initial Complex (Coordination at C=O) Start->Complex1 + LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex1 Acylium Acylium Ion Intermediate + Aluminum Phenoxide Complex1->Acylium Rearrangement OrthoAttack Electrophilic Attack (ortho position) Acylium->OrthoAttack High Temp Non-polar Solvent ParaAttack Electrophilic Attack (para position) Acylium->ParaAttack Low Temp Polar Solvent OrthoIntermediate Ortho Sigma Complex OrthoAttack->OrthoIntermediate ParaIntermediate Para Sigma Complex ParaAttack->ParaIntermediate OrthoProductComplex Ortho Product Complex OrthoIntermediate->OrthoProductComplex Deprotonation ParaProductComplex Para Product Complex ParaIntermediate->ParaProductComplex Deprotonation OrthoProduct 2'-Hydroxypropiophenone OrthoProductComplex->OrthoProduct ParaProduct 4'-Hydroxypropiophenone ParaProductComplex->ParaProduct Hydrolysis Hydrolysis Hydrolysis->OrthoProduct Hydrolysis->ParaProduct

Caption: Mechanism of the Fries Rearrangement for Hydroxypropiophenone Synthesis.

Experimental_Workflow Start Start: Phenyl Propionate & Solvent Catalyst Add Lewis Acid (e.g., AlCl₃) (Portion-wise, under inert atmosphere) Start->Catalyst Reaction Reaction at Controlled Temperature (Low T for para, High T for ortho) Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Quench with Ice/HCl Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Anhydrous Na₂SO₄ Washing->Drying SolventRemoval Remove Solvent (Rotary Evaporation) Drying->SolventRemoval Purification Purification of Crude Product SolventRemoval->Purification OrthoPurification Steam Distillation (for ortho) Purification->OrthoPurification ParaPurification Recrystallization (for para) Purification->ParaPurification FinalProduct Isolated Hydroxypropiophenone Isomer(s) OrthoPurification->FinalProduct ParaPurification->FinalProduct

Caption: General Experimental Workflow for the Fries Rearrangement.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of both 4'-hydroxypropiophenone and 2'-hydroxypropiophenone, emphasizing the key parameters that control the regioselectivity.

Protocol 1: Synthesis of 4'-Hydroxypropiophenone (Para Isomer)

This protocol is optimized for the selective synthesis of the para isomer by employing a lower reaction temperature.

Materials:

  • Phenyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add phenyl propionate and nitrobenzene.

  • Cooling: Cool the reaction mixture to 0-5°C in an ice-salt bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride in small portions to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not rise above 10°C. Rationale: The slow, portion-wise addition of the Lewis acid is crucial to control the initial exotherm of the complex formation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., ~20°C) for an extended period (e.g., 48 hours).[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Rationale: This step hydrolyzes the aluminum complexes and neutralizes any remaining Lewis acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine. Rationale: The washing steps remove any remaining acid and inorganic salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 4'-hydroxypropiophenone can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of 2'-Hydroxypropiophenone (Ortho Isomer)

This protocol is designed to favor the formation of the ortho isomer by utilizing a higher reaction temperature and often, a non-polar solvent or solvent-free conditions.

Materials:

  • Phenyl propionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (solvent, optional)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a similar setup as described in Protocol 1, add phenyl propionate (and optionally a non-polar solvent like carbon disulfide).

  • Catalyst Addition: Slowly add anhydrous aluminum chloride in small portions to the stirred solution at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a higher temperature (e.g., 130-150°C) for 2-3 hours.[7] If a solvent like carbon disulfide is used, it is typically removed by distillation before heating to the higher temperature. Monitor the reaction progress by TLC.

  • Work-up and Extraction: Follow the same work-up and extraction procedures as described in Protocol 1 (steps 5-7).

  • Drying and Solvent Removal: Dry the organic layer and remove the solvent as described in Protocol 1 (step 8).

  • Purification: The crude product will be a mixture of ortho and para isomers. The 2'-hydroxypropiophenone can be separated and purified by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[4] The non-volatile para isomer will remain in the distillation flask.

Data Presentation: Influence of Reaction Conditions on Yield

The following table summarizes the impact of various catalysts, solvents, and temperatures on the yield of 4'-hydroxypropiophenone from the Fries rearrangement of phenyl propionate, based on literature data.

CatalystSolventTemperature (°C)TimeYield of 4'-Hydroxypropiophenone (%)Reference
AlCl₃Carbon disulfide (reflux), then neat130-1502-3 h45-50[7]
AlCl₃Nitrobenzene5018 h72[7]
AlCl₃Nitrobenzene~2048 h60[7]
AlCl₃Nitromethane207-8 days80[7]
AlCl₃Ethylene dichloride955 h36[7]
AlCl₃Neat (no solvent)5010 h-[7]
TiCl₄Nitromethane207 days56[7]
TiCl₄Neat (no solvent)5010 h39[7]
Polyphosphoric acidNeat (no solvent)100-61[7]
BF₃Neat (no solvent)503 h46[7]
SnCl₄Neat (no solvent)503 h10[7]

Alternative Pathway: The Photo-Fries Rearrangement

In addition to the classic acid-catalyzed method, the Fries rearrangement can also be initiated photochemically. The photo-Fries rearrangement involves the irradiation of a phenolic ester with UV light, which leads to the homolytic cleavage of the ester bond, generating a phenoxy radical and an acyl radical within a solvent cage.[4][5] These radicals can then recombine at the ortho and para positions of the aromatic ring to yield the corresponding hydroxyaryl ketones.[8]

While mechanistically interesting and applicable to substrates with deactivating groups, the photo-Fries rearrangement often suffers from low yields and is not typically employed for commercial production.[5] Specific, high-yield protocols for the photo-Fries rearrangement of phenyl propionate are not widely reported in the literature.

Conclusion and Future Perspectives

The Fries rearrangement remains a cornerstone of synthetic organic chemistry for the preparation of hydroxypropiophenones. The ability to control the regioselectivity through the judicious choice of reaction conditions provides a powerful handle for synthetic chemists. The protocols and data presented in this application note offer a solid foundation for researchers to successfully implement this valuable transformation in their own work.

Future research in this area continues to focus on the development of more environmentally benign and recyclable catalysts, such as zeolites and other solid acids, to mitigate the waste and corrosive nature of traditional Lewis acid catalysts.[6] Additionally, advancements in flow chemistry and process optimization are poised to further enhance the efficiency and scalability of the Fries rearrangement for the industrial production of these vital chemical intermediates.

References

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking the Potential: Chemical Properties and Uses of 4'-Hydroxypropiophenone.
  • Wikipedia. Fries rearrangement.
  • Pharmd Guru. 37. FRIES REARRANGEMENT.
  • Organic Chemistry Portal. Fries Rearrangement.
  • Physics Wallah. Reaction Mechanism of Fries Rearrangement.
  • Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
  • PubMed. Photo-Fries rearrangements of 1-naphthyl (R)-2-phenylpropanoate in poly(vinyl acetate) and ethyl acetate. Influence of medium polarity and polymer relaxation on motions of singlet radical pairs.
  • Google Patents. Process for preparing 4-hydroxy phenylpropionic acid compound.
  • ChemRxiv. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.
  • Slideshare. Photo fries rearrangement.
  • ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. A:....
  • Scribd. Fries Rearrangement.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Determination of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. The described method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility of the results[1][2].

Introduction

This compound is a substituted aromatic ketone with potential applications as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals[3]. Its chemical structure, featuring a brominated phenolic ring, necessitates a reliable analytical method for its quantification to ensure the quality and consistency of starting materials and final products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision[2][4][5].

The development of a specific and validated HPLC method is a critical requirement for regulatory compliance in the pharmaceutical industry[5][6]. This document provides a comprehensive guide to a validated HPLC method for this compound, including the rationale for the selection of chromatographic conditions and a detailed validation protocol.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) was used for this analysis[7].

  • Chromatographic Column: A C18 reversed-phase column (e.g., Agela XBP-C18, 4.6 x 150 mm, 5 µm) was chosen for its proven efficacy in separating phenolic compounds[7].

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Ultrapure water (18.2 MΩ·cm)

Chromatographic Conditions

The selection of chromatographic parameters was based on the chemical properties of this compound and established methods for similar phenolic and brominated compounds[7][8][9][10][11]. A reversed-phase C18 column provides excellent retention for moderately polar compounds. A mobile phase consisting of an organic solvent (acetonitrile) and acidified water is commonly employed to achieve good peak shape and resolution for phenolic compounds[10][11][12]. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to a more symmetrical peak shape.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA
Gradient Elution0-15 min: 40-70% B15-20 min: 70% B20-22 min: 70-40% B22-25 min: 40% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength280 nm
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a suitable amount of the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[1][2][13].

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. The DAD was used to assess the peak purity of the analyte in the sample.

Linearity and Range

Linearity was determined by injecting six different concentrations of the working standard solutions (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line. The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[5].

Accuracy

Accuracy was assessed by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate and the percentage recovery was calculated. According to ICH guidelines, a minimum of nine determinations across three concentration levels is recommended[1].

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision)[1].

  • Repeatability: Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method. The results were expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided a well-resolved and symmetrical peak for this compound at a retention time of approximately 12.5 minutes. The validation results are summarized in the tables below.

Table 2: Linearity and Range Data

ParameterResult
Linearity Range5 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c

Table 3: Accuracy and Precision Results

LevelAccuracy (% Recovery)Precision (%RSD) - RepeatabilityPrecision (%RSD) - Intermediate
80%98.0 - 102.0< 2.0%< 2.0%
100%98.0 - 102.0< 2.0%< 2.0%
120%98.0 - 102.0< 2.0%< 2.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.45

The validation results demonstrate that the developed HPLC method is specific, linear, accurate, and precise for the quantification of this compound. The low values of LOD and LOQ indicate the high sensitivity of the method.

Workflow and Diagrams

The overall workflow for the development and validation of the analytical method is depicted below.

HPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis start Define Analytical Target Profile lit_review Literature Review for Similar Compounds start->lit_review col_select Column Selection (C18) lit_review->col_select mp_select Mobile Phase Optimization (ACN/Water/TFA) col_select->mp_select param_opt Parameter Optimization (Gradient, Flow Rate, Temp) mp_select->param_opt specificity Specificity param_opt->specificity Optimized Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Optional) lod_loq->robustness routine Sample Analysis & Reporting robustness->routine Validated Method

Caption: Workflow for HPLC method development and validation.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC method has been developed and validated for the quantitative determination of this compound. The method is suitable for routine analysis in quality control laboratories. The validation was performed in accordance with ICH guidelines, ensuring the reliability of the analytical data.

References

  • International Conference on Harmonisation.
  • Semantic Scholar. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Pharmaguideline.
  • National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ACS Publications. A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines.
  • ResearchGate. (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
  • PubMed.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PubMed. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
  • MDPI.
  • ResearchGate. (PDF)
  • SIELC Technologies. UV-Vis Spectrum of Bromophenol blue.
  • PubChem. This compound.
  • SIELC Technologies. HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column.
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Application Note: Synthesis of Novel Schiff Bases from 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of Schiff bases derived from 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. This precursor is of significant interest due to the combined electronic effects of the hydroxyl and bromo substituents, which can impart unique properties to the resulting imines. This document provides researchers, chemists, and drug development professionals with a robust experimental protocol, mechanistic insights, and a framework for troubleshooting and further investigation. The methodologies described herein are designed to be self-validating through detailed characterization data, ensuring scientific rigor and reproducibility.

Introduction and Scientific Rationale

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are among the most versatile organic compounds.[1][2][3] Their facile synthesis and the stability of the resulting C=N bond have made them central to coordination chemistry, catalysis, and medicinal chemistry.[4][5][6] The properties of a Schiff base can be finely tuned by the choice of the initial carbonyl and amine precursors.

The use of this compound as the carbonyl component offers distinct advantages:

  • Hydroxyl Group (-OH): The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the imine nitrogen, enhancing the planarity and stability of the molecule. This feature is also crucial for forming stable chelates with metal ions.[7][8]

  • Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group that can modulate the electronic properties of the aromatic ring and the reactivity of the imine bond. Furthermore, the presence of a halogen atom often enhances the biological activity of organic molecules, such as their antimicrobial or anticancer properties.[9]

  • Propanone Moiety: Compared to simpler acetophenone or benzaldehyde derivatives, the ethyl group of the propanone moiety introduces additional steric bulk and lipophilicity, which can influence crystal packing and biological interactions.

This guide focuses on the condensation reaction of this ketone with a primary amine to yield a novel ketimine, a subclass of Schiff bases.

Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic nucleophilic addition-elimination reaction.[10][11][12] The process is typically reversible and often catalyzed by a small amount of acid.[11][13]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[10][14]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine).[13][14]

The optimal pH for this reaction is typically mildly acidic (pH 4-5).[11] At a lower pH, the amine becomes fully protonated and non-nucleophilic, halting the reaction. At a higher pH, the acid-catalyzed dehydration step becomes the rate-limiting factor.[11]

Caption: General mechanism for Schiff base formation.

Experimental Protocol

This section provides a detailed step-by-step methodology for the synthesis of a representative Schiff base, (E)-1-(5-bromo-2-hydroxyphenyl)-N-phenylpropan-1-imine, from this compound and aniline.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (mmol)
This compoundC₉H₉BrO₂229.0710
AnilineC₆H₇N93.1310
Absolute EthanolC₂H₅OH46.0750 mL
Glacial Acetic Acid (Catalyst)CH₃COOH60.053-4 drops
Instrumentation
  • Magnetic stirrer with heating mantle

  • Reflux condenser and round-bottom flask (100 mL)

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two)

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz)

  • Mass Spectrometer (ESI-MS)

  • Melting point apparatus

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.29 g, 10 mmol) in 25 mL of absolute ethanol. Stir the solution until the solid is completely dissolved.

  • Addition of Amine: To this solution, add aniline (0.93 g, 10 mmol) dissolved in 25 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[15]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]

  • Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A yellow crystalline solid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50°C for 2 hours. Record the final yield and determine the melting point.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Dissolve Ketone in Ethanol B 2. Add Aniline Solution A->B C 3. Add Acetic Acid Catalyst B->C D 4. Reflux for 4-6 hours C->D E 5. Cool to Room Temp. D->E F 6. Filter Precipitate E->F G 7. Wash with Cold Ethanol F->G H 8. Dry under Vacuum G->H I 9. FT-IR Analysis H->I J 10. NMR (¹H & ¹³C) K 11. Mass Spectrometry L 12. Melting Point

Caption: Step-by-step experimental workflow.

Characterization of the Product

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized Schiff base.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify key functional groups. The disappearance of the C=O stretch from the ketone and the appearance of the C=N stretch are primary indicators of a successful reaction.

Functional GroupExpected Wavenumber (cm⁻¹)Significance
O-H (Phenolic)3400-3200 (broad)Indicates the presence of the hydroxyl group.
C-H (Aromatic)3100-3000Aromatic C-H stretching.
C=N (Imine/Azomethine)1625-1600Key indicator of Schiff base formation. [16] Replaces the C=O peak.
C=C (Aromatic)1580-1450Benzene ring stretching vibrations.
C-O (Phenolic)1280-1250Phenolic C-O stretching.
C-Br680-550Confirms the presence of the bromo substituent.[16]
NMR Spectroscopy (in CDCl₃)
  • ¹H NMR: Proton NMR confirms the specific arrangement of protons in the molecule.

    • δ 12.0-13.0 ppm (s, 1H): A downfield singlet corresponding to the phenolic -OH proton, often broadened due to hydrogen bonding with the imine nitrogen.

    • δ 6.8-7.8 ppm (m, 8H): A complex multiplet region for the protons on the two aromatic rings.

    • δ 2.8-3.1 ppm (q, 2H): A quartet for the -CH₂- group of the ethyl moiety.

    • δ 1.2-1.4 ppm (t, 3H): A triplet for the -CH₃ group of the ethyl moiety.

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton.

    • δ ~170 ppm: The chemical shift for the imine carbon (C=N).[17]

    • δ 115-160 ppm: Multiple peaks corresponding to the aromatic carbons.

    • δ ~30 ppm: Peak for the -CH₂- carbon.

    • δ ~11 ppm: Peak for the -CH₃ carbon.

Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight of the product. For (E)-1-(5-bromo-2-hydroxyphenyl)-N-phenylpropan-1-imine (C₁₅H₁₄BrNO), the expected [M+H]⁺ peak would be around m/z 304.03, showing the characteristic isotopic pattern for a bromine-containing compound.

Applications and Future Directions

Schiff bases derived from halogenated and hydroxylated phenols are valuable platforms for further development.

  • Coordination Chemistry: The ortho-hydroxyl group and the imine nitrogen form a bidentate chelation site, ideal for creating stable transition metal complexes.[7][18] These complexes are widely investigated for their catalytic activity in organic synthesis and as models for biological systems.[5][19]

  • Medicinal Chemistry: The imine moiety is a critical pharmacophore in many biologically active compounds.[7][20] These Schiff bases and their metal complexes often exhibit a broad range of activities, including antibacterial, antifungal, and anticancer properties, making them promising candidates for drug discovery.[4][9]

  • Material Science: The conjugated aromatic systems in Schiff bases can give rise to interesting photophysical properties, leading to applications in organic light-emitting diodes (OLEDs) and chemical sensors.[21]

Future research could involve synthesizing a library of related Schiff bases by varying the primary amine component and subsequently screening them for biological activity or catalytic efficacy.

References

  • Schiff, H. (1864). Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119. [Link]
  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation.
  • Fabbrizzi, L. (2022). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH. [Link]
  • ResearchGate. (n.d.). Mechanism of formation Schiff base.
  • Academic Journal of Chemistry. (n.d.). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. [Link]
  • JETIR. (n.d.). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. [Link]
  • YouTube. (2022).
  • ResearchGate. (n.d.). Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base. [Link]
  • Oriental Journal of Chemistry. (n.d.). Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base. [Link]
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • ScienceOpen. (n.d.).
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2022). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]
  • IJRASET. (2022). A Comprehensive Review on Synthetic Protocols for Schiff’s Bases. [Link]
  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. [Link]
  • International Journal of Chemical Studies. (n.d.). Synthesis and characterization of novel Schiff base ligands. [Link]
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. [Link]
  • MDPI. (n.d.). Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. [Link]
  • NIH. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. [Link]
  • Impact Factor. (2023).
  • Teikyo Medical Journal. (2022).
  • ResearchGate. (n.d.). Synthesis, spectra (FT-IR, NMR) investigations, DFT, FMO, MEP, NBO analysis and catalytic activity of MoO2(VI)
  • PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

Sources

Application Notes and Protocols for the Regioselective Bromination of 2'-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the experimental setup for the bromination of 2'-hydroxypropiophenone. It is designed to offer researchers and drug development professionals a robust framework for synthesizing brominated derivatives of this valuable starting material. The protocols and insights herein are grounded in established principles of organic chemistry and have been synthesized to ensure technical accuracy and practical applicability.

Introduction: The Significance of Brominated 2'-Hydroxypropiophenone Derivatives

2'-Hydroxypropiophenone is a versatile scaffold in medicinal chemistry and materials science. The introduction of a bromine atom onto its aromatic ring significantly alters its electronic and steric properties, paving the way for the synthesis of a diverse array of novel compounds. Brominated intermediates are pivotal in cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of complex molecular architectures. These derivatives are key precursors for the synthesis of various active pharmaceutical ingredients (APIs), including anticonvulsant drugs.[1] The regioselective bromination—the precise placement of the bromine atom—is therefore a critical step in unlocking the synthetic potential of this molecule. This guide will focus on the electrophilic aromatic substitution pathway to achieve nuclear bromination, leveraging the directing effects of the hydroxyl and acyl groups.

Mechanistic Insights: Controlling Regioselectivity

The bromination of 2'-hydroxypropiophenone is a classic example of an electrophilic aromatic substitution reaction.[2][3][4] The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3][5] Conversely, the propiophenone group (-COCH₂CH₃) is a deactivating, meta-directing group. The interplay of these two substituents governs the position of bromination.

Given the powerful activating nature of the hydroxyl group, electrophilic attack by bromine is overwhelmingly directed to the positions ortho and para to it. The para position (C-5') is generally favored due to reduced steric hindrance compared to the ortho position (C-3'). Therefore, the primary product expected under controlled conditions is 2'-hydroxy-5'-bromopropiophenone.

It is crucial to select reaction conditions that favor nuclear bromination over α-bromination of the ketone side chain.[6] Generally, polar protic solvents like acetic acid in the presence of water promote electrophilic aromatic substitution on the activated ring, while non-polar, anhydrous conditions can favor side-chain bromination.[7]

Safety First: Handling Bromine and Hazardous Reagents

Elemental bromine (Br₂) is a highly toxic, corrosive, and volatile substance.[8][9] All manipulations involving liquid bromine or concentrated bromine solutions must be performed in a well-ventilated chemical fume hood.[10][11] Adherence to strict safety protocols is paramount.

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles or a face shield.[11][12]

  • Heavy-duty, chemically resistant gloves (e.g., nitrile).[12]

  • A flame-resistant lab coat.

Emergency Preparedness:

  • Have a solution of sodium thiosulfate (Na₂S₂O₃) or sodium carbonate (Na₂CO₃) readily available to neutralize any spills.[10][13]

  • Ensure access to an emergency shower and eyewash station.

Experimental Protocol: Synthesis of 2'-Hydroxy-5'-bromopropiophenone

This protocol is designed for the regioselective synthesis of 2'-hydroxy-5'-bromopropiophenone.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
2'-HydroxypropiophenoneC₉H₁₀O₂150.171.50 g (10.0 mmol)≥98%
Glacial Acetic AcidCH₃COOH60.0520 mLACS Grade
BromineBr₂159.810.51 mL (1.60 g, 10.0 mmol)≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.93As needed for extractionHPLC Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed for neutralization-
10% Sodium Thiosulfate SolutionNa₂S₂O₃(aq)-As needed for quenching-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for dryingACS Grade
EthanolC₂H₅OH46.07As needed for recrystallization95%
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of 2'-hydroxypropiophenone in 20 mL of glacial acetic acid.

  • Bromine Addition: In the fume hood, carefully measure 0.51 mL (10.0 mmol) of liquid bromine and dissolve it in 5 mL of glacial acetic acid in a dropping funnel.

  • Reaction Execution: While stirring the solution of 2'-hydroxypropiophenone, add the bromine solution dropwise over a period of 15-20 minutes at room temperature. The deep red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up - Quenching: Pour the reaction mixture into a beaker containing approximately 50 mL of ice-water. If any residual bromine color persists, add 10% sodium thiosulfate solution dropwise until the color disappears.[13]

  • Work-up - Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 2'-hydroxy-5'-bromopropiophenone as a solid.[14]

Experimental Workflow Diagram

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: 2'-hydroxypropiophenone Glacial Acetic Acid Bromine dissolve Dissolve Substrate in Acetic Acid prep_reagents->dissolve add_br2 Dropwise Addition of Bromine Solution dissolve->add_br2 stir Stir at Room Temp (1-2 hours) add_br2->stir monitor Monitor by TLC stir->monitor quench Quench with Ice-Water & Sodium Thiosulfate monitor->quench neutralize Neutralize with Sodium Bicarbonate quench->neutralize extract Extract with DCM neutralize->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize

Caption: Workflow for the synthesis and purification of 2'-hydroxy-5'-bromopropiophenone.

Characterization of the Product

The identity and purity of the synthesized 2'-hydroxy-5'-bromopropiophenone should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, carbonyl).

  • Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive bromine.Use a fresh bottle of bromine.
Low reaction temperature.Ensure the reaction is conducted at room temperature. Gentle warming may be required if the reaction is sluggish.
Formation of Multiple Products Over-bromination.Ensure a 1:1 stoichiometry of bromine to the substrate. Add the bromine solution slowly.
Side-chain bromination.Ensure the presence of a polar protic solvent (acetic acid). Anhydrous conditions may favor α-bromination.[7]
Product is an Oil, Not a Solid Impurities present.Ensure a thorough work-up to remove byproducts. Attempt to induce crystallization by scratching the flask or adding a seed crystal.[1]
Residual solvent.Ensure the product is thoroughly dried under vacuum.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the regioselective bromination of 2'-hydroxypropiophenone. By understanding the underlying reaction mechanism and adhering to the outlined safety and experimental procedures, researchers can reliably synthesize 2'-hydroxy-5'-bromopropiophenone, a valuable intermediate for further chemical transformations. The provided framework emphasizes safety, reproducibility, and a thorough understanding of the chemical principles at play, empowering scientists in their research and development endeavors.

References

  • Bromine handling and safety | DOCX - Slideshare.
  • Student safety sheets 55 Bromine - CLEAPSS Science.
  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization - Benchchem.
  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education.
  • Safety Data Sheet: Bromine - Carl ROTH.
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • Workup: Bromine or Iodine - Department of Chemistry : University of Rochester.
  • A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison - Benchchem.
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube.
  • Electrophilic Substitution Reactions of Phenols - BYJU'S.
  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts.
  • Buu-Hoi and Lavit : The Bromination of o- and p-Hydroxyaryl Ketones. - ElectronicsAndBooks.
  • Halogenation Of Ketones via Enols - Master Organic Chemistry.

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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. Brominated phenols have emerged as a promising class of compounds, with many demonstrating significant antimicrobial activity against resilient pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These compounds are found naturally in marine organisms and their synthetic derivatives are a focal point of pharmacological research.[2][3] The introduction of a bromine atom to a phenolic scaffold can enhance antimicrobial potency by increasing lipophilicity and reactivity, which may facilitate disruption of bacterial membranes and key cellular processes.[4]

This document provides a comprehensive guide for researchers and drug development professionals on the application of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one in standardized antimicrobial assays. While the specific activity of this compound is still under exploration, its structural similarity to other active bromophenols warrants a thorough investigation. We present detailed, field-proven protocols for determining its inhibitory and bactericidal potential, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).[5][6] The methodologies herein are designed to produce reliable, reproducible data for the primary evaluation of this promising compound.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[7]
Synonyms 5'-Bromo-2'-hydroxypropiophenone, 4-Bromo-2-propanoylphenol[7]
CAS Number 17764-93-1[7]
Molecular Formula C₉H₉BrO₂[7]
Molecular Weight 229.07 g/mol [7]
Structure CCC(=O)C1=C(C=CC(=C1)Br)O[7]

Overall Experimental Workflow

The evaluation of a novel antimicrobial agent follows a logical progression from qualitative screening to quantitative assessment of inhibitory and bactericidal concentrations. This workflow ensures a comprehensive characterization of the compound's efficacy.

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Analysis Compound Compound Solubilization & Stock Preparation Disk Disk Diffusion Assay (Qualitative Screening) Compound->Disk Test Compound MIC Broth Microdilution (MIC Determination) Compound->MIC Test Compound Inoculum Bacterial Inoculum Standardization (0.5 McFarland) Inoculum->Disk Standardized Bacteria Inoculum->MIC Standardized Bacteria Analysis Data Interpretation (Zone Size, MIC, MBC/MIC Ratio) Disk->Analysis Zone of Inhibition Data MBC Subculturing (MBC Determination) MIC->MBC From Non-turbid Wells MIC->Analysis MIC Value MBC->Analysis MBC Value

Caption: High-level workflow for antimicrobial evaluation.

Experimental Protocols

The following protocols are based on established methodologies and CLSI guidelines to ensure data integrity and comparability.[8]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[9] This protocol uses the broth microdilution method, which is highly standardized and allows for the efficient testing of multiple compounds.[10]

Causality Behind Choices:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for susceptibility testing of non-fastidious aerobic bacteria.[11] Its composition is well-defined, it supports the growth of most pathogens, and it has low levels of inhibitors that could interfere with the antimicrobial agent.

  • Inoculum Density: Standardizing the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL is critical.[12] A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs.

Materials:

  • This compound

  • Sterile Dimethyl Sulfoxide (DMSO) for solubilization

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer and multichannel pipette

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Further dilute this stock in CAMHB to achieve a starting concentration for the assay (e.g., 512 µg/mL). Note: Ensure the final DMSO concentration in the assay does not exceed 1%, as it can affect bacterial growth.

  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 11 of a 96-well plate. Add 200 µL of the starting compound solution (e.g., 512 µg/mL) to well 1. Well 12 will serve as a sterility control (broth only).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10. This leaves wells 1-10 with concentrations from 256 µg/mL down to 0.5 µg/mL, and well 11 as the growth control (no compound).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.[12]

  • Inoculation: Within 15 minutes of preparation, add 100 µL of the diluted inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (e.g., 128 µg/mL to 0.25 µg/mL).

  • Incubation: Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.[13] It is based on the principle that an antimicrobial agent diffuses from an impregnated disk into the agar, creating a concentration gradient.[11] A zone of inhibition around the disk indicates susceptibility.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile blank paper disks (6 mm diameter)

  • Bacterial strains and 0.5 McFarland standard

  • Sterile cotton swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.[14]

  • Drying: Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Preparation & Application: Aseptically apply a known amount of this compound solution (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk) onto a sterile blank disk and allow it to dry. Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[14]

  • Result Interpretation: Measure the diameter of the zone of complete inhibition (in mm) using a ruler or caliper.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

G MIC_Plate Completed MIC Plate (After 18-24h Incubation) Subculture Subculture 10 µL from all non-turbid wells (MIC, MICx2, MICx4, etc.) MIC_Plate->Subculture MHA_Plate Spot onto Mueller-Hinton Agar Plate Subculture->MHA_Plate Incubate Incubate MHA Plate (18-24h at 35°C) MHA_Plate->Incubate Count Count Colonies (CFU) Determine ≥99.9% kill Incubate->Count

Caption: Workflow from MIC result to MBC determination.

Procedure:

  • Identify MIC Wells: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.

  • Subculturing: Mix the contents of each selected well thoroughly. Aseptically transfer a 10 µL aliquot from each of these wells and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies (CFU) from each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[17] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[18]

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison. The following table provides an illustrative example of expected results.

Table 1: Representative Antimicrobial Activity Data

Test OrganismMIC (µg/mL)Zone of Inhibition (mm) (30 µ g/disk )MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292131618322Bactericidal
E. coli ATCC 2592264125128Bacteriostatic
P. aeruginosa ATCC 27853>1286>128-Resistant
K. pneumoniae ATCC 70060332151284Bactericidal

Disclaimer: The data presented above are for illustrative purposes only and must be determined experimentally.

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, a putative mechanism can be proposed based on its chemical structure and the known activities of related brominated phenolic compounds.[1][4] The antimicrobial action is likely multifactorial, targeting the bacterial cell envelope and essential metabolic processes.

  • Membrane Disruption: The brominated phenyl ring confers significant lipophilicity to the molecule. This property could enable the compound to intercalate into the bacterial cytoplasmic membrane's lipid bilayer. This insertion can disrupt membrane integrity, leading to a loss of membrane potential, leakage of essential ions and metabolites, and ultimately, cell death.[1]

  • Inhibition of Enzymatic Activity: Phenolic compounds are known to be potent enzyme inhibitors. The hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites. Furthermore, the electron-withdrawing nature of the bromine atom may enhance the reactivity of the phenolic ring, allowing it to react with nucleophilic residues, such as the thiol groups of cysteine, in key metabolic enzymes, leading to their inactivation.[19]

  • Metabolic Stress and Impairment: The disruption of membrane homeostasis and inhibition of key enzymes can severely impair cellular respiration and energy metabolism, leading to a decrease in ATP production and the accumulation of reactive oxygen species (ROS), resulting in broad metabolic stress and growth inhibition.[4]

G cluster_cell Bacterial Cell cluster_cyto Cytoplasm Membrane Cytoplasmic Membrane Disruption Membrane Disruption (Loss of Potential) Membrane->Disruption Enzyme Essential Enzymes (e.g., with Thiol Groups) Inhibition Enzyme Inhibition Enzyme->Inhibition Metabolism Cellular Respiration & ATP Production Compound This compound Compound->Membrane Intercalates Compound->Enzyme Interacts Stress Metabolic Stress (ATP Depletion) Disruption->Stress Inhibition->Stress Death Cell Death Stress->Death

Caption: Proposed multi-target mechanism of action.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Microbe Investigations.
  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. [Link]
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • PubChem. This compound.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
  • Microchem Laboratory.
  • Wikipedia. Disk diffusion test. [Link]
  • Creative Diagnostics.
  • CLSI. (2024). CLSI M100-Ed34 Performance Standards for Antimicrobial Susceptibility Testing. [Link]
  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
  • ResearchGate. Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... [Link]
  • Microbe Online. (2013).
  • Wikipedia. Broth microdilution. [Link]
  • Le, T. N., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
  • Le, T. N., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
  • ResearchGate. (2024). Elucidating the Antimicrobial Activity, Virulence, and Resistance Mechanisms of Pentabromophenol on Staphylococcus aureus. [Link]
  • Le, T. N., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PubMed. [Link]
  • ResearchGate. Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). [Link]
  • MDPI. (2024).

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Protocol for measuring antioxidant activity of phenolic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Researcher's Guide to Measuring the Antioxidant Activity of Phenolic Compounds: Principles, Protocols, and Pitfalls

Introduction: The Double-Edged Sword of Oxygen and the Protective Role of Phenols

In the world of biology and chemistry, oxygen is the quintessential element of life, yet it harbors a reactive dark side. Cellular metabolic processes, along with external environmental stressors, generate reactive oxygen species (ROS) and other free radicals. When unchecked, these highly reactive molecules inflict damage on vital cellular components like DNA, proteins, and lipids, a state known as oxidative stress. Oxidative stress is implicated in a host of disease states, including neurodegenerative disorders, cardiovascular disease, and cancer.

Nature, in its elegance, has evolved a sophisticated defense: antioxidants. These molecules can safely neutralize free radicals, thereby preventing oxidative damage. Phenolic compounds, a diverse group of secondary metabolites found abundantly in plants, are among the most potent natural antioxidants.[1] Their chemical structure, particularly the presence of hydroxyl (-OH) groups on aromatic rings, endows them with the ability to donate hydrogen atoms or electrons to quench free radicals.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a detailed overview of the core mechanisms of phenolic antioxidants and offers comprehensive, step-by-step protocols for the most widely adopted in vitro assays used to measure their activity: DPPH, ABTS, FRAP, and ORAC. We will delve into the causality behind experimental choices, address common limitations, and provide a framework for robust and reliable data generation.

The Chemical Basis of Antioxidant Action: HAT vs. SET

The antioxidant activity of phenolic compounds is primarily governed by two main mechanisms.[3][4] Understanding this distinction is crucial as different assays are designed to measure one or both of these pathways.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a radical, but it is typically a much more stable, non-reactive species due to resonance delocalization of the unpaired electron.[2][4]

    • ArOH + R• → ArO• + RH

    • HAT-based assays are typically kinetic, measuring the competition between the antioxidant and a probe for the radical. The ORAC assay is a classic example of a HAT-based method.[5]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical to neutralize it, forming a radical cation of the antioxidant. This radical cation can then deprotonate.

    • ArOH + R• → ArOH•⁺ + R⁻

    • SET-based assays measure the capacity of an antioxidant to reduce an oxidant, which typically changes color upon reduction.[6] The degree of color change is correlated with the antioxidant's capacity. DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[7]

It's important to note that while assays are categorized as HAT or SET, these mechanisms often occur in parallel, with the dominant pathway depending on the antioxidant's structure, the solvent, and the pH.[1]

Experimental Workflow: A General Overview

Before diving into specific protocols, it is helpful to visualize the general workflow for assessing the antioxidant activity of a sample. This process involves careful preparation, execution of the chosen assay(s), and rigorous data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Sample Acquisition (e.g., Plant Extract) Extract Extraction & Dilution (Solvent Selection) Sample->Extract Plate Plate Loading: Standards, Samples, Blanks Extract->Plate Standard Standard Preparation (e.g., Trolox, Gallic Acid) Standard->Plate Reagent Assay Reagent Preparation Reagent->Plate Incubate Reaction Incubation (Time & Temperature Critical) Plate->Incubate Measure Spectrophotometric or Fluorometric Reading Incubate->Measure StdCurve Generate Standard Curve Measure->StdCurve Calc Calculate Results (IC50 or Equivalents) StdCurve->Calc Compare Compare & Interpret Calc->Compare

Caption: General workflow for in vitro antioxidant activity measurement.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most frequently used methods due to its simplicity, speed, and the stability of the DPPH radical.[8]

Principle

DPPH is a stable, commercially available organic nitrogen radical with a deep purple color, showing maximum absorbance around 517 nm.[9][10][11] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from purple to yellow.[9][12][13] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.

Caption: DPPH radical is reduced by an antioxidant.

Advantages and Limitations
AdvantagesLimitations
Simple, rapid, and inexpensive.[8]Reaction kinetics can be slow and influenced by steric hindrance.[13]
Uses a stable radical, no need for generation.[14]Absorbance can be affected by colored compounds (e.g., carotenoids).[15]
Good for high-throughput screening.Less relevant for hydrophilic antioxidants as DPPH is less soluble in aqueous media.
Reproducible results.[14]May not accurately reflect in vivo conditions.[14]
Detailed Protocol
  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol or ethanol.[16] This solution is light-sensitive and should be stored in an amber bottle at 4°C. It should be prepared fresh.

    • Standard Stock Solution (e.g., 1 mM Trolox): Dissolve 25.03 mg of Trolox in 100 mL of methanol. Store at 4°C.

    • Sample Preparation: Dissolve extracts or compounds in the same solvent used for the DPPH solution to a known concentration. A dilution series is required.

  • Assay Procedure (96-well plate format):

    • Prepare a working DPPH solution by diluting the stock solution with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm.

    • In a 96-well plate, add 20 µL of your sample dilutions, standard dilutions (for the calibration curve), or solvent (for the blank/control).[8]

    • Add 180-200 µL of the working DPPH solution to each well.[8] Mix gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9] The incubation time is a critical parameter and should be optimized and kept consistent.

    • Read the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without a sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % Inhibition against the concentration of the sample/standard.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

    • Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .[8] A standard curve of % inhibition versus Trolox concentration is created. The TEAC value of the sample is then calculated from this curve and typically expressed as mg or µmol of Trolox Equivalents (TE) per gram of sample.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay, also known as the TEAC assay, is another widely used method that measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

Principle

ABTS is oxidized to its radical cation, ABTS•⁺, by reacting with a strong oxidizing agent like potassium persulfate.[17][18] The pre-formed ABTS•⁺ is a blue-green chromophore with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form of ABTS. The reduction in absorbance is proportional to the antioxidant concentration.

Advantages and Limitations
AdvantagesLimitations
Applicable to both hydrophilic and lipophilic compounds.[19]The ABTS radical is not found in biological systems.
Less susceptible to steric hindrance than DPPH.Can be a time-consuming process due to radical generation.
Rapid reaction kinetics and high reproducibility.[19][20]As with DPPH, colored compounds can interfere with absorbance readings.
Can be used at different pH values, allowing study of pH effects.
Detailed Protocol
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][18] This step is crucial for the complete generation of the radical cation. Note: An amended protocol suggests that using 0.7 mM ABTS allows for radical formation in just 30 minutes.[17]

    • Standard and Sample Preparation: As described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Before the assay, dilute the ABTS•⁺ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.05 at 734 nm.[6][18] This is the working solution.

    • To a 96-well plate, add 10 µL of your sample dilutions, standard dilutions, or solvent (blank).

    • Add 190 µL of the ABTS•⁺ working solution to each well. Mix well.

    • Incubate at room temperature for 6-30 minutes.[18][20] The reaction is generally fast, but the endpoint should be consistent.

    • Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculation of % inhibition and expression of results as IC50 or TEAC values are performed in the same manner as for the DPPH assay.[21][22]

The FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle

The assay uses a colorless complex of ferric iron and 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH (3.6), antioxidants in the sample reduce the ferric-TPTZ complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ).[23] This reduction results in the formation of an intense blue-colored complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.[24][25]

Caption: FRAP assay principle: reduction of Fe(III) to Fe(II).

Advantages and Limitations
AdvantagesLimitations
Simple, fast (reaction completes in minutes), and inexpensive.[23]Does not measure antioxidants that act by HAT (e.g., thiols like glutathione).
High reproducibility and automated procedures are available.The low pH (3.6) is not physiologically relevant.
Provides a direct measure of total reducing capacity.May not react with some slower-acting antioxidants.
Can have interference from any non-phenolic compound that has redox potential.[26]
Detailed Protocol
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up to 1 L with water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[23] Warm this solution to 37°C before use.

    • Standard Solution: A dilution series of ferrous sulfate (FeSO₄·7H₂O) or Trolox is typically used.

  • Assay Procedure (96-well plate format):

    • Add 10-20 µL of sample, standard, or blank to the wells of a 96-well plate.[23][25]

    • Add 180-200 µL of the pre-warmed FRAP working reagent to all wells.[23]

    • Mix and incubate at 37°C. Reaction time can vary, but a 4-10 minute incubation is common.[23][27] A kinetic reading can also be performed.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.

    • Use the standard curve to determine the FRAP value of the samples.

    • Results are typically expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample) or as Trolox Equivalents.

The ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is unique among the common methods as it is based on the HAT mechanism and is often considered more biologically relevant because it uses a biologically relevant radical source.

Principle

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation.[28] Peroxyl radicals are generated by the thermal decomposition of an azo-initiator compound, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[5] These radicals quench the fluorescence of the probe. In the presence of an antioxidant, the probe is protected, and its fluorescence is maintained for a longer period. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[29][30]

G AAPH AAPH (Initiator) (at 37°C) Radical Peroxyl Radicals (ROO•) AAPH->Radical generates Probe Fluorescein (Fluorescent) Radical->Probe attacks & quenches Antioxidant Antioxidant (ArOH) Radical->Antioxidant intercepted by Quenched Oxidized Fluorescein (Non-fluorescent) Probe->Quenched Neutralized Neutralized Radical (ROOH) Antioxidant->Neutralized

Caption: ORAC assay: antioxidants protect a fluorescent probe.

Advantages and Limitations
AdvantagesLimitations
Measures HAT-based activity, which is a key mechanism in vivo.More complex and requires a fluorescence plate reader with precise temperature control.
Uses a biologically relevant peroxyl radical.Sensitive to temperature fluctuations, which affect radical generation.[5]
The assay runs to completion, capturing both fast and slow-acting antioxidants.Can have interference from compounds that affect fluorescence.
Can be adapted for both hydrophilic and lipophilic compounds.
Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: 75 mM potassium phosphate buffer (pH 7.4).

    • Fluorescein Stock Solution: Prepare a stock in the assay buffer. This is often diluted to a working solution (e.g., 70 nM) for the assay. Protect from light.

    • AAPH Solution: Prepare fresh daily in assay buffer (e.g., 12-15 mM).[31] Keep on ice until use.

    • Standard Solution: A dilution series of Trolox in assay buffer is used as the standard.

  • Assay Procedure (96-well black plate format):

    • Add 20-25 µL of sample, standard, or assay buffer (blank) to the wells of a black 96-well plate.[29][31]

    • Add 120-150 µL of the fluorescein working solution to all wells.[29][31] Mix and incubate the plate at 37°C for 15-30 minutes inside the plate reader.[29][32]

    • Initiate the reaction by adding 25-60 µL of the AAPH solution to all wells.[31][32] This step is often done by the plate reader's injectors to ensure simultaneous start times.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is ~485 nm, and the emission wavelength is ~520 nm.[31] The plate must be maintained at 37°C throughout the reading.

  • Data Analysis:

    • The data is collected as fluorescence intensity versus time.

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank

    • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the samples from the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

Summary and Comparison of Assays

Choosing the right assay depends on the specific research question, the nature of the compounds being tested, and available resources. No single assay can provide a complete picture of antioxidant activity.[7][14] Therefore, using a panel of at least two assays with different mechanisms (e.g., one SET and one HAT) is highly recommended for a more comprehensive assessment.

FeatureDPPH AssayABTS AssayFRAP AssayORAC Assay
Primary Mechanism SETSETSETHAT
Species Measured DPPH• radical scavengingABTS•⁺ radical scavengingFe³⁺ reducing powerPeroxyl radical scavenging
Wavelength ~517 nm~734 nm~593 nmEx: ~485 nm, Em: ~520 nm
Common Standard Trolox, Gallic Acid[33]Trolox[34]FeSO₄, TroloxTrolox
Key Advantage Simple, stable radicalWorks for hydrophilic & lipophilic compoundsFast, direct measure of reducing powerBiologically relevant radical
Key Limitation Steric hindrance issuesRadical must be generatedNot physiologically relevant pHRequires fluorometer, temp sensitive

Self-Validation, Controls, and Best Practices

To ensure the trustworthiness and reproducibility of your results, adherence to strict quality control is non-negotiable.

  • Use of Standards: Always run a standard antioxidant like Trolox, gallic acid, or ascorbic acid in parallel with your samples.[35][36] This allows for the expression of results in universal units (e.g., TEAC) and helps validate the assay's performance on a given day.

  • Blanks and Controls: Include a solvent blank (all reagents except the antioxidant) to zero the spectrophotometer and a control (all reagents, including the radical, but no antioxidant) to measure the maximum signal.

  • Method Validation: For rigorous studies, the chosen assay should be validated for linearity, precision (repeatability), and accuracy.[6][37]

  • Sample Considerations: Be aware of potential interferences. If your sample is intensely colored, it may interfere with colorimetric assays. In such cases, appropriate sample background controls are necessary.[38] The solubility of your sample must match the assay solvent system.

Conclusion

References

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.
  • Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. (n.d.). MDPI.
  • Mechanisms of action by which phenolic compounds present antioxidant activity. (n.d.). ScienceDirect.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. (n.d.). MDPI.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020). PMC - NIH.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024).
  • An amended potassium persulfate ABTS antioxidant assay used for medicinal plant extracts revealed variable antioxidant capacity based upon plant extraction process. (2020). bioRxiv.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.
  • Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. (n.d.).
  • FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Derm
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI.
  • Advantages and limitations of common testing methods for antioxidants. (n.d.). Semantic Scholar.
  • FRAP Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
  • Reaction between DPPH radical and an antioxidant to yield the colorless... (n.d.).
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
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  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). BioVision Inc.
  • DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent.
  • Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.).
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022). SciELO.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
  • Do carotenoids interfere wth DPPH antioxidant assay?. (2020).
  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. (2023). MDPI.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). PMC - NIH.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
  • Study of the interference of the ascorbic acid in the assays. a Folin-Ciocalteu. b Fast Blue BB. (n.d.).
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PMC - NIH.
  • DPPH assay and TPC assays. (2024). YouTube.
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  • Standard curves of ascorbic acid, gallic acid, trolox, catechin by DPPH... (n.d.).
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Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Brominated Phenols in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of brominated phenols (BPs) in complex environmental matrices. Brominated phenols are a class of compounds used as flame retardants, pesticides, and wood preservatives, and their presence in the environment is of growing concern due to their potential toxicity and persistence.[1][2] This guide provides a comprehensive protocol, from sample preparation to data acquisition, designed for researchers, environmental scientists, and analytical chemists. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation for specific research needs.

Introduction

Brominated phenols are anthropogenic compounds that can enter the environment through various industrial and agricultural activities.[1] Their detection at trace levels is crucial for environmental monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[3][4] This application note details a validated methodology employing solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection using the Multiple Reaction Monitoring (MRM) mode.[4][5][6]

Experimental Workflow

The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve low detection limits. The key stages are outlined in the diagram below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., River Water) Acidification Acidification (pH 2-3) Sample->Acidification Preservation SPE Solid-Phase Extraction (SPE) (e.g., Oasis HLB) Acidification->SPE Loading Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC Liquid Chromatography (LC) Separation (Reversed-Phase C18) Reconstitution->LC Injection MS Tandem Mass Spectrometry (MS/MS) (ESI in Negative Ion Mode) LC->MS Data Data Acquisition (MRM) MS->Data Quant Quantification using Stable Isotope-Labeled Internal Standards Data->Quant Report Reporting Quant->Report

Caption: Overall workflow for the analysis of brominated phenols.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest, thereby mitigating ion suppression in the MS source.[7] Solid-phase extraction is a highly effective technique for cleaning up and concentrating brominated phenols from aqueous samples.[4][7]

Protocol:

  • Sample Acidification: Acidify the aqueous sample (e.g., 100 mL of river water) to a pH of 2-3 with a suitable acid (e.g., hydrochloric acid). This step is crucial to prevent the degradation of bromophenols.[4][5]

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic-balance (HLB) SPE cartridge (e.g., 500 mg, 6 cc) sequentially with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3).

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Analyte Elution: Elute the retained brominated phenols with 10 mL of a suitable organic solvent, such as acetonitrile or dichloromethane.[1][5]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase composition.

Liquid Chromatography (LC) Parameters

The chromatographic separation is optimized to resolve isomeric brominated phenols and separate them from co-extracted matrix components.[8] A reversed-phase C18 column is a common and effective choice for this application.

ParameterSettingRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)Provides good retention and separation for moderately polar compounds like brominated phenols.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase helps to suppress the ionization of phenolic hydroxyl groups, leading to better peak shapes and retention on the reversed-phase column.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier that provides good separation efficiency for phenols.[9]
Gradient 40% B to 95% B over 10 minutesA gradient elution is necessary to separate a range of brominated phenols with varying polarities and to elute highly retained compounds in a reasonable time.[8]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic resolution.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce column backpressure.[8]
Injection Volume 10 µLA standard injection volume for modern LC systems.

Mass Spectrometry (MS/MS) Parameters

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification.[6] Electrospray ionization (ESI) in negative ion mode is generally preferred for phenols as they readily deprotonate to form [M-H]⁻ ions.[3][10]

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), Negative IonPhenols are acidic and readily form negative ions, leading to high sensitivity in this mode.[7] Fewer compounds ionize in negative mode, reducing potential interferences.[7]
Capillary Voltage 3.0 kVOptimized for stable spray and efficient ion generation.
Source Temperature 350 °CFacilitates desolvation of the ESI droplets.
Desolvation Gas Flow 800 L/hrAids in the desolvation process to generate gas-phase ions.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
MRM Transitions

The selection of appropriate precursor and product ions is crucial for the selectivity of the MRM assay. The following table provides optimized MRM transitions for a selection of common brominated phenols. Collision energies (CE) should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Bromophenol171.092.020
4-Bromophenol171.092.020
2,4-Dibromophenol249.9170.015
2,6-Dibromophenol249.9170.015
2,4,6-Tribromophenol329.8250.018
Tetrabromobisphenol A (TBBPA)542.7463.025

Note: These values are illustrative and should be optimized on the specific LC-MS/MS instrument.

Method Validation and Quality Control

To ensure the reliability of the data, the method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[7][11][12] A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification by normalizing the analyte response to the internal standard response.[7]

Addressing Challenges: Matrix Effects

Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[13][14][15] They occur when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[7]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Cleanup: As detailed in the SPE protocol, removing interfering compounds is the most effective strategy.[7]

  • Chromatographic Separation: Optimizing the LC gradient to separate analytes from regions of high matrix interference.

  • Stable Isotope-Labeled Internal Standards: The use of SIL-IS is a robust way to correct for matrix effects that cannot be eliminated through sample preparation or chromatography.[12]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[7]

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of brominated phenols in environmental matrices. By following the detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve accurate and reproducible results. The explanation of the rationale behind the chosen parameters allows for informed method development and troubleshooting, ensuring high-quality data for environmental monitoring and research.

References

  • Benchchem. Addressing Ion Suppression in LC-MS Analysis of Brominated Phenols.
  • MDPI. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure.
  • Benchchem. A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC.
  • National Institutes of Health. Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS.
  • ResearchGate. Separation of dibromophenol isomers by chromatography.
  • Journal of the Chemical Society of Pakistan. Chromatographic Determination of Chlorophenols.
  • Benchchem. preventing degradation of brominated phenols during sample extraction.
  • PubMed. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
  • ResearchGate. Improved Approach for Analyzing Bromophenols in Seafood Using Stable Isotope Dilution Analysis in Combination with SPME.
  • PubMed. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification.
  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
  • Chemie Brunschwig. Stable Isotope Standards For Mass Spectrometry.
  • PubMed. A standardized method for assessment of oxidative transformations of brominated phenols in water.
  • PubMed. Simultaneous determination of brominated phenols in soils.
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • ResearchGate. Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
  • National Institutes of Health. Update of the risk assessment of brominated phenols and their derivatives in food.
  • PubMed. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS).
  • ResearchGate. Simultaneous determination of brominated phenols in soils.
  • National Institutes of Health. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • ResearchGate. Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples.
  • MDPI. Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI.
  • ResearchGate. Multiple reaction monitoring (MRM) transitions, parameters, and...
  • MDPI. -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds.
  • Wikipedia. Selected reaction monitoring.
  • LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • National Institutes of Health. Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • YouTube. ESI vs APCI. Which ionization should I choose for my application?.
  • ResearchGate. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • MDPI. Advanced Analytical Approaches for Phenolic Compounds in Groundwater: A PRISMA Systematic Review.
  • ResearchGate. Comparison of ESI-ionization with APCI- and ESCi-methods, showing the...
  • PLOS One. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration.
  • R Discovery. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
  • JASCO Global. Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS.
  • Thermo Fisher Scientific. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • PubMed. Efficiency of ESI and APCI Ionization Sources in LC-MS/MS Systems for Analysis of 22 Pesticide Residues in Food Matrix.
  • ResearchGate. Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols in human urine.
  • Oxford Academic. Water solubility and partitioning behavior of brominated phenols.
  • Science.gov. isotope-labeled internal standards: Topics by Science.gov.
  • MDPI. A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ).
  • ResearchGate. Multiple reaction monitoring (MRM) transitions of the tested drugs..
  • National Institutes of Health. Multiple Reaction Monitoring (MRM)-Profiling with Biomarker Identification by LC-QTOF to Characterize Coronary Artery Disease.
  • LCGC International. Finding the Best Separation for Enantiomeric Mixtures.
  • Chromatography Forum. separation of positional isomers.

Sources

The Versatile Role of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. 1-(5-Bromo-2-hydroxyphenyl)propan-1-one emerges as a highly valuable and versatile building block, offering a unique combination of reactive functional groups that serve as a gateway to a diverse array of heterocyclic compounds. Its structure, featuring a nucleophilic hydroxyl group, an electrophilic carbonyl, and a bromine-substituted aromatic ring, provides a rich platform for a multitude of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this key intermediate. We will explore its utility in the synthesis of chalcones, flavones, and other significant heterocyclic systems, elucidating the underlying chemical principles and providing detailed, field-proven methodologies.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for optimizing reaction conditions and ensuring reproducible outcomes.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 17764-93-1[1]
Appearance Off-white to light yellow powder[Various Suppliers]
Melting Point 193-196 °C[2]

Application 1: Synthesis of 5'-Bromo-2'-hydroxychalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed reaction for the formation of α,β-unsaturated ketones, known as chalcones.[3][4][5][6][7][8] Chalcones are not only important intermediates for the synthesis of flavonoids but also exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11][12] The reaction of this compound with various aromatic aldehydes provides a direct route to a library of 5'-bromo-2'-hydroxychalcones.

Mechanistic Insight

The base-catalyzed Claisen-Schmidt condensation proceeds through an aldol condensation followed by dehydration. The base abstracts an acidic α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack & Dehydration Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Base abstraction of α-proton Base Base (e.g., KOH) Intermediate β-Hydroxy Ketone Enolate->Intermediate Nucleophilic attack on aldehyde carbonyl Aldehyde Aromatic Aldehyde Chalcone 5'-Bromo-2'-hydroxychalcone Intermediate->Chalcone Dehydration

Caption: Mechanism of Claisen-Schmidt Condensation.

Detailed Experimental Protocol: Synthesis of (E)-1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

This protocol provides a standardized procedure for the synthesis of a representative chalcone.

Materials:

  • This compound (1.0 eq, 2.29 g, 10 mmol)

  • Benzaldehyde (1.05 eq, 1.11 g, 10.5 mmol)

  • Potassium hydroxide (KOH) (3.0 eq, 1.68 g, 30 mmol)

  • Ethanol (95%, 50 mL)

  • Deionized water

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound in 30 mL of ethanol with stirring at room temperature.

  • Add benzaldehyde to the solution and continue stirring for 10 minutes.

  • In a separate beaker, dissolve potassium hydroxide in 20 mL of ethanol.

  • Slowly add the ethanolic KOH solution dropwise to the reaction mixture at room temperature over a period of 30 minutes. A color change to deep orange or red is typically observed.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Acidify the mixture to pH 2-3 by the slow addition of 10% HCl with constant stirring. This will precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at low temperature.

  • Purify the crude chalcone by recrystallization from ethanol to yield the pure product.

Expected Results:

  • Yield: 75-90%

  • Appearance: Yellow to orange crystalline solid

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 12.5-13.5 (s, 1H, -OH), 7.8-8.2 (d, 1H, J=15-16 Hz, H-β), 7.3-7.7 (m, 8H, Ar-H), 7.0-7.2 (d, 1H, J=15-16 Hz, H-α). The large coupling constant for the vinylic protons confirms the E-configuration.[13][14]

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 192-195 (C=O), 160-165 (C-OH), 140-145 (C-β), 115-138 (Ar-C and C-α).[13][15]

    • IR (KBr, cm⁻¹): 3400-3500 (O-H stretch), 1640-1660 (C=O stretch, conjugated), 1580-1600 (C=C stretch, aromatic and vinylic).

Application 2: Synthesis of 6-Bromoflavones via Oxidative Cyclization of 2'-Hydroxychalcones

Flavones are a major class of flavonoids with significant biological activities.[16] The 2'-hydroxychalcones synthesized in the previous step are excellent precursors for the synthesis of flavones through an oxidative cyclization reaction.[17][18][19] The bromine atom at the 5'-position of the chalcone will be retained at the 6-position of the resulting flavone.

Mechanistic Pathways

The oxidative cyclization of 2'-hydroxychalcones to flavones can proceed via two primary mechanisms depending on the reaction conditions:

  • Intramolecular Oxo-Michael Addition: The phenolic hydroxyl group can undergo a Michael-type addition to the α,β-unsaturated ketone system, forming a flavanone intermediate. Subsequent oxidation of the flavanone yields the flavone.

  • Iodine-Mediated Cyclization: In the presence of an oxidizing agent like iodine in DMSO, the reaction is believed to proceed through an initial iodination of the enolate followed by intramolecular nucleophilic attack of the hydroxyl group and subsequent elimination of HI.[17]

Flavone_Synthesis cluster_1 Pathway 1: Michael Addition cluster_2 Pathway 2: Iodine-Mediated Chalcone 5'-Bromo-2'-hydroxychalcone Flavanone 6-Bromo-flavanone Chalcone->Flavanone Intramolecular Oxo-Michael Addition Iodine_Intermediate Iodinated Intermediate Chalcone->Iodine_Intermediate I₂ / DMSO Flavone 6-Bromoflavone Flavanone->Flavone Oxidation Iodine_Intermediate->Flavone Intramolecular Cyclization & Elimination

Caption: Synthetic pathways to 6-Bromoflavones.

Detailed Experimental Protocol: Iodine-Catalyzed Synthesis of 6-Bromo-2-phenyl-4H-chromen-4-one

This protocol outlines an efficient iodine-catalyzed oxidative cyclization.[17]

Materials:

  • (E)-1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (1.0 eq, 3.17 g, 10 mmol)

  • Iodine (I₂) (0.2 eq, 0.51 g, 2 mmol)

  • Dimethyl sulfoxide (DMSO) (40 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 5'-bromo-2'-hydroxychalcone in DMSO.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.

  • Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of iodine disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel.

Expected Results:

  • Yield: 80-95%

  • Appearance: White to off-white crystalline solid

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.2-8.4 (d, 1H, H-5), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.7 (m, 5H, Ar-H), 6.8 (s, 1H, H-3).

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 178-180 (C=O), 162-165 (C-2), 155-158 (C-8a), 110-135 (Ar-C and C-3).

    • MS (ESI): m/z calculated for C₁₅H₉BrO₂ [M+H]⁺, found.

Application 3: Synthesis of Substituted Benzofurans

The this compound scaffold can also be utilized for the synthesis of substituted benzofurans, another important class of heterocyclic compounds with diverse biological activities.[20][21] One common approach involves the reaction with α-halo ketones followed by intramolecular cyclization.

General Synthetic Strategy

The synthesis of 2-substituted-5-bromobenzofurans can be achieved by the reaction of this compound with an α-halo ketone, such as chloroacetone. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Benzofuran_Synthesis Starting_Material This compound Intermediate O-Alkylated Intermediate Starting_Material->Intermediate Base, O-Alkylation Alpha_Halo_Ketone α-Halo Ketone (e.g., Chloroacetone) Benzofuran Substituted 5-Bromobenzofuran Intermediate->Benzofuran Intramolecular Cyclization & Dehydration

Caption: General scheme for benzofuran synthesis.

Detailed Experimental Protocol: Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)propan-1-one

Materials:

  • This compound (1.0 eq, 2.29 g, 10 mmol)

  • Chloroacetone (1.2 eq, 1.11 g, 12 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq, 3.45 g, 25 mmol)

  • Acetone or Dimethylformamide (DMF) (50 mL)

Procedure:

  • To a solution of this compound in acetone or DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired benzofuran derivative.

Expected Results:

  • Yield: 60-80%

  • Appearance: Crystalline solid

  • Expected Spectroscopic Data: Spectroscopic characterization would confirm the formation of the benzofuran ring and the presence of the propanone side chain.

Biological Significance and Future Perspectives

The bromine substituent on the aromatic ring of the synthesized heterocycles is of particular interest in drug discovery. The presence of a halogen can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. The chalcones, flavones, and benzofurans derived from this compound are expected to exhibit a range of biological activities, including antimicrobial and anticancer effects, making them promising candidates for further investigation.[5][9][10][11][12]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. The protocols detailed in this application note provide a solid foundation for the synthesis of a variety of biologically relevant heterocyclic compounds. The strategic use of this starting material allows for the efficient construction of diverse molecular scaffolds for applications in medicinal chemistry and materials science.

References

  • Practical Metal-Free Synthesis of Chalcone Derivatives via a Tandem Cross-Dehydrogenative-Coupling/Elimination Reaction - The Royal Society of Chemistry.
  • (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). - ResearchGate.
  • Synthesis of benzofurans via 1-(2-hydroxyphenyl)propargyl alcohol derivatives. - ResearchGate.
  • Benzofuran synthesis - Organic Chemistry Portal.
  • EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS - Malaysian Journal of Analytical Sciences.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Total synthesis of natural products containing benzofuran rings - RSC Publishing.
  • synthesis, characterization and antimicrobial activity of some chalcones - Semantic Scholar.
  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives - Biointerface Research in Applied Chemistry.
  • New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy - Basrah Journal of Science.
  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives - GSC Online Press.
  • Synthesis and Antimicrobial Activity of - JOCPR.
  • Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones - Journal of Medicinal and Chemical Sciences.
  • Flavones and Related Compounds: Synthesis and Biological Activity - PMC.
  • Synthesis of benzofurans - Google Patents.
  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - MDPI.
  • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • A Rapid Method for the Cyclization of 2′-Hydroxychalcones into Flavones - SciSpace.
  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones - International Journal of Chemical Studies.
  • 6-BROMOFLAVONE - LookChem.
  • SYNTHESIS OF CHALCONES - Jetir.Org.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace.
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes - ResearchGate.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - NIH.
  • Chalcones: A review on synthesis and pharmacological activities - Journal of Applied Pharmaceutical Science.
  • This compound - PubChem.
  • 1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione - PubChem.

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Application Notes & Protocols: A Researcher's Guide to the Synthesis of Chalcone Derivatives via Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a prominent class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of various flavonoids and isoflavonoids.[1][2] Their core structure, comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is responsible for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] The synthetic accessibility of the chalcone scaffold makes it exceptionally attractive for medicinal chemistry and drug development. The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde and an aromatic ketone.[3][5] This guide provides a detailed exploration of the underlying mechanism, experimental protocols, purification techniques, and characterization methods for the synthesis of chalcone derivatives, intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Chalcone Scaffold

Chalcones are secondary metabolites found abundantly in edible and medicinal plants.[4] The versatile 1,3-diaryl-2-propen-1-one structure is a privileged scaffold in drug discovery.[2] The biological activity is largely attributed to the reactive α,β-unsaturated ketone functional group, which can act as a Michael acceptor, enabling interaction with biological nucleophiles such as cysteine residues in proteins.[2][3] The ability to readily introduce a wide variety of substituents onto the two aromatic rings allows for extensive structure-activity relationship (SAR) studies, making chalcones a focal point for the development of novel therapeutic agents.[2]

The Claisen-Schmidt Condensation: Mechanism and Rationale

The synthesis of chalcones is most classically achieved through the Claisen-Schmidt condensation. This reaction is a specific type of crossed aldol condensation between an aromatic ketone (like acetophenone) that has α-hydrogens and an aromatic aldehyde (like benzaldehyde) that lacks α-hydrogens.[3] The reaction is typically performed under basic or acidic conditions, with base-catalysis being more common.[6][7]

Base-Catalyzed Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through three primary steps:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (acetophenone derivative).[3] This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[8]

  • Nucleophilic Attack (Aldol Addition): The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a new carbon-carbon bond and results in a β-hydroxy ketone intermediate, also known as an aldol adduct.[3][8]

  • Dehydration: The aldol adduct is often unstable and readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone.[3] This elimination is highly favorable as it creates a thermodynamically stable, extended conjugated system across the chalcone molecule.[9] Recent studies suggest this final dehydration step is often the rate-limiting step of the overall condensation.[10]

Claisen_Schmidt_Mechanism Base-Catalyzed Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Aryl Ketone (with α-H) Enolate Resonance-Stabilized Enolate Ketone->Enolate Deprotonation Aldehyde Aryl Aldehyde (no α-H) Base Base (OH⁻) Base->Ketone Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Aldol_Adduct Chalcone Chalcone (α,β-Unsaturated Ketone) Enolate2->Aldol_Adduct C-C bond formation Aldol_Adduct2->Chalcone Elimination Water H₂O Chalcone->Water

Caption: A diagram illustrating the base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Design and Considerations

The success of a chalcone synthesis relies on the careful selection of reactants, catalyst, and reaction conditions.

ParameterChoice & RationalePotential Issues
Ketone Typically a substituted acetophenone. Must possess acidic α-hydrogens for enolate formation.Steric hindrance near the carbonyl or α-carbon can slow the reaction.
Aldehyde A substituted benzaldehyde. Lacks α-hydrogens to prevent self-condensation. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially speeding up the reaction.Highly reactive aldehydes might lead to side reactions. Poor solubility can be an issue.
Catalyst Base: NaOH or KOH are most common, used in aqueous or alcoholic solutions.[2] Acid: H₂SO₄ or BF₃-Et₂O can also be used, particularly for certain substrates.[6][7]Base: Too high a concentration can promote side reactions (e.g., Cannizzaro reaction of the aldehyde). Acid: Can be less efficient for some substrates and may require harsher conditions.
Solvent Ethanol is the most frequently used solvent as it effectively dissolves the reactants and the base catalyst.[1] Solvent-free methods offer a "green" alternative.[1][11]The product may be highly soluble in the reaction solvent, making isolation difficult. Solvent choice is critical for purification by recrystallization.
Temperature Reactions are often run at room temperature or slightly below (e.g., in an ice bath) to control the reaction rate and minimize side products.[3] Some protocols use gentle heating (40°C) or sonication to increase the rate.[12][13]High temperatures can lead to the formation of undesired byproducts and decomposition.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of chalcone derivatives.

Protocol 1: Standard Base-Catalyzed Synthesis (Solvent-Based)

This protocol describes a widely used method for chalcone synthesis using an ethanolic solution of sodium hydroxide.[3]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 10-40% aqueous)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of the substituted acetophenone and the substituted benzaldehyde in an appropriate volume of 95% ethanol (e.g., 30-50 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. While stirring, add the NaOH solution dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature below 25°C. A color change and/or the formation of a precipitate is often observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[3]

  • Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice (~200 g).

  • Neutralization: Acidify the mixture with dilute HCl until the pH is neutral. This step neutralizes the excess NaOH and precipitates the chalcone product.

  • Product Collection: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic impurities and unreacted starting materials.[3]

  • Drying: Dry the crude product in an oven at a low temperature (e.g., 60-80°C) or in a desiccator to obtain the crude chalcone.[9]

Protocol 2: Solvent-Free Synthesis

This "green chemistry" approach minimizes waste and is often faster than solvent-based methods.[1][11]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Solid Sodium Hydroxide (NaOH) pellets (1.0 eq)

  • Mortar and Pestle

  • Distilled Water (ice-cold)

Procedure:

  • Grinding: Place one equivalent of the acetophenone, one equivalent of the benzaldehyde, and one equivalent of solid NaOH into a porcelain mortar.

  • Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes. The reaction is often exothermic, and the mixture will typically turn into a colored paste or solid.[11]

  • Workup: Add cold water to the mortar and continue to mix to break up the solid mass.

  • Isolation: Isolate the chalcone product by suction filtration, washing thoroughly with distilled water to remove the NaOH catalyst.[1] The crude product is often of sufficient purity but can be further purified if necessary.

Caption: A logical workflow for chalcone synthesis, purification, and characterization.

Purification and Characterization

Purification by Recrystallization

Recrystallization is the most common and effective method for purifying crude chalcone products.[14]

  • Solvent Selection: 95% ethanol is a frequently used and effective solvent for a wide range of chalcones.[1] The ideal solvent should dissolve the chalcone poorly at room temperature but well at its boiling point.

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimum amount of hot 95% ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[14]

  • Drying: Dry the pure crystals to obtain the final product.

Characterization

The identity and purity of the synthesized chalcone must be confirmed through various analytical techniques.

  • Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. The product should appear as a single spot, with an Rf value different from the starting materials.[15]

  • Melting Point (m.p.): A pure crystalline solid will have a sharp and defined melting point range. This can be compared to literature values.[15]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key characteristic peaks for chalcones include:

    • ~1630-1690 cm⁻¹: C=O stretch of the α,β-unsaturated ketone.[16]

    • ~1500-1600 cm⁻¹: C=C stretches of the aromatic rings and the vinylic double bond.

    • ~3000-3100 cm⁻¹: C-H stretch of the aromatic and vinylic protons.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed structural information. The two vinylic protons (α and β to the carbonyl) typically appear as doublets in the 6.5-8.0 ppm region with a large coupling constant (J ≈ 12-18 Hz) for the trans isomer, which is the thermodynamically favored product.[9][17] Aromatic protons will appear in their characteristic regions.

    • ¹³C NMR: The carbonyl carbon is typically observed around 190 ppm.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized chalcone.[18]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive or impure catalyst.- Suboptimal temperature or reaction time.- Poor substrate reactivity (e.g., steric hindrance).- Use fresh, high-purity NaOH or KOH.[2]- Gradually increase temperature or extend reaction time, monitoring by TLC.[2]- Consider using a more reactive catalyst or different reaction conditions (e.g., acid catalysis).
Multiple Products on TLC - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde.- Formation of both aldol addition and condensation products.- Ensure the aldehyde has no α-hydrogens.- Add the base slowly at a low temperature to control the reaction.- Ensure the reaction goes to completion to favor the dehydrated chalcone product.
Product Loss During Workup - Product is partially soluble in the wash solvent.- Inefficient recrystallization.- Use ice-cold water for washing to minimize solubility.[2]- Optimize the recrystallization solvent system; use a minimal amount of hot solvent and cool slowly.[14]
'Oiling Out' During Recrystallization - The boiling point of the solvent is higher than the melting point of the chalcone.- The solution is supersaturated.- Choose a lower-boiling point solvent or use a mixed-solvent system.- Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool more slowly.[14]

Conclusion

The Claisen-Schmidt condensation is a robust, versatile, and efficient method for the synthesis of chalcone derivatives. By understanding the reaction mechanism and carefully controlling experimental parameters, researchers can access a vast library of these medicinally important compounds. The protocols and guidelines presented in this document provide a comprehensive framework for the successful synthesis, purification, and characterization of chalcones, facilitating further research in drug discovery and development.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9367302/
  • Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols. (n.d.). BenchChem. URL: https://www.benchchem.
  • Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. (n.d.). BenchChem. URL: https://www.benchchem.
  • Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation. (n.d.). BenchChem. URL: https://www.benchchem.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. URL: https://typeset.io/papers/chemical-synthesis-of-chalcones-by-claisen-schmidt-2l2p3l7q
  • Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystallization. (n.d.). BenchChem. URL: https://www.benchchem.
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150176/
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02542
  • Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. (2014). TSI Journals. URL: https://www.tsijournals.com/articles/synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf
  • Synthesis of New Chalcone Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. URL: https://eijppr.
  • New Synthesis of Chalcone Derivatives and Their Applications. (2023). Chemical Review and Letters. URL: https://chemrevlett.com/article_177114.html
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. URL: https://www.youtube.
  • The Complete Mechanism of an Aldol Condensation. (2016). The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b01192
  • A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals. (n.d.). BenchChem. URL: https://www.benchchem.com/application-notes/26/a-technical-guide-to-the-synthesis-and-reactions-of-chalcones-for-drug-discovery-professionals
  • Synthesis of new chalcone and its derivatives using AlSBA-15 solid acid.... (2024). ResearchGate. URL: https://www.researchgate.net/publication/377472099_Synthesis_of_new_chalcone_and_its_derivatives_using_AlSBA-15_solid_acid_catalyst_and_their_antimicrobial_activity_studies
  • Solid-acid catalyst mediated chalcone synthesis. (n.d.). ResearchGate. URL: https://www.researchgate.
  • SYNTHESIS OF CHALCONES. (2020). JETIR. URL: https://www.jetir.org/papers/JETIR2007421.pdf
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (2017). The Royal Society of Chemistry. URL: https://www.rsc.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10672721/
  • Chalcones: Synthesis, structure diversi.... (2014). JOCPR. URL: https://www.jocpr.com/articles/chalcones-synthesis-structure-diversity-and-pharmacological-aspects.pdf
  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry. URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2939
  • Synthesis, Biological Activity and Spectral Characterisation of Chalcon. (2019). IOSR Journal. URL: https://www.iosrjournals.org/iosr-jac/papers/vol12-issue7/Series-1/F1207013845.pdf
  • Aldol Condensation: Synthesis of Chalcones. (n.d.). Scribd. URL: https://www.scribd.
  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. (n.d.). Der Pharma Chemica. URL: https://www.derpharmachemica.
  • Solvent-free synthesis of chalcones using Mg(HSO4)2. (2023). RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc00015b
  • (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2011). ResearchGate. URL: https://www.researchgate.net/publication/271207909_Synthesis_and_IR_NMR_characterization_of_new_p-NN-diphenylamino_chalcones
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Crystallization technique for obtaining single crystals of organic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of Organic Compounds for Single-Crystal X-ray Diffraction

Introduction: The Imperative for Crystalline Perfection

In the realm of chemical and pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function, reactivity, and properties. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this structure.[1] However, the success of SCXRD is entirely predicated on the availability of a high-quality single crystal. For researchers in drug development, a crystal structure can elucidate drug-receptor interactions, guide lead optimization, and is critical for understanding polymorphism—the existence of multiple crystal forms of an active pharmaceutical ingredient (API), which can have profound implications on a drug's stability, solubility, and bioavailability.[2][3]

This guide provides an in-depth exploration of the techniques and underlying principles for growing single crystals of organic compounds. It moves beyond simple recipes, delving into the causality behind experimental choices to empower researchers to troubleshoot and optimize their crystallization experiments effectively.

Pillar 1: The Theoretical Foundation of Crystal Growth

Crystallization is the transition from a disordered state (solution, melt, or vapor) to a highly ordered solid state.[4] This process is governed by the principles of solubility and supersaturation. A crystal can only form when the concentration of the solute in the solvent exceeds its equilibrium solubility, a condition known as supersaturation.[5]

The journey from a clear solution to a well-ordered crystal involves two crucial kinetic stages:

  • Nucleation: The initial formation of microscopic, stable crystalline aggregates (nuclei). This is often the rate-limiting step. An excess of nucleation sites, often caused by dust, scratches on the glassware, or rapid changes in conditions, leads to the formation of many small microcrystals instead of a few large single crystals.[6][7]

  • Growth: The subsequent addition of molecules from the supersaturated solution onto the existing nuclei, allowing the crystal to grow in size. For high-quality single crystals, the rate of growth must be slow and controlled to ensure that molecules are incorporated into the crystal lattice in an orderly fashion.[4]

The key to successful crystallization is to achieve a state of gentle supersaturation and to control the rate of both nucleation and growth.[8] This is accomplished by carefully manipulating physical parameters such as temperature, solvent composition, and solvent volume.

Pillar 2: Core Crystallization Techniques & Protocols

There are several established methods for growing single crystals, all designed to slowly and methodically induce supersaturation.[9] The choice of method depends on the compound's solubility characteristics, stability, and the quantity of material available.

Logical Workflow for Crystallization

Before attempting any crystallization, it is crucial to follow a logical workflow to maximize the chances of success. The purity of the compound is paramount; attempting to crystallize an impure sample is a common cause of failure.[9][10]

G cluster_prep Preparation cluster_method Crystallization Method cluster_post Analysis Purify Purify Compound (>90% purity recommended) Select Select Solvent(s) Purify->Select Evaporation Slow Evaporation Select->Evaporation Cooling Slow Cooling Select->Cooling Diffusion Vapor/Liquid Diffusion Select->Diffusion Harvest Harvest & Mount Crystal Evaporation->Harvest Cooling->Harvest Diffusion->Harvest Analyze Analyze via SCXRD Harvest->Analyze

Caption: General workflow for single crystal growth and analysis.

Slow Evaporation

This is often the simplest and most common method.[5][9] It is ideal for compounds that are moderately soluble at room temperature and are not sensitive to air. The principle is straightforward: as the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal formation.[8]

Protocol:

  • Dissolution: Dissolve the compound in a high-quality solvent in which it is moderately soluble. A good starting concentration is one used for an NMR sample (e.g., 5-10 mg in 0.75 mL).[10] The solution must be clear and free of any particulate matter; filter if necessary.[9]

  • Vessel Selection: Transfer the solution to a clean crystallization vessel. A small vial or an NMR tube is often an excellent choice, as the smooth glass surface and narrow opening can limit nucleation sites and slow evaporation.[5][11]

  • Evaporation Control: Cover the vessel in a way that allows for slow solvent evaporation. Common methods include covering the vial with parafilm and piercing it with a few small holes from a needle, or slightly unscrewing the cap of a scintillation vial.[12][13]

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.[6][9]

  • Observation: Monitor for crystal growth over several days to weeks. Do not disturb the vessel unnecessarily.[6] Once suitable crystals have formed, do not allow the solvent to evaporate to dryness, as this can cause the crystals to crack or become coated with residual impurities.[11]

Causality & Insights:

  • Why a "moderately" soluble solvent? If the compound is too soluble, it may never reach supersaturation, or will only do so when very little solvent is left, leading to a crash precipitation of powder.[7] If it is too insoluble, you won't be able to dissolve enough material.

  • Two-Solvent Evaporation: An extension of this technique involves using a binary solvent system. The compound is dissolved in a more volatile solvent in which it is highly soluble, and a less volatile "anti-solvent" in which it is poorly soluble is added. As the more volatile solvent evaporates first, the solution becomes enriched in the anti-solvent, reducing the compound's solubility and inducing crystallization.[9]

Slow Cooling

This method is the basis for standard recrystallization and is particularly effective for compounds that exhibit a significant increase in solubility with temperature.[10][11] The principle is to create a saturated or near-saturated solution at an elevated temperature and then allow it to cool slowly. As the temperature decreases, the solubility drops, leading to supersaturation.

Protocol:

  • Dissolution: In a clean flask, add the minimum amount of a suitable solvent to the compound. Heat the mixture gently (e.g., in a warm water or oil bath) until the compound fully dissolves. The goal is to create a saturated solution at or near the solvent's boiling point.[5][14]

  • Clarification: If any insoluble impurities remain in the hot solution, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool to room temperature as slowly as possible. Insulating the flask with cotton or placing it within a larger beaker of hot water (which then cools) can achieve this.[5][14] A Dewar flask filled with hot water provides excellent insulation for very slow cooling.[5]

  • Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.[9]

  • Harvesting: Collect the crystals by filtration once crystallization is complete.[13]

Causality & Insights:

  • Why slow cooling? Rapid cooling causes the solution to become highly supersaturated very quickly, leading to rapid nucleation and the formation of small, often impure crystals.[4] Slow cooling maintains a low level of supersaturation, favoring the growth of existing nuclei over the formation of new ones, resulting in larger, higher-quality crystals.[15]

Vapor Diffusion

Vapor diffusion is arguably one of the most successful techniques, especially when only small amounts of material are available.[9][10] This method involves two solvents: a "solvent" in which the compound is soluble and a more volatile "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

The compound is dissolved in the solvent in a small, open vial. This vial is then placed inside a larger, sealed chamber (e.g., a jar or beaker) that contains a reservoir of the anti-solvent. Over time, the volatile anti-solvent diffuses through the vapor phase and condenses into the solution in the inner vial. This slowly changes the composition of the solvent system, reducing the compound's solubility and inducing crystallization.[5][8]

G cluster_main Vapor Diffusion Setup cluster_inner outer_vial Sealed Outer Chamber inner_vial Inner Vial: Compound + Solvent anti_solvent Anti-solvent anti_solvent->inner_vial Vapor Diffusion

Caption: Schematic of a typical vapor diffusion experiment.

Protocol:

  • Preparation: Dissolve the compound in a minimal amount of a suitable solvent (higher boiling point, non-volatile) in a small, open container (e.g., a 1-dram vial or a test tube).[5][9]

  • Assembly: Place this inner vial inside a larger vessel (e.g., a 20 mL scintillation vial or a small beaker). Add a small amount of the volatile anti-solvent (lower boiling point) to the bottom of the larger vessel, ensuring the level is below the top of the inner vial.[9]

  • Sealing: Tightly seal the outer vessel with a cap or parafilm.

  • Incubation: Set the sealed system aside in a stable environment and wait for crystals to form. This can take anywhere from a day to several weeks. Placing the setup in a cooler environment like a refrigerator can slow the diffusion rate and potentially improve crystal quality.[9]

Causality & Insights:

  • Solvent Choice is Critical: The anti-solvent must be more volatile than the solvent.[16] This ensures that the net movement of vapor is from the anti-solvent reservoir into the inner vial. A common successful combination is dissolving the compound in a solvent like toluene or THF and using pentane or diethyl ether as the diffusing anti-solvent.[9]

Pillar 3: Practical Considerations & Troubleshooting

Success in crystallization often lies in meticulous attention to detail and an understanding of how to troubleshoot common problems.

Solvent Selection

The choice of solvent is the most critical factor in a crystallization experiment.[9] The ideal solvent should exhibit the "soluble hot, insoluble cold" property for the cooling method, or moderate solubility for the evaporation method.[10][11]

SolventBoiling Point (°C)PolarityNotes
Pentane36Non-polarGood anti-solvent for vapor/liquid diffusion.[9]
Diethyl Ether35LowVolatile. Crystals grown from it can crack upon drying due to solvent loss.[11]
Dichloromethane40Polar aproticA common solvent, but its volatility can make growth rapid.[11]
Acetone56Polar aproticExcellent solvent, but its low boiling point can be a drawback.[17]
Methanol65Polar proticGood for polar compounds; often used in solvent pairs with water or ether.[17]
Ethanol78Polar proticA very general and useful solvent for many organic compounds.[18]
Toluene111Non-polarHigher boiling point is good for slow cooling and as the primary solvent in diffusion.
Water100Very polarUseful for polar organic molecules like acids and some amines.[11][18]
Acetonitrile82Polar aproticA versatile solvent often used in diffusion methods.[11]
N,N-Dimethylformamide (DMF)153Polar aproticUse as a last resort; compounds are often too soluble to crystallize out easily.[11]

Table based on information from multiple sources.[9][11][17][18]

Troubleshooting Common Crystallization Problems
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent or compound is too soluble).- Add a "seed crystal" of the compound to initiate growth.[14][19]- Scratch the inside of the flask with a glass rod to create nucleation sites.[14][19]- Evaporate some of the solvent to increase concentration.[20]- Cool the solution further in an ice or dry ice bath.[19]- Add a small amount of an anti-solvent.
"Oiling Out" The compound's melting point is lower than the temperature of the solution when it comes out of solution. Impurities are often present.- Re-heat the solution to dissolve the oil, then add more of the "good" solvent to lower the saturation temperature.[20]- Ensure the compound is sufficiently pure; consider another purification step.- Try a different solvent or solvent system with a lower boiling point.
Too Many Tiny Crystals Supersaturation was achieved too quickly, leading to rapid, widespread nucleation.- Slow down the crystallization process (slower cooling, slower evaporation).[20]- Re-dissolve the solid in more hot solvent and cool more slowly.[20]- Use siliconized glassware to reduce the number of nucleation sites on the glass surface.[11]
Cracked or Opaque Crystals Rapid solvent loss from within the crystal lattice after harvesting.- This is common with volatile solvents like diethyl ether or THF.[11]- Try substituting a less volatile solvent (e.g., pentane for ether).[11]- Harvest crystals quickly and immediately mount them or store them in a vial with a small amount of mother liquor.

Conclusion: From Art to Science

While crystallization can sometimes feel more like an art than a science, a systematic approach grounded in the principles of solubility and kinetics can dramatically increase the probability of success. Each organic compound presents a unique challenge, and often, multiple techniques and a wide array of solvents must be screened to find the optimal conditions. The reward for this patience and meticulous effort is a perfect single crystal—the key that unlocks a wealth of structural information, accelerating research and enabling the rational design of new molecules in medicine and materials science.

References

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  • Growing Quality Crystals. (n.d.). Massachusetts Institute of Technology, Department of Chemistry.
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  • Crystallisation Techniques. (2006).
  • Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora.
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  • Single crystal growth, characterization, piezoelectric properties, and spectral analysis for Zn4B6O13 and Ni:Zn4B6O13 crystals. (2023). CrystEngComm.
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  • wikiHow Staff. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow.
  • Toshiro, F., & Iwao, Y. (Eds.). (n.d.). Special Issue : Pharmaceutical Crystals and Its Application. MDPI.
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Application Note: Harnessing Density Functional Theory for In-Depth Molecular Orbital Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of modern drug discovery, understanding the electronic structure of candidate molecules is paramount for predicting their reactivity, metabolic stability, and interaction with biological targets.[1][2] Density Functional Theory (DFT) has emerged as a powerful and computationally efficient quantum mechanical method to probe these electronic properties.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of DFT for molecular orbital analysis. We will delve into the theoretical underpinnings, guide the crucial choices of functionals and basis sets, present a step-by-step protocol for calculation, and explore advanced analysis techniques such as Frontier Molecular Orbital (FMO) theory, Conceptual DFT (CDFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM).

The 'Why': Strategic Importance of Molecular Orbitals in Drug Design

At its core, a drug's efficacy is dictated by molecular interactions. The ability of a molecule to bind to a receptor, its susceptibility to metabolic transformation by enzymes, and its overall pharmacokinetic profile are governed by its electronic landscape. Molecular Orbital (MO) theory, particularly through the lens of DFT, provides a quantum mechanical framework to visualize and quantify this landscape.

Key applications in drug development include:

  • Predicting Reactivity and Metabolic Fate: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict a molecule's susceptibility to electrophilic or nucleophilic attack, offering insights into potential sites of metabolism.[4][5]

  • Optimizing Ligand-Protein Binding: Analyzing the electronic properties of a ligand can guide the optimization of interactions within a protein's binding pocket, enhancing binding affinity and selectivity.[1]

  • Elucidating Reaction Mechanisms: DFT is instrumental in mapping the potential energy surfaces of chemical reactions, helping to understand enzymatic mechanisms or predict the stability of drug candidates.[2]

  • Structure-Activity Relationship (SAR) Studies: By correlating electronic descriptors derived from DFT with biological activity, researchers can build more predictive Quantitative Structure-Activity Relationship (QSAR) models.[5][6]

Theoretical Cornerstone: A Researcher's Guide to DFT Principles

Density Functional Theory is built upon the two Hohenberg-Kohn theorems, which establish that the ground-state properties of a multi-electron system are uniquely determined by its electron density, ρ(r).[4] This is a profound simplification, as it shifts the problem from solving a complex N-electron wavefunction to working with the much simpler, 3-dimensional electron density.

The practical implementation of DFT relies on the Kohn-Sham equations. This approach recasts the intractable multi-electron problem into a solvable set of equations for non-interacting electrons moving in an effective potential. This effective potential includes the external potential from the nuclei, the classical electrostatic repulsion between electrons (Hartree term), and a crucial component called the exchange-correlation functional (EXC) .

The EXC term accounts for all the complex quantum mechanical effects of electron exchange and correlation. Since the exact form of EXC is unknown, approximations are necessary. The choice of this functional is one of the most critical decisions in a DFT calculation.[4]

The Trinity of a DFT Calculation: Making Field-Proven Choices

The accuracy and reliability of a DFT calculation hinge on three key choices: the exchange-correlation functional, the basis set, and the software package.

Selecting the Right Tool: Exchange-Correlation Functionals

Functionals are often categorized by their complexity and the ingredients they use, a concept known as "Jacob's Ladder." As one ascends the ladder, the functionals generally become more accurate but also more computationally expensive.

Functional TypeDescription & Key FeaturesRecommended ForCommon Examples
GGA (Generalized Gradient Approx.)Uses the electron density and its gradient. A good balance of cost and accuracy for many systems.Geometries, energies of larger molecules.BLYP, PBE
meta-GGA Includes the kinetic energy density in addition to the density and its gradient. Often provides improved accuracy over GGAs.Improved thermochemistry and barrier heights.TPSS, M06-L
Hybrid (h-GGA) Mixes a percentage of exact Hartree-Fock (HF) exchange with a GGA functional. The workhorse of modern DFT.Broad applicability for organic and drug-like molecules. Excellent for electronic properties.B3LYP , PBE0
Range-Separated Hybrid Varies the amount of HF exchange with inter-electron distance. Improves description of long-range interactions.Non-covalent interactions, charge-transfer excitations.CAM-B3LYP, ωB97X-D
Dispersion-Corrected Adds an empirical term to account for van der Waals (dispersion) forces, which are poorly described by many functionals. Crucial for drug-receptor studies. Systems where non-covalent interactions are dominant (e.g., stacking, H-bonding).[7][8][9][10]B3LYP-D3, ωB97X-D, M06-2X[7]

Expert Insight: For drug development applications, where non-covalent interactions like hydrogen bonds and π-π stacking are critical for binding, standard functionals like B3LYP can fail.[7] It is highly recommended to use dispersion-corrected functionals (e.g., those with a "-D3" or "-D4" suffix) or functionals specifically parameterized for such interactions, like the M06-2X or ωB97X-D.[7][8]

Building Blocks of Accuracy: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the electron distribution.

Basis Set FamilyNomenclature & Key FeaturesRecommended ForCommon Examples
Pople Style X-YZG: Simple, computationally efficient. (d,p) or ** adds polarization functions. + adds diffuse functions.Initial optimizations, screening of large molecules.6-31G(d), 6-311+G(d,p)[11]
Dunning Style cc-pVXZ (correlation-consistent polarized Valence X-Zeta): Systematically improvable. aug- prefix adds diffuse functions.High-accuracy calculations, systems with anions or weak interactions.cc-pVDZ, aug-cc-pVTZ[12]
Karlsruhe def2-SVP, def2-TZVP, etc.: Well-balanced and efficient for a wide range of elements.Routine calculations for organic and organometallic systems.def2-SVP, def2-TZVP

Expert Insight: A good starting point for drug-like organic molecules is the 6-311+G(d,p) or def2-TZVP basis set.[11] The inclusion of polarization functions (d,p) is almost always necessary for accurate results.[13] Diffuse functions (+ or aug-) are critical when studying anions, excited states, or weak non-covalent interactions, as they allow for a better description of electron density far from the nuclei.[13]

The Computational Engine: Software Packages

Several robust software packages are available for DFT calculations. The choice often depends on user experience, available licenses, and specific functionalities.

  • Gaussian: A widely used commercial package known for its broad functionality and user-friendly interface with GaussView.[14][15]

  • ORCA: A powerful and versatile academic package that is free for academic use and known for its speed and extensive feature set.[16][17][18]

  • NWChem: An open-source, scalable package developed for high-performance computing environments.[19][20][21]

  • Amsterdam Modeling Suite (ADF): A commercial package particularly strong in handling heavy elements and spectroscopic properties.[22][23][24]

The DFT Protocol: A Step-by-Step Workflow for Molecular Orbital Analysis

This protocol outlines the essential steps for obtaining reliable molecular orbitals for a drug candidate molecule.

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation mol_build Step 1: Build Initial 3D Structure geom_opt Step 2: Geometry Optimization mol_build->geom_opt Initial Guess freq_calc Step 3: Frequency Calculation geom_opt->freq_calc Optimized Geometry verify Verify Minimum (No Imaginary Frequencies) freq_calc->verify verify->geom_opt If Imaginary Freq. Found spe_calc Step 4: Single-Point Calculation & Population Analysis verify->spe_calc True Minimum Confirmed mo_analysis Step 5: Analyze Molecular Orbitals (HOMO, LUMO, etc.) spe_calc->mo_analysis Wavefunction/Density Data adv_analysis Step 6: Advanced Analysis (NBO, QTAIM, CDFT) mo_analysis->adv_analysis

Caption: Standard workflow for DFT-based molecular orbital analysis.
Protocol Steps:

Step 1: Molecular Structure Preparation

  • Obtain or build an initial 3D structure of your molecule. This can be done using molecular building software like Avogadro, GaussView, or ChemDraw 3D.[25]

  • Perform an initial, low-cost molecular mechanics force field cleanup (e.g., MMFF94) to generate a reasonable starting geometry. This saves significant DFT computation time.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

  • Setup: Create an input file for your chosen software (e.g., Gaussian, ORCA).[14][16]

  • Keywords: Specify a geometry optimization task (e.g., Opt in Gaussian).

  • Method: Choose your desired functional and basis set (e.g., B3LYP-D3/def2-TZVP).

  • Execution: Run the calculation. The output will be a new set of coordinates corresponding to the optimized structure.

Step 3: Frequency Calculation

  • Objective: To confirm that the optimized structure is a true energy minimum, not a saddle point (transition state).

  • Setup: Use the optimized geometry from Step 2 as the input.

  • Keywords: Specify a frequency calculation task (e.g., Freq in Gaussian). The method (functional/basis set) must be the same as that used for the optimization.

  • Verification: Analyze the output. A true minimum will have zero imaginary frequencies . If one imaginary frequency is present, you have located a transition state.

Step 4: Single-Point Calculation & Population Analysis

  • Objective: To calculate the final, accurate electronic energy and generate the data needed for molecular orbital and population analysis.

  • Setup: Use the verified minimum energy geometry from Step 3. A higher-level basis set can be used here for more accurate electronic properties if desired.

  • Keywords: Specify a single-point energy calculation. Crucially, include keywords to request the desired analysis, such as Pop=NBO (for Natural Bond Orbital analysis in Gaussian) or Pop=Full to print all molecular orbitals.[26]

  • Execution: Run the calculation. The output from this step will contain the energies of all molecular orbitals (HOMO, LUMO, etc.) and the results of the population analysis.

From Data to Insight: Advanced Molecular Orbital Analysis

The raw output of a DFT calculation is a wealth of information. The following analyses translate this data into chemically meaningful insights for drug design.[2]

Analysis_Pyramid cluster_dft Core DFT Output cluster_analysis Derived Analyses cluster_application Drug Design Application dft_out Electron Density & Kohn-Sham Orbitals fmo FMO Analysis (HOMO/LUMO) dft_out->fmo cdft Conceptual DFT (Hardness, Electrophilicity) dft_out->cdft nbo NBO Analysis (Charges, Hybridization) dft_out->nbo qtaim QTAIM Analysis (Bonding Interactions) dft_out->qtaim app Predict Reactivity Assess Stability Optimize Binding fmo->app cdft->app nbo->app qtaim->app

Caption: Relationship between core DFT outputs and interpretive analyses.
Frontier Molecular Orbital (FMO) Theory

FMO theory focuses on the HOMO and LUMO .

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of the molecule with a large HOMO lobe are likely sites of oxidation or attack by electrophiles.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with a large LUMO lobe are susceptible to reduction or attack by nucleophiles.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[4]

Conceptual DFT (CDFT)

CDFT provides a framework to quantify chemical concepts using descriptors derived from the electron density.[6][27] These global reactivity descriptors are powerful tools in QSAR and drug design.[5][28]

  • Electronegativity (χ): The tendency of a molecule to attract electrons.

  • Chemical Hardness (η): The resistance of a molecule to change its electron distribution. It is proportional to the HOMO-LUMO gap.

  • Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. This descriptor is particularly useful for predicting toxicity and reactivity.[27]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a chemically intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals.[29][30]

  • Natural Charges: Provides a more chemically realistic atomic charge distribution than other methods like Mulliken population analysis.

  • Hybridization: Clearly describes the s-p character of atomic orbitals in bonds.[31]

  • Donor-Acceptor Interactions: NBO quantifies the stabilizing energy from hyperconjugation (e.g., the interaction between a filled bonding orbital and an empty anti-bonding orbital). This is invaluable for understanding substituent effects and intramolecular interactions.[29][30]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them.[32]

  • Bond Critical Points (BCPs): By analyzing the properties of the electron density at a BCP between two atoms, one can characterize the nature of the chemical bond (e.g., covalent vs. hydrogen bond).

  • Interaction Analysis: QTAIM is exceptionally useful for characterizing weak non-covalent interactions, which are often the key to a drug's binding affinity.[33][34][35] It has been successfully applied to rank the stability of drug polymorphs based on hydrogen bonding strengths.[33][34]

Conclusion

DFT-based molecular orbital analysis is an indispensable tool in the modern drug discovery toolkit. By moving beyond simple structural representations, it provides a deep, quantitative understanding of a molecule's electronic properties. A judicious choice of functional and basis set, coupled with a systematic computational protocol, yields reliable data on molecular orbitals and electron density. Subsequent analysis using FMO, CDFT, NBO, and QTAIM transforms this data into actionable intelligence, empowering scientists to predict reactivity, understand drug-target interactions, and rationally design safer, more effective medicines.

References

  • Conceptual density functional theory in drug discovery: an overview. PubMed, (2025).
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  • Zhao, Y., & Truhlar, D. G. (2008). Density Functionals for Noncovalent Interaction Energies of Biological Importance.
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  • Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor. Periodico di Mineralogia.
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  • Conceptual DFT, QTAIM, and Molecular Docking Approaches to Characterize the T-Type Calcium Channel Blocker Anandamide. PMC - NIH.
  • NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa. YouTube, (2023).
  • Release66:Density Functional Theory for Molecules. NWChem, (2017).
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  • Natural bond orbital (NBO) analysis of the DFT+DMFT Green's function...
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  • How to set up ORCA 6 calculations - A Beginner's Guide. YouTube, (2025).
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  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing.
  • How to make HOMO -1, - 2, - 3 and LUMO+1, +2, +3 Molecular Orbitals using Gaussian. YouTube, (2023).
  • DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis ||Dr. Gaurav Jhaa. YouTube, (2025).
  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107.
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  • From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. PMC - PubMed Central.
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In vitro cytotoxicity assay (MTT) protocol for novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Cytotoxicity Assay (MTT) for Novel Compounds Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Cytotoxicity Screening

The journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is a rigorous one, demanding a thorough evaluation of its biological activity and safety profile. A critical initial step in this process is determining the compound's cytotoxic potential—its ability to cause cell death.[1] This is fundamental for both oncology drug discovery, where cytotoxicity is a desired outcome in cancer cells, and for general toxicology, where it is an adverse effect to be avoided in healthy cells.[1][2][3]

Among the various methods available, the MTT assay remains a cornerstone for preliminary cytotoxicity screening due to its simplicity, cost-effectiveness, and suitability for high-throughput formats.[4] This application note serves as a comprehensive guide for researchers, providing not just a step-by-step protocol but also the scientific reasoning behind each step, crucial considerations for working with novel compounds, and a framework for robust data interpretation.

Part 1: The Scientific Principle of the MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The core of the assay lies in the enzymatic conversion of a yellow tetrazolium salt (MTT) into a purple formazan product.

Mechanism of Action: This reduction of MTT is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[5][6][7] In viable, metabolically active cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring to form formazan crystals.[2][4][8] These crystals are insoluble in aqueous solutions and accumulate within the cell.[5][9]

The quantity of formazan produced is directly proportional to the number of metabolically active cells.[10] To quantify this, a solubilizing agent, typically Dimethyl Sulfoxide (DMSO) or an acidified alcohol solution, is added to dissolve the formazan crystals, resulting in a colored solution.[5] The absorbance of this solution is then measured using a spectrophotometer (microplate reader), usually at a wavelength between 500 and 600 nm.[5] A decrease in the absorbance value compared to untreated control cells indicates a reduction in metabolic activity, suggesting either cell death (cytotoxicity) or inhibition of cell growth (cytostatic effect).[8]

Part 2: Experimental Design & Protocol

A successful MTT assay hinges on careful planning and execution. This section provides a detailed, field-proven protocol, emphasizing critical decision points and best practices.

Materials and Reagents
  • Biological Materials:

    • Selected mammalian cell line(s) in the exponential growth phase.[10]

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Core Reagents:

    • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate Buffered Saline (PBS), pH 7.4.[10][7][11] Vortex to ensure it is fully dissolved. Sterilize the solution using a 0.2 µm filter and store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.[7]

    • Solubilization Solution: High-purity Dimethyl Sulfoxide (DMSO) is most commonly used.[10] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

    • Novel Compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in sterile DMSO.[12]

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to validate assay performance.[12]

    • Vehicle Control: The solvent used for the novel compound (e.g., DMSO).[12]

  • Equipment & Consumables:

    • Sterile, clear, flat-bottomed 96-well cell culture plates.

    • Laminar flow hood.

    • Humidified incubator (37°C, 5% CO₂).

    • Multichannel pipette.

    • Microplate spectrophotometer (ELISA reader).

    • Inverted microscope for cell morphology checks.

Experimental Workflow Diagram

The overall workflow of the MTT assay is a multi-step process requiring careful attention to timing and technique.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Cell Culture (Exponential Growth Phase) B Harvest & Count Cells A->B D Seed Cells in 96-Well Plate (100 µL/well) B->D C Prepare Compound Serial Dilutions F Add Compound Dilutions (Varying Concentrations) C->F E Incubate 24h (Cell Attachment) D->E E->F G Incubate (24, 48, or 72h) (Compound Exposure) F->G H Add MTT Reagent (10-20 µL/well) G->H I Incubate 2-4h (Formazan Formation) H->I J Solubilize Formazan (Add 100-150 µL DMSO) I->J K Read Absorbance (570 nm) J->K L Data Normalization (% Viability Calculation) K->L M Generate Dose-Response Curve L->M N Calculate IC50 Value M->N

Caption: High-level workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol

Step 1: Cell Seeding

  • Rationale: Achieving a consistent and optimal cell density is critical for reproducible results. Too few cells will yield a low signal, while too many can lead to nutrient depletion and signal saturation.[13] It is essential to determine the optimal seeding density for each cell line by performing a growth curve analysis prior to the main experiment.[11]

  • Procedure (Adherent Cells):

    • Culture cells until they reach 70-80% confluency in the exponential growth phase.

    • Harvest the cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh complete medium.

    • Perform a cell count (e.g., using a hemocytometer) and calculate the cell concentration.

    • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells to minimize "edge effects" caused by evaporation; instead, fill them with 100 µL of sterile PBS.[14]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[12]

Step 2: Compound Preparation and Treatment

  • Rationale: A serial dilution series allows for the determination of a dose-response relationship, which is essential for calculating the IC50 value. The final concentration of the vehicle (DMSO) must be kept constant across all wells and at a non-toxic level (typically ≤0.5%).[12]

  • Procedure:

    • Prepare a series of working solutions of your novel compound by serially diluting the stock solution with serum-free or low-serum medium.

    • After the 24-hour cell attachment incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of medium containing the various concentrations of the novel compound to the respective wells.

    • Crucially, include the following controls on every plate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% cell viability.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank Control: Wells containing medium but no cells. This value will be subtracted from all other readings for background correction.[4]

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]

Step 3: MTT Incubation and Solubilization

  • Rationale: The incubation period with MTT must be long enough for formazan crystals to form but not so long that the MTT itself becomes toxic to the cells.[15] Complete solubilization of the formazan is paramount for accurate absorbance readings.[8]

  • Procedure:

    • At the end of the compound incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls).[12]

    • Gently mix the plate and return it to the incubator for 2-4 hours. Visually inspect the cells under a microscope to confirm the formation of purple formazan crystals.[16]

    • After incubation, remove the plate from the incubator.

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[8][12]

    • For Suspension Cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the cells, then carefully aspirate the supernatant.[7][8] Add 100-150 µL of DMSO.

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure the formazan crystals are completely dissolved.[4][11]

Step 4: Absorbance Measurement

  • Rationale: The absorbance of the solubilized formazan is directly proportional to the number of viable cells. Measuring at a reference wavelength helps to correct for background noise from plate imperfections or bubbles.

  • Procedure:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

    • If possible, use a reference wavelength of 630 nm to reduce background absorbance.[4][8]

    • Read the plate within 1 hour of adding the solubilization solution.[4]

Part 3: Data Analysis and Interpretation

Raw absorbance values must be processed to determine the cytotoxic effect of the compound. The ultimate goal is typically to determine the Half-Maximal Inhibitory Concentration (IC50).

Calculating Percentage Viability

First, normalize the data to your controls to express it as a percentage of viability.

  • Subtract Background: Subtract the average absorbance of the blank control (media only) from all other readings.

  • Calculate Percentage Viability: Use the following formula for each compound concentration:

    % Viability = ( (Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ) * 100

Determining the IC50 Value

The IC50 is the concentration of a compound that inhibits the measured response (in this case, cell viability) by 50%.[12]

  • Transform Concentration Data: Convert the compound concentrations to their logarithm (log10).

  • Plot the Data: Create a graph with the log of the compound concentration on the X-axis and the corresponding percentage viability on the Y-axis.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[17][18]

  • Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% viability on the fitted curve.[17][18]

Data Presentation

Clear presentation of data is crucial for interpretation and reporting.

Table 1: Example Presentation of IC50 Values

Cell Line Compound Incubation Time IC50 (µM) ± SD
MCF-7 (Breast Cancer) Novel Compound A 48 hours 12.5 ± 1.3
A549 (Lung Cancer) Novel Compound A 48 hours 28.1 ± 2.5
MCF-10A (Normal Breast) Novel Compound A 48 hours > 100

| MCF-7 (Breast Cancer) | Doxorubicin | 48 hours | 0.8 ± 0.1 |

Part 4: Trustworthiness: Limitations and Critical Considerations

  • Metabolic Activity vs. Viability: The assay measures metabolic activity, not cell number or viability directly.[8] Compounds that alter mitochondrial respiration without killing the cell can produce misleading results.[5][15] For example, a compound that induces metabolic hyperactivity could mask a moderate level of cell death.

  • Interference from Compounds: Some novel compounds can directly reduce MTT or interfere with the absorbance reading, leading to false positive or false negative results.[8][19] It is wise to run a control where the compound is added to cell-free medium with MTT to check for direct reduction.

  • Assay Conditions: Results are highly dependent on experimental conditions like cell seeding density, MTT concentration, and incubation times.[15][19] These parameters must be optimized for each cell line and kept consistent.[15]

  • Cytostatic vs. Cytotoxic Effects: The MTT assay cannot distinguish between a compound that kills cells (cytotoxic) and one that merely stops them from proliferating (cytostatic). A lower absorbance reading could be due to either effect. Further assays, such as trypan blue exclusion or apoptosis assays, are needed to confirm the mechanism of action.[20]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination (bacteria, yeast) - Compound precipitates or is colored - Incomplete removal of serum proteins- Use sterile technique; check cultures microscopically[16] - Check for compound interference in a cell-free system - Ensure medium is fully removed before adding DMSO
Low Absorbance Readings - Cell seeding density is too low - Insufficient MTT incubation time - Incomplete formazan solubilization- Optimize cell seeding number[16] - Increase MTT incubation time; check for crystal formation[16] - Increase shaking time/speed with DMSO; pipette up and down to mix[8]
High Variability Between Replicates - Inconsistent cell seeding - Pipetting errors - Edge effects on the plate- Ensure homogenous cell suspension before plating - Calibrate pipettes; use a multichannel pipette carefully[13] - Do not use outer wells for experimental samples[14]

Conclusion

The MTT assay is an invaluable primary screening tool in drug discovery and toxicology for evaluating the cytotoxic potential of novel compounds. Its reliability, however, is contingent upon a solid understanding of its biochemical basis, meticulous execution of a well-optimized protocol, and a critical interpretation of the results within the context of the assay's limitations. By following the detailed guidelines and causality-driven explanations in this document, researchers can generate robust, reproducible data that will confidently guide the next steps in the drug development pipeline.

References

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  • Cell Culture Media. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Riss, T. L., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12836.
  • National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
  • FDCELL. (2023). 10 Tips for Successful Cell Based Assays.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial.
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  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
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Solid-Phase Synthesis of Chalcone Libraries: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chalcones as Privileged Scaffolds in Medicinal Chemistry

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique structural motif imparts a wide array of biological activities, establishing chalcones as privileged scaffolds in the realm of medicinal chemistry and drug development. Both naturally occurring and synthetic chalcones have demonstrated significant pharmacological potential, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The synthetic accessibility of chalcones, primarily through the Claisen-Schmidt condensation, and the ease with which their aromatic rings can be functionalized, make them ideal candidates for the generation of large, diverse chemical libraries for high-throughput screening.[3]

Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of such libraries. By anchoring one of the chalcone precursors to a solid support, the purification of intermediates is simplified to a mere filtration and washing process, thereby enabling the rapid and parallel synthesis of a multitude of analogs. This guide provides a detailed exposition of the principles and protocols for the solid-phase synthesis of chalcone libraries, with a focus on a traceless linker strategy that delivers the target compounds in high purity.

The Synthetic Strategy: Traceless Synthesis on a Solid Support

The cornerstone of our approach is the immobilization of an acetophenone precursor onto a solid support via a linker that can be cleaved without leaving any residual atoms in the final chalcone product—a so-called "traceless" linker. This is particularly advantageous in drug discovery, as it ensures that the biological activity of the synthesized compounds is solely attributable to the chalcone scaffold and its substituents, and not influenced by any linker fragments.

Our chosen strategy employs the widely used Wang resin , a polystyrene-based solid support functionalized with a p-benzyloxybenzyl alcohol linker.[4] We will anchor a 4-carboxyacetophenone derivative to this resin. The subsequent Claisen-Schmidt condensation with a diverse array of benzaldehydes will be performed on the solid support. The final chalcone products will be released from the resin using an acid-catalyzed cleavage of an enol ether intermediate, a key step in our traceless linker approach.

G cluster_workflow Overall Synthetic Workflow Resin Wang Resin Loading Loading of 4-Carboxyacetophenone Resin->Loading 1. Esterification Condensation Claisen-Schmidt Condensation with Diverse Benzaldehydes Loading->Condensation 2. Base-catalyzed reaction Cleavage Traceless Cleavage Condensation->Cleavage 3. Acid-catalyzed hydrolysis Library Chalcone Library Cleavage->Library 4. Purification

Figure 1: High-level overview of the solid-phase synthesis workflow for a chalcone library.

Experimental Protocols

PART 1: Resin Preparation and Loading of the Acetophenone Precursor

The initial step involves the esterification of 4-carboxyacetophenone onto the Wang resin. The loading level of the resin is a critical parameter and should be determined after the loading procedure to ensure accurate stoichiometry in subsequent steps.

Protocol 1: Loading of 4-Carboxyacetophenone onto Wang Resin

  • Resin Swelling: In a fritted syringe reactor, swell the Wang resin (1.0 g, nominal loading ~1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour at room temperature with gentle agitation.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 4-carboxyacetophenone (5 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (5 equivalents) in a minimal amount of DMF. Add N,N'-diisopropylcarbodiimide (DIC) (5 equivalents) to the solution and allow it to pre-activate for 15 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated 4-carboxyacetophenone solution. Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst. Agitate the mixture at room temperature for 12-24 hours.

  • Washing: After the coupling reaction, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Determination of Loading (Optional but Recommended): The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group if an Fmoc-protected amino acid was used for a test loading, or gravimetrically by carefully weighing the resin before and after loading.[5]

G cluster_loading Loading of Acetophenone Precursor start Wang Resin swell Swell in DMF start->swell couple Couple to Resin (DMAP catalyst) swell->couple activate Activate 4-Carboxyacetophenone (DIC/HOBt) activate->couple wash Wash with DMF, DCM, MeOH couple->wash dry Dry under vacuum wash->dry end Acetophenone-loaded Resin dry->end

Figure 2: Step-by-step workflow for loading the acetophenone precursor onto Wang resin.

PART 2: On-Bead Claisen-Schmidt Condensation

With the acetophenone precursor immobilized, the chalcone scaffold is constructed through a base-catalyzed Claisen-Schmidt condensation with a library of diverse benzaldehydes.

Protocol 2: Solid-Phase Claisen-Schmidt Condensation

  • Resin Swelling: Swell the acetophenone-loaded resin in a suitable solvent such as tetrahydrofuran (THF) or DMF (10 mL per gram of resin) for 30 minutes in a fritted syringe reactor.

  • Reaction Mixture Preparation: For each reaction well in a parallel synthesizer or for each individual reaction, add the swollen resin. To each well, add a solution of the desired benzaldehyde (5-10 equivalents relative to the resin loading) in THF.

  • Base Addition: Add a solution of a suitable base, such as potassium tert-butoxide or a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in THF to the reaction mixture.

  • Reaction: Agitate the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). FT-IR can also be a useful tool for monitoring the reaction progress on-bead by observing the appearance of the α,β-unsaturated ketone carbonyl stretch.[4][6]

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with THF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL) to remove excess reagents and by-products.

  • Drying: Dry the resin under high vacuum.

PART 3: Traceless Cleavage and Product Isolation

The final step is the release of the chalcone library from the solid support. This is achieved through an acid-catalyzed hydrolysis of the enol ether linkage that is transiently formed, which constitutes our traceless cleavage strategy.

Protocol 3: Acid-Catalyzed Traceless Cleavage

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A common mixture is 95:2.5:2.5 (v/v/v) TFA:water:TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dry, chalcone-loaded resin in a fritted syringe reactor. Use approximately 10 mL of the cocktail per gram of resin.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Product Collection: Drain the cleavage solution containing the chalcone product into a collection vessel.

  • Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail (2 x 2 mL) and then with DCM (3 x 5 mL) to ensure complete recovery of the product. Combine all the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitation and Isolation: Add cold diethyl ether to the concentrated residue to precipitate the crude chalcone. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

G cluster_cleavage Traceless Cleavage and Isolation start Chalcone-loaded Resin cleavage Treat with TFA/H₂O/TIS start->cleavage collect Collect Filtrate cleavage->collect wash Wash Resin cleavage->wash concentrate Concentrate Filtrate collect->concentrate wash->concentrate precipitate Precipitate with Ether concentrate->precipitate isolate Filter and Dry precipitate->isolate end Pure Chalcone isolate->end

Figure 3: Workflow for the traceless cleavage of chalcones from the solid support and subsequent product isolation.

Data Presentation and Characterization

The successful synthesis of a chalcone library should be confirmed by thorough characterization of the individual compounds. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for assessing purity and confirming the molecular weight of each library member. Nuclear magnetic resonance (NMR) spectroscopy should be used to confirm the structure of representative examples.

Table 1: Representative Yields for Solid-Phase Chalcone Synthesis

EntryBenzaldehyde SubstituentProductYield (%)Purity (%)
14-Methoxy1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one85>95
24-Chloro3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one82>95
33-Nitro1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one78>93
4Unsubstituted1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one88>96

Yields are calculated based on the initial loading of the Wang resin. Purity is determined by HPLC analysis.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care. N,N'-Diisopropylcarbodiimide (DIC) is a sensitizer. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The solid-phase synthesis of chalcone libraries using a traceless linker strategy provides an efficient and robust methodology for the generation of diverse compound collections for drug discovery. The protocols outlined in this guide, from resin loading to final product cleavage, are designed to be reproducible and scalable. By leveraging the advantages of solid-phase chemistry, researchers can accelerate the identification of novel chalcone-based therapeutic agents.

References

  • Yan, B., et al. (1998). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
  • de la Torre, M. C., & Sierra, M. A. (2004). FT-IR as a tool for the characterization of solid-phase organic reactions. Chemical Society Reviews, 33(2), 113-126. [Link]
  • Zhuang, C., et al. (2019).
  • Park, K. H., & Cox, L. J. (2002). Solid-phase synthesis of traceless 1,3-diketones. Tetrahedron Letters, 43(51), 9187-9190. [Link]
  • Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [Link]
  • Salehi, B., et al. (2021). Chalcones: From Drug Discovery to Pharmaceutical Applications. Frontiers in Pharmacology, 12, 731835. [Link]
  • Peptideweb.com. Loading protocols. [Link]
  • Wikipedia. Ether cleavage. [Link]
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
  • Aapptide.
  • Biotage. How To Load The First Amino Acid Onto Wang Resin. [Link]
  • JETIR. (2020). SYNTHESIS OF CHALCONES.
  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

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Application Note: Strategic Derivatization of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the chemical derivatization of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, a versatile scaffold for generating libraries of biologically active compounds. We detail robust, field-proven protocols for synthesizing key intermediate classes—chalcones and flavanones—which are recognized as "privileged structures" in medicinal chemistry. The narrative explains the causal logic behind experimental choices, from reaction mechanisms to purification strategies. Furthermore, this document outlines standardized protocols for preliminary biological screening, specifically focusing on anticancer and antimicrobial assays, to enable the rapid identification of lead compounds.

Strategic Imperative: The this compound Scaffold

The starting material, this compound, is more than a simple ketone; it is a strategic precursor for diversity-oriented synthesis. Its value lies in three key features:

  • The 2'-Hydroxyl Group: This group is critical for forming key heterocyclic structures. It acts as an intramolecular nucleophile in the synthesis of flavanones and can be a handle for O-alkylation to modulate solubility and target binding.

  • The Propanone Side Chain: The α-hydrogens are acidic, enabling enolate formation, which is the foundational step for carbon-carbon bond-forming reactions like the Claisen-Schmidt condensation.[1][2]

  • The 5-Bromo Substituent: The bromine atom significantly influences the molecule's properties. Its electron-withdrawing nature can impact reaction kinetics, while its lipophilicity can enhance membrane permeability. The presence and position of halogen substituents are known to be beneficial for various biological activities, including antimicrobial and anticancer effects.[3]

These features make the scaffold an excellent entry point for creating a focused library of chalcones, flavanones, and other derivatives for biological evaluation.

Caption: Key derivatization pathways from the core scaffold.

Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

The most direct and effective method for derivatizing the core scaffold is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol reaction.[4][5] This reaction joins the this compound with a variety of aromatic aldehydes to form 2'-hydroxychalcones. Chalcones are a well-established class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

Causality: The reaction is driven by the formation of a resonance-stabilized enolate from the ketone in the presence of a base (e.g., NaOH or KOH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product rapidly dehydrates to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[1][2]

Protocol 2.1: General Procedure for Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(aryl)prop-2-en-1-ones
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) in 25 mL of ethanol. Add this compound (10 mmol, 1 eq.) to this solution.

  • Base Addition: To the stirred solution, slowly add 5 mL of a 40% aqueous sodium hydroxide (NaOH) solution. The reaction mixture will typically turn a deep color (yellow, orange, or red).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours.[8] The progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3).

  • Isolation: Pour the reaction mixture into 100 mL of crushed ice and acidify to a pH of ~5-6 with dilute hydrochloric acid (HCl). This neutralizes the base and precipitates the crude chalcone product.

  • Purification: Filter the precipitate using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and dry the solid. The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.[8]

  • Characterization: Confirm the structure using standard spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, IR). The formation of the chalcone is indicated by the appearance of two doublet signals in the ¹H-NMR spectrum for the α- and β-vinylic protons with a coupling constant (J) of ~15-16 Hz, characteristic of an E-alkene.

Aldehyde Substituent (R)Expected Product AppearanceTypical Yield Range
4-MethoxyBright yellow solid85-95%
4-ChloroPale yellow solid80-90%
3,4-DimethoxyOrange solid88-96%
4-(Dimethylamino)Deep red solid75-85%
H (Unsubstituted)Yellow solid90-97%

Expanding the Library: Flavanone Synthesis and O-Alkylation

With a library of chalcones in hand, further structural diversity can be readily achieved through two primary routes: intramolecular cyclization to form flavanones and O-alkylation of the phenolic hydroxyl group.

Intramolecular Cyclization to Flavanones

2'-Hydroxychalcones are the direct precursors to flavanones, another class of flavonoids with significant biological potential.[8] The cyclization is an intramolecular Michael addition, where the 2'-hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system. This reaction is typically catalyzed by acid or base.

Protocol 3.1: Synthesis of 6-Bromo-2-arylflavanones
  • Setup: In a 100 mL round-bottom flask, dissolve the 2'-hydroxychalcone derivative (5 mmol) in 50 mL of ethanol.

  • Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (3-5 mL) to the solution.

  • Reaction: Reflux the reaction mixture for 8-12 hours.[8] Monitor the disappearance of the chalcone (which is colored) by TLC. The flavanone product is typically colorless.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. The crude flavanone will precipitate.

  • Purification: Filter the solid, wash with water, and dry. Recrystallization from ethanol or purification via column chromatography on silica gel will yield the pure flavanone.

O-Alkylation via Williamson Ether Synthesis

Modifying the phenolic hydroxyl group can drastically alter a compound's pharmacokinetic properties, such as solubility and ability to act as a hydrogen bond donor. The Williamson ether synthesis is the classic method for this transformation.[9]

Causality: A mild base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenol.[10] The resulting phenoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether linkage.[9]

Protocol 3.2: General Procedure for O-Alkylation of Chalcones
  • Setup: To a solution of the 2'-hydroxychalcone (2 mmol) in 20 mL of acetone or DMF, add anhydrous potassium carbonate (K₂CO₃) (4 mmol, 2 eq.).

  • Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (2.2 mmol, 1.1 eq.).

  • Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 4-8 hours until TLC indicates the consumption of the starting material.

  • Isolation: Filter off the K₂CO₃ and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Synthesis_Workflow start 1-(5-Bromo-2-hydroxy -phenyl)propan-1-one chalcone 2'-Hydroxychalcone Library start->chalcone Protocol 2.1 (Claisen-Schmidt) flavanone Flavanone Library chalcone->flavanone Protocol 3.1 (Cyclization) o_alkyl O-Alkylated Chalcones chalcone->o_alkyl Protocol 3.2 (O-Alkylation) screen Biological Screening flavanone->screen o_alkyl->screen

Caption: Workflow from starting material to derivative libraries.

Framework for Biological Screening

Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. Below are standardized, high-throughput compatible protocols for preliminary anticancer and antimicrobial screening.

Protocol 4.1: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.[11]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12] Shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Protocol 4.2: In Vitro Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of ~1.5 × 10⁸ CFU/mL (0.5 McFarland standard).[15] Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

  • Inoculation: Add the standardized bacterial inoculum to each well.[15] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[13][15]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[13]

Compound IDStructure/ModificationAnticancer IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
Example 1Chalcone (R=4-Cl)DataData
Example 2Flavanone (R=4-Cl)DataData
Example 3O-Me Chalcone (R=4-Cl)DataData
ControlDoxorubicin / VancomycinReference ValueReference Value
Caption: Template for summarizing biological screening data.

Conclusion

The this compound scaffold provides a powerful and versatile starting point for the generation of compound libraries with high potential for biological activity. The Claisen-Schmidt condensation and subsequent cyclization or alkylation reactions are robust and scalable methods for creating structural diversity. By coupling these synthetic strategies with systematic biological screening protocols, researchers can efficiently identify and optimize novel lead compounds for drug development programs.

References

  • Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities. RJPT.
  • Broth microdilution. Wikipedia.
  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies.
  • Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. PubMed.
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Publishing.
  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs.
  • MTT Assay Protocol for Cell Viability and Proliferation. Bocascientific.
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclizati. Semantic Scholar.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
  • Claisen Condensation Mechanism. BYJU'S.
  • Structure–activity relationship studies on chalcone derivatives. ResearchGate.
  • Claisen-Schmidt Condensation. University of Missouri-St. Louis.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC.
  • The Williamson Ether Synthesis. University of Missouri-St. Louis.
  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. NIH.
  • Claisen–Schmidt condensation. Wikipedia.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI.
  • Broth microdilution for antibacterial testing as recommended by the... ResearchGate.
  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tutors.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
  • (A) Synthesis of 2′-hydroxychalcones derivatives 1a-g by... ResearchGate.
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI.
  • Antimitotic and Antiproliferative Activities of Chalcones: Forward Structure–Activity Relationship. ACS Publications.
  • SYNTHESIS OF CHALCONES. Jetir.Org.
  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct.
  • Williamson Ether Synthesis. Utah Tech University.
  • Chalcones: Synthesis, structure diversi. JOCPR.
  • A Rapid Method for the Cyclization of 2′-Hydroxychalcones into Flavones. SciSpace.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. NIH.
  • Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you improve your reaction yield and product purity.

The primary route to synthesizing this compound is through the Fries rearrangement of 4-bromophenyl propionate. This is a classic yet nuanced organic transformation where an aryl ester is converted to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2][3] The reaction's success hinges on carefully controlling several parameters to favor the desired ortho-acylated product over the isomeric para-product and other side reactions.

This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental issues.

Experimental Workflow Overview

The overall synthetic process is visualized below. Each step presents potential challenges that are addressed in the subsequent troubleshooting sections.

G cluster_prep Preparation cluster_reaction Core Synthesis cluster_workup Isolation cluster_purification Purification cluster_final Final Product A Starting Material: 4-Bromophenyl Propionate B Fries Rearrangement (Lewis Acid, Solvent, Heat) A->B Catalyst (e.g., AlCl₃) C Acidic Work-up (Quenching) B->C Reaction Completion D Extraction C->D E Crude Product Mixture D->E F Column Chromatography or Recrystallization E->F H para-isomer, Phenol, etc. E->H Side Products G This compound (Desired ortho-isomer) F->G

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide & FAQs

Category 1: Low Yield and Incomplete Conversion

Question: My reaction has a low yield, and I've recovered a significant amount of the starting 4-bromophenyl propionate. What's going wrong?

Answer: Low conversion is a common issue in Fries rearrangements, especially with substituted substrates. The root cause often lies in catalyst activity, reaction temperature, or time.

  • Causality - The Role of the Lewis Acid: The Lewis acid, typically aluminum chloride (AlCl₃), is the engine of this reaction. It coordinates to the ester's carbonyl oxygen, making the acyl group highly electrophilic and facilitating its migration.[2][4] If the catalyst is inactive or used in insufficient amounts, this activation step is inefficient. The presence of a deactivating group like bromine on the aromatic ring can also slow the reaction, requiring more forcing conditions.[2]

  • Troubleshooting Steps:

    • Catalyst Quality and Stoichiometry: Anhydrous AlCl₃ is extremely hygroscopic. Ensure it is fresh and handled under strictly anhydrous conditions (e.g., in a glovebox or under a positive pressure of inert gas). Use at least 1.5 equivalents of AlCl₃ to ensure complexation with both the ester and the product ketone.[5]

    • Reaction Temperature: Reactions running at too low a temperature will be sluggish. For many Fries rearrangements, temperatures need to be elevated to drive the reaction to completion. However, excessively high temperatures can lead to decomposition.[5][6] An optimization screen is recommended.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration.

ParameterRecommended ActionRationale
Catalyst Use fresh, anhydrous AlCl₃ (≥1.5 eq.). Handle under inert atmosphere.Moisture deactivates the Lewis acid. Stoichiometric excess is needed to complex with both reactant and product.[4]
Temperature Gradually increase the temperature, e.g., from 120°C to 160°C.[5]Overcomes the activation energy barrier, especially with a deactivated ring. High temperatures also favor the desired ortho product.[7]
Reaction Time Monitor by TLC every 1-2 hours. Extend reaction time until starting material is consumed.Ensures the reaction proceeds to completion without premature work-up.
Category 2: Poor Regioselectivity (Ortho vs. Para Isomer)

Question: My main product is the para-isomer, 1-(3-Bromo-4-hydroxyphenyl)propan-1-one, but I need the ortho-isomer. How can I control the regioselectivity?

Answer: Controlling the ortho vs. para selectivity is the most critical aspect of this synthesis. The product distribution is primarily governed by a thermodynamic vs. kinetic control mechanism, which can be manipulated by temperature and solvent choice.[6][7]

  • Causality - Thermodynamic vs. Kinetic Control:

    • Low Temperature (Thermodynamic Control): At lower temperatures (e.g., < 60°C), the reaction is under thermodynamic control, favoring the formation of the more stable para product, which is less sterically hindered.[3][6]

    • High Temperature (Kinetic Control): At higher temperatures (e.g., > 160°C), the reaction shifts to kinetic control.[3] The ortho position is favored because the intermediate forms a stable bidentate chelate complex with the aluminum catalyst between the hydroxyl group and the ketone's carbonyl.[6][7] This chelation lowers the activation energy for the ortho attack.

  • Causality - Solvent Effects:

    • Non-polar Solvents: Favor the ortho product. In a non-polar environment, the intramolecular rearrangement and the formation of the tight chelate complex are preferred.[1][2]

    • Polar Solvents: Favor the para product. Polar solvents can solvate the acylium ion intermediate, allowing it to diffuse further from the parent molecule and attack the less hindered para position in an intermolecular fashion.[1][7]

Caption: Kinetic vs. Thermodynamic control in the Fries Rearrangement.

Optimization Strategy for Maximizing the Ortho Isomer:

ParameterRecommended ConditionRationale
Temperature High temperature, typically in the range of 160-180°C.Favors kinetic control, leading to the formation of the chelate-stabilized ortho product.[1][3]
Solvent Use a non-polar, high-boiling solvent like monochlorobenzene or conduct the reaction neat (solvent-free).[5][7]Minimizes solvation of the acylium ion, promoting the intramolecular pathway to the ortho position.[2]
Category 3: Side Product Formation and Purification

Question: My final product is difficult to purify, and I see several spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer: Besides the para-isomer, several other side products can form under the harsh conditions of the Fries rearrangement, complicating purification.

  • Common Side Products:

    • 4-Bromophenol: Formed by the cleavage of the ester bond, especially if trace moisture is present.

    • Di-acylated Products: If the reaction is run for too long or at excessively high temperatures, a second acyl group can add to the ring.

    • Intermolecular Acylation Products: The acylium ion can acylate another molecule of 4-bromophenyl propionate or 4-bromophenol, leading to complex mixtures.[3]

    • Bromine Migration Products: Although less common, at very high temperatures (>180°C), intermolecular bromine migration has been observed in similar systems.[8]

  • Minimization and Purification Strategies:

    • Strictly Anhydrous Conditions: Use flame-dried glassware and dry solvents to minimize the formation of 4-bromophenol.

    • Temperature Control: Avoid excessive temperatures (>180°C) to reduce charring and the formation of di-acylated or degradation products.[5]

    • Purification: The desired ortho-product, this compound, can often be separated from the para-isomer and other impurities by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). The ortho-isomer is typically more volatile and can sometimes be separated by steam distillation due to intramolecular hydrogen bonding.[3]

Optimized Protocol for this compound

This protocol is designed to maximize the yield of the desired ortho-isomer.

Materials:

  • 4-bromophenyl propionate (1.0 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 - 2.0 eq.)

  • Monochlorobenzene (anhydrous, as solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq.).

  • Solvent Addition: Add anhydrous monochlorobenzene to the flask.

  • Reactant Addition: Slowly add 4-bromophenyl propionate (1.0 eq.) to the stirred suspension at room temperature. The mixture may warm up.

  • Heating: Heat the reaction mixture to 160-165°C and maintain this temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and concentrated HCl. Caution: This quenching is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the ortho- and para-isomers.

References

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from Aakash Institute Chemistry resources. [Link]
  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from Wikipedia, The Free Encyclopedia. [Link]
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • PharmD Guru. (n.d.). FRIES REARRANGEMENT.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • ResearchGate. (2012). Optimization of reaction conditions for Fries rearrangement.
  • Lin, R., Mitchell, S., Netscher, T., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Electrochemical Society. (1998). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. ECS Meeting Abstracts. [Link]
  • Scribd. (2020). Fries Rearrangement.
  • Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Example & Uses.
  • Bagno, A., D'Amico, A., & Scipioni, A. (2005). Fries Rearrangement of Aryl Formates Promoted by BCl₃.
  • ResearchGate. (2017). The anionic Fries rearrangement: A convenient route to Ortho-functionalized aromatics.
  • Journal of the Chemical Society C: Organic. (1969).

Sources

Technical Support Center: Purification of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure scientific integrity and experimental success.

I. Understanding the Molecule and the Challenge

This compound is a substituted aromatic ketone with key structural features that influence its purification: a weakly acidic phenolic hydroxyl group, a ketone carbonyl group, and a brominated aromatic ring. These functional groups dictate its solubility, polarity, and potential for intermolecular interactions, which are central to overcoming purification hurdles.

The primary synthetic route to this compound is often the Fries rearrangement of 4-bromophenyl propanoate.[1][2] This reaction is known to produce a mixture of ortho and para isomers, making the principal purification challenge the separation of the desired ortho-isomer, this compound, from the co-produced para-isomer, 1-(3-bromo-4-hydroxyphenyl)propan-1-one. Unreacted starting material and hydrolyzed phenol may also be present as impurities.

II. Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. Is this normal?

A1: Yes, it is not uncommon for the crude product of a Fries rearrangement to be a dark oil or a semi-solid. This is often due to the presence of residual catalyst (like aluminum chloride), polymeric side products, and colored impurities formed under the reaction conditions. The first step in your purification should be a proper aqueous workup to remove the catalyst.

Q2: How can I quickly check the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective method for a rapid purity assessment. It will allow you to visualize the number of components in your mixture and get a preliminary idea of the separation difficulty.

Q3: What is a good starting TLC solvent system for this compound?

A3: A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate is a good starting point. For instance, a 4:1 mixture of hexane:ethyl acetate can often provide good separation between the ortho and para isomers. You may need to adjust the ratio to achieve optimal separation (an Rf value of ~0.3 for the desired product is ideal for column chromatography).

Q4: How can I visualize the spots on my TLC plate?

A4: Since this compound is an aromatic compound, the spots can usually be visualized under a UV lamp (254 nm).[3] For enhanced visualization, you can use a potassium permanganate stain (for oxidizable groups) or an iron(III) chloride stain, which is specific for phenols and will typically produce a colored spot.[3]

III. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for common purification challenges, focusing on the three primary techniques: acid-base extraction, column chromatography, and recrystallization.

A. Challenge: Removing Phenolic Impurities and Unreacted Starting Material

Troubleshooting Guide: Acid-Base Extraction

The acidic nature of the phenolic hydroxyl group provides a powerful handle for separation from non-acidic impurities.[4][5][6]

Why it Works: By treating the organic solution of your crude product with an aqueous base (like sodium hydroxide), the acidic phenol is deprotonated to form a water-soluble sodium phenoxide salt.[7] This salt will partition into the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will regenerate the pure phenol, which will precipitate out of the aqueous solution and can be collected.[8]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The aqueous layer will be at the bottom if using a solvent less dense than water (like diethyl ether) and on top if using a denser solvent (like dichloromethane).

  • Isolate Layers: Drain the aqueous layer into a clean flask.

  • Repeat Extraction (Optional but Recommended): For efficient removal, extract the organic layer with a fresh portion of 1 M NaOH solution. Combine the aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Troubleshooting Common Issues in Acid-Base Extraction:

IssueProbable CauseSolution
Emulsion Formation Vigorous shaking, especially with chlorinated solvents.- Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution). - Filter the entire mixture through a pad of Celite.
Low Recovery of Product - Incomplete extraction into the aqueous layer. - Incomplete precipitation upon acidification.- Perform multiple extractions with the base. - Ensure the aqueous layer is sufficiently acidic (pH < 2) after adding HCl.
Product is Oily, Not Solid The melting point of the product is close to room temperature, or it is still impure.- Cool the acidified solution thoroughly in an ice bath. - If it remains an oil, extract the acidified aqueous solution with fresh organic solvent, dry the organic layer, and evaporate the solvent.
B. Challenge: Separating Ortho and Para Isomers

The primary challenge in purifying the product of a Fries rearrangement is the separation of the desired ortho-isomer from the para-isomer.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[9] The ortho and para isomers of this compound have slightly different polarities due to the intramolecular hydrogen bonding in the ortho isomer, which can be exploited for separation.

Why it Works: The intramolecular hydrogen bond in the ortho-isomer between the phenolic hydroxyl group and the ketone's carbonyl oxygen reduces its ability to interact with the polar stationary phase (silica gel). Consequently, the ortho-isomer is less polar and will elute from the column faster than the para-isomer, which can form intermolecular hydrogen bonds with the silica gel.

Step-by-Step Protocol for Column Chromatography:

  • TLC Optimization: First, determine the optimal solvent system using TLC. A good solvent system will give a clear separation between the spots of the ortho and para isomers, with the desired ortho-isomer having a higher Rf value. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator.

Troubleshooting Common Issues in Column Chromatography:

IssueProbable CauseSolution
Poor Separation - Inappropriate solvent system. - Column overloading.- Re-optimize the solvent system using TLC. A less polar eluent will increase retention and may improve separation. - Use a larger column or load less sample.
Band Tailing The compound is too polar for the eluent, leading to strong interactions with the silica gel.- Add a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid) to the eluent.
Cracked Column Bed The silica gel bed has dried out.- Ensure the solvent level is always above the top of the silica gel.

Visualizing the Separation Process:

G cluster_0 Crude Product cluster_1 Purification Strategy cluster_2 Elution Crude Mixture Crude Mixture (ortho + para isomers) Column Chromatography Column Chromatography (Silica Gel) Crude Mixture->Column Chromatography Fraction 1 Early Fractions: Ortho-isomer (less polar) Column Chromatography->Fraction 1 Fraction 2 Later Fractions: Para-isomer (more polar) Column Chromatography->Fraction 2

Caption: Workflow for separating ortho and para isomers via column chromatography.

C. Challenge: Obtaining a High-Purity Crystalline Solid

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[10][11]

Why it Works: The principle behind recrystallization is that most solids are more soluble in a hot solvent than in a cold one. By dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, while the impurities remain dissolved in the solvent.[12]

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. For this compound, ethanol, methanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate could be effective.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting Common Issues in Recrystallization:

IssueProbable CauseSolution
No Crystals Form - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling Out The compound's melting point is below the boiling point of the solvent.- Use a lower-boiling solvent or a mixed solvent system. - Redissolve the oil in more hot solvent and try cooling more slowly.
Low Recovery - Too much solvent was used. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration.

Solvent Properties for Purification:

SolventBoiling Point (°C)PolarityNotes
Hexane69Non-polarGood for dissolving non-polar impurities. Often used in mixed solvent systems.
Toluene111Non-polarCan be a good alternative to hexane for dissolving aromatic compounds.
Diethyl Ether35Slightly polarGood for extractions, but its low boiling point can make recrystallization challenging.
Dichloromethane40Polar aproticUseful for extractions, but its volatility can be an issue.
Ethyl Acetate77Moderately polarA versatile solvent for both chromatography and recrystallization.
Ethanol78Polar proticOften a good choice for recrystallizing phenolic compounds.
Methanol65Polar proticSimilar to ethanol but with a lower boiling point.
Water100Very polarCan be used as an anti-solvent in mixed solvent systems with polar organic solvents.

IV. Summary Workflow for Purification

G start Crude Product from Fries Rearrangement workup Aqueous Workup (e.g., with HCl) start->workup extraction Acid-Base Extraction (with NaOH) workup->extraction acidification Acidification (with HCl) extraction->acidification filtration1 Filtration acidification->filtration1 crude_solid Crude Solid Product filtration1->crude_solid chromatography Column Chromatography (Hexane/Ethyl Acetate) crude_solid->chromatography recrystallization Recrystallization (e.g., from Ethanol/Water) chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A comprehensive workflow for the purification of this compound.

V. References

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Gavaskar, R. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Wardas, W., Pyka, A., & Bober-Majnusz, K. (2002). TLC fractionation and visualization of selected phenolic compounds applied as drugs. Journal of Planar Chromatography--Modern TLC, 15(5), 334-339.

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • Quora. (n.d.). How to extract phenol from an organic layer. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023). Fries rearrangement. In Wikipedia. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • ScienceMadness. (n.d.). fries-, photo-fries, and anionic ortho-fries rearrangement. Retrieved from [Link]

  • AOBChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)-1-propanone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein. Retrieved from

  • PubChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

  • PubMed. (n.d.). Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. Retrieved from [Link]

  • YouTube. (2023). THIN LAYER CHROMATOGRAPHY #SEPARATION OF ORTHO AND PARA NITRO ANILINE BY TLC. Retrieved from [Link]

Sources

How to remove impurities from Fries rearrangement reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fries Rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and purifying the products of this essential reaction. As Senior Application Scientists, we understand that isolating a pure product is as critical as the synthesis itself. This center provides a structured, yet flexible, approach to tackling the common purification challenges encountered during the Fries rearrangement.

Understanding the Impurity Profile

The Fries rearrangement, while a powerful tool for synthesizing hydroxyaryl ketones, is notorious for producing a complex mixture of products and by-products.[1][2][3] A successful purification strategy begins with understanding what impurities are present and why they formed.

The reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to its corresponding ortho- and para-hydroxyaryl ketone isomers.[4][5][6] The reaction conditions, particularly temperature and solvent, significantly influence the ratio of these isomers.[1][5]

Table 1: Common Impurities in the Fries Rearrangement
ImpuritySource / Reason for FormationPrimary Removal Strategy
Unreacted Phenolic Ester Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time.[7]Column Chromatography, Recrystallization
Ortho/Para Isomer The reaction is ortho, para-selective, almost always producing a mixture. Low temperatures favor the para isomer (kinetic control), while high temperatures favor the ortho isomer (thermodynamic control).[1][5][8]Steam Distillation, Column Chromatography, Recrystallization
Phenol Hydrolysis of the ester starting material, especially if non-anhydrous conditions are used.[7] Can also be a by-product.[9]Column Chromatography, Aqueous Wash (pH-dependent)
Polyacylated Products Occurs in activated aromatic systems where the initial product undergoes a second acylation.[4]Column Chromatography
Residual Catalyst (e.g., AlCl₃) Strong complexation with the carbonyl and hydroxyl groups of the starting material and products requires a specific work-up.[10]Acidic aqueous work-up (Quenching)
Colored By-products High reaction temperatures can lead to decomposition and the formation of colored impurities.[7]Activated Carbon Treatment, Recrystallization

Troubleshooting & FAQs in Purification

This section addresses specific issues you might encounter during the purification of your Fries rearrangement reaction products.

Question 1: My crude product is a dark, oily solid. How do I handle the initial work-up to remove the Lewis acid catalyst?

Answer: The dark color and oily consistency are common and often due to residual catalyst complexed with the product and solvent. A proper quenching and work-up procedure is the critical first step before any chromatographic or crystallization-based purification. The Lewis acid (e.g., AlCl₃) forms stable complexes with both the starting ester and the product ketones.[10] These must be hydrolyzed to liberate your product.

Protocol 1: Standard Quenching and Work-up
  • Cooling: After the reaction is complete (monitored by TLC or GC), cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to control the exothermic quench.

  • Quenching: Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and 1 M hydrochloric acid (HCl).[7] The acid ensures the aluminum salts remain dissolved as soluble species (e.g., [Al(H₂O)₆]³⁺).

  • Stirring: Continue stirring until all the ice has melted and the aluminum salts have fully dissolved. You should observe a change from a thick slurry to a biphasic liquid mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[3]

  • Washing & Drying: Combine the organic layers. Wash sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Causality: The ice dissipates the heat from the highly exothermic hydrolysis of AlCl₃, preventing product degradation. The HCl protonates the phenoxide intermediates, liberating the free hydroxyl group of the product and preventing the precipitation of insoluble aluminum hydroxides.

Question 2: My main challenge is separating the ortho and para isomers. What is the most effective method?

Answer: Separating the ortho and para isomers is the most common purification challenge in the Fries rearrangement. The choice of method depends on the physical properties of your specific isomers and the scale of your reaction.

Method A: Steam Distillation (Exploiting Volatility Differences)

This classical and effective method leverages the difference in volatility between the isomers. The ortho-hydroxyaryl ketone can form a stable intramolecular hydrogen bond, which reduces its boiling point and makes it volatile with steam.[8] The para isomer relies on intermolecular hydrogen bonding, resulting in a higher boiling point and negligible steam volatility.[11]

Protocol 2: Separation of Isomers by Steam Distillation
  • Setup: Place the crude product mixture in a round-bottom flask with a distillation head, condenser, and receiving flask. Add water to the flask. Set up a steam inlet or simply heat the flask to generate steam in situ.

  • Distillation: Pass steam through the mixture (or boil the aqueous mixture). The volatile ortho isomer will co-distill with the water and collect in the receiving flask.

  • Collection: Continue distillation until the distillate runs clear and no more oily product is observed.

  • Isolation:

    • Ortho Isomer: Extract the collected distillate with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to isolate the ortho product.

    • Para Isomer: The non-volatile para isomer remains in the distillation flask. It can be recovered by cooling the flask (it may crystallize out) and filtering, or by extracting the remaining aqueous solution with an organic solvent.

Method B: Column Chromatography (Exploiting Polarity Differences)

Flash column chromatography is a highly versatile method for separating isomers with different polarities.[12] Generally, the para isomer is more polar than the ortho isomer due to the more exposed hydroxyl group available for interaction with the stationary phase (silica gel).

Protocol 3: Isomer Separation by Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: The key is finding a solvent system that provides good separation (ΔRf > 0.2) on a TLC plate. Start with a non-polar solvent and gradually add a more polar one.

    • Table 2: Recommended Starting Solvent Systems

      Solvent System Typical Ratio (v/v) Notes
      Ethyl Acetate / Hexane 10% to 30% Ethyl Acetate A standard system providing good resolution for many hydroxyacetophenone derivatives.[13]
      Dichloromethane / Hexane 20% to 50% Dichloromethane Good for less polar products.

      | Acetone / Toluene | 5% to 15% Acetone | Offers different selectivity compared to ester-based systems. |

  • Procedure:

    • Prepare the column by packing the silica gel as a slurry in the initial mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the chosen mobile phase, collecting fractions. The less polar ortho isomer will typically elute before the more polar para isomer.

    • Monitor the fractions by TLC to identify and combine those containing the pure products.

Question 3: My desired para isomer is contaminated with unreacted starting material and colored impurities. How can I purify it to a high degree?

Answer: For solid products, recrystallization is an excellent and scalable technique for achieving high purity.[13] It is particularly effective at removing small amounts of impurities with different solubility profiles, including the starting ester and colored by-products.

Protocol 4: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For 4-hydroxyacetophenone, an ethanol/water mixture is highly effective.[12][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the hot solvent (e.g., 28 wt. % ethanol in water) until the solid just dissolves.[12]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (1-2% by weight) to the hot solution and reflux for 5-10 minutes.[12][14] The activated carbon will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath (0-5 °C) to maximize crystal formation.[14]

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization of Purification Workflows

The choice of purification strategy can be visualized as a decision-making process. The following diagrams illustrate logical workflows based on the experimental goals.

Purification_Decision_Tree start Analyze Crude Mixture (TLC, GC, NMR) check_isomers Isomer Separation Required? start->check_isomers check_sm Unreacted SM / Phenol Present? check_isomers->check_sm No steam_dist Steam Distillation (for volatile ortho-isomer) check_isomers->steam_dist Yes, physical properties differ column_chrom Column Chromatography check_isomers->column_chrom Yes, properties are similar check_color Product is Colored? check_sm->check_color No check_sm->column_chrom Yes recrystall_final Recrystallization check_color->recrystall_final No, solid product carbon_treat Add Activated Carbon During Recrystallization check_color->carbon_treat Yes recrystall_para Recrystallization of Para-Isomer steam_dist->recrystall_para Purify non-volatile fraction final_product Pure Product column_chrom->final_product recrystall_para->final_product recrystall_final->final_product carbon_treat->final_product

Caption: Decision tree for selecting a purification strategy.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Separation cluster_2 Final Purification quench 1. Quench Reaction (Ice / HCl) extract 2. Organic Extraction quench->extract separation 3. Isomer Separation (e.g., Steam Distillation) extract->separation ortho_purify 4a. Purify Ortho Isomer (Chromatography) separation->ortho_purify Volatile Fraction para_purify 4b. Purify Para Isomer (Recrystallization) separation->para_purify Non-Volatile Fraction product Pure Isomers ortho_purify->product para_purify->product

Caption: A typical multi-step purification workflow.

References
  • Fries rearrangement - Grokipedia. (n.d.). Grokipedia.
  • Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah.
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Technical Support Center: Optimizing Reaction Conditions for Selective Bromination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Selective Bromination. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in one of organic synthesis's most fundamental transformations. This guide is structured to address specific issues you may encounter, moving from frequently asked questions to detailed troubleshooting protocols, all grounded in mechanistic principles.

Part 1: First-Line Troubleshooting - Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles faced during bromination reactions.

Q1: My bromination reaction is not proceeding, or the conversion of my starting material is very low. What are the primary factors to investigate?

A1: Low or no conversion is a frequent issue that can often be traced back to a few key areas:

  • Reagent Purity and Activity: N-Bromosuccinimide (NBS) is a common reagent, particularly for allylic and benzylic bromination.[1][2] Over time, it can decompose. If your NBS is yellowish, it may be impure and can be purified by recrystallization from hot water.[2] For electrophilic aromatic bromination, ensure your Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous, as moisture will deactivate it.[3][4]

  • Initiation (for Radical Reactions): Free-radical brominations, such as allylic or benzylic bromination with NBS, require an initiator.[1][5] This can be photochemical (a sunlamp or a high-wattage tungsten lamp) or a chemical radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide.[6][7] Ensure your light source is functional and positioned correctly, or that your chemical initiator has not expired.

  • Catalyst Activity (for Electrophilic Reactions): In electrophilic aromatic substitution (EAS), the catalyst's role is to polarize the bromine molecule, making it a more potent electrophile.[8][9] If you are using iron filings, they react with a small amount of bromine to generate the active FeBr₃ catalyst in situ.[4] Ensure the iron is activated (free of oxide layers).

  • Temperature: Some reactions have a significant activation energy barrier. For instance, while many NBS brominations are run at or below room temperature, some sluggish aromatic brominations may require gentle heating. Conversely, some highly reactive systems may need cooling to prevent side reactions.[10]

Q2: I'm observing significant polybromination of my product. How can I favor monobromination?

A2: Polybromination occurs when the mono-brominated product is as reactive or more reactive than the starting material. Here are strategies to mitigate this:

  • Control Stoichiometry: The most straightforward approach is to use the aromatic compound in excess relative to the brominating agent. This statistically favors the bromination of the unreacted starting material over the mono-brominated product.

  • Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in a non-polar solvent) dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second bromination event on the same molecule.

  • Choice of Reagent and Catalyst: For activated aromatic systems, using a milder brominating agent than Br₂/Lewis acid can improve selectivity. N-Bromosuccinimide (NBS), sometimes with a mild activator, can provide a slower, more controlled bromination.[11][12] The choice of Lewis acid can also influence selectivity; for instance, ZrCl₄ has been shown to be a highly efficient catalyst for monobromination of various aromatic compounds.[13]

  • Temperature Control: Running the reaction at a lower temperature can increase selectivity, as the activation energy for the second bromination may be higher than the first.[10]

Q3: My reaction is yielding a mixture of regioisomers (e.g., ortho/para isomers). How can I improve the regioselectivity?

A3: Regioselectivity in aromatic bromination is governed by a combination of electronic and steric factors.

  • Electronic Effects: Substituents on an aromatic ring direct incoming electrophiles. Electron-donating groups (EDGs) are ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing. Understanding the electronic nature of your substrate is the first step.

  • Steric Hindrance: Bulky directing groups (like -t-butyl) will sterically hinder the ortho positions, favoring substitution at the para position. Similarly, using a bulky brominating agent can also increase para selectivity.[14]

  • Solvent Effects: The polarity of the solvent can influence the ortho:para ratio. For example, in the bromination of phenols, the solvent can significantly impact the isomer distribution.[15][16] Experimenting with a range of solvents from non-polar (like CCl₄ or CH₂Cl₂) to more polar options (like acetonitrile) can be beneficial.[14][17]

  • Temperature: As with polybromination, lower temperatures generally lead to higher selectivity. At higher temperatures, there is enough energy to overcome the activation barrier for the formation of the less-favored isomer.[10]

Part 2: In-Depth Troubleshooting & Optimization Guides

This section provides detailed guidance for specific classes of bromination reactions.

Guide 1: Allylic and Benzylic Bromination (Free-Radical Pathway)

This reaction selectively brominates the position adjacent to a double bond or an aromatic ring. The reagent of choice is typically N-Bromosuccinimide (NBS).[1][6]

Common Issue: Competing Electrophilic Addition to the Alkene

The primary challenge in allylic bromination is preventing the addition of bromine across the double bond.[1]

  • Causality: This side reaction is favored by high concentrations of molecular bromine (Br₂) and HBr. The genius of NBS is that it provides a low, steady-state concentration of Br₂.[1][5] HBr, a byproduct of the radical substitution, reacts with NBS to generate Br₂, which then propagates the radical chain.[7][18]

  • Troubleshooting Workflow:

    G Start Low Yield or Alkene Addition Observed CheckSolvent Is the solvent non-polar and anhydrous (e.g., CCl₄)? Start->CheckSolvent CheckNBS Is the NBS pure and recrystallized? CheckSolvent->CheckNBS Yes SolventIssue Polar solvents can promote ionic pathways. Switch to CCl₄. CheckSolvent->SolventIssue No CheckInitiator Is the radical initiation (light or chemical) adequate? CheckNBS->CheckInitiator Yes NBSIssue Impure NBS contains HBr/Br₂, favoring addition. Recrystallize NBS. CheckNBS->NBSIssue No InitiatorIssue Insufficient radical formation. Increase light intensity or add fresh AIBN/peroxide. CheckInitiator->InitiatorIssue No Success Selective Allylic Bromination Achieved CheckInitiator->Success Yes SolventIssue->CheckNBS NBSIssue->CheckInitiator InitiatorIssue->Success

    Caption: Troubleshooting workflow for NBS bromination.

  • Key Optimization Parameters:

ParameterRecommendationRationale
Solvent Carbon tetrachloride (CCl₄)Non-polar, promotes radical pathway, and NBS is insoluble, which helps maintain a low Br₂ concentration.
NBS Purity Recrystallize if yellowImpurities like succinimide and HBr can lead to side reactions.[2]
Initiation UV lamp or AIBN/BPOConsistent radical initiation is crucial for the chain reaction to proceed efficiently.[6][7]
Temperature Refluxing CCl₄ (77°C)Provides thermal energy for initiation and propagation while maintaining a suitable reaction rate.
Guide 2: Electrophilic Aromatic Bromination (EAS)

This reaction introduces a bromine atom onto an aromatic ring. It typically requires a brominating agent (like Br₂) and a Lewis acid catalyst (like FeBr₃).[3][19]

Common Issue: Poor Yield with Deactivated Rings

Electron-withdrawing groups (EWGs) deactivate the aromatic ring, making EAS reactions sluggish.

  • Causality: EWGs reduce the electron density of the π-system, making it less nucleophilic and less reactive towards the electrophile (Br⁺). A stronger electrophile or harsher conditions are needed.

  • Troubleshooting & Optimization:

    • Increase Catalyst Loading: Try increasing the molar percentage of the Lewis acid catalyst (e.g., from 5 mol% to 15 mol%).

    • Use a Stronger Lewis Acid: If FeBr₃ is ineffective, consider AlBr₃, which is a more potent Lewis acid.

    • Use Harsher Conditions: Sometimes, simply increasing the reaction temperature is sufficient. In more extreme cases, using oleum (fuming sulfuric acid) as a co-catalyst can be effective.

    • Alternative Reagents: N-halosuccinimides can be activated by strong acids like trifluoromethanesulfonic acid to halogenate deactivated aromatic compounds.[20]

Mechanism Overview:

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromatization Br-Br Br₂ E+ δ+Br-Brδ-•••FeBr₃ (Activated Electrophile) Br-Br->E+ Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->E+ Sigma Arenium Ion (Sigma Complex) (Resonance Stabilized) E+->Sigma Benzene Benzene Ring Benzene->Sigma π electrons attack Brδ+ Product Bromobenzene Sigma->Product Deprotonation HBr HBr Product->HBr byproduct Catalyst FeBr₃ (Regenerated) Product->Catalyst regenerated

Caption: Mechanism of electrophilic aromatic bromination.

Guide 3: Bromination of Alkenes

The addition of Br₂ across a double bond is a fundamental reaction that typically yields a vicinal dibromide.[21]

Common Issue: Lack of Stereocontrol

For cyclic or substituted alkenes, the stereochemical outcome is critical.

  • Causality and Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate.[22] The nucleophile (Br⁻) must then attack from the face opposite to the bromonium ion bridge, resulting in a net anti-addition of the two bromine atoms.[21][22] This mechanism is stereospecific, meaning that a cis-alkene will give a different diastereomer than a trans-alkene.[23][24][25]

  • Ensuring Anti-Addition:

    • Solvent Choice: The reaction is typically performed in an inert, non-nucleophilic solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to ensure that only bromide acts as the nucleophile.[21] Using a nucleophilic solvent like water would lead to the formation of a bromohydrin.

    • Temperature: Low temperatures (e.g., 0°C to room temperature) are generally sufficient and help minimize side reactions.

    • Exclusion of Light: The reaction should be run in the dark to prevent the initiation of free-radical pathways that would scramble the stereochemistry.[21]

Guide 4: α-Bromination of Carbonyls

This reaction places a bromine atom on the carbon adjacent to a carbonyl group. The conditions can be either acidic or basic.

Common Issue: Polybromination under Basic Conditions

  • Causality: Under basic conditions, the reaction proceeds through an enolate intermediate. The introduction of the first electron-withdrawing bromine atom makes the remaining α-protons more acidic, leading to faster subsequent deprotonation and bromination events. This often results in the formation of the polybrominated product.

  • Solution: Use Acidic Conditions: Acid-catalyzed α-bromination proceeds via an enol intermediate.[26][27][28] The formation of the enol is the rate-determining step, and its rate is independent of the bromine concentration.[28][29] Once the mono-brominated product is formed, the electron-withdrawing bromine atom actually destabilizes the transition state for further enolization, thus disfavoring polybromination.[29]

Recommended Protocol for Selective Mono-α-Bromination:

  • Dissolve the ketone or aldehyde in a suitable solvent, such as acetic acid or diethyl ether.[28]

  • Add a catalytic amount of a strong acid (e.g., HBr or H₂SO₄).[26][30]

  • Slowly add one equivalent of Br₂ to the solution with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine.

Part 3: Experimental Protocols & Data

Protocol 1: Selective Allylic Bromination of Cyclohexene with NBS
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexene (1.0 equiv), N-bromosuccinimide (NBS, 1.05 equiv), and carbon tetrachloride (CCl₄) as the solvent.

  • Initiation: Add a small amount of a radical initiator such as AIBN (0.02 equiv). Position a 250-watt sunlamp approximately 10-15 cm from the flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide, which floats.

  • Workup: After the reaction is complete (typically 1-2 hours, as indicated by TLC), cool the mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 3-bromocyclohexene.

References

  • Vertex AI Search. (n.d.). Mastering Allylic Bromination: The Power of N-Bromosuccinimide (NBS).
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved January 9, 2026, from [https://www.masterorganicchemistry.com/reaction-guide/bromination-. Notes: The key step here is step 3, where the enol acts as a nucleophile and attacks Br2, forming the new C-Br bond.]([Link].
  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • Benchchem. (n.d.). Application Notes and Protocols: Mechanism of Acid-Catalyzed Bromination of Ketones.
  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones.
  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry.
  • OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.
  • Shibatomi, K., & Yamamoto, H. (2004). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett, 2004(12), 2269-2271.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide.
  • ChemTube3D. (n.d.). Electrophilic addition to alkenes is stereospecific.
  • Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES.
  • TopSCHOLAR. (n.d.). Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Aromatic Systems.
  • Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep.
  • Stock, L. M., & Himoe, A. (1961). Solvent effects in the bromination of neopentylbenzene, tert-butylbenzene, toluene, and benzene in aqueous trifluoroacetic acid. Journal of the American Chemical Society, 83(22), 4605-4609.
  • Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502.
  • Moore, J. (2011, September 1). Stereospecific Addition of Bromine to an Alkene. YouTube.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.
  • Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Benchchem. (n.d.). dealing with unexpected regioselectivity in aromatic bromination with BDMS.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • 4College.co.uk. (n.d.). Reactions of The Arenes.
  • Wang, Z., et al. (2014).
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

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Technical Support Center: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via the Fries rearrangement of 4-bromophenyl propionate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring a higher success rate and product purity.

Understanding the Core Reaction: The Fries Rearrangement

The synthesis of this compound is most commonly achieved through the Fries rearrangement of 4-bromophenyl propionate. This reaction involves the migration of the propionyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3] The reaction is selective for the ortho and para positions relative to the hydroxyl group.[1][4] Given that the starting material already has a bromine atom at the para position, the primary desired product is the ortho-acylated this compound.

However, the seemingly straightforward nature of this reaction is complicated by a variety of potential side reactions. Understanding the interplay of reaction conditions is paramount to maximizing the yield of the desired product and minimizing impurities.

Visualizing the Reaction Pathway

To better understand the process, let's visualize the intended reaction and a significant side reaction.

cluster_main Main Reaction Pathway cluster_side Key Side Reaction Pathway Start 4-Bromophenyl Propionate Intermediate Acylium Ion Intermediate (Complex with AlCl₃) Start->Intermediate  + AlCl₃ (Lewis Acid Catalyst) Side_Start Acylium Ion Intermediate Cleavage_Product 4-Bromophenol Start->Cleavage_Product Ester Cleavage Product This compound (Desired Ortho Product) Intermediate->Product Intramolecular Rearrangement Side_Product Intermolecular Acylation Products (e.g., Diacylated Species) Side_Start->Side_Product Intermolecular Attack

Caption: Main reaction and key side reaction pathways.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Question: "My reaction has resulted in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?"

Answer:

Low or no yield is a frequent issue in Fries rearrangements and can be attributed to several factors, often related to reagent quality and reaction conditions.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inactive Catalyst Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture deactivates the catalyst, preventing the formation of the crucial acylium ion intermediate.Ensure you are using fresh, anhydrous AlCl₃. Handle it in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
Insufficient Catalyst The Fries rearrangement requires more than a catalytic amount of Lewis acid because AlCl₃ complexes with both the starting ester and the product ketone.[5] A stoichiometric excess is often necessary.Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the 4-bromophenyl propionate. An optimization may be required to find the ideal ratio for your specific setup.
Inappropriate Reaction Temperature The temperature significantly influences the reaction rate and selectivity.[4] Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[6]For the desired ortho product, higher temperatures (typically >160°C) are favored.[4] However, start with a moderate temperature (e.g., 120-140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Premature Quenching The reaction may not have reached completion.Before quenching the reaction, take a small aliquot, work it up, and analyze it by TLC to ensure the starting material has been consumed.
Presence of Deactivating Groups While the bromo and hydroxyl groups are generally compatible, other unintended deactivating groups on the aromatic ring can hinder the electrophilic aromatic substitution.[1][4]Ensure the purity of your starting 4-bromophenyl propionate.

Experimental Protocol: Monitoring the Reaction with TLC

  • Prepare your TLC plate: Use a silica gel 60 F254 plate.

  • Choose a solvent system: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point.

  • Spot the plate: Apply a small spot of your starting material (4-bromophenyl propionate) as a reference. Carefully take a small sample from the reaction mixture, quench it in a separate vial with dilute HCl, extract with ethyl acetate, and spot it on the plate.

  • Develop and visualize: Place the plate in a developing chamber with the chosen solvent system. After the solvent front has moved up the plate, remove it, let it dry, and visualize the spots under a UV lamp (254 nm).[7] The disappearance of the starting material spot indicates the reaction is progressing.

Problem 2: Formation of a Complex Mixture of Products

Question: "My final product is a complex mixture, and isolating the desired this compound is proving difficult. What are the common side products and how can I minimize their formation?"

Answer:

The formation of multiple products is a clear indication of competing side reactions. The primary culprits are intermolecular acylation, polyacylation, and ester cleavage.

Common Side Reactions and Mitigation Strategies:

  • Intermolecular Acylation: Instead of the acyl group migrating within the same molecule (intramolecular), the generated acylium ion can acylate another molecule of 4-bromophenyl propionate or the product itself.[8] This leads to higher molecular weight byproducts.

    • Solution: Running the reaction at a higher dilution can favor the intramolecular pathway. However, this may also decrease the overall reaction rate. A careful balance is needed.

  • Polyacylation: The product, this compound, is also an activated aromatic ring and can undergo a second acylation, leading to diacylated products.

    • Solution: Use a moderate excess of the Lewis acid, as a large excess can promote further reactions.[9] Monitor the reaction closely by TLC and stop it once the desired product is the major component.

  • Ester Cleavage: The Lewis acid can catalyze the cleavage of the ester bond, resulting in the formation of 4-bromophenol.[10][11] This is a major competing pathway.

    • Solution: This side reaction is often favored under milder conditions. Ensuring the temperature is high enough to promote the rearrangement can sometimes outcompete the cleavage.

  • Formation of the Para Isomer (rearrangement to the 3-position): While the ortho position is sterically available, some migration to the other ortho position (C3) might occur, leading to 1-(3-Bromo-2-hydroxyphenyl)propan-1-one.

    • Solution: The formation of the desired product is favored due to the electronic directing effects of the hydroxyl group. Careful purification is key to removing this isomer.

Problem 3: Product Degradation During Workup

Question: "I seem to be losing a significant amount of my product during the aqueous workup. What could be causing this?"

Answer:

Product degradation during workup is often due to improper quenching of the reaction or hydrolysis under harsh conditions.

Key Considerations for Workup:

  • Controlled Quenching: The reaction mixture contains a large amount of AlCl₃ complexed with your product. This quenching is highly exothermic. Pouring the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid is the standard and recommended procedure. This ensures that the temperature remains low and hydrolyzes the aluminum complexes effectively.

  • Avoiding Strong Bases: Do not use strong bases to neutralize the acidic solution if your product is sensitive to them. A simple extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after the acidic quench is often sufficient.

  • Hydrolysis of the Product: While generally stable, prolonged exposure to very strong acidic or basic conditions at elevated temperatures during workup could potentially lead to degradation. Perform extractions promptly after quenching.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can influence the ratio of ortho to para products.[1] Non-polar solvents tend to favor the formation of the ortho product.[4] Common solvents include nitrobenzene or carbon disulfide. However, due to their toxicity, solvent-free (neat) conditions, where the reaction is run in a melt of the starting material, are often preferred, especially at higher temperatures which also favor the ortho product.[6]

Q2: Can I use a different Lewis acid instead of aluminum chloride?

A2: Yes, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can be used.[2][5] Strong Brønsted acids such as hydrogen fluoride (HF) or methanesulfonic acid have also been employed.[5][12] The reactivity and selectivity can vary significantly with the catalyst, so if you deviate from AlCl₃, a thorough literature search and small-scale optimization are highly recommended.

Q3: How can I effectively purify the final product?

A3: Purification of hydroxyaryl ketones from a Fries rearrangement mixture typically involves a combination of techniques:

  • Steam Distillation: The desired ortho-hydroxyketone can form an intramolecular hydrogen bond, making it more volatile than the corresponding para isomer (if any is formed) and other high-boiling point byproducts. This allows for separation by steam distillation.

  • Column Chromatography: This is a very effective method for separating the desired product from side products like 4-bromophenol and polyacylated species. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[7]

  • Recrystallization: If a solid product is obtained after initial purification, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can further enhance purity.

Q4: My reaction seems to stall. What should I do?

A4: If the reaction stalls (as observed by TLC with no further consumption of starting material), you can try a few things. First, ensure your reaction is truly anhydrous. If you are confident in your setup, a slight increase in temperature might be necessary to overcome the activation energy. In some cases, adding a small additional portion of the Lewis acid can restart the reaction, but be cautious as this can also promote side reactions.

Visualizing the Troubleshooting Logic

This flowchart outlines a systematic approach to troubleshooting common issues in the synthesis.

Start Start Synthesis of This compound CheckYield Low or No Yield? Start->CheckYield ComplexMixture Complex Mixture of Products? CheckYield->ComplexMixture No Catalyst Check Catalyst Activity & Amount CheckYield->Catalyst Yes WorkupLoss Product Loss During Workup? ComplexMixture->WorkupLoss No Dilution Adjust Reaction Concentration ComplexMixture->Dilution Yes Success Successful Synthesis WorkupLoss->Success No Quench Ensure Controlled Cold Quenching WorkupLoss->Quench Yes Temp Optimize Temperature (Higher for ortho) Catalyst->Temp Time Monitor Reaction Time (TLC) Temp->Time Time->Start Re-run Experiment Dilution->Temp Purify Optimize Purification (Chromatography/Distillation) Purify->Success Quench->Purify

Caption: A logical flowchart for troubleshooting the synthesis.

References

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  • Eshghi, H. (2014). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. ResearchGate.
  • Wikipedia. (2023, November 28). Fries rearrangement.
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  • Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(15), 5045-5057. [Link]
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  • Researcher.Life. (2011, May 12). 3/Al Catalyst in Fridel-Crafts Acylation Reaction.
  • YouTube. (2021, October 27). Fries Rearrangement.
  • Google Patents. (2012, December 12). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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  • L.S. College, Muzaffarpur. (2022, January 4). Fries rearrangement.
  • Scribd. (2020, March 18). Fries Rearrangement.
  • Sciencemadness.org. (n.d.). fries-, photo-fries, and anionic ortho-fries rearrangement.
  • YouTube. (2020, May 19). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution.
  • ResearchGate. (2015, March 15). Is anyone aware of this AlCl3-induced exchange in the literature?
  • Royal Society of Chemistry. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Pearson. (2024, June 23). Propose products (if any) and mechanisms for the following AlCl 3 -catalyzed reactions: a. chlorocyclohexane with benzene.
  • Kyushu University. (n.d.). AlCl3-Catalyzed Competitive Reaction of Benzene and Monosubstituted Benzenes with Phthalic Anhydride: Intra- and Intermolecular Selectivities.
  • UNL Digital Commons. (2017). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis.
  • Google Patents. (n.d.). Preparation of 2-(4-bromomethylphenyl)propionic acid by liquid-phase recycling method.
  • ACS Publications. (2025, August 9). Facile Decarboxylation of Propiolic Acid on a Ruthenium Center and Related Chemistry.
  • RSC Publishing. (n.d.). Triflic acid promoted fries rearrangement of C-3 vinyl/isopropenyl-azetidin-2-ones: single-pot synthesis of C-3 functionalized-2-aryl-2,3-dihydro-quinoline-4(1H).

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. The successful scaling up of this synthesis is critical for various applications, including its use as a key intermediate in the manufacturing of pharmaceuticals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production. The primary synthetic route discussed is the Fries rearrangement of 2-bromophenyl propanoate, a robust and industrially relevant method.

Core Synthesis Workflow: Fries Rearrangement

The synthesis of this compound is most commonly achieved via a Fries rearrangement of 2-bromophenyl propanoate. This reaction involves the migration of the propionyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] The reaction is ortho- and para-selective, and reaction conditions can be tuned to favor the desired para-acylated product.[1][2]

Reaction Scheme

Fries_Rearrangement cluster_products Products 2-bromophenyl propanoate 2-bromophenyl propanoate Acylium Ion Intermediate Acylium Ion Intermediate 2-bromophenyl propanoate->Acylium Ion Intermediate  AlCl₃ (Lewis Acid) This compound Desired Para-Product Acylium Ion Intermediate->this compound  Electrophilic Aromatic Substitution Ortho-substituted byproduct Ortho-substituted byproduct Acylium Ion Intermediate->Ortho-substituted byproduct

Caption: Fries rearrangement of 2-bromophenyl propanoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low or No Conversion of Starting Material

Question: My reaction shows a low yield of the desired product, with a significant amount of unreacted 2-bromophenyl propanoate remaining. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion is a common issue and can often be traced back to several key factors related to the catalyst and reaction conditions.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Contamination with water will deactivate the catalyst, preventing the formation of the reactive acylium ion intermediate.[3]Ensure AlCl₃ is fresh and handled under strictly anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). Use freshly opened containers of the catalyst.
Insufficient Catalyst The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid catalyst because it complexes with both the starting ester and the product ketone.[3][4]Use a molar excess of AlCl₃ (typically 1.1 to 1.5 equivalents) relative to the 2-bromophenyl propanoate. Small-scale optimization experiments can help determine the ideal catalyst loading.[3]
Low Reaction Temperature While lower temperatures favor the formation of the para-product, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[1][3]Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Short Reaction Time The reaction may not have been allowed to proceed to completion.Monitor the reaction progress closely over time to determine the optimal reaction duration for achieving maximum conversion.
Problem 2: Formation of Multiple Products and Isomers

Question: My reaction mixture contains the desired product, but also significant amounts of the ortho-isomer and other byproducts. How can I improve the regioselectivity and minimize side reactions?

Answer:

Controlling the formation of isomers and byproducts is crucial for achieving high purity and simplifying downstream processing. The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Reaction Temperature Higher reaction temperatures generally favor the formation of the ortho-product, which is the thermodynamically more stable isomer due to chelation with the aluminum catalyst.[1][2][3] Lower temperatures favor the kinetically controlled para-product.[1][2][3]To maximize the yield of the desired this compound (the para-product), conduct the reaction at a lower temperature (e.g., 0-25 °C).
Solvent Polarity The polarity of the solvent can influence the ratio of ortho to para products. Non-polar solvents tend to favor the formation of the ortho-isomer, while more polar solvents can increase the proportion of the para-isomer.[1]If the ortho-isomer is a major byproduct, consider using a more polar, non-protic solvent. However, be aware that solvent choice can also affect reaction rate and solubility.
Intermolecular Acyl Migration At higher temperatures, there is an increased risk of intermolecular acyl migration, which can lead to the formation of various di-acylated and other rearranged products.[5]Maintain a controlled and consistent reaction temperature. Avoid localized overheating, especially during scale-up.
Problem 3: Difficult Product Isolation and Purification

Question: I am having trouble isolating the pure product from the reaction mixture. The workup is messy, and the crude product is difficult to purify. What can I do to improve this?

Answer:

A well-designed workup and purification strategy is essential for obtaining a high-purity final product.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Improper Quenching The reaction mixture contains aluminum chloride complexes that must be carefully decomposed. Improper quenching can lead to product degradation or the formation of emulsions that complicate extraction.[3]Slowly and carefully pour the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum salts and bring the product into the organic phase.
Inadequate Extraction The product may not be fully extracted from the aqueous layer if the wrong solvent or an insufficient volume is used.Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
Inefficient Purification The crude product may contain a mixture of isomers and other impurities that are difficult to separate by simple crystallization.Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is often effective. If isomers are present, column chromatography on silica gel may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Fries rearrangement?

A1: The Lewis acid, typically AlCl₃, plays a crucial role in activating the phenolic ester. It coordinates to the carbonyl oxygen of the acyl group, making it a better leaving group and facilitating the formation of a highly reactive acylium carbocation.[1] This electrophilic intermediate then attacks the aromatic ring in an electrophilic aromatic substitution reaction.[1]

Q2: Are there any alternatives to aluminum chloride as a catalyst?

A2: Yes, while AlCl₃ is commonly used, other Lewis acids such as boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄) can also catalyze the Fries rearrangement.[2][4] In some cases, strong protic acids like hydrogen fluoride (HF) or methanesulfonic acid have been used.[2][4] The choice of catalyst can influence the reaction conditions and the ortho/para product ratio.

Q3: Can this synthesis be performed without a solvent?

A3: In some instances, the Fries rearrangement can be carried out without a solvent, particularly at elevated temperatures.[2][5] However, for better control of the reaction temperature and to minimize side reactions, using an inert solvent such as nitrobenzene or carbon disulfide is generally recommended, especially during scale-up.

Q4: What are the main safety precautions to consider when scaling up this synthesis?

A4: The primary safety concerns are the handling of anhydrous aluminum chloride, which reacts violently with water, and the quenching step, which is highly exothermic. Ensure all equipment is dry and the reaction is conducted under an inert atmosphere. The quench should be performed slowly and with adequate cooling. It is also important to handle all chemicals in a well-ventilated area and wear appropriate personal protective equipment.[6]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material (2-bromophenyl propanoate) and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion and the formation of byproducts.

Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and desired scale.

Step 1: Preparation of 2-Bromophenyl Propanoate
  • To a stirred solution of 2-bromophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 equivalents).

  • Slowly add propionyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the 2-bromophenol.

  • Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromophenyl propanoate.

Step 2: Fries Rearrangement
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 equivalents).

  • Cool the flask to 0 °C and add a suitable anhydrous solvent (e.g., nitrobenzene).

  • Slowly add a solution of 2-bromophenyl propanoate (1 equivalent) in the same solvent to the stirred suspension of AlCl₃.

  • Maintain the reaction at 0-5 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir until the ice has melted and the aluminum salts have dissolved.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement 2-bromophenol 2-bromophenol 2-bromophenyl propanoate 2-bromophenyl propanoate 2-bromophenol->2-bromophenyl propanoate  Propionyl chloride, Triethylamine Crude Product Crude Product 2-bromophenyl propanoate->Crude Product  AlCl₃, Solvent Purified this compound Purified this compound Crude Product->Purified this compound  Workup & Purification

Caption: Overall synthesis workflow.

References

  • Benchchem. Fries Rearrangement Reaction: Technical Support Center.
  • BYJU'S.
  • Wikipedia. Fries rearrangement.
  • Organic Chemistry Portal. Fries Rearrangement.
  • Journal of the Chemical Society C: Organic.
  • Echemi. 1-(5-Bromo-2-hydroxyphenyl)

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of aromatic ketones by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often-complex spectra of these compounds. Here, we move beyond basic principles to address specific, practical issues in a direct question-and-answer format, blending technical accuracy with field-proven insights.

Introduction: The Challenge of Aromatic Ketones

Aromatic ketones are a cornerstone of organic chemistry and pharmaceutical science. However, their NMR spectra can be deceptively complex. The interplay between the aromatic ring and the carbonyl group introduces unique electronic effects, leading to signal overlap, nuanced splitting patterns, and unexpected chemical shifts. This guide provides troubleshooting strategies and advanced methodologies to help you confidently elucidate the structure of your aromatic ketone samples.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in the aromatic region of my spectrum so overlapped and difficult to assign?

A1: Severe overlap in the aromatic region (typically δ 6.5-8.0 ppm) is a common challenge.[1] This occurs because the protons on the aromatic ring, while chemically distinct, often have very similar electronic environments, causing their resonance frequencies to be very close. The issue is compounded by complex splitting patterns arising from ortho, meta, and para couplings.

Causality: The electron-withdrawing nature of the ketone's carbonyl group deshields the aromatic protons, shifting them downfield.[2] Substituents on the ring, whether electron-donating or electron-withdrawing, further modulate these chemical shifts, but often not enough to fully resolve all signals in a 1D ¹H NMR spectrum.

Solution:

  • Higher Field Strength: If available, acquiring the spectrum on a higher-field NMR spectrometer (e.g., 500 MHz vs. 300 MHz) will increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Techniques: Two-dimensional NMR is the most robust solution.[1][3] A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, helping to trace the connectivity around the ring.[1][3]

Q2: How can I definitively distinguish between ortho, meta, and para isomers of a disubstituted aromatic ketone using NMR?

A2: Distinguishing positional isomers is a classic NMR problem that can be solved by analyzing symmetry and spin-spin coupling constants in the ¹H NMR spectrum, and the number of signals in the ¹³C NMR spectrum.[1][4]

  • Para (1,4-) Isomers: Due to the plane of symmetry, you will typically observe only two unique signals in the aromatic region of the ¹H NMR, which often appear as two distinct doublets (an AA'BB' system).[4] The ¹³C NMR will also show fewer signals than the total number of aromatic carbons due to this symmetry.[5]

  • Ortho (1,2-) Isomers: These isomers lack symmetry, resulting in four distinct signals in the aromatic region of the ¹H NMR, each with complex splitting. You should be able to identify a clear ortho-coupling (³J, typically 6-10 Hz) between adjacent protons.[1] The ¹³C NMR will show six unique aromatic carbon signals.[5]

  • Meta (1,3-) Isomers: Like ortho isomers, meta isomers are unsymmetrical and will show four distinct proton signals and six distinct carbon signals. However, the key differentiator in the ¹H NMR is the presence of smaller meta-coupling constants (⁴J, typically 2-4 Hz) and potentially a singlet-like peak from the proton situated between the two substituents.

Workflow for Isomer Differentiation: dot graph TD { A[Start with ¹³C NMR] --> B{Count Aromatic Signals}; B --> C{4 Signals}; C --> D[Likely Para Isomer]; B --> E{6 Signals}; E --> F[Ortho or Meta Isomer]; F --> G[Analyze ¹H NMR Splitting]; G --> H{Observe large ³J ortho-couplings (6-10 Hz)?}; H --> I[Yes: Ortho Isomer]; H --> J[No: Meta Isomer]; } caption {Workflow for distinguishing aromatic ketone isomers.}

Q3: The carbonyl carbon peak is missing or very weak in my ¹³C NMR spectrum. What happened?

A3: This is a frequent and expected issue. The carbonyl carbon (C=O) of a ketone is a quaternary carbon (no attached protons) and experiences a long spin-lattice relaxation time (T1).[6][7] Additionally, its signal intensity is not enhanced by the Nuclear Overhauser Effect (NOE), which relies on through-space interactions with nearby protons.[7] These factors combine to make the carbonyl signal inherently weak and easily saturated.

Troubleshooting Steps:

  • Increase Relaxation Delay (d1): The most effective solution is to increase the relaxation delay between scans (e.g., from 1-2 seconds to 5-10 seconds). This allows the carbonyl carbon's magnetization to fully return to equilibrium before the next pulse, preventing signal saturation.

  • Increase the Number of Scans (ns): Acquiring more scans will improve the signal-to-noise ratio, making the weak peak more visible.

  • Check the Chemical Shift Range: Ensure your spectral width is wide enough. Ketone carbonyls are highly deshielded and appear far downfield, typically in the δ 190-220 ppm range.[8][9]

Troubleshooting Guide: Advanced Problems

Problem 1: My aromatic proton signals are broad and poorly resolved, even on a high-field instrument.
  • Possible Cause 1: Sample Concentration is too high. Highly concentrated samples can lead to increased viscosity, which in turn causes line broadening.

    • Solution: Dilute your sample. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is usually sufficient.[10]

  • Possible Cause 2: Presence of Particulate Matter. Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity, leading to broad peaks.

    • Solution: Filter your sample directly into the NMR tube through a pipette with a small plug of glass wool.

  • Possible Cause 3: Paramagnetic Impurities. Trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[10]

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of silica or celite may help.

Problem 2: I am struggling to assign the ortho, meta, and para protons in a monosubstituted acetophenone.
  • Underlying Principle: Anisotropic Effect of the Carbonyl Group. The C=O bond exhibits magnetic anisotropy. This means it creates its own small magnetic field that affects the chemical shifts of nearby nuclei. Protons located in the plane of the carbonyl group (the "deshielding cone"), such as the ortho protons, experience an additive magnetic field and are shifted further downfield.[11][12][13]

  • Systematic Approach:

    • Identify the Ortho Protons: These will be the most downfield signals in the aromatic region (often δ 7.8-8.0 for acetophenone) due to the carbonyl's anisotropic effect.[14] They will appear as a doublet or multiplet.

    • Identify the Para Proton: This proton is typically the next most deshielded and often appears as a triplet.

    • Identify the Meta Protons: These are generally the most shielded (upfield) of the aromatic protons and often appear as a triplet or multiplet.

    • Confirmation with 2D NMR: An HMBC (Heteronuclear Multiple Bond Correlation) spectrum is definitive. Look for a correlation from the methyl protons of the acetyl group (e.g., at ~δ 2.6) to the aromatic carbon at the ipso position (the carbon attached to the carbonyl). Then, use COSY and HSQC to walk around the ring and assign all protons and carbons unambiguously.

dot graph TD { subgraph "HMBC Analysis" A("Acetyl Protons (¹H)") -- "³J Correlation" --> B("Ipso-Carbon (¹³C)"); end subgraph "HSQC/COSY Analysis" B -- "¹J (HSQC)" --> C("No Proton Attached"); B -- "Ortho-Carbon (¹³C)" --> D("Ortho-Proton (¹H)"); D -- "³J (COSY)" --> E("Meta-Proton (¹H)"); end } caption {Using 2D NMR to assign an acetophenone ring.}

Experimental Protocols & Data

Protocol 1: Standard Sample Preparation for Aromatic Ketones
  • Weigh Sample: Accurately weigh 5-20 mg of your aromatic ketone for ¹³C NMR (1-5 mg is sufficient for ¹H NMR).[10]

  • Choose Solvent: Select a deuterated solvent in which your compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice.[15]

  • Dissolve Sample: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of the deuterated solvent. Vortex or gently agitate until the sample is completely dissolved.

  • Filter into NMR Tube: Take a Pasteur pipette and firmly pack a small plug of glass wool into the tip. Use this pipette to transfer the sample solution from the vial into a clean 5 mm NMR tube. This step is critical to remove any particulate matter.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Your sample is now ready for analysis.

Data Table: Typical ¹H and ¹³C Chemical Shifts for Substituted Acetophenones in CDCl₃
Substituent PositionCompoundAromatic ¹H (ppm)Aromatic ¹³C (ppm)C=O (ppm)CH₃ (ppm)
UnsubstitutedAcetophenone7.97 (m, 2H), 7.58 (m, 1H), 7.47 (m, 2H)137.1, 133.1, 128.6, 128.3198.126.5
4-Bromo4-Bromoacetophenone7.83 (d, 2H), 7.62 (d, 2H)135.8, 131.9, 129.8, 128.4197.126.5
4-Methoxy4-Methoxyacetophenone7.94 (d, 2H), 6.94 (d, 2H)163.5, 131.3, 130.6, 113.7196.826.3
2-Chloro2-Chloroacetophenone7.54 (m, 1H), 7.40 (m, 2H), 7.30 (m, 1H)139.1, 132.0, 131.3, 130.6, 129.4, 126.9200.430.7
4-Nitro4-Nitroacetophenone8.31 (d, 2H), 8.10 (d, 2H)150.5, 141.6, 129.5, 123.8196.527.0

Data compiled from various sources.[14][16][17] Note that 'm' denotes a multiplet and 'd' denotes a doublet. Actual values may vary slightly based on concentration and specific instrument.

Protocol 2: Acquiring a 2D HMBC Spectrum for Structural Elucidation

This protocol assumes basic familiarity with the spectrometer software.

  • Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra first to determine the appropriate spectral widths for each dimension.

  • Load HMBC Experiment: Select a gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf' on Bruker systems).[1]

  • Set Spectral Parameters:

    • ¹H Dimension (F2): Set the spectral width (sw) to cover all proton signals (e.g., 0-10 ppm).

    • ¹³C Dimension (F1): Set the spectral width to cover all carbon signals (e.g., 0-220 ppm).

  • Set Key Parameters:

    • Number of Scans (ns): Start with 4-8 scans per increment.

    • Relaxation Delay (d1): Use 1.5-2.0 seconds.[1]

    • Long-Range Coupling Constant (cnst2 or J(C,H)): This is optimized for long-range couplings. A typical starting value is 8 Hz, which will detect correlations over 2-3 bonds.

  • Acquire and Process: Start the acquisition. After the experiment is finished, perform a 2D Fourier transform, phase correct the spectrum, and calibrate the axes.

  • Analysis: Look for cross-peaks that correlate protons with carbons separated by 2 or 3 bonds. This is invaluable for connecting different fragments of your molecule, such as linking an alkyl chain to the aromatic ring via the carbonyl group.

References

  • Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Magnetic Resonance in Chemistry.
  • Scott, K. N. (1972). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Abraham, R. J., et al. (2003). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.
  • Abraham, R. J., et al. (2003). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry.
  • Karabatsos, G. J., et al. (1965). Structure by nuclear magnetic resonance. XIV. Anisotropic effects of the carbonyl group. Journal of the American Chemical Society.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • ResearchGate. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
  • University of Missouri-St. Louis. (n.d.). Sample Preparation.
  • University of California, Berkeley. (n.d.). NMR Sample Preparation.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy.
  • Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • University of Regensburg. (n.d.). Optimization of sample preparation for accurate results in quantitative NMR spectroscopy.
  • Scribd. (n.d.). Acetophenone 13C NMR Analysis.
  • ResearchGate. (2017). What can be the reason behind absence of ester carbonyl carbon peak in solid state 13 C-NMR spectra of citric acid crosslinked polymer?.
  • Oxford Instruments. (n.d.). NMR sample preparation guidelines.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • Reddit. (2024). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?".
  • Chemistry LibreTexts. (2014). 14.21: Two-Dimensional NMR Spectroscopy.
  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

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Technical Support Center: Safe Handling and Storage of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, storage, and emergency management of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. This document is designed for researchers, scientists, and drug development professionals to ensure laboratory safety and experimental integrity. The protocols herein are built on established safety principles to create a self-validating system for risk mitigation.

Chemical Profile and Hazard Identification

This compound is an aromatic ketone derivative.[1] Its structure, featuring a halogenated phenol moiety, dictates its toxicological profile and necessary handling precautions. While its primary classification is for acute oral toxicity, the phenolic structure suggests a potential for corrosive effects and skin absorption, which must be respected during all handling procedures.[2][3][4]

Chemical Properties

PropertyValue
CAS Number 17764-93-1[5][6]
Molecular Formula C₉H₉BrO₂[5][7]
Molecular Weight 229.07 g/mol [5]
Appearance Solid[8]

Globally Harmonized System (GHS) Classification

CategoryClassification
Pictogram
Signal Word Danger [5][6]
Hazard Class Acute toxicity, oral (Category 3)[5][6]
Hazard Statement H301: Toxic if swallowed[5][6][9]
Precautionary Statements P264, P270, P301+P316, P405, P501[5][6]

Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses common queries to ensure routine procedures are conducted with the highest degree of safety.

Q: What are the primary hazards I should be aware of when working with this compound? A: The primary, classified hazard is acute oral toxicity, meaning it is toxic if swallowed.[5][6] However, due to its structural similarity to other halogenated phenols, you must also assume it can be corrosive and toxic through skin contact.[2][4] Phenolic compounds can cause severe skin burns, and their anesthetic properties may delay the sensation of pain, leading to more severe injury without immediate awareness.[2][4]

Q: What Personal Protective Equipment (PPE) is mandatory for handling this chemical? A: A comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn over goggles if there is any risk of splashing.[2][3]

  • Hand Protection: Double-gloving with nitrile exam gloves is suitable for incidental contact with dilute solutions, but gloves must be changed immediately upon contact.[3] For handling the solid or concentrated solutions, more robust gloves such as utility-grade neoprene or butyl rubber are required.[3][4] Always inspect gloves for integrity before use.[6]

  • Body Protection: A fully buttoned lab coat is required at all times.[3] When handling larger quantities or if there is a splash hazard, a chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[3][4] Ensure you are wearing long pants and closed-toe shoes.[3]

Q: How should I properly store this compound? A: Proper storage is critical to maintaining the chemical's stability and ensuring safety.

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[6][10]

  • Location: Store in a dry, cool, and well-ventilated area.[6] The storage area must be secured and locked, as indicated by the P405 precautionary statement.[6]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[2][10] It should also be stored separately from foodstuffs.[6]

  • Environmental Conditions: Protect from direct light and moisture to prevent degradation.[3]

Q: Can I work with this compound on an open bench? A: No. All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[3] This is to prevent the inhalation of fine dust particles or potential vapors and to contain any accidental spills.[3][6]

Troubleshooting Guide

Q: I've noticed the material has changed color or developed a distinct odor. Is it still usable? A: A change in physical appearance (e.g., discoloration from off-white to yellow/brown) or the presence of a strong new odor suggests potential degradation or contamination. Aromatic ketones and phenols can be sensitive to light, air, and moisture over time.[3][11] It is highly recommended to discard the material according to hazardous waste protocols, as the purity is compromised and unpredictable side reactions could occur in your experiment.

Q: I accidentally left the container open for a short period. What should I do? A: Immediately close the container tightly. The primary risks from brief exposure are the absorption of atmospheric moisture and potential oxidation. Note the incident in your lab notebook. Before the next use, visually inspect the material for any changes in texture or color. While it may still be usable, be aware that its purity might be affected, which could impact sensitive downstream applications. For highly quantitative or GMP-regulated work, the material should be discarded.

Q: My gloved hand came into contact with the compound. What is the immediate action? A: Consider this a significant exposure event. Immediately remove the contaminated glove(s) without touching your skin with the exterior of the glove. Wash your hands thoroughly with soap and water. Given the phenolic nature of the compound, be vigilant for any signs of skin irritation, redness, or whitening, even if no pain is felt initially.[2] If direct skin contact is suspected, follow the first-aid procedures for skin exposure outlined in Section 5.

Experimental Protocol: Preparing a 100 mM Stock Solution in DMSO

This protocol outlines the steps for safely preparing a stock solution, integrating safety at each stage.

  • Pre-Calculation & Preparation:

    • Calculate the required mass of this compound (MW: 229.07 g/mol ) for your target volume and concentration.

    • Label a new, appropriate vial (e.g., amber glass) with the chemical name, concentration, solvent, date, and your initials.

    • Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, weighing paper, spatulas, and the appropriate volume of DMSO.

  • Weighing the Compound:

    • Perform all work in a chemical fume hood.

    • Place a piece of weighing paper on an analytical balance and tare it.

    • Carefully transfer the calculated mass of the solid onto the weighing paper using a clean spatula. Avoid creating dust.[6]

    • Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed solid into the pre-labeled vial.

    • Using a calibrated pipette, add the calculated volume of DMSO to the vial.

    • Secure the cap tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but this should be done with caution in a well-ventilated area.

  • Storage and Cleanup:

    • Store the stock solution in a designated, clearly labeled secondary container at the appropriate temperature (typically -20°C for long-term storage, check supplier data if available). Protect from light.

    • Dispose of the contaminated weighing paper, pipette tips, and any disposable gloves in the designated solid halogenated organic waste container.

    • Wipe down the work area in the fume hood and the spatula with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste stream.

    • Wash hands thoroughly after the procedure is complete.

Emergency Procedures

Immediate and correct response to an emergency is critical.

Accidental Spill Response

In the event of a spill, follow the A.C.T. (Alert, Contain, Tidy-up) procedure immediately.

SpillResponse cluster_Initial Immediate Actions cluster_Response Cleanup Protocol (Minor Spill) spill SPILL OCCURS alert ALERT Colleagues & Supervisor spill->alert ppe DON PPE (Double Gloves, Goggles, Lab Coat, Apron) spill->ppe If spill is minor & you are trained evacuate EVACUATE If spill is large or you feel unwell alert->evacuate contain CONTAIN Cover with inert absorbent (e.g., vermiculite, sand) ppe->contain clean CLEAN Carefully sweep solid into waste container. Do not raise dust. contain->clean dispose DISPOSE Seal container, label as 'Halogenated Organic Waste' clean->dispose

Caption: Workflow for responding to a minor chemical spill.

First-Aid Measures

  • Q: What should I do if the compound is ingested? A: Seek immediate emergency medical help.[6] Call a poison control center or doctor. Rinse the mouth with water but DO NOT induce vomiting.[10][12] If the person is unconscious, never give anything by mouth.[10]

  • Q: What is the procedure for inhalation? A: Immediately move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth if ingestion is also suspected) and seek immediate medical attention.[6]

  • Q: What is the first aid for skin contact? A: Rapid decontamination is critical.[4] Immediately remove all contaminated clothing.[4] The recommended procedure for phenol-type exposures is to wipe the affected area with a cloth or sponge saturated with low-molecular-weight polyethylene glycol (PEG 300 or 400), if available.[4][13] If PEG is not available, flush the skin with copious amounts of water for at least 15-20 minutes.[14] Seek medical attention.

  • Q: How should eye contact be handled? A: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][8]

Waste Disposal

Q: How do I properly dispose of waste containing this compound? A: All materials contaminated with this compound, including unused product, solutions, and disposables (gloves, wipes, pipette tips), must be treated as hazardous waste.

  • Waste Stream: This compound is a brominated organic material and should be disposed of in a designated "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste.

  • Containers: Use clearly labeled, leak-proof containers for both solid and liquid waste.[16]

  • Procedure: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for pickup and final disposal procedures, which typically involve high-temperature incineration at a licensed facility.[17][18]

References

  • PubChem. This compound.
  • University of California, Berkeley. Phenol SOP. [Link]
  • U.S. Environmental Protection Agency.
  • Yale Environmental Health & Safety.
  • Petrochemicals Europe. THE DO'S AND DON'TS for the SAFE USE of PHENOL. [Link]
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
  • Duke University Occupational and Environmental Safety Office. OESO Phenol Guideline. [Link]
  • Chemtalk - Science Forum For Lab Technicians.
  • Labmate Online.
  • PubChem. GHS Classification (Rev.10, 2023) Summary.
  • University of Illinois Division of Research Safety.
  • Indian Pharmacopoeia Commission.
  • PubMed.
  • PubChemLite. This compound. [Link]

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Technical Support Center: Crystallization of Brominated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the crystallization of brominated compounds. This resource is designed to provide in-depth troubleshooting guidance and practical, field-proven protocols to help you overcome common hurdles and achieve high-quality single crystals.

Understanding the Challenge: The Unique Crystallization Behavior of Brominated Compounds

Brominated organic molecules often present unique crystallization challenges due to the specific physicochemical properties of the bromine atom. Its large size, high polarizability, and ability to participate in halogen bonding can significantly influence molecular packing in the solid state.[1][2][3] This can lead to a higher propensity for polymorphism, where a compound can exist in multiple crystalline forms with different properties, as well as a tendency to form oils or amorphous precipitates instead of well-ordered crystals.[4][5][6] Understanding these underlying factors is the first step in designing a successful crystallization strategy.

The strength and directionality of halogen bonds (Br···X, where X is a halogen or another Lewis base) can be a double-edged sword.[2][7] While they can be leveraged for crystal engineering to create desired supramolecular structures, they can also lead to complex and competing intermolecular interactions that frustrate the crystallization process.[1][3][8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of brominated compounds in a practical question-and-answer format.

Q1: My brominated compound is "oiling out" of solution instead of crystallizing. What should I do?

A1: "Oiling out" is a common problem where the solute separates as a liquid phase instead of a solid.[9][10][11] This often occurs when the solution is too concentrated or cooled too quickly, causing the compound to come out of solution above its melting point.[10][12] Here’s a systematic approach to troubleshoot this issue:

  • Re-dissolve and Dilute: Heat the mixture to redissolve the oil, then add a small amount of additional solvent to decrease the concentration.[10][11]

  • Slow Down the Cooling Rate: After re-dissolving, allow the solution to cool to room temperature much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors the formation of an ordered crystal lattice over a disordered liquid phase.[13][14]

  • Introduce a Seed Crystal: If you have a small amount of crystalline material from a previous attempt, introducing a seed crystal into the slightly cooled, saturated solution can provide a template for crystal growth and bypass the kinetic barrier to nucleation.[9][15]

  • Consider a Different Solvent System: The polarity of the solvent can significantly influence the solubility curve. If oiling persists, the solvent may be too "good." Try a solvent with slightly lower dissolving power or a mixed solvent system where your compound has lower solubility.[13]

Q2: I'm getting an amorphous precipitate or very fine powder instead of single crystals. How can I promote the growth of larger crystals?

A2: The formation of amorphous solids or microcrystalline powders often indicates that nucleation is happening too rapidly and uncontrollably.[16] The goal is to slow down the process to allow for ordered crystal growth.

  • Reduce Supersaturation: This is the key. You can achieve this by:

    • Using a more dilute solution.[10]

    • Employing a slower cooling rate.[13]

    • Using vapor diffusion with a less volatile precipitant.[17][18]

  • Solvent Selection: Highly volatile solvents can evaporate too quickly, leading to rapid precipitation. Consider a solvent with a lower vapor pressure.[19]

  • Minimize Disturbances: Vibrations or agitation can induce rapid nucleation. Place your crystallization vessel in a quiet, undisturbed location.[20]

Q3: My brominated compound seems to be polymorphic. How can I control which crystalline form I obtain?

A3: Polymorphism is a significant challenge in pharmaceutical development as different forms can have different solubilities and bioavailabilities.[4][5] Controlling polymorphism involves a systematic screen of crystallization conditions:

  • Vary the Solvent: Different solvents can favor the nucleation and growth of specific polymorphs due to varying solute-solvent interactions.

  • Control the Temperature: The rate of cooling and the final temperature can influence which polymorph is thermodynamically or kinetically favored.

  • Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that form.[15]

  • Slurry Conversion: Slurrying a mixture of polymorphs in a suitable solvent over time will often lead to the conversion of less stable forms to the most stable polymorph at that temperature.[15]

Q4: I'm struggling to find a suitable single solvent for crystallization. What are my options?

A4: When a single solvent doesn't provide the desired solubility profile (highly soluble when hot, poorly soluble when cold), mixed solvent systems or other techniques are excellent alternatives:[21]

  • Solvent/Anti-Solvent Method: Dissolve your compound in a "good" solvent in which it is very soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes slightly turbid. This controlled precipitation can yield high-quality crystals.[11]

  • Vapor Diffusion: This is a powerful technique for small amounts of material. A solution of your compound is allowed to equilibrate with the vapor of an anti-solvent in a sealed container. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility and promotes slow crystal growth.[17][18]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will slowly form at the interface as the solvents diffuse into one another.[19]

Experimental Protocols

Here are detailed protocols for common and advanced crystallization techniques, optimized for brominated compounds.

Protocol 1: Slow Evaporation

This is a straightforward method suitable for relatively stable compounds.

  • Solvent Selection: Choose a solvent in which your compound has moderate solubility. Highly volatile solvents like dichloromethane or diethyl ether should be used with caution as they can evaporate too quickly.[19]

  • Prepare a Saturated Solution: Dissolve your compound in the chosen solvent at room temperature until a saturated or near-saturated solution is obtained.

  • Filter the Solution: Use a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Set up for Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow solvent evaporation.

  • Incubate: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is excellent for obtaining high-quality crystals from small amounts of material.[17][18]

  • Prepare the Inner Vial: Dissolve your compound (1-10 mg) in a small amount of a relatively non-volatile solvent (e.g., THF, toluene) in a small, open vial.

  • Prepare the Outer Chamber: In a larger vial or beaker, add a layer of a volatile anti-solvent in which your compound is insoluble (e.g., pentane, hexane, diethyl ether).

  • Combine and Seal: Place the inner vial containing your compound solution inside the larger chamber, ensuring the solvent levels are such that the vials will not tip over. Seal the outer chamber tightly.

  • Equilibrate: The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and inducing crystallization.

Protocol 3: Co-crystallization

Co-crystallization can be a powerful strategy when a single compound is difficult to crystallize. It involves crystallizing the target molecule with a "co-former" to create a new crystalline solid with improved properties.[22][23][24]

  • Co-former Selection: Choose a co-former that is known to form robust hydrogen or halogen bonds. For brominated compounds, co-formers with hydrogen bond donors or acceptors (e.g., carboxylic acids, amides) or other halogenated molecules can be effective.

  • Solution Co-crystallization:

    • Dissolve equimolar amounts of your brominated compound and the chosen co-former in a suitable solvent.

    • Allow the solvent to evaporate slowly, as described in Protocol 1.

  • Grinding:

    • Combine your compound and the co-former in a mortar and pestle.

    • Add a few drops of a solvent (liquid-assisted grinding) and grind the mixture for 10-15 minutes. The resulting powder can then be analyzed for co-crystal formation.

Data Presentation

Table 1: Common Solvents for Crystallization of Brominated Compounds

Solvent ClassExamplesPolarityTypical Use Case
Non-Polar Hexane, Heptane, TolueneLowOften used as anti-solvents or for non-polar brominated aromatics.
Moderately Polar Dichloromethane (DCM), Chloroform, Ethyl AcetateMediumGood starting points for many brominated compounds.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)HighCan be effective, but high solubility may require an anti-solvent.
Polar Protic Ethanol, Methanol, IsopropanolHighCan participate in hydrogen bonding, potentially aiding or hindering crystallization.

Visualizations

Diagram 1: Troubleshooting Workflow for "Oiling Out"

OilingOutWorkflow start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent (5-10%) reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool seed Introduce Seed Crystal slow_cool->seed Check for Crystals fail Oiling Persists slow_cool->fail Check for Crystals success Crystals Formed seed->success change_solvent Change Solvent System change_solvent->start Retry fail->change_solvent

Caption: A decision tree for systematically addressing "oiling out" during crystallization.

Diagram 2: General Crystallization Method Selection

MethodSelection compound Compound Properties amount Small Amount (<10mg) compound->amount large_amount Large Amount (>10mg) compound->large_amount stable Thermally Stable compound->stable unstable Thermally Unstable compound->unstable single_solvent Good Single Solvent Found compound->single_solvent no_single_solvent No Suitable Single Solvent compound->no_single_solvent vapor_diffusion Vapor Diffusion amount->vapor_diffusion slow_evaporation Slow Evaporation large_amount->slow_evaporation slow_cooling Slow Cooling large_amount->slow_cooling antisolvent Solvent/Anti-Solvent large_amount->antisolvent stable->slow_evaporation stable->slow_cooling unstable->vapor_diffusion unstable->antisolvent single_solvent->slow_evaporation single_solvent->slow_cooling no_single_solvent->vapor_diffusion no_single_solvent->antisolvent

Caption: Logic for selecting an appropriate crystallization method based on compound properties.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Cambridge, Department of Chemistry. (2006, January 8). Crystallisation Techniques.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
  • PubMed. (2023, December 14). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Accounts of Chemical Research. (n.d.). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances.
  • ResearchGate. (n.d.). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study.
  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • ACS Publications. (2014, May 29). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different.
  • University of Florida. (2015, April 28). Crystal Growing Tips.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2020, February 11). (PDF) Halogen Bonding in Two‐Dimensional Crystal Engineering.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • SOP: CRYSTALLIZATION. (n.d.).
  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • MRS Communications. (2015, August 12). Suppressing crystallization in solution-processed thin films of organic semiconductors.
  • PubMed. (n.d.). Optimization of crystallization conditions for biological macromolecules.
  • Semantic Scholar. (n.d.). Optimization of crystallization conditions for biological macromolecules.
  • Crystallization of Organic Compounds. (n.d.).
  • ACS Publications. (2018, February 9). Effect of Self-Poisoning on Crystallization Kinetics of Dimorphic Precision Polyethylenes with Bromine.
  • National Institutes of Health. (n.d.). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives.
  • National Institutes of Health. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Hampton Research. (n.d.). Optimization.
  • National Institutes of Health. (n.d.). Optimization of crystallization conditions for biological macromolecules.
  • PubMed. (2025, October 29). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Google Patents. (n.d.). WO2017212273A1 - Crystalline pharmaceutical co-crystals of glycopyrronium bromide with lactose.
  • Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals.
  • ResearchGate. (n.d.). Optimization of precipitation conditions for producing physically stable amorphous solids using pair distribution function and reduced crystallization temperature.
  • Bentham Science. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • ResearchGate. (2015, November 7). (PDF) Polymorphism in Pharmaceutical Compounds.
  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • MDPI. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • JOCPR. (n.d.). Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective.
  • National Institutes of Health. (n.d.). A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same.
  • MDPI. (2024, March 13). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids.
  • National Institutes of Health. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • National Institutes of Health. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs.
  • Crystallization of Amorphous Drugs and Inhibiting Strategies. (n.d.).
  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (n.d.).

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Technical Support Center: Optimizing Solvent Systems for Chromatography of Polar Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of polar phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing chromatographic separations for this important class of molecules. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to enhance the robustness and reliability of your analytical methods.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is dedicated to resolving specific problems you may encounter during the chromatography of polar phenols. We will explore the root causes of these issues and provide step-by-step protocols to rectify them.

Q1: Why am I observing severe peak tailing with my phenolic compounds on a C18 column?

Answer:

Peak tailing is a frequent challenge in the analysis of polar phenols and can significantly compromise resolution and quantification.[1][2] The primary cause is often unwanted secondary interactions between the polar hydroxyl groups of the phenols and residual silanol groups on the surface of silica-based stationary phases like C18.[1][2] These silanols (Si-OH) are acidic and can form strong hydrogen bonds with your analytes, leading to a portion of the molecules being retained longer than the bulk, which results in an asymmetrical peak shape.[1]

Causality Explained: In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interactions between the analyte and the stationary phase.[3] However, for polar phenols, the presence of accessible, acidic silanols introduces a competing, and often stronger, retention mechanism (adsorption), which leads to peak distortion.

Troubleshooting Protocol:
  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of both the phenolic analytes and the residual silanols is pH-dependent.[1][4] By operating at a low pH (typically 2.5-3.5), you can suppress the ionization of the silanol groups, minimizing their interaction with the phenols. For acidic analytes like phenols, a low pH also keeps them in their protonated, less polar form, which can improve retention on a C18 column.[4][5]

    • Action: Incorporate an acidic modifier into your mobile phase. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components.[6][7] Acetic acid (e.g., in a 2 mM sodium acetate buffer with 6% acetic acid, resulting in a final pH of 2.55) has also been shown to be effective.[8]

  • Employ a "High Purity" or "End-Capped" Column:

    • Rationale: Modern HPLC columns are often "end-capped," a process where the residual silanols are chemically reacted with a small, non-polar group to make them inert. Using a high-purity, end-capped C18 column will significantly reduce the number of available silanols for secondary interactions.

    • Action: If you are using an older column, consider replacing it with a more modern equivalent specifically designed for the analysis of polar compounds.

  • Use of a Polar-Embedded or Phenyl Stationary Phase:

    • Rationale: These stationary phases have chemistries that are more compatible with polar analytes. Phenyl columns, for instance, can offer alternative selectivity through π-π interactions with the aromatic ring of the phenols.[9] Some phenyl columns are also stable in 100% aqueous mobile phases, which can be beneficial for retaining very polar compounds.[5]

    • Action: If pH adjustment and a high-quality C18 column do not resolve the issue, consider switching to a phenyl-hexyl or a polar-embedded column.[9]

Troubleshooting Workflow Diagram:

G start Peak Tailing Observed for Polar Phenols step1 Adjust Mobile Phase pH to 2.5-3.5 (e.g., with 0.1% Formic Acid) start->step1 check1 Is Peak Shape Improved? step1->check1 step2 Switch to a High-Purity, End-Capped C18 Column check1->step2 No end_success Symmetrical Peaks Achieved check1->end_success Yes check2 Is Tailing Eliminated? step2->check2 step3 Consider Alternative Stationary Phase (e.g., Phenyl-Hexyl or Polar-Embedded) check2->step3 No check2->end_success Yes end_further Further Method Development Needed step3->end_further

Caption: Troubleshooting workflow for peak tailing of polar phenols.

Q2: My polar phenolic compounds are eluting too early, close to the void volume, even with a high aqueous mobile phase. How can I increase their retention?

Answer:

Poor retention of highly polar compounds is a common issue in reversed-phase chromatography because they have a strong affinity for the polar mobile phase and weak interactions with the non-polar stationary phase.[10]

Retention Enhancement Strategies:
  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[10][11] In HILIC, you use a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of water.[10][11][12] A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[10]

    • Action: Switch to a HILIC column and a mobile phase system such as 95:5 acetonitrile:water with a buffer like ammonium acetate. Gradients in HILIC are run by increasing the aqueous component to elute the analytes.[10]

  • Use of 100% Aqueous Mobile Phase with a Compatible Column:

    • Rationale: While traditional C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, certain stationary phases, like some phenyl columns, are designed to remain stable under these conditions.[5]

    • Action: Use a phenyl-hexyl column with a 100% aqueous mobile phase containing an appropriate buffer or acid modifier.[5]

  • Supercritical Fluid Chromatography (SFC):

    • Rationale: SFC is a powerful technique for the separation of polar compounds and is considered a greener alternative to traditional LC.[13] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar co-solvent like methanol.[14][15] Additives like trifluoroacetic acid (TFA) can be used to improve peak shapes by masking active sites on the stationary phase.[6][14]

    • Action: Explore SFC with a polar stationary phase (e.g., silica or cyanopropyl) and a CO2/methanol mobile phase.[14]

Comparison of Techniques for Retaining Polar Phenols:
TechniqueStationary PhaseMobile PhasePrinciple of RetentionBest Suited For
Reversed-Phase Non-polar (C18, Phenyl)Polar (Water/ACN or MeOH)Hydrophobic interactionsModerately polar to non-polar phenols
HILIC Polar (Silica, Diol, Zwitterionic)[12]Non-polar (High ACN with Water)[10]Partitioning into an aqueous layer on the stationary phase surface[10]Highly polar and hydrophilic phenols
SFC Polar (Silica, Cyano)[14]Supercritical CO2 with polar co-solvent (e.g., Methanol)[14]Adsorption and partitioning in a normal-phase-like environmentA wide range of polarities, including chiral phenols[13][16]

Section 2: Frequently Asked Questions (FAQs)

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of my phenolic compounds?

Answer:

While both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC, they can offer different selectivities.[17][18][19]

  • Elution Strength: Acetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography.[19] This means you will generally need a lower percentage of ACN to achieve the same retention time as with MeOH.

  • Selectivity: The choice of solvent can alter the elution order of compounds. Methanol is a protic solvent and can engage in hydrogen bonding, which can be advantageous for separating compounds with similar hydrophobicity but different hydrogen-bonding capabilities. When using phenyl stationary phases, methanol is often more effective at revealing the unique pi-pi selectivity of the phase.[19]

  • Viscosity and Pressure: Methanol-water mixtures have a higher viscosity than acetonitrile-water mixtures, which can lead to higher backpressure, especially with smaller particle size columns.[18]

  • UV Cutoff: Acetonitrile has a lower UV cutoff (around 190 nm) compared to methanol (around 205 nm), making it a better choice for detection at low UV wavelengths.[17][18]

Recommendation: If you are not achieving adequate separation with one solvent, it is often worthwhile to screen the other. They are not always interchangeable and can be a powerful tool for optimizing selectivity.

Q4: What is the role of pH in the mobile phase, and how do I choose the optimal pH for my analysis?

Answer:

The pH of the mobile phase is a critical parameter, especially for ionizable compounds like phenols.[4][20][21] It influences retention time, peak shape, and selectivity.[4]

  • Mechanism of Action: Phenols are weakly acidic. At a pH below their pKa, they exist predominantly in their neutral (protonated) form, which is more hydrophobic and thus more retained on a reversed-phase column.[4][5] At a pH above their pKa, they become ionized (phenolate anions), which are more polar and will elute earlier.[4] The pKa is the pH at which the compound is 50% ionized.[21]

  • Optimal pH Range: For good retention and peak shape of acidic compounds like phenols, it is generally recommended to work at a pH that is at least 2 units below the pKa of the analyte.[4][5] This ensures the compound is fully protonated.

  • Buffering: It is crucial to use a buffer to maintain a stable pH throughout the analysis, as small fluctuations in pH can lead to significant changes in retention time, especially when working close to the analyte's pKa. Common buffers include phosphate, formate, and acetate.

Logical Flow for pH Optimization:

G start Start Method Development for Phenolic Compound step1 Determine pKa of the Phenolic Analyte(s) start->step1 step2 Select a Mobile Phase pH at least 2 units BELOW the pKa step1->step2 step3 Choose an Appropriate Buffer for the Selected pH Range (e.g., Formate for pH 2.7-4.7, Acetate for pH 3.8-5.8) step2->step3 step4 Prepare and Test the Buffered Mobile Phase step3->step4 check1 Are Retention and Peak Shape Optimal? step4->check1 end_success pH is Optimized check1->end_success Yes step5 Systematically Adjust pH (e.g., in 0.5 unit increments) and Re-evaluate check1->step5 No step5->step4

Caption: pH optimization workflow for polar phenol analysis.

Q5: Are there "greener" solvent alternatives to acetonitrile and methanol?

Answer:

Yes, the field of green analytical chemistry is actively exploring more environmentally friendly solvents for HPLC.[22] Ethanol (EtOH) and dimethyl carbonate (DMC) are two such alternatives that have been investigated for replacing acetonitrile and methanol.[22] Studies have shown that these greener solvents can often provide comparable separation performance while reducing the environmental impact of the analysis.[22] Other solvents like propylene carbonate and acetone have also been considered, though acetone's high UV cutoff can be a limitation.[23]

Section 3: Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase for Phenol Analysis

This protocol describes the preparation of 1 liter of a mobile phase consisting of 0.1% formic acid in 95:5 water:acetonitrile.

  • Materials:

    • HPLC-grade water[17]

    • HPLC-grade acetonitrile[17]

    • High-purity formic acid

    • 1 L volumetric flask

    • Graduated cylinders

    • 0.45 µm or 0.22 µm membrane filter

  • Procedure:

    • Measure 950 mL of HPLC-grade water using a graduated cylinder and add it to the 1 L volumetric flask.

    • Carefully add 1.0 mL of formic acid to the water in the flask.

    • Measure 50 mL of HPLC-grade acetonitrile using a separate graduated cylinder and add it to the flask.

    • Bring the solution to the 1 L mark with HPLC-grade water.

    • Stopper the flask and invert it several times to ensure thorough mixing.

    • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

    • Degas the mobile phase using sonication, vacuum filtration, or helium sparging before use.

References
  • Unknown. (n.d.). Separation of Phenols by Packed Column Supercritical Fluid Chromatography.
  • Spectroscopy Staff. (2025, July 18). Optimizing Polyphenol Analysis with Supercritical Fluid Chromatography. Spectroscopy.
  • Royal Society of Chemistry. (n.d.). Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non-polar and polar substances. Green Chemistry.
  • BenchChem. (2025). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • Oxford Academic. (n.d.). Separation of Phenols by Packed Column Supercritical Fluid Chromatography. Journal of Chromatographic Science.
  • ResearchGate. (n.d.). The effect of pH on the efficiency of phenol (phe) removal.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols.
  • National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Biotage. (2023, May 16). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2003, December). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A.
  • ResearchGate. (2015, April 21). What are the compatible solutes for HPLC c18 reversed phase columns other than toluene?.
  • ResearchGate. (n.d.). Evaluation of various HILIC materials for the fast separation of polar compounds.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • Supelco. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
  • Phenomenex. (n.d.). Mobile Phase Selectivity.
  • ACS Publications. (n.d.). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds.
  • YouTube. (2023, February 11). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead.

Sources

Technical Support Center: Minimizing Byproduct Formation in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aldol condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high yields of the desired product while minimizing byproduct formation. The following sections provide in-depth answers to frequently asked questions and detailed troubleshooting protocols based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: How can I prevent the formation of self-condensation products in a crossed aldol reaction?

A1: Self-condensation is a common challenge in crossed aldol reactions, where two different carbonyl compounds react.[1] To favor the desired crossed product, several strategies can be employed:

  • Utilize a Non-Enolizable Carbonyl Compound: One of the most effective methods is to use a reactant that lacks α-hydrogens and therefore cannot form an enolate.[2] Aromatic aldehydes, such as benzaldehyde, are frequently used for this purpose as they can only act as the electrophile in the reaction.[2]

  • Leverage Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones.[2][3] In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate (the nucleophile) and attack the more reactive aldehyde.[2][3]

  • Slow Addition of the Enolizable Component: To minimize the self-condensation of a more reactive aldehyde, it can be added slowly to a mixture of the other carbonyl compound (e.g., a ketone) and the base.[2][4] This technique maintains a low concentration of the enolizable aldehyde, reducing the likelihood of it reacting with itself.[4]

  • Pre-formation of the Enolate: Using a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) allows for the quantitative and irreversible formation of the enolate from one of the carbonyl compounds before the second carbonyl is introduced.[2][5] This ensures that only one nucleophile is present, leading to a single major product.[2]

Q2: What causes the formation of α,β-unsaturated carbonyl compounds, and how can I control this dehydration step?

A2: The formation of an α,β-unsaturated carbonyl compound is the result of a dehydration (or condensation) reaction that often follows the initial aldol addition.[3][5][6] This elimination of a water molecule is typically promoted by heat.[3][4][5]

  • Mechanism of Dehydration: Under basic conditions, the dehydration proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism.[6] In acidic conditions, it follows an E1 or E2 pathway after protonation of the hydroxyl group.[3]

  • Controlling Dehydration:

    • Temperature Control: Lowering the reaction temperature (e.g., 0-5°C) favors the formation of the initial β-hydroxy aldol addition product and minimizes subsequent dehydration.[4] Conversely, increasing the temperature will drive the reaction towards the α,β-unsaturated product.[4][5]

    • Catalyst Choice: The choice and concentration of the catalyst can also influence the rate of dehydration. Stronger bases or acids can accelerate the elimination step.

Q3: My reaction is yielding multiple unexpected byproducts. What are the likely causes and solutions?

A3: The formation of multiple unexpected byproducts often indicates that the reaction conditions are too harsh.[4] This can lead to a cascade of subsequent reactions.

  • Potential Causes:

    • High Temperature: As mentioned, elevated temperatures can promote side reactions beyond the desired dehydration.

    • High Catalyst Concentration: An excess of a strong base or acid can catalyze undesired pathways. For instance, a concentrated base can lead to the Cannizzaro reaction, especially with aldehydes lacking α-hydrogens.[4]

    • Polymerization: Some aldehydes, like acetaldehyde, are prone to polymerization in the presence of acid or base catalysts.[4]

  • Recommended Solutions:

    • Lower the Reaction Temperature: This is often the first and most effective step.[4]

    • Reduce Catalyst Concentration: Use the minimum effective amount of catalyst.[4]

    • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the desired product. Quench the reaction once the optimal conversion has been reached to prevent further reactions.[4]

    • Use Freshly Distilled Reagents: For sensitive aldehydes, using freshly distilled material can prevent polymerization.[4]

Q4: How can I improve the regioselectivity when using an unsymmetrical ketone?

A4: Unsymmetrical ketones present a challenge as they can form two different enolates (kinetic and thermodynamic), leading to a mixture of products.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Enolate: This is the less substituted enolate and is formed faster. Its formation is favored by using a strong, sterically hindered base (like LDA) at low temperatures (e.g., -78°C).

    • Thermodynamic Enolate: This is the more substituted and more stable enolate. Its formation is favored by using a weaker base (like NaOH or an alkoxide) at higher temperatures, allowing the system to reach equilibrium.

  • Directing Regioselectivity: By carefully choosing the base and reaction temperature, you can selectively generate either the kinetic or thermodynamic enolate, thus controlling the regioselectivity of the aldol addition.

II. Troubleshooting Guides

Guide 1: Issue - Low Yield of the Desired Crossed-Aldol Product

This guide provides a systematic approach to troubleshooting low yields in crossed aldol reactions, particularly when self-condensation is the suspected culprit.

Decision-Making Workflow

LowYieldTroubleshooting start Low Yield of Crossed-Aldol Product q1 Is one reactant non-enolizable (e.g., benzaldehyde)? start->q1 a1_yes Proceed to Optimization q1->a1_yes Yes a1_no Modify Experimental Design q1->a1_no No q2 Are you using slow addition of the enolizable component? a1_yes->q2 a1_no->q2 a2_yes Optimize Addition Rate & Temperature q2->a2_yes Yes a2_no Implement Slow Addition Protocol q2->a2_no No q3 Have you considered pre-forming the enolate? a2_yes->q3 a2_no->q3 a3_yes Check Enolate Formation Efficiency q3->a3_yes Yes a3_no Use a Strong, Non-nucleophilic Base (e.g., LDA) q3->a3_no No

Caption: Troubleshooting workflow for low yield in crossed-aldol reactions.

Detailed Protocol: Base-Catalyzed Crossed Aldol Condensation with Slow Addition

Objective: To maximize the yield of the crossed-aldol product by slowly adding a reactive aldehyde to a basic solution of a ketone.[4]

Materials:

  • Ketone (e.g., Acetone)

  • Aldehyde (e.g., Benzaldehyde - non-enolizable, or a different enolizable aldehyde)

  • Base Catalyst (e.g., 10% aqueous Sodium Hydroxide)

  • Solvent (e.g., Ethanol/Water)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone and the base catalyst in the chosen solvent.

  • Cooling: Cool the flask in an ice bath to 0-5°C.[4] Causality: Lower temperatures reduce the rate of competing side reactions, including the self-condensation of the aldehyde.[4]

  • Slow Addition: Add the aldehyde dropwise from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours. It is crucial to maintain the temperature between 0-5°C during the addition.[4] Causality: Maintaining a low, steady-state concentration of the aldehyde minimizes its opportunity to react with itself.[4]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-2 hours.[4] Monitor the reaction's progress using TLC to observe the disappearance of the starting materials.[4]

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.[2][4]

Guide 2: Issue - Formation of Multiple Unidentified Byproducts

This guide addresses the issue of complex reaction mixtures, which often arise from overly aggressive reaction conditions.

Reaction Parameter Optimization Table
ParameterStandard ConditionTroubled Reaction (Symptom)Optimized ConditionRationale
Temperature Room Temperature or slight warmingMultiple spots on TLC0-5°C or lowerReduces rates of side reactions and polymerization.[4]
Catalyst Conc. Stoichiometric or high catalytic loadingRapid, uncontrolled reaction; discolorationLower catalytic loading (e.g., 0.1-0.5 eq)Minimizes harshness and prevents side reactions like the Cannizzaro reaction.[4]
Reaction Time Pre-determined (e.g., overnight)Product degradation observed over timeMonitored by TLC/GCAllows quenching of the reaction at peak product formation, preventing subsequent byproduct formation.[4]
Reagent Purity Standard gradePolymerization, unexpected byproductsFreshly distilled aldehydeRemoves acidic or basic impurities that can catalyze polymerization.[4]
Visualizing Competing Pathways

The following diagram illustrates the desired reaction pathway versus common side reactions that can lead to a mixture of products.

CompetingPathways Reactants Aldehyde + Ketone + Base DesiredProduct Crossed-Aldol Product Reactants->DesiredProduct Desired Pathway (Controlled Conditions) SelfCondensation Aldehyde Self-Condensation Reactants->SelfCondensation High Aldehyde Conc. Polymerization Aldehyde Polymerization Reactants->Polymerization Harsh Conditions/ Impure Aldehyde Cannizzaro Cannizzaro Reaction (if non-enolizable aldehyde) Reactants->Cannizzaro High Base Conc. FurtherReactions Further Reactions/ Degradation DesiredProduct->FurtherReactions High Temp./ Long Reaction Time

Caption: Competing reaction pathways in a crossed-aldol condensation.

By systematically adjusting the reaction parameters as outlined in the table and understanding the competing pathways, researchers can significantly reduce the formation of unwanted byproducts and improve the overall yield and purity of their desired aldol condensation product.

III. References

  • University of Massachusetts Amherst ScholarWorks. (n.d.). Controlling selectivities in heterogeneously catalyzed aldol reactions. Retrieved from [Link]

  • PubMed. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO 2 Catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Aldol Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Chem 353: Aldol condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Bromo-2-hydroxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we synthesize our expertise to provide you with practical troubleshooting advice and robust experimental protocols to ensure the integrity of your results.

Section 1: Understanding the Stability Profile of this compound

This compound is a substituted aromatic ketone with a phenolic hydroxyl group and a bromine substituent. While specific stability data for this compound is not extensively published, its structural motifs provide clues to its potential degradation pathways.[1][2] The primary concerns for compounds of this class in solution are oxidative degradation and photodegradation.

Core Molecular Features Influencing Stability:
  • Phenolic Hydroxyl Group: This group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. This can lead to the formation of colored quinone-type byproducts.[3]

  • Aromatic Ketone Moiety: Aromatic ketones can act as photosensitizers, potentially accelerating the degradation of the compound or other molecules in the solution upon exposure to light.[4][5][6][7]

  • Brominated Aromatic Ring: Brominated phenols can undergo photodegradation, which may involve debromination or other complex reactions when exposed to UV or even ambient light.[8][9]

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues you may encounter when working with this compound in solution.

FAQ 1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

Answer: The development of a yellow or brown hue in your solution is a common indicator of degradation, likely due to the oxidation of the phenolic hydroxyl group to form colored quinone-like species. This process can be accelerated by several factors:

  • Exposure to Air (Oxygen): The phenolic group is susceptible to autoxidation in the presence of oxygen.

  • High pH: Basic conditions can deprotonate the phenol, forming a phenoxide ion that is more readily oxidized.

  • Presence of Metal Ions: Trace metal contaminants (e.g., iron, copper) in your solvent or glassware can catalyze the oxidation process.

  • Light Exposure: As discussed below, light can initiate and accelerate oxidative degradation pathways.[4][5][6][7]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.

  • Use High-Purity Solvents: Utilize de-gassed, high-purity solvents to minimize dissolved oxygen and metal ion contamination.

  • Work Under Inert Atmosphere: For sensitive experiments, consider preparing and handling your solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH: If your experimental conditions allow, maintain a neutral or slightly acidic pH to enhance stability.

  • Chelating Agents: In cases where metal ion contamination is suspected and won't interfere with your experiment, the addition of a small amount of a chelating agent like EDTA could be beneficial.

FAQ 2: I am observing a loss of my compound's concentration over time, even when stored in the dark. What could be the cause?

Answer: A gradual loss of the parent compound in the absence of light suggests that chemical degradation, most likely slow oxidation, is occurring.

Troubleshooting Steps:

  • Solvent Purity: Re-evaluate the purity of your solvent. Peroxides in older ether solvents, for instance, can be potent oxidizing agents.

  • Storage Conditions: Ensure your stock solutions are stored at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • pH of the Solution: Verify the pH of your solution, as extremes in pH can catalyze degradation.

FAQ 3: My experimental results are inconsistent. Could photodegradation be a factor?

Answer: Yes, photodegradation is a significant concern for this molecule. The aromatic ketone and bromophenol moieties are both susceptible to degradation upon exposure to UV and even ambient laboratory light.[8][10]

Troubleshooting Steps:

  • Protect from Light: Always protect solutions containing this compound from light by using amber vials or by wrapping your glassware in aluminum foil.

  • Minimize Exposure During Handling: Work in a dimly lit area or under yellow light to minimize exposure during solution preparation and experimental setup.

  • Conduct a Photostability Study: If you suspect photodegradation is affecting your results, perform a controlled experiment to assess the impact of light (see Protocol 2 below).

FAQ 4: Which solvents are recommended for dissolving this compound?

Answer: The choice of solvent will depend on your specific application. Common organic solvents such as methanol, ethanol, DMSO, and DMF are likely to be suitable for dissolving this compound. For aqueous solutions, the solubility may be limited, and the use of a co-solvent might be necessary. Always use high-purity, fresh solvents.

Considerations for Solvent Choice:

  • Avoid Solvents with Peroxides: Do not use old or improperly stored ethers (e.g., THF, diethyl ether) that may contain peroxides.

  • Consider Solvent-Compound Interactions: Be aware that the solvent can influence the stability of your compound. For example, protic solvents may be involved in certain degradation pathways.

Section 3: Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under your specific experimental conditions, we recommend the following protocols.

Protocol 1: General Stability Assessment in Solution

This protocol outlines a systematic approach to evaluate the stability of your compound in a chosen solvent over time.

Objective: To determine the rate of degradation of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent of choice

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with a UV detector (recommended wavelength: ~254 nm, to be optimized)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the same solvent.

    • Aliquot the working solution into several amber HPLC vials.

  • Time-Point Analysis:

    • Time 0: Immediately analyze one of the freshly prepared samples by HPLC to establish the initial concentration and purity.

    • Store the remaining vials under your desired conditions (e.g., room temperature, 4 °C, -20 °C).

    • Analyze the samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and 1 week).

  • HPLC Analysis:

    • Inject a consistent volume of your sample onto the HPLC system.

    • Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good separation of the parent peak from any potential degradation products.

    • Monitor the chromatogram at the optimized wavelength.

  • Data Analysis:

    • Record the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (Time 0) peak area.

    • Observe the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

Time PointPeak Area of Parent Compound% RemainingObservations (New Peaks)
0 hr100%
1 hr
4 hr
8 hr
24 hr
48 hr
1 week

Table 1: Example Data Table for General Stability Assessment.

Protocol 2: Forced Degradation Study (Photostability)

This protocol is designed to assess the susceptibility of the compound to photodegradation.

Objective: To determine if this compound degrades upon exposure to light.

Materials:

  • Same as Protocol 1, plus:

  • Clear glass vials (or other light-transparent containers)

  • A controlled light source (e.g., a photostability chamber with defined UV and visible light output, or simply ambient laboratory light for a less controlled study).

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound as described in Protocol 1.

    • Aliquot the solution into two sets of vials: one set of amber (light-protected) vials and one set of clear (light-exposed) vials.

  • Exposure Conditions:

    • Place both sets of vials under the chosen light source. The amber vials will serve as the dark control.

  • Time-Point Analysis:

    • Analyze a sample from each set (light-exposed and dark control) at Time 0 and at subsequent time points (e.g., 1, 2, 4, 8 hours).

  • HPLC Analysis and Data Interpretation:

    • Analyze the samples by HPLC as described in Protocol 1.

    • Compare the degradation rate of the light-exposed samples to the dark control samples. A significantly faster loss of the parent compound in the clear vials indicates photodegradation.

Time Point% Remaining (Dark Control)% Remaining (Light-Exposed)
0 hr100%100%
1 hr
2 hr
4 hr
8 hr

Table 2: Example Data Table for Photostability Assessment.

Section 4: Visualizing Potential Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

main This compound oxidation Oxidation Products (e.g., Quinones) main->oxidation O2, light, metal ions, high pH photodegradation Photodegradation Products (e.g., Debrominated species) main->photodegradation UV/Visible Light

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps for assessing the stability of your compound in solution.

prep Prepare Stock and Working Solutions aliquot Aliquot into Vials (Amber and/or Clear) prep->aliquot stress Expose to Stress Conditions (Light, Temp, Time) aliquot->stress hplc Analyze by HPLC at Time Points stress->hplc data Calculate % Remaining and Identify Degradants hplc->data conclusion Determine Stability Profile data->conclusion

Caption: Experimental workflow for stability assessment.

Section 5: Summary of Recommendations

To ensure the integrity of your experiments involving this compound, please adhere to the following best practices:

  • Always protect solutions from light. Use amber glassware or foil wrapping.

  • Prepare solutions fresh whenever possible.

  • Use high-purity, de-gassed solvents.

  • Store stock solutions at low temperatures and protected from light.

  • Be mindful of the solution's pH, as highly basic conditions can promote oxidation.

  • If stability is a critical parameter for your application, perform a stability study using the protocols provided in this guide.

We trust that this technical guide will be a valuable resource in your research. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (n.d.). ACS Publications.
  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (n.d.). ACS Publications.
  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. (2012, December 1). PubMed.
  • An efficient green protocol for photo-degradation of bromophenol blue dye. (n.d.). DESWATER.
  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (2001, May 1). ResearchGate.
  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution | The Journal of Physical Chemistry A. (n.d.). ACS Publications.
  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022, March 22). National Institutes of Health.
  • Oxidation of Phenol | Organic Reactions | Chemistry #chemistrylearning. (2023, August 7). YouTube.
  • This compound. (n.d.). PubChem.

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Navigating the Complex World of Ketone Isomer Separations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving baseline resolution of ketone isomers can be a formidable challenge in analytical chromatography. The subtle structural similarities between these compounds demand a nuanced and systematic approach to method development. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. We will explore the critical parameters that govern selectivity and resolution, from stationary and mobile phase selection to the impact of temperature and derivatization.

Frequently Asked Questions (FAQs)

FAQ 1: Why is it so difficult to separate ketone isomers by HPLC?

Ketone isomers often possess very similar physicochemical properties, such as polarity, molecular weight, and pKa. This makes it challenging to achieve differential partitioning between the stationary and mobile phases, which is the fundamental principle of chromatographic separation. For chiral isomers (enantiomers), the challenge is even greater as they have identical properties in an achiral environment. Separation in this case relies on creating a chiral environment, typically by using a chiral stationary phase (CSP), that allows for the formation of transient diastereomeric complexes with different energy levels.[1]

FAQ 2: What are the primary HPLC modes used for ketone isomer separation?

The two primary modes are Reversed-Phase (RP) HPLC and Normal-Phase (NP) HPLC .

  • Reversed-Phase HPLC: This is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[2] It is generally effective for separating positional and geometric isomers of ketones. The separation is driven by hydrophobic interactions.[2]

  • Normal-Phase HPLC: This mode employs a polar stationary phase (e.g., silica, amino) and a non-polar mobile phase (e.g., hexane/isopropanol). It can be particularly useful for separating isomers with different polar functional groups.

For the separation of enantiomers, a specialized approach using Chiral HPLC is necessary. This can be performed in either normal-phase, reversed-phase, or polar organic modes, depending on the chiral stationary phase and the analytes.[3]

FAQ 3: When should I consider using a Chiral Stationary Phase (CSP)?

A Chiral Stationary Phase is essential when you need to separate enantiomers – stereoisomers that are non-superimposable mirror images of each other.[4] CSPs create a chiral environment within the column, allowing for differential interactions with the enantiomers.[1] This leads to the formation of transient diastereomeric complexes with slightly different stabilities, resulting in different retention times.[1] Common types of CSPs include those based on polysaccharides, proteins, cyclodextrins, and Pirkle-type phases.[5]

Troubleshooting Guide: Enhancing Peak Resolution

Here we address common issues encountered during the separation of ketone isomers and provide systematic troubleshooting strategies.

Scenario 1: My ketone isomer peaks are co-eluting or have very poor resolution (Rs < 1.5).

This is the most frequent challenge. The key is to systematically optimize the parameters that influence selectivity (the ability to differentiate between the isomers) and efficiency (the narrowness of the peaks).

The choice of stationary phase is the most critical factor for achieving selectivity.

  • For Positional and Geometric Isomers (Achiral Separations):

    • C18 Columns: A good starting point for many reversed-phase separations. However, if resolution is poor, consider columns with different properties.

    • Phenyl-Hexyl Columns: The phenyl groups can provide alternative selectivity for aromatic ketones through π-π interactions.

    • Pentafluorophenyl (PFP) Columns: These columns offer a unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They can be particularly effective for separating halogenated or aromatic ketone isomers.

    • Embedded Polar Group (e.g., Amide, Carbamate) Columns: These can provide enhanced selectivity for polar ketones and are compatible with highly aqueous mobile phases.

  • For Enantiomers (Chiral Separations):

    • Polysaccharide-Based CSPs (e.g., cellulose or amylose derivatives): These are the most widely used CSPs due to their broad applicability.[5][6] They can be operated in normal-phase, reversed-phase, and polar organic modes.

    • Cyclodextrin-Based CSPs: These are effective for separating molecules that can fit into their hydrophobic cavity.[7]

    • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These offer a wide range of interactions and can be used in both reversed-phase and polar organic modes.

Workflow for Stationary Phase Screening:

stationary_phase_screening start Poor Resolution (Rs < 1.5) is_chiral Are the isomers enantiomers? start->is_chiral achiral_screening Screen Achiral Columns: 1. C18 2. Phenyl-Hexyl 3. PFP is_chiral->achiral_screening No chiral_screening Screen Chiral Columns: 1. Polysaccharide-based 2. Cyclodextrin-based 3. Macrocyclic Glycopeptide is_chiral->chiral_screening Yes optimize Optimize Mobile Phase & Temperature achiral_screening->optimize chiral_screening->optimize

Caption: Decision workflow for selecting an appropriate HPLC column.

The mobile phase composition directly impacts retention and selectivity.[8]

  • Solvent Type: In reversed-phase HPLC, acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol.[9] It's often beneficial to screen both.

  • Solvent Strength (Organic Content): Adjusting the percentage of the organic modifier will change the retention times of your analytes. A lower organic content will increase retention, potentially improving resolution if the peaks are not well-retained. Conversely, a higher organic content will decrease retention.

  • pH Control (for ionizable ketones): If your ketone isomers have acidic or basic functional groups, controlling the pH of the mobile phase with a buffer is crucial.[8] A change in pH can alter the ionization state of the analytes, significantly impacting their retention and selectivity.

  • Additives (for Chiral Separations): In chiral separations, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve peak shape and resolution by minimizing secondary interactions with the stationary phase.

Experimental Protocol: Mobile Phase Optimization for Ketone Isomers

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50-90% B in 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at an appropriate wavelength

  • Solvent Screening:

    • Repeat the initial gradient using Methanol as Mobile Phase B. Compare the chromatograms for changes in selectivity and resolution.

  • Gradient Optimization:

    • Based on the initial scouting runs, adjust the gradient slope. If peaks are eluting too close together, a shallower gradient (e.g., 60-80% B in 20 minutes) may improve separation.

  • Isocratic Hold:

    • If the isomers are still not resolved, convert the method to an isocratic hold at the mobile phase composition where the peaks begin to separate in the gradient run. Fine-tune the isocratic percentage to maximize resolution.

Temperature is a powerful yet often underutilized tool for optimizing separations.[10][11]

  • Effect on Retention and Viscosity: Increasing the column temperature generally decreases retention times and lowers the mobile phase viscosity, leading to lower backpressure.[10][12]

  • Effect on Selectivity: Changing the temperature can alter the selectivity between two analytes, especially if their structures are different enough to have different thermodynamic interactions with the stationary phase.[10][13] Sometimes, a small change in temperature (e.g., 5-10 °C) can significantly improve or even reverse the elution order of closely eluting peaks.

Data Presentation: Effect of Temperature on Resolution

Temperature (°C)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)
2510.210.51.1
358.58.91.6
457.17.41.3

As shown in the table, increasing the temperature from 25 °C to 35 °C improved the resolution. However, a further increase to 45 °C resulted in a decrease in resolution.

Scenario 2: My ketone does not have a strong UV chromophore, leading to poor sensitivity.

This is a common issue, especially with aliphatic ketones.

Derivatization involves reacting the ketone with a reagent to form a product with a strong UV or fluorescence chromophore.[14][15] The most common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH).[16][17][18]

  • Reaction: Ketones react with DNPH in an acidic solution to form 2,4-dinitrophenylhydrazones, which are highly colored and have a strong UV absorbance around 360 nm.[15][19]

Experimental Protocol: DNPH Derivatization of Ketones

  • Prepare DNPH Reagent: Dissolve an appropriate amount of DNPH in acetonitrile and add a small amount of a strong acid (e.g., phosphoric acid).

  • Sample Derivatization: Mix your ketone sample with an excess of the DNPH reagent.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes).

  • Analysis: Inject the derivatized sample directly into the HPLC system. The separation of the resulting hydrazones is typically carried out using a C18 column with an acetonitrile/water mobile phase.[16][19]

Logical Relationship Diagram for Derivatization:

derivatization_logic start Poor Sensitivity (No Strong Chromophore) derivatize Pre-column Derivatization with DNPH start->derivatize reaction Ketone + DNPH -> Hydrazone derivatize->reaction analysis RP-HPLC Analysis of Hydrazone (Detection at ~360 nm) reaction->analysis result Enhanced Sensitivity & Detectability analysis->result

Caption: Workflow for enhancing the detectability of ketones via derivatization.

Conclusion

Enhancing the resolution of ketone isomers in HPLC is a multi-faceted process that requires a systematic and logical approach. By carefully considering the interplay between the stationary phase, mobile phase, and temperature, and by employing derivatization when necessary, you can overcome the challenges posed by these structurally similar compounds. This guide provides a framework for your method development and troubleshooting efforts, empowering you to achieve robust and reliable separations.

References

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • Determination of Ketones as DNPH Deriv
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.Agilent.
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.Scholink.
  • Chiral HPLC Column.Phenomenex.
  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluorobor
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls.PubMed.
  • Interactions of HPLC St
  • Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.Mastelf.
  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.SIELC Technologies.
  • How Does Column Temperature Affect HPLC Resolution?.Chrom Tech, Inc.
  • How Does Temperature Affect a Compound's Retention Time?.Phenomenex.
  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
  • Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases.
  • The Use of Temperature for Method Development in LC.
  • Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method?.
  • Direct chiral HPLC separ
  • Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.Shimadzu.
  • Chiral Stationary Phases for Liquid Chrom
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • Chiral Chromatography Frequently Asked Questions.Sigma-Aldrich.
  • Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one: Synthesized Product vs. Library Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data for a synthesized sample of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one against established library reference data. The structural elucidation of newly synthesized compounds is a cornerstone of chemical research and drug development. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the molecular structure of a compound. This document details a reliable synthetic protocol, a standard NMR acquisition procedure, and a comprehensive analysis of the resulting spectrum, providing researchers with a practical framework for structural verification.

Synthesis of this compound via Fries Rearrangement

The synthesis of hydroxyaryl ketones is effectively achieved through the Fries rearrangement, an organic reaction that converts a phenolic ester to a hydroxy aryl ketone with the aid of a Lewis acid catalyst.[1][2] This method is particularly advantageous for its regioselectivity, which can often be controlled by reaction conditions such as temperature.[3]

The chosen synthetic route involves two main stages: the esterification of 4-bromophenol to produce 4-bromophenyl propionate, followed by an aluminum chloride-catalyzed Fries rearrangement to yield the target molecule, this compound. The rearrangement primarily yields the ortho-acylated product due to the directing effect of the hydroxyl group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement 4-Bromophenol 4-Bromophenol 4-Bromophenyl_propionate 4-Bromophenyl_propionate 4-Bromophenol->4-Bromophenyl_propionate + Propionyl Chloride (Pyridine, DCM) Propionyl_Chloride Propionyl_Chloride 4-Bromophenyl_propionate_2 4-Bromophenyl propionate Product 1-(5-Bromo-2-hydroxyphenyl) propan-1-one 4-Bromophenyl_propionate_2->Product 1. AlCl₃ 2. H₂O workup

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

  • Esterification of 4-Bromophenol:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-bromophenol (1.0 eq) in dichloromethane (DCM).

    • Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction with 1M HCl and extract the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromophenyl propionate. Purify via flash chromatography if necessary.

  • Fries Rearrangement:

    • To a flame-dried flask, add anhydrous aluminum chloride (AlCl₃, 3.0 eq).

    • Cool the flask to 0 °C and slowly add the 4-bromophenyl propionate (1.0 eq).

    • Heat the mixture to 120-140 °C and maintain for 2-3 hours. The reaction is typically performed neat (without solvent).

    • Cool the reaction mixture to room temperature, then carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry over anhydrous NaSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

¹H NMR Spectroscopic Analysis

The structural confirmation of the synthesized product is performed using ¹H NMR spectroscopy. A standardized protocol ensures data quality and reproducibility.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 4.0 seconds.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.

  • D₂O Shake (Optional but Recommended): To confirm the phenolic -OH peak, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish due to proton-deuterium exchange.

Sources

A Comparative Guide to the Antimicrobial Efficacy of Brominated vs. Non-Brominated Hydroxypropiophenones

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent microbicidal activity is paramount. Among these, hydroxypropiophenones, a class of phenolic compounds, have emerged as promising candidates. This guide provides an in-depth technical comparison of the antimicrobial efficacy of brominated versus non-brominated hydroxypropiophenones, synthesizing established principles of medicinal chemistry with actionable experimental protocols for researchers, scientists, and drug development professionals. While direct comparative data on this specific pair of compound classes is nascent in the literature, a strong deductive case can be built upon the well-documented effects of halogenation on similar pharmacophores.

The Strategic Advantage of Bromination: Enhancing the Antimicrobial Arsenal

The antimicrobial activity of phenolic compounds is broadly attributed to their ability to disrupt microbial membranes, leading to increased permeability, leakage of intracellular constituents, and ultimately, cell death. Non-brominated hydroxypropiophenones, such as 4'-hydroxypropiophenone, are believed to exert their effects through this general mechanism. However, the strategic introduction of a bromine atom onto the aromatic ring is hypothesized to significantly potentiate this activity through several key mechanisms:

  • Increased Lipophilicity: The addition of a halogen atom, such as bromine, increases the lipophilicity of the molecule. This enhanced "fat-loving" character facilitates the compound's ability to partition into and traverse the lipid-rich bacterial cell membrane, leading to more efficient disruption.

  • Altered Electronic Effects: The electron-withdrawing nature of bromine can modulate the acidity of the phenolic hydroxyl group, potentially influencing its interaction with key residues in microbial enzymes or membrane proteins.

  • Enhanced Target Binding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to more specific and stable binding to biological targets within the microorganism.

  • Disruption of Membrane-Linked Resistance Mechanisms: Studies on other brominated phenols have shown that they can destabilize membrane potential and inhibit efflux pumps, which are common mechanisms of antimicrobial resistance.[1]

Caption: Proposed enhancement of antimicrobial mechanisms by bromination.

Comparative Efficacy: Insights from Structurally Related Compounds

While direct, peer-reviewed studies comparing the antimicrobial activity of a given hydroxypropiophenone with its brominated analog are not yet prevalent, compelling evidence can be drawn from research on structurally similar compounds. A notable study explored the antibacterial properties of various bromophenol derivatives, including 3-bromo-2,6-dihydroxyacetophenone, a close structural relative to the hydroxypropiophenone scaffold.[2] The findings from this and other relevant studies on halogenated compounds are summarized below.

Compound ClassKey FindingsReference
Brominated Dihydroxyacetophenone Exhibited good activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Also inhibited biofilm formation. Showed a high therapeutic index, indicating low toxicity to human cells.[2]
Brominated Phenoxyphenols Demonstrated superior antimicrobial and antibiofilm efficacy against MRSA, with MIC values nearly 10-fold lower than iodinated analogs.[1][1]
Halogenated β-Nitrostyrenes The addition of a bromine atom at the 4-position of the aromatic ring significantly enhanced antimicrobial activity against a range of bacteria and fungi.[3][4]
Halogenated Proanthocyanidins Brominated and chlorinated analogs showed potent antimicrobial activity against foodborne pathogenic bacteria.[5]
Brominated Chalcones A series of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimines exhibited moderate to good antibacterial and antifungal activity.[6]

The consistent trend observed across these diverse but structurally related compound classes strongly supports the hypothesis that bromination is a key strategy for enhancing the antimicrobial potency of phenolic compounds like hydroxypropiophenones. The increased efficacy against drug-resistant strains like MRSA is particularly noteworthy for drug development professionals.[2]

A Framework for Direct Comparison: Experimental Protocols

To definitively ascertain the comparative efficacy, a rigorous head-to-head evaluation is necessary. The following protocols outline a standardized workflow for synthesizing a brominated hydroxypropiophenone and assessing its antimicrobial activity against its non-brominated parent compound.

Synthesis of 2-Bromo-4'-hydroxypropiophenone

This protocol is adapted from established methods for the bromination of 4'-hydroxypropiophenone.[7]

  • Dissolution: Dissolve 4'-hydroxypropiophenone in a suitable solvent mixture, such as ethyl acetate and chloroform.

  • Addition of Brominating Agent: Add finely powdered cupric bromide to the solution. Cupric bromide is often preferred over elemental bromine to minimize side reactions, such as bromination of the phenyl ring.

  • Reaction: Heat the mixture to reflux (approximately 60-80°C) with stirring for 0.5-1 hour. The reaction progress can be monitored by observing a color change from dark green to yellowish and the cessation of hydrogen bromide gas evolution.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove copper salts. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The following protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of 4'-hydroxypropiophenone and 2-bromo-4'-hydroxypropiophenone in dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Use a panel of clinically relevant microorganisms, such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Candida albicans (ATCC 90028).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

2. MIC Assay Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the appropriate growth medium.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (inoculum with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. MBC Assay Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Plate the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

cluster_Workflow Experimental Workflow Start Start Synthesis Synthesize 2-Bromo-4'- hydroxypropiophenone Start->Synthesis Characterize Characterize Compounds (NMR, Mass Spec) Synthesis->Characterize PrepareStocks Prepare Stock Solutions (Brominated & Non-Brominated) Characterize->PrepareStocks MIC Perform Broth Microdilution MIC Assay PrepareStocks->MIC MBC Perform MBC Assay MIC->MBC Analyze Analyze and Compare Data MBC->Analyze End End Analyze->End cluster_SAR Structure-Activity Relationship Core Hydroxypropiophenone Scaffold Hydroxyl Phenolic -OH Group (Essential for Activity) Core->Hydroxyl Propiophenone Propiophenone Chain (Influences Lipophilicity & Sterics) Core->Propiophenone Bromine Bromine Substituent (Enhances Potency) Core->Bromine Position Position of Bromine (Ortho vs. Meta) Bromine->Position

Sources

A Comparative Guide to the Synthesis of Substituted Chalcones for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Chalcone Scaffold

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a prominent class of organic compounds within the flavonoid family.[1] This deceptively simple α,β-unsaturated ketone framework is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of various heterocyclic compounds.[2][3] Both natural and synthetic chalcones have garnered significant attention from researchers in drug discovery and development due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][4] The biological prowess of chalcones is largely attributed to the reactive keto-ethylenic group (–CO–CH=CH–), which can act as a Michael acceptor, interacting with biological nucleophiles like the cysteine residues in proteins.[5] The ease of their synthesis and the facility with which diverse substituents can be introduced onto both aromatic rings make chalcones an exceptionally attractive platform for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies.[5]

This guide provides a comprehensive comparative analysis of the most pertinent synthesis routes for substituted chalcones, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, present objective, data-driven comparisons of their performance, and provide detailed, field-tested experimental protocols.

I. The Workhorse: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most common and versatile method for synthesizing chalcones.[6] This base- or acid-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.[6] The fundamental mechanism, typically base-catalyzed, proceeds through a crossed aldol condensation followed by a dehydration step.[7]

Mechanism of Base-Catalyzed Claisen-Schmidt Condensation

The reaction is initiated by the formation of a resonance-stabilized enolate from the acetophenone in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, which lacks α-hydrogens and therefore cannot undergo self-condensation.[5] The resulting β-hydroxy ketone (aldol adduct) readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[5][7]

Claisen_Schmidt_Mechanism Reactants Acetophenone + Aromatic Aldehyde Enolate Enolate Formation Reactants->Enolate + Base Base Base (e.g., NaOH) Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack + Aldehyde Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration - H₂O Chalcone Substituted Chalcone Dehydration->Chalcone Synthesis_Workflow_Comparison cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_grinding Solvent-Free Grinding conv_react Reactants in Ethanol conv_reflux Reflux (hours) conv_react->conv_reflux conv_workup Workup & Purification conv_reflux->conv_workup mw_react Reactants in Ethanol mw_irrad Microwave Irradiation (mins) mw_react->mw_irrad mw_workup Workup & Purification mw_irrad->mw_workup grind_react Solid Reactants grind_grind Grinding (mins) grind_react->grind_grind grind_workup Workup & Purification grind_grind->grind_workup

Caption: Comparative workflow of chalcone synthesis methods.

III. Alternative Strategies: Palladium-Catalyzed Cross-Coupling Reactions

While the Claisen-Schmidt condensation is predominant, palladium-catalyzed cross-coupling reactions offer alternative routes to the chalcone scaffold, particularly for substrates that may be sensitive to the basic or acidic conditions of aldol condensations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction can be employed for chalcone synthesis through two primary pathways: the coupling of an activated cinnamic acid with a phenylboronic acid, or the coupling of an activated benzoic acid with a styrylboronic acid. [8][9]This method is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. [9]Microwave assistance can also be integrated into Suzuki coupling protocols to enhance reaction efficiency. [10]

B. Heck Coupling

The Heck reaction provides another avenue for C-C bond formation in chalcone synthesis, typically involving the coupling of an aryl iodide with an aryl vinyl ketone. [11]A carbonylative Heck reaction has also been developed, starting from aryl or alkenyl triflates under a carbon monoxide atmosphere, which offers a direct route to the enone system of chalcones. [11]

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of substituted chalcones via the principal routes discussed.

Protocol 1: Conventional Claisen-Schmidt Condensation

This protocol is a standard and widely used method for chalcone synthesis. [5][7]

  • Materials:

    • Substituted Acetophenone (1.0 eq)

    • Substituted Benzaldehyde (1.0 eq)

    • Sodium Hydroxide (NaOH)

    • Ethanol (95%)

    • Dilute Hydrochloric Acid (HCl)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in 30-50 mL of ethanol.

    • Cool the mixture in an ice bath with continuous stirring.

    • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral. [12] 6. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Microwave-Assisted Synthesis

This approach utilizes a dedicated microwave synthesizer to achieve rapid and efficient heating. [13]

  • Materials:

    • Substituted Acetophenone (1.0 eq)

    • Substituted Benzaldehyde (1.0 eq)

    • Potassium Hydroxide (KOH)

    • Ethanol

    • Microwave reactor with appropriate reaction vessels

  • Procedure:

    • In a microwave reaction vessel, dissolve equimolar quantities (e.g., 0.001 mol) of the substituted acetophenone and the respective aldehyde in a minimum amount of ethanol (e.g., 3 mL).

    • Add an aqueous solution of potassium hydroxide (e.g., 0.003 mol) to the mixture.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a specified power (e.g., 180-300 W) for a short duration (typically 2-6 minutes).

    • After irradiation, cool the reaction vessel to room temperature.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.

    • Collect the product by vacuum filtration, wash with cold water, and purify by recrystallization or column chromatography.

Protocol 3: Solvent-Free Grinding Method

This "green chemistry" approach reduces the use of organic solvents, often leading to shorter reaction times and simpler workup. [7][14]

  • Materials:

    • Substituted Acetophenone (1.0 eq)

    • Substituted Benzaldehyde (1.0 eq)

    • Solid Sodium Hydroxide (NaOH)

    • Mortar and Pestle

  • Procedure:

    • Place the substituted acetophenone (e.g., 5 mmol), the substituted benzaldehyde (e.g., 5 mmol), and powdered NaOH (e.g., 7 mmol) in a mortar.

    • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.

    • After grinding, add cold water to the mortar and continue to grind to break up the solid.

    • Collect the crude product by vacuum filtration and wash thoroughly with water.

    • Recrystallize the product from ethanol to obtain the pure chalcone.

V. Conclusion and Future Outlook

The synthesis of substituted chalcones is a cornerstone of modern medicinal chemistry. While the Claisen-Schmidt condensation remains a robust and widely applicable method, the data overwhelmingly supports the adoption of green chemistry alternatives. Microwave-assisted synthesis and solvent-free grinding offer significant advantages in terms of reduced reaction times, often higher yields, and a substantially lower environmental impact. For more complex or sensitive substrates, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions provide valuable alternative synthetic pathways. The choice of the optimal synthesis route will ultimately depend on the specific substrates, available equipment, and the desired scale of the reaction. As the field continues to evolve, the development of even more efficient, selective, and sustainable methods for chalcone synthesis will undoubtedly remain a key area of research, further empowering the discovery of novel therapeutic agents based on this versatile scaffold.

References

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. Jetir.Org.
  • ResearchGate. (n.d.). Comparative reaction time and percentage yield of chalcone derivatives (2a-2e) by conventional and microwave irradiation methods. ResearchGate.
  • Sayed, G. H., et al. (2009). Atom-Efficient, Solvent-Free, Green Synthesis of Chalcones by Grinding.
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A Researcher's Guide to Assessing Cross-Reactivity of Novel Compounds: The Case of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharted Territory of Novel Compound Characterization

In the realm of drug discovery and biochemical research, the identification of potent and selective enzyme modulators is a paramount objective. However, the journey from a promising hit to a validated lead is fraught with challenges, one of the most significant being the potential for off-target interactions, or cross-reactivity. This guide addresses the critical process of evaluating enzyme cross-reactivity, using the sparsely characterized molecule, 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, as a practical case study.

While public domain data on this compound is largely limited to its chemical and physical properties, its structure—a brominated phenolic ketone—provides a basis for hypothesizing potential mechanisms of non-specific interactions in enzyme assays.[1][2][3] Phenolic compounds are known to be reactive and can interfere with assays through various mechanisms, including redox cycling and structural similarity to endogenous molecules.[4][5][6][7][8][9] This guide, therefore, provides a systematic, experimentally-driven framework for any researcher faced with a novel or under-characterized compound, ensuring the generation of robust and reliable data. Adherence to rigorous assay design and validation principles is crucial for the successful progression of any drug discovery campaign.[10][11][12]

Part 1: The Theoretical Underpinnings of Potential Cross-Reactivity

The chemical structure of this compound suggests several potential avenues for non-specific interactions in enzyme assays. Understanding these possibilities is the first step in designing a comprehensive de-risking strategy.

  • Phenolic Hydroxyl Group: Phenolic compounds are notorious for their ability to undergo redox cycling, a process that can generate reactive oxygen species (ROS) like hydrogen peroxide, especially in the presence of reducing agents commonly found in assay buffers (e.g., DTT).[5][13] This can lead to non-specific enzyme inhibition through the oxidation of sensitive amino acid residues.[13] Furthermore, the phenolic moiety can engage in hydrogen bonding and other interactions that may lead to promiscuous binding across a range of protein targets.[4][6]

  • Ketone Moiety: Ketones can be involved in various chemical reactions and interactions within a biological system. While less reactive than aldehydes, they can still participate in nucleophilic addition reactions and may contribute to non-specific binding.[7][14]

  • Propensity for Aggregation: Many organic small molecules have a tendency to form aggregates in aqueous solutions, particularly at micromolar concentrations typical for high-throughput screening.[15][16][17] These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results that are often time-dependent and sensitive to the presence of detergents.[16][17][18]

Part 2: A Phased Experimental Workflow for Assessing Cross-Reactivity

A systematic and tiered approach is essential to efficiently identify and characterize the cross-reactivity profile of a novel compound. The following workflow is designed to move from broad, mechanism-agnostic screens to more specific, target-based assays.

G A Aggregation Assessment (DLS/SLS) D Profiling against a Diverse Enzyme Panel (e.g., Kinases, Proteases, CYPs) A->D B Redox Cycling Potential (H2O2 Generation Assay) B->D C Chemical Reactivity (Thiol Reactivity Assay) C->D E Enzyme Kinetics (Determination of Ki and MOA) D->E F Orthogonal Biophysical Methods (e.g., SPR, ITC) E->F

Caption: A three-phased workflow for characterizing compound cross-reactivity.

Phase 1: Foundational Promiscuity Assays

The goal of this initial phase is to flag compounds that are likely to behave as "promiscuous inhibitors" due to their physicochemical properties.

Rationale: Aggregation is a primary source of false positives in early-stage drug discovery.[15][16][17] Identifying aggregate formation early saves significant resources. Dynamic Light Scattering (DLS) is a sensitive method for detecting the presence of sub-micrometer aggregates in solution.[15][18]

Protocol: Dynamic Light Scattering (DLS) Analysis

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the relevant assay buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM), ensuring the final DMSO concentration is consistent and low (typically ≤1%).

  • Control Preparation: Prepare a "buffer + DMSO" only control. Include a known aggregating compound (e.g., rottlerin) as a positive control and a known soluble, non-aggregating compound as a negative control.

  • DLS Measurement: Transfer samples to a low-volume, 384-well plate suitable for DLS analysis. Equilibrate the plate at the assay temperature (e.g., 25°C or 37°C) for at least 60 minutes.[19]

  • Data Acquisition: Acquire DLS data using a plate-based DLS instrument. Measure the intensity of scattered light and the particle size distribution for each well.

  • Data Analysis: Analyze the data to determine the critical aggregation concentration (CAC), which is the concentration at which a significant increase in particle size and count is observed.[15]

Rationale: Phenolic compounds can undergo redox cycling in the presence of reducing agents, generating hydrogen peroxide (H2O2) which can non-specifically inhibit enzymes.[5][13]

Protocol: H2O2 Generation Assay

  • Reagent Preparation: Prepare a solution of a sensitive H2O2 detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase) in the assay buffer containing a reducing agent (e.g., 1 mM DTT).

  • Compound Addition: Add this compound to the detection reagent solution at various concentrations. Include a known redox cycler (e.g., menadione) as a positive control and a non-redox cycling compound as a negative control.

  • Signal Measurement: Incubate the plate at room temperature, protected from light, and measure the fluorescence (for Amplex Red) at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Data Analysis: An increase in fluorescence over time indicates H2O2 production and suggests redox cycling activity.

Phase 2: Broad Off-Target Liability Screening

Once a compound has been cleared of general promiscuity mechanisms, the next step is to assess its selectivity by screening against a diverse panel of enzymes.

Rationale: Screening against a panel of enzymes from different families (e.g., kinases, proteases, phosphatases, and cytochrome P450s) provides a broad overview of a compound's off-target liabilities.[20][21] This is crucial for predicting potential side effects in a therapeutic context.

Protocol: Enzyme Panel Screening

  • Panel Selection: Utilize a commercially available or in-house curated enzyme panel. The choice of panel should be guided by the therapeutic area of interest, but a broad, diverse panel is recommended for initial characterization.

  • Assay Execution: Perform single-point concentration screens (e.g., at 10 µM) of this compound against each enzyme in the panel according to the provider's recommended assay protocols. Ensure each assay includes appropriate positive and negative controls for inhibition.

  • Data Analysis: Calculate the percent inhibition for each enzyme. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For any identified hits, perform concentration-response curves to determine the IC50 value.

Enzyme Class Example Enzymes Rationale for Inclusion
Kinases A panel covering different branches of the kinome (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC)Kinase inhibitors are a major class of drugs, and off-target kinase activity is a common liability.[20]
Proteases Serine (e.g., Trypsin), Cysteine (e.g., Caspase-3), Aspartyl (e.g., BACE1), Metallo (e.g., MMP-2)Proteases are involved in numerous physiological processes; off-target inhibition can lead to toxicity.
Phosphatases PTP1B, CD45, PP1Important drug targets; susceptible to redox-mediated inactivation.[13]
Cytochrome P450s CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4Critical for drug metabolism; inhibition can lead to drug-drug interactions.
Phase 3: Mechanistic Deep Dive on Confirmed Hits

For any specific off-target interactions identified in Phase 2, a deeper mechanistic understanding is required.

Rationale: Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization and for interpreting in vivo data.[22][23]

Protocol: MOI Studies

  • Enzyme and Substrate Titration: Determine the Michaelis-Menten constant (Km) for the substrate under the established assay conditions.

  • Inhibitor Titration: Measure the initial reaction rates at a fixed enzyme concentration, a range of substrate concentrations bracketing the Km, and several fixed concentrations of this compound.

  • Data Analysis: Plot the data using a double-reciprocal plot (Lineweaver-Burk) or non-linear regression to fit the data to the different models of enzyme inhibition. This will allow for the determination of the inhibition constant (Ki) and the mechanism of action.[22]

G cluster_0 A Competitive Inhibitor binds to free enzyme only. Increases apparent Km, Vmax unchanged. B Non-competitive Inhibitor binds to free enzyme and ES complex. Decreases Vmax, Km unchanged. C Uncompetitive Inhibitor binds to ES complex only. Decreases both Vmax and apparent Km. E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I (Comp) ESI ESI Complex S Substrate (S) ES->E -S P Product (P) ES->P k_cat ES->ESI +I (Non-comp/Uncomp) I_comp Inhibitor (I) I_noncomp Inhibitor (I) I_uncomp Inhibitor (I)

Caption: Binding models for different mechanisms of reversible enzyme inhibition.

Conclusion: A Commitment to Scientific Rigor

The journey of a novel compound from discovery to a potential therapeutic or research tool is one that demands a steadfast commitment to scientific rigor. While this compound served as our model, the principles and experimental workflows detailed in this guide are universally applicable. By systematically evaluating the potential for non-specific interactions, such as aggregation and redox cycling, and by conducting broad off-target screening followed by mechanistic studies, researchers can build a comprehensive and trustworthy profile of their compound of interest. This not only de-risks the progression of a project but also upholds the principles of reproducibility and integrity that are the bedrock of scientific advancement.[10]

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A Researcher's Guide to the Antioxidant Potential of Substituted Phenolic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenolic Ketones in Mitigating Oxidative Stress

In the ongoing battle against cellular damage, oxidative stress stands as a key adversary, implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[2] Phenolic compounds, a vast and diverse group of plant secondary metabolites, are at the forefront of antioxidant research due to their potent ability to scavenge free radicals.[2][3]

This guide focuses specifically on a promising subclass: substituted phenolic ketones. These molecules, characterized by a ketone group on an alkyl chain attached to a phenolic ring, are of significant interest in drug development and food science. Their antioxidant efficacy is not uniform; it is profoundly influenced by the nature and position of various substituents on the aromatic ring. Understanding these structure-activity relationships (SARs) is paramount for designing and identifying novel, highly effective antioxidant agents.

This document provides an in-depth comparison of the antioxidant potential of different substituted phenolic ketones, grounded in mechanistic principles and supported by established experimental protocols. We will explore the causality behind why certain structural modifications enhance antioxidant activity while others diminish it, offering a logical framework for researchers in the field.

Mechanistic Underpinnings of Phenolic Antioxidant Action

The primary role of a phenolic antioxidant is to interrupt the chain reactions initiated by free radicals.[2] This is predominantly achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a resonance-stabilized phenoxyl radical (ArO•), which is significantly less reactive and thus unable to propagate the oxidative chain reaction.[4]

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the phenolic antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the stable phenoxyl radical.[5]

The efficiency of both pathways is dictated by the stability of the resulting phenoxyl radical. The more stable the phenoxyl radical, the lower the bond dissociation enthalpy (BDE) of the phenolic O-H bond, and the more readily the hydrogen atom or electron is donated.

G cluster_0 Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) PK Phenolic Ketone (ArOH) PR_HAT Phenoxyl Radical (ArO•) (Stabilized) PK->PR_HAT H• donation PK_RC Radical Cation (ArOH•+) PK->PK_RC e- donation FR Free Radical (R•) NR_HAT Neutralized Molecule (RH) FR->NR_HAT H• acceptance ANION Anion (R:-) FR->ANION PR_SET Phenoxyl Radical (ArO•) PK_RC->PR_SET Deprotonation (-H+)

Caption: Primary mechanisms of free radical scavenging by phenolic ketones.

Structure-Activity Relationships (SAR): Decoding Antioxidant Potency

The antioxidant capacity of a phenolic ketone is not an intrinsic constant but is finely tuned by the electronic and steric effects of substituents on the phenol ring. A thorough understanding of these relationships is critical for predicting and designing potent antioxidant molecules.

The Critical Role of Substituent Position

The position of a substituent relative to the phenolic hydroxyl group has a profound impact on its ability to stabilize the phenoxyl radical through resonance.

  • Ortho and Para Positions: Substituents at the ortho and para positions (carbons 2, 6, and 4) can directly participate in the delocalization of the unpaired electron of the phenoxyl radical. Electron-donating groups (EDGs) in these positions are particularly effective at increasing antioxidant activity because they stabilize the radical through resonance, thereby weakening the O-H bond.[6]

  • Meta Position: Substituents at the meta position (carbons 3 and 5) cannot directly delocalize the radical electron via resonance. Their influence is primarily through inductive effects, which are generally weaker. Consequently, substituents in the meta position have a much less pronounced effect on antioxidant activity.[6]

The Influence of Substituent Electronic Effects
  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and alkyl groups donate electron density to the aromatic ring. When placed at ortho or para positions, they significantly stabilize the phenoxyl radical, lower the O-H BDE, and enhance antioxidant activity.[4] Dihydroxy-substituted phenols are often potent antioxidants for this reason.[7]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carbonyl (-C=O) pull electron density from the ring. This destabilizes the phenoxyl radical, increases the O-H BDE, and generally decreases antioxidant activity.

The Impact of Steric Hindrance

Bulky substituents, such as tert-butyl groups, placed ortho to the hydroxyl group can have a dual effect.[7]

  • Stabilization: They can sterically shield the phenoxyl radical, preventing it from participating in further reactions and increasing its stability.

  • Hindrance: They can also sterically hinder the approach of a free radical to the hydroxyl group, potentially slowing the rate of reaction.

Often, a moderate degree of steric hindrance is beneficial, leading to highly effective and persistent antioxidants like Butylated Hydroxytoluene (BHT).

SAR cluster_sar Structure-Activity Relationship Logic cluster_props Structure Phenolic Ketone Structure Substituent Substituent Properties Position Position (ortho, para > meta) Substituent->Position Electronics Electronic Effect (EDG > EWG) Substituent->Electronics Sterics Steric Hindrance Substituent->Sterics Stability Phenoxyl Radical Stability Position->Stability Electronics->Stability Sterics->Stability BDE O-H Bond Dissociation Enthalpy (BDE) Activity Antioxidant Potential BDE->Activity increases Stability->BDE lowers

Caption: Key structural factors governing the antioxidant potential of phenolic ketones.

Comparative Analysis of Substituted Phenolic Ketones

To illustrate the SAR principles, the following table summarizes the anticipated antioxidant activity of various hypothetically substituted 4'-hydroxyacetophenones, a common phenolic ketone scaffold. Activity is represented by the IC₅₀ value (the concentration required to inhibit 50% of the radical), where a lower IC₅₀ value indicates higher antioxidant potential.

CompoundSubstituentPositionPrimary EffectPredicted IC₅₀ (µM)Rationale
A (Reference) -H-Baseline150Unsubstituted phenolic ketone.
B -OCH₃3' (ortho)EDG (Resonance)45Strong resonance stabilization from the ortho methoxy group significantly lowers BDE.[4]
C -OCH₃2' (meta)EDG (Inductive)125Weak inductive effect from the meta position offers minimal stabilization.[6]
D -OH3' (ortho)EDG (Resonance)30The catechol-like structure provides excellent radical stabilization.[8]
E -C(CH₃)₃3' (ortho)EDG + Steric60Inductive donation and steric shielding of the radical enhance activity.[7]
F -NO₂3' (ortho)EWG (Resonance)>500Strong electron-withdrawing nature destabilizes the phenoxyl radical, drastically reducing activity.

Note: The IC₅₀ values are illustrative examples based on established SAR principles and are intended for comparative purposes.

Experimental Validation: Protocols for Assessing Antioxidant Potential

A comprehensive evaluation of antioxidant potential requires a multi-assay approach, as different assays reflect different aspects of antioxidant action. Below are detailed protocols for three common in vitro chemical assays and one cell-based assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[9] The reduction of the deep violet DPPH radical to the pale yellow non-radical form, DPPH-H, is monitored spectrophotometrically by the decrease in absorbance at ~517 nm.[10][11]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Protect from light A2 Initiate Reaction: Add 100 µL DPPH Solution P1->A2 P2 Prepare Test Compound Stock & Serial Dilutions A1 Add 100 µL of Test Compound/ Control to wells P2->A1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->A1 A1->A2 A3 Incubate in Dark (e.g., 30 min at RT) A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition: [(A_ctrl - A_smp) / A_ctrl] * 100 D1->D2 D3 Determine IC50 Value from Dose-Response Curve D2->D3

Caption: Standard experimental workflow for the DPPH antioxidant assay.[10]

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle or wrapped in aluminum foil to prevent degradation from light.[10]

    • Test Samples: Prepare a stock solution of each phenolic ketone (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

    • Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • To respective wells, add 100 µL of the different sample dilutions or the positive control.

    • Prepare a control well containing 100 µL of methanol.[10]

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is crucial as DPPH is light-sensitive.[10]

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[10]

    • Plot the % inhibition against the sample concentration and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺). Antioxidants present in the sample reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at ~734 nm.[12] This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants.[13]

Detailed Protocol:

  • Reagent Preparation:

    • ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•⁺ Working Solution: Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This step allows for the complete formation of the radical cation.[14]

    • Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the test sample or standard (Trolox is a common standard) to a cuvette or microplate well.

    • Add 280 µL of the diluted ABTS•⁺ working solution and mix thoroughly.

    • Allow the reaction to proceed for 6 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[11]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[15] The reaction is carried out in an acidic medium (pH 3.6), and the reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the intensely blue-colored Fe²⁺-TPTZ complex is monitored by the change in absorbance at 593 nm.[16][17] This assay measures the total reducing power of a sample.

Detailed Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use. The low pH is necessary to maintain iron solubility.[15]

  • Assay Procedure:

    • Add 30 µL of the test sample to a cuvette or microplate well.

    • Add 900 µL of the prepared FRAP reagent.

    • Incubate the mixture at 37°C for at least 4 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant power of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).[18]

Cellular Antioxidant Activity (CAA) Assay

Principle: Chemical assays, while useful, do not account for biological factors like cell uptake, metabolism, and localization. The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[19] It uses a fluorescent probe, 2',7'-Dichlorofluorescin diacetate (DCFH-DA), which diffuses into cells and is deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants that are taken up by the cells can prevent this oxidation, and the activity is measured as a reduction in fluorescence intensity.[20][21]

Detailed Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach confluence.[22]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with the test compounds (phenolic ketones) and the DCFH-DA probe (e.g., 25 µM) for 1 hour. This allows for cellular uptake.

    • Wash the cells again to remove the compounds and probe from the extracellular medium.

    • Add a peroxyl radical generator, such as ABAP or AAPH, to induce cellular oxidative stress.[19][20]

  • Measurement and Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission (e.g., at 530 nm) with excitation at 480 nm, taking readings every 5 minutes for 1 hour.[22]

    • The antioxidant capacity is calculated based on the area under the fluorescence curve. Results are often expressed as Quercetin Equivalents (QE).[19]

Conclusion

The antioxidant potential of substituted phenolic ketones is a direct function of their chemical structure. The strategic placement of electron-donating groups at the ortho and para positions to the phenolic hydroxyl group is the most effective approach to enhance radical scavenging activity. This is primarily due to the increased stability of the resulting phenoxyl radical, which lowers the O-H bond dissociation enthalpy. Conversely, electron-withdrawing groups or substitution at the meta position generally leads to a marked decrease in antioxidant efficacy.

While chemical assays like DPPH, ABTS, and FRAP provide valuable and rapid screening data on radical scavenging and reducing power, it is imperative to validate these findings with more biologically relevant models. The Cellular Antioxidant Activity (CAA) assay offers a crucial bridge between simple chemical reactivity and actual efficacy in a biological system, accounting for critical factors like bioavailability and metabolism. For researchers in drug development and food science, a multi-assay approach guided by a strong understanding of structure-activity relationships is the most robust strategy for identifying and optimizing the next generation of phenolic ketone-based antioxidants.

References

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (2023-03-14).
  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020-07-20). PubMed. [Link]
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999-02). PubMed. [Link]
  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
  • The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. (1996-07-15). PubMed. [Link]
  • ABTS/TAC Methodology: Main Milestones and Recent Applic
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.[Link]
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research. [Link]
  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024-12-09).
  • ABTS Antioxidant Assay Kit: A Comprehensive Tool for Measuring Antioxidant Capacity. (2024-12-13). Elabscience. [Link]
  • Cell Based Exogenous Antioxidant Assay. Cell Biolabs, Inc.[Link]
  • ABTS assay: Significance and symbolism. (2025-12-23). A-Z Hinduism. [Link]
  • Phenolic Antioxidants and Human Health. Encyclopedia MDPI. [Link]
  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Photochemistry and Photobiology. [Link]
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.[Link]
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022-04-03). Frontiers. [Link]
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025-10-09).
  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed. [Link]
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • Relationship structure-antioxidant activity of hindered phenolic compounds.
  • DPPH Antioxidant Assay. G-Biosciences. [Link]
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
  • Genesis and development of DPPH method of antioxidant assay - PMC. (2011-06-28). PubMed Central. [Link]
  • DPPH Radical Scavenging Assay. (2022-11-10). MDPI. [Link]
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021-06-11). MDPI. [Link]
  • Calculated antioxidant activity of selected phenolic compounds. (2025-08-06).
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. National Institutes of Health (NIH). [Link]
  • ANTIOXIDANT POTENTIAL OF NOVEL DESIGNED PHENOLIC DERIVATIVES: COMPUTATIONAL INSIGHTS. Chemistry & Chemical Technology. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the need for novel scaffolds that can circumvent rising resistance is paramount. Among the privileged structures in medicinal chemistry, chalcones—1,3-diaryl-2-propen-1-ones—have emerged as a versatile and promising class of compounds. Their synthetic accessibility and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a focal point of extensive research.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subset of these compounds: derivatives of 1-(5-bromo-2-hydroxyphenyl)propan-1-one, with a primary focus on their antimicrobial potential. We will delve into the synthetic rationale, compare the antimicrobial efficacy of various analogs, and elucidate the key structural features governing their activity.

The Foundational Scaffold: this compound and the Importance of the Chalcone Moiety

The core structure, this compound, serves as a crucial building block for the synthesis of a diverse library of bioactive molecules. The presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the phenyl ring are key determinants of its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and act as a chelating agent, while the bromine atom, an electron-withdrawing group, can influence the electronic properties of the aromatic ring and enhance lipophilicity, which is often crucial for membrane permeability in microorganisms.

The most common and biologically significant derivatives synthesized from this propiophenone are chalcones. These are typically prepared through a base-catalyzed Claisen-Schmidt condensation between the substituted propiophenone (or more commonly, the related acetophenone) and a variety of substituted benzaldehydes.[3] The resulting α,β-unsaturated ketone system is a critical pharmacophore, believed to exert its antimicrobial effect through Michael addition with nucleophilic residues (such as cysteine or histidine) in microbial enzymes or proteins, leading to their inactivation.[3]

Synthesis of this compound Derived Chalcones: A Step-by-Step Protocol

The synthesis of chalcone derivatives from this compound (or the analogous 5-bromo-2-hydroxyacetophenone) is a well-established and robust process. The Claisen-Schmidt condensation offers a straightforward and efficient route to these compounds.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [2][3]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound (or 5-bromo-2-hydroxyacetophenone) and the desired substituted benzaldehyde in a minimal amount of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base acts as a catalyst to deprotonate the α-carbon of the ketone, initiating the condensation reaction.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to neutralize the excess base and precipitate the chalcone product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Antimicrobial Potency

The antimicrobial activity of chalcones derived from this compound is profoundly influenced by the nature and position of substituents on both aromatic rings. By systematically analyzing the available data, we can deduce key SAR trends.

The Indispensable Role of the 2'-Hydroxy Group

The presence of a hydroxyl group at the 2'-position of the A-ring (derived from the propiophenone) is a recurring motif in highly active antimicrobial chalcones.[4][5] This hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the enone system, which planarizes the molecule and is thought to enhance its interaction with biological targets. Furthermore, this hydroxyl group can act as a proton donor, potentially disrupting microbial membrane potential.

The Impact of Halogenation on the A-Ring

The bromine atom at the 5'-position of the A-ring contributes significantly to the lipophilicity of the molecule, which can facilitate its passage through the lipid-rich cell membranes of bacteria and fungi.[6] Halogenation, in general, has been shown to increase the antimicrobial susceptibility of chalcones.[6]

Decoding the Influence of Substituents on the B-Ring

The B-ring, derived from the substituted benzaldehyde, offers a versatile site for structural modification to modulate the antimicrobial activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) such as nitro (NO₂) and chloro (Cl) on the B-ring often leads to enhanced antimicrobial activity.[7][8] These groups increase the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack by microbial enzymes.

  • Electron-Donating Groups: Conversely, electron-donating groups (EDGs) like methoxy (OCH₃) and hydroxyl (OH) can have a variable effect. While some studies report decreased activity with strong EDGs, others have shown that strategically placed hydroxyl and methoxy groups can enhance activity, possibly by providing additional sites for hydrogen bonding or by modulating the overall electronic properties of the molecule.[5][8] For instance, a hydroxyl group at the 4-position of the B-ring has been associated with good antibacterial and antifungal activity.[8]

  • Positional Isomerism: The position of the substituent on the B-ring is also critical. Generally, para-substitution is favored for many active compounds, though ortho- and meta-substituted analogs have also demonstrated significant potency.

Comparative Antimicrobial Activity: A Data-Driven Overview

Chalcone Derivative (Substituent on B-ring) S. aureus (MIC, µg/mL) B. subtilis (MIC, µg/mL) E. coli (MIC, µg/mL) P. aeruginosa (MIC, µg/mL) C. albicans (MIC, µg/mL) Reference
4-Hydroxy-62.5---[5]
4-Methoxy-----[5]
3,4-Dimethoxy12562.5250125-[5]
4-Chloro----125[7]
4-Nitro125---250[7]
Unsubstituted-----
2-Hydroxy25-50----[9]

Note: The data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The A-ring in these examples is 2'-hydroxyphenyl, which is structurally similar to the 5-bromo-2-hydroxyphenyl core of our topic.

Key Observations from the Data:

  • Chalcones with methoxy and hydroxyl substitutions on the B-ring, such as the 3,4-dimethoxy derivative, exhibit potent activity against Gram-positive bacteria like B. subtilis.[5]

  • Electron-withdrawing groups like chloro and nitro at the 4-position of the B-ring confer moderate antibacterial and antifungal activity.[7]

  • The presence of a hydroxyl group at the 2-position of the B-ring leads to significant anti-MRSA (methicillin-resistant S. aureus) activity.[9]

Mechanistic Insights and Future Directions

The primary mechanism of antimicrobial action for chalcones is believed to be the disruption of microbial enzymes and proteins through covalent modification. However, other mechanisms, such as membrane disruption and inhibition of efflux pumps, may also contribute to their overall effect.[4]

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and testing a comprehensive library of this compound derived chalcones against a standardized panel of clinically relevant microbes to establish a more definitive SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives.

  • In Vivo Efficacy and Toxicity: Evaluating the in vivo efficacy and safety profiles of lead compounds in animal models of infection.

  • Combination Therapy: Investigating the synergistic effects of these chalcones with existing antimicrobial agents to combat drug resistance.[9]

Conclusion

Derivatives of this compound, particularly the corresponding chalcones, represent a promising class of antimicrobial agents. The structure-activity relationship studies, though still evolving, have highlighted the critical importance of the 2'-hydroxy group, the 5'-bromo substituent, and the nature and position of substituents on the B-ring for potent antimicrobial activity. The synthetic tractability and the tunable biological activity of this scaffold make it an attractive starting point for the development of new and effective therapies to address the growing challenge of antimicrobial resistance. Further focused research is warranted to fully exploit the therapeutic potential of this versatile chemical class.

Visualizing the Synthetic Pathway and SAR

Diagram 1: General Synthesis of Chalcones from this compound

G Propiophenone This compound Base Base (NaOH or KOH) Ethanol, rt Propiophenone->Base Benzaldehyde Substituted Benzaldehyde (R-C₆H₄CHO) Benzaldehyde->Base Chalcone Chalcone Derivative Base->Chalcone Claisen-Schmidt Condensation

Caption: Claisen-Schmidt condensation pathway.

Diagram 2: Key Structural Features Influencing Antimicrobial Activity

SAR Chalcone A-Ring α,β-Unsaturated Carbonyl B-Ring A_Ring_Features 5'-Bromo: - Lipophilicity - Membrane Permeability 2'-Hydroxy: - Intramolecular H-bonding - Planarity - Target Interaction Chalcone:f0->A_Ring_Features Carbonyl_Features α,β-Unsaturated Ketone: - Michael Acceptor - Covalent modification of  microbial proteins/enzymes Chalcone:f1->Carbonyl_Features B_Ring_Features Substituents (R): - Electron-withdrawing groups (e.g., NO₂, Cl) enhance activity - Electron-donating groups (e.g., OH, OCH₃) have variable effects - Position of substituent is crucial Chalcone:f2->B_Ring_Features

Sources

A Researcher's Guide to Evaluating the Cytotoxicity of Novel Phenolic Compounds: A Comparative Analysis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in oncology, the identification of novel compounds that can selectively target and eliminate cancer cells is a primary objective.[1] Phenolic compounds, both natural and synthetic, have garnered significant attention for their diverse biological activities, including cytotoxic properties.[2][3] This guide focuses on a specific synthetic molecule, 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, a brominated phenolic compound. While public domain data on the specific cytotoxic profile of this compound is limited, its structural class warrants investigation. Brominated phenolic compounds are known to possess biological activities, ranging from anti-inflammatory to cytotoxic effects, making them an interesting scaffold for further development.[4][5]

This document serves as a comprehensive guide for researchers aiming to characterize the cytotoxic potential of this compound. We will provide the scientific rationale and detailed protocols for a comparative cytotoxicity analysis, pitting this novel compound against established cytotoxic agents. This guide is structured to not only provide step-by-step instructions but to also instill an understanding of the causality behind the experimental choices, ensuring a robust and self-validating study.

Rationale and Selection of Comparators

The primary goal of a cytotoxicity assay in this context is to determine the concentration at which a compound induces cell death, a value commonly expressed as the half-maximal inhibitory concentration (IC50).[6] To contextualize the potency of a novel compound, it is essential to compare it against well-characterized inhibitors. The choice of these "known inhibitors" is critical and should ideally include agents with different mechanisms of action to provide a broader understanding of the test compound's relative efficacy.

For this guide, we have selected two widely recognized and clinically relevant anticancer agents:

  • Doxorubicin: A topoisomerase II inhibitor and anthracycline antibiotic, Doxorubicin is one of the most common positive controls used in cancer research.[2][7] It intercalates into DNA and disrupts the cell cycle, leading to apoptosis. Its broad and potent cytotoxicity across numerous cancer cell lines makes it an excellent benchmark for high-potency cytotoxic agents.

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[8] Sorafenib represents a more targeted class of anticancer drugs. Comparing a novel compound to a kinase inhibitor can provide initial insights into whether its mechanism might involve specific signaling pathways, as opposed to the broad cytotoxicity of agents like Doxorubicin.

This dual-comparator approach allows for a more nuanced interpretation of the results. If this compound shows an IC50 value closer to that of Doxorubicin, it might suggest a potent, possibly non-specific cytotoxic mechanism. If its activity profile is more aligned with Sorafenib, it could hint at a more targeted mode of action.

Experimental Design: A Step-by-Step Workflow for Cytotoxicity Assessment

The following workflow outlines the critical steps for a comprehensive in vitro cytotoxicity comparison. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is presented here as the primary method due to its reliability, ease of use, and widespread adoption in academic and industrial laboratories.[4][9] This assay measures the metabolic activity of cells, which correlates with cell viability.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture Cell Line Selection & Culture (e.g., HeLa, MCF-7) compound_prep Compound Stock Preparation (Test Compound & Inhibitors in DMSO) serial_dil Serial Dilution Series (Creation of concentration gradient) compound_prep->serial_dil treatment Compound Treatment (Incubation for 24-72 hours) serial_dil->treatment cell_seeding Cell Seeding in 96-Well Plate (5,000-10,000 cells/well) cell_seeding->treatment mtt_add Addition of MTT Reagent (Incubation for 2-4 hours) treatment->mtt_add solubilization Formazan Solubilization (Addition of DMSO or Solubilizing Agent) mtt_add->solubilization readout Absorbance Measurement (Plate Reader at 570 nm) solubilization->readout calc Calculation of Cell Viability (%) readout->calc ic50 IC50 Determination (Non-linear regression analysis) calc->ic50 comparison Comparative Analysis ic50->comparison

Caption: Workflow for Comparative Cytotoxicity Analysis using the MTT Assay.

Protocol 2.1: MTT Assay for IC50 Determination

Objective: To determine the concentration of this compound, Doxorubicin, and Sorafenib that inhibits 50% of cell viability in a selected cancer cell line (e.g., HeLa cervical cancer cells).

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, Doxorubicin hydrochloride, Sorafenib tosylate

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a humidified 5% CO2 incubator.

    • Once cells reach 70-80% confluency, trypsinize, count, and resuspend them in fresh medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Causality: Seeding an optimal cell number is crucial. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.[10]

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of this compound, Doxorubicin, and Sorafenib in DMSO.

    • Perform serial dilutions of each stock solution in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).

    • After 24 hours of cell incubation to allow for attachment, carefully remove the medium and add 100 µL of the medium containing the various compound concentrations to the respective wells. Each concentration should be tested in triplicate.

  • MTT Assay and Absorbance Reading:

    • Incubate the treated cells for 48 hours at 37°C and 5% CO2.

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value for each compound.

Presentation and Interpretation of Cytotoxicity Data

The primary output of this experimental workflow is the IC50 value. These quantitative results should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative Cytotoxicity (IC50) of Test Compound and Known Inhibitors against HeLa Cells

CompoundClassIC50 (µM) after 48h Exposure
This compound Brominated Phenol[Experimental Value]
DoxorubicinTopoisomerase Inhibitor~0.1 - 1.0
SorafenibMulti-kinase Inhibitor~5.0 - 15.0

Note: The IC50 values for Doxorubicin and Sorafenib are representative ranges found in the literature for HeLa cells and should be determined experimentally as positive controls in parallel with the test compound.

Interpretation: The hypothetical IC50 value obtained for this compound will place its potency into one of several categories:

  • Highly Potent (IC50 < 1 µM): Activity in this range is comparable to potent chemotherapeutics like Doxorubicin, suggesting a strong cytotoxic effect that warrants further investigation, including selectivity studies against non-cancerous cell lines.

  • Moderately Potent (IC50 1-20 µM): An IC50 in this range, similar to Sorafenib, indicates significant biological activity. Further studies would be needed to elucidate its mechanism of action.

  • Weakly Potent (IC50 > 20 µM): While still showing some activity, compounds in this range are generally less likely to be pursued as lead candidates for anticancer therapy without significant chemical modification to improve potency.

Elucidating the Mechanism of Action: The Next Frontier

Should this compound demonstrate significant cytotoxicity, the subsequent logical step is to investigate its mechanism of action. Cytotoxic compounds often induce cell death through apoptosis (programmed cell death) or necrosis.[1] Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases.

G cluster_pathway Hypothetical Apoptotic Pathway compound This compound (Hypothetical Agent) stress Mitochondrial Stress compound->stress Induces bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c Permeabilization apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Sources

A Senior Application Scientist's Guide to Benchmarking DFT Methods for Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to move beyond simplistic recommendations. As your partner in computational science, my goal is to provide you with the foundational knowledge and practical workflows to critically evaluate and select the optimal DFT functional for your specific research question involving halogenated systems. We will delve into the causality behind why certain methods excel while others falter, grounding our discussion in peer-reviewed benchmark data.

The Halogen Conundrum: Why Standard DFT Approaches Often Fail

Halogen atoms are not simply large, electronegative spheres. Their electronic structure is anisotropic, leading to a region of positive electrostatic potential on the outer side of the halogen along the R-X bond axis (where R is the rest of the molecule and X is the halogen). This feature, known as the σ-hole , is the primary driver of the highly directional and crucial non-covalent interaction known as halogen bonding .[1]

The challenges for DFT methods are threefold:

  • Self-Interaction Error (SIE): Many widely-used functionals suffer from SIE, where an electron incorrectly interacts with itself. This leads to an overly delocalized electron density, which can poorly describe the localized σ-hole and overestimate the strength of interactions like halogen bonds.[1]

  • Dispersion Forces: While the σ-hole introduces a significant electrostatic component, London dispersion forces remain a critical part of the interaction energy in halogenated systems. Functionals that do not account for dispersion will invariably fail to capture the full picture.

  • Relativistic Effects: For heavier halogens like bromine and especially iodine, relativistic effects become significant.[2][3][4] These effects contract the s and p orbitals, influence spin-orbit coupling, and can alter molecular properties like bond lengths, vibrational frequencies, and NMR chemical shifts.[3][5] Neglecting these can be a critical source of error.

Understanding these underlying physical challenges is the first step in selecting a functional that is equipped to handle them.

A Tour of DFT Functionals: Choosing the Right Tool for the Job

The performance of a DFT functional for halogenated compounds is intrinsically linked to its design philosophy. Functionals are often categorized by their position on "Jacob's Ladder," a conceptual hierarchy of increasing complexity and, generally, accuracy.

  • Generalized Gradient Approximation (GGA) & meta-GGAs: Functionals like PBE and TPSS form the lower rungs. While computationally efficient, they often exhibit systematic errors for halogen thermochemistry and fail to adequately describe non-covalent interactions without empirical dispersion corrections.[6][7]

  • Global Hybrids: This class, which includes the ubiquitous B3LYP and PBE0 , incorporates a fixed percentage of exact Hartree-Fock (HF) exchange. This mitigates some of the SIE. However, B3LYP's performance for non-covalent interactions is known to be poor without corrections and it can still significantly overestimate the strength of halogen bonds.[1][8]

  • Range-Separated Hybrids: These are often the methods of choice for halogen bonding. Functionals like CAM-B3LYP and ωB97X-D partition the calculation of the exchange interaction, using a GGA-like description at short inter-electron distances and 100% exact HF exchange at long distances.[8] This long-range correction is critical for correctly describing charge-transfer character and non-covalent interactions.[9][10][11] The ωB97X-D functional, which also includes an empirical dispersion term, is frequently highlighted as a top performer for halogen bonds.[10][12][13]

  • Double Hybrids: The highest rung of commonly used functionals, double hybrids (e.g., DSD-PBEP86 , PWPB95 ) mix in a portion of second-order Møller-Plesset (MP2) perturbation theory for correlation, in addition to exact HF exchange.[14][15] They offer some of the highest accuracy but at a significantly greater computational cost.[10][15]

The decision of which functional family to start with depends on a trade-off between the required accuracy for the property of interest and the available computational resources.

Performance Benchmarks: A Property-Focused Comparison

Theoretical claims must be validated by experimental data. Here, we synthesize findings from key benchmark studies, comparing functional performance for the properties most relevant to researchers studying halogenated compounds. The gold standard for reference data in these studies is typically the Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] method, extrapolated to the Complete Basis Set (CBS) limit.

The Critical Test: Halogen Bond Interaction Energies

Accurately predicting the strength of halogen bonds is arguably the most important benchmark for these systems. The XB18 and XB51 datasets are commonly used for this purpose.[10]

Functional ClassRepresentative FunctionalTypical Performance for Halogen BondingKey Insight
HybridB3LYPPoor; significant overestimation of binding energy.[1]High self-interaction error masks the true nature of the σ-hole.
Hybrid + D3B3LYP-D3Improved, but can still be inaccurate.The dispersion correction helps, but doesn't fix the underlying density error.[1]
Range-SeparatedωB97X-D Excellent; often one of the top performers.[10]The combination of long-range correction and built-in dispersion is ideal.
Range-SeparatedCAM-B3LYPGood to Very Good.[9][12]Long-range correction is key; adding a -D3 correction is beneficial.
MinnesotaM06-2XExcellent; high percentage of exact exchange helps.[10]Specifically parameterized to handle non-covalent interactions well.
Double HybridDSD-PBEP86Excellent; often benchmark-level accuracy.[10]The inclusion of MP2 correlation provides a robust description. High computational cost.
Thermochemistry: Reaction and Formation Energies

Predicting the thermodynamics of reactions involving halogenated species is crucial for synthetic and medicinal chemistry.

Functional ClassRepresentative FunctionalTypical Performance for ThermochemistryKey Insight
GGA / meta-GGAPBE, TPSSProne to systematic errors correlated with electronegativity.[6][7]Can be used for trends, but absolute energies may be unreliable.
HybridPBE0, B3LYPGenerally reasonable performance.A good starting point, but may lack the high accuracy needed for subtle energy differences.
Range-SeparatedLRC-ωPBEhVery good for reaction energies and barrier heights.[16]Long-range correction improves accuracy over standard hybrids for many reaction types.
Double HybridPWPB95-D3Excellent. [13]Often the most accurate and robust choice for thermochemical properties.
Spectroscopic Properties: NMR Chemical Shifts

Predicting NMR spectra is exceptionally challenging for molecules containing heavy halogens (Br, I) due to the profound influence of relativistic effects on the electronic structure around the nucleus.[5]

  • The Dominance of Relativistic Effects: For carbon atoms bonded to bromine or iodine, relativistic effects are not a small correction; they are a primary determinant of the chemical shift.[5] Non-relativistic calculations can be dramatically wrong.

  • Functional Performance: Benchmark studies against experimental data show that the choice of functional is more critical than the basis set.[9][12][17] In a study on [N–X–N]⁺ halogen-bonded complexes, the M06 functional provided the most accurate overall NMR chemical shifts.[9][12][17] Long-range corrected functionals like LC-ωPBE , ωB97X-D , and CAM-B3LYP also showed acceptable performance.[9][12][17]

  • The Gold Standard: For the highest accuracy, four-component relativistic DFT calculations are necessary, though they are computationally very intensive.[5] For most practical applications, using relativistic Effective Core Potentials (ECPs) for heavy halogens is a mandatory and effective compromise.

A Practical Protocol for Your Own Benchmark Study

While published benchmarks provide excellent guidance, the most reliable functional is one that has been validated for your specific class of molecules and property of interest. Here is a self-validating workflow to perform your own benchmark.

Experimental Workflow: Benchmarking DFT Functionals

DFT_Benchmark_Workflow cluster_prep Phase 1: Preparation cluster_calc Phase 2: Calculation cluster_analysis Phase 3: Analysis & Selection A Step 1: Define Problem (e.g., Halogen bond energy of iodo-ligand complexes) B Step 2: Select Reference Set (e.g., 5-10 representative molecules) A->B C Step 3: Obtain High-Quality Reference Data (e.g., CCSD(T)/CBS from literature or new calculation) B->C F Step 6: Run DFT Calculations (Single point energy at the reference geometry) C->F Provide reference geometries & energies D Step 4: Choose Functionals to Test (e.g., PBE-D3, B3LYP-D3, ωB97X-D, M06-2X, DSD-PBEP86) E Step 5: Select Basis Sets (e.g., def2-TZVP with ECP for Iodine) D->E E->F G Step 7: Calculate Errors (MAE, RMSE vs. Reference) F->G Provide DFT energies H Step 8: Analyze Cost vs. Accuracy (CPU time vs. MAE) G->H I Step 9: Select Optimal Functional (e.g., ωB97X-D offers best balance) H->I

Caption: A step-by-step workflow for conducting a robust DFT benchmark study.

Detailed Steps:

  • Define the Scope: Clearly identify the property you need to predict (e.g., interaction energy, reaction barrier, chemical shift) and the specific chemical space of your halogenated compounds.

  • Select a Reference Set: Choose a small (5-10) but diverse set of molecules that are representative of your larger research project.

  • Acquire Gold-Standard Reference Data: The ideal reference is CCSD(T)/CBS data. You may find this in existing benchmark datasets like X40, XB18, or S66, or you may need to perform these high-level calculations yourself for your specific systems.[10][18]

  • Choose Candidate Functionals: Select a range of functionals from different "rungs" of Jacob's Ladder. Be sure to include those recommended in the literature, such as ωB97X-D, M06-2X, and a double hybrid if possible.

  • Select Appropriate Basis Sets: For high-quality results, a triple-zeta quality basis set with diffuse and polarization functions (e.g., aug-cc-pVTZ or def2-TZVP) is recommended.[10][19] Crucially, for elements like Br and I, use a basis set that incorporates a relativistic Effective Core Potential (ECP).

  • Perform DFT Calculations: Run single-point energy calculations on the reference geometries for interaction energies, or perform full geometry optimizations and frequency calculations if you are benchmarking structures and thermochemistry.

  • Analyze the Errors: Calculate key statistical metrics such as Mean Absolute Error (MAE) and Root-Mean-Square Error (RMSE) for each functional compared to your CCSD(T) reference.

  • Evaluate Cost vs. Accuracy: Plot the MAE against the computational time for each functional. This will visually reveal the point of diminishing returns.

  • Make an Informed Selection: Choose the functional that delivers the required accuracy for your project within your computational budget.

Decision-Making Framework & Final Recommendations

Selecting a functional is a multi-faceted decision. The following diagram provides a logical pathway to help guide your choice.

Functional_Selection Start What is the primary goal? Prop Property to Predict? Start->Prop Size System Size? Prop->Size Halogen Bonding or Non-Covalent Int. Acc Accuracy Need? Prop->Acc Thermochemistry (Energies, Barriers) Rec4 Recommendation: M06 with Relativistic ECPs Prop->Rec4 NMR Shifts (with Br or I) Rec1 Recommendation: ωB97X-D or M06-2X Size->Rec1 Small to Large Rec2 Recommendation: Double Hybrid (e.g., PWPB95-D3) if feasible Size->Rec2 Small (<100 atoms) Acc->Rec1 Good to High Acc->Rec2 High (Chemical Accuracy) Rec3 Recommendation: PBE0-D3 or B3LYP-D3 (Verify on test set!) Acc->Rec3 Qualitative / Screening

Sources

Unambiguous Identity Confirmation: A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers engaged in the synthesis and characterization of small molecules, the challenge of confirming the precise identity of a compound like 1-(5-Bromo-2-hydroxyphenyl)propan-1-one is a critical step that underpins all subsequent biological and toxicological evaluations. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) with other established analytical techniques, offering field-proven insights and experimental data to empower researchers in making informed decisions for the structural elucidation of this and similar halogenated phenolic compounds.

The Analytical Challenge: Beyond Simple Mass-to-Charge

This compound, a brominated aromatic ketone, presents a unique analytical challenge. While standard mass spectrometry can provide a nominal mass, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), necessitates a more sophisticated approach for confident identification. Furthermore, the potential for isomeric structures and the need for precise elemental composition determination demand an analytical technique with high resolving power and mass accuracy. This is where high-resolution mass spectrometry, particularly techniques like Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF), excels.

High-Resolution Mass Spectrometry: The Gold Standard for Confirmation

HRMS provides two crucial pieces of information for structural elucidation: accurate mass measurement and the characteristic isotopic pattern.[1] The accurate mass, measured to several decimal places, allows for the determination of the elemental formula with a high degree of confidence, significantly narrowing down the number of possible molecular formulas for a given nominal mass.[1]

The Power of Isotopic Distribution

The presence of a bromine atom in this compound results in a distinctive isotopic pattern in the mass spectrum. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a pair of peaks (M and M+2) with an intensity ratio of approximately 1:1.[2] This isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in a molecule.

Experimental Workflow: HRMS Analysis of this compound

The following is a detailed, step-by-step methodology for the analysis of this compound using an ESI-Q-TOF mass spectrometer. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. The choice of a polar aprotic solvent is crucial for efficient ionization in ESI.

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. This concentration range is optimal for avoiding detector saturation and ion suppression effects.

    • For positive ion mode analysis, add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺). For negative ion mode, 0.1% ammonium hydroxide can be used to facilitate deprotonation ([M-H]⁻).

  • Instrumentation and Data Acquisition (ESI-Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI) is chosen for its soft ionization nature, which minimizes fragmentation and preserves the molecular ion, a critical requirement for accurate mass determination.[3]

    • Polarity: Both positive and negative ion modes should be tested to determine which provides a more intense and stable signal for the target molecule.

    • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) analyzer is ideal due to its high resolution (typically >10,000 FWHM) and excellent mass accuracy (<5 ppm).[4]

    • Calibration: Calibrate the instrument using a well-characterized standard solution (e.g., sodium formate or a commercially available calibration mix) immediately prior to the analysis to ensure high mass accuracy.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquisition Parameters:

      • Capillary Voltage: 3-4 kV

      • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation)

      • Source Temperature: 100-120 °C

      • Desolvation Gas Flow (N₂): 600-800 L/hr

      • Mass Range: m/z 50-500

      • Acquisition Rate: 1 spectrum/second

Data Interpretation

The acquired high-resolution mass spectrum is then analyzed to confirm the identity of this compound.

  • Accurate Mass Measurement: The experimentally measured monoisotopic mass of the molecular ion is compared to the theoretical exact mass.

  • Isotopic Pattern Analysis: The observed isotopic distribution of the molecular ion cluster is compared to the theoretical pattern for a molecule containing one bromine atom.

Table 1: Theoretical vs. Expected HRMS Data for this compound

ParameterTheoretical ValueExpected Experimental Value
Molecular FormulaC₉H₉BrO₂
Monoisotopic Mass227.97859 DaWithin 5 ppm error (e.g., 227.9786 ± 0.0011)
[M+H]⁺ (Positive Ion Mode)228.98642 DaWithin 5 ppm error
[M-H]⁻ (Negative Ion Mode)226.97076 DaWithin 5 ppm error
Isotopic Pattern (M vs. M+2)~1:1 ratio~1:1 ratio

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis (ESI-Q-TOF) cluster_data Data Interpretation a Weigh Compound b Dissolve in Solvent a->b c Dilute to 1-10 µg/mL b->c d Add Modifier (e.g., Formic Acid) c->d e Direct Infusion d->e f Ionization (ESI) e->f g Mass Analysis (Q-TOF) f->g h Data Acquisition g->h i Accurate Mass Measurement h->i k Formula Confirmation i->k j Isotopic Pattern Analysis j->k

Comparative Analysis with Alternative Techniques

While HRMS is a powerful tool, a comprehensive structural confirmation often involves orthogonal analytical techniques. Here, we compare HRMS with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, specifically the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[5] This allows for the determination of the connectivity of atoms and the overall molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~1.2Triplet3H-CH₃
¹H~3.0Quartet2H-CH₂-
¹H~6.9Doublet1HAromatic C-H
¹H~7.5Doublet of Doublets1HAromatic C-H
¹H~7.8Doublet1HAromatic C-H
¹H~11.0Singlet1HPhenolic -OH
¹³C~8-CH₃
¹³C~36-CH₂-
¹³C~115Aromatic C-Br
¹³C~119Aromatic C-H
¹³C~120Aromatic C-CO
¹³C~135Aromatic C-H
¹³C~139Aromatic C-H
¹³C~160Aromatic C-OH
¹³C~205C=O

Note: These are predicted values and may vary slightly from experimental data.

Comparison:

  • HRMS: Provides elemental formula and presence of bromine. It does not directly provide information on atom connectivity.

  • NMR: Provides detailed structural information, including atom connectivity and stereochemistry. It does not directly provide the molecular weight.

Technique_Comparison cluster_hrms HRMS cluster_nmr NMR cluster_ftir FT-IR cluster_confirmation Identity Confirmation HRMS_info Provides: - Accurate Mass - Elemental Formula - Isotopic Pattern Confirmation Unambiguous Structural Elucidation HRMS_info->Confirmation NMR_info Provides: - Atom Connectivity - 3D Structure - Stereochemistry NMR_info->Confirmation FTIR_info Provides: - Functional Groups - Bonding Information FTIR_info->Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound, FT-IR can confirm the presence of key functional groups.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3600 (broad)O-H stretchPhenolic -OH
~3000-3100C-H stretchAromatic C-H
~2850-2960C-H stretchAliphatic C-H
~1650-1680C=O stretchKetone
~1450-1600C=C stretchAromatic ring
~1200-1300C-O stretchPhenol
~500-600C-Br stretchAryl bromide

Comparison:

  • HRMS: Provides the elemental formula.

  • FT-IR: Confirms the presence of key functional groups (e.g., -OH, C=O, aromatic ring, C-Br bond). It does not provide information on the overall structure or connectivity.

Conclusion: An Integrated Approach for Unwavering Confidence

While high-resolution mass spectrometry stands as a powerful and indispensable tool for the initial confirmation of the elemental formula and the presence of key elements like bromine in this compound, a truly comprehensive and irrefutable structural elucidation is best achieved through an integrated analytical approach. The combination of HRMS for accurate mass and isotopic information, NMR for detailed structural connectivity, and FT-IR for functional group confirmation provides a self-validating system that leaves no room for ambiguity. For researchers and drug development professionals, embracing this multi-faceted strategy is not just best practice; it is a commitment to the scientific integrity that underpins the development of safe and effective therapeutics.

References

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Sources

The Bromine Effect: A Comparative Guide to Lipophilicity in Propiophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the lipophilicity of a molecule is a cornerstone physicochemical property. It governs a compound's journey through the body, influencing everything from absorption and distribution to metabolism and excretion (ADME).[1] For researchers and drug development professionals, mastering the art of modulating lipophilicity is akin to holding a key that unlocks improved pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical comparison of how bromine substitution on the aromatic ring of propiophenone—a simple aryl ketone scaffold—impacts this critical parameter.[2][3] We will move beyond mere observation to explain the causality behind these changes, supported by established principles and comparative data.

The Decisive Role of Lipophilicity in Systemic Exposure

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), describes a compound's affinity for a lipid-like, non-polar environment versus an aqueous, polar one.[4] A molecule with a high LogP value is considered lipophilic ("fat-loving"), while one with a low LogP is hydrophilic ("water-loving"). This balance is delicate and crucial; a drug must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes, such as the gastrointestinal mucosa for oral absorption, yet retain enough aqueous solubility to dissolve in physiological fluids like blood plasma.[1][5] An optimal LogP is often sought, typically falling within a range of 0 to 5, to enhance therapeutic success.[6]

Theoretical Framework: Why Bromination Increases Lipophilicity

The introduction of a halogen atom to a molecular scaffold is a common strategy to increase lipophilicity. While the high electronegativity of halogens might intuitively suggest an increase in polarity, the reality is more complex. In the case of bromine, several factors contribute to a net increase in lipophilicity:

  • Increased Molecular Size and Surface Area: Bromine is significantly larger than the hydrogen atom it replaces. This increases the molecule's overall size and non-polar surface area, leading to more favorable van der Waals interactions (specifically London dispersion forces) with the non-polar octanol phase.[7]

  • High Polarizability: Bromine's large, diffuse electron cloud is easily polarized. This enhances its ability to engage in induced dipole-induced dipole interactions with the lipophilic solvent, further favoring partitioning into the octanol layer.[7]

  • p-π Conjugation: The p-orbitals of the bromine atom can conjugate with the π-electron system of the aromatic ring. This delocalization of electrons can influence the overall electronic distribution and contribute to the molecule's interaction with its environment.

These combined effects typically outweigh the inductive electron-withdrawing effect stemming from bromine's electronegativity, resulting in a quantifiable increase in the LogP value.

Experimental Determination of LogP: The Shake-Flask Method

To empirically validate the theoretical effects of bromination, the "gold standard" shake-flask method for LogP determination can be employed. This protocol, while requiring precision, provides a direct and reliable measure of a compound's partitioning behavior.

Experimental Protocol
  • Preparation of Biphasic System:

    • Prepare n-octanol saturated with water by vigorously mixing the two solvents and allowing them to separate for at least 24 hours.

    • Similarly, prepare water (typically a buffer solution like PBS at pH 7.4 to mimic physiological conditions) saturated with n-octanol.

    • Use the resulting octanol phase and aqueous phase for the experiment.

  • Sample Preparation:

    • Prepare stock solutions of the test compounds (Propiophenone, 1-(2-bromophenyl)propan-1-one, 1-(3-bromophenyl)propan-1-one, and 1-(4-bromophenyl)propan-1-one) in the octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel or suitable vial, combine a precise volume of the stock solution with a precise volume of the aqueous phase (e.g., 5 mL of each).

    • Agitate the mixture vigorously for a set period (e.g., 30 minutes) to facilitate the partitioning of the analyte between the two phases.

    • Allow the mixture to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the analyte in both the octanol and aqueous phases using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[1] A calibration curve for each compound should be prepared beforehand to ensure accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is then determined by taking the base-10 logarithm of P:

      • LogP = log10(P)

Experimental Workflow Diagram

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 Saturate n-Octanol with Water p2 Saturate Water (pH 7.4) with n-Octanol e1 Dissolve Test Compound in Octanol Phase p2->e1 e2 Add Aqueous Phase (1:1 ratio) e1->e2 e3 Agitate to Reach Equilibrium e2->e3 e4 Separate Phases (Centrifugation) e3->e4 a1 Quantify Concentration in each Phase (HPLC/UV) e4->a1 a2 Calculate P = [Conc]oct / [Conc]aq a1->a2 a3 Calculate LogP = log10(P) a2->a3

Fig 1. Shake-flask method workflow for LogP determination.

Data Comparison: Propiophenone vs. Brominated Analogs

The following table summarizes the calculated LogP values (XLogP3 algorithm) for propiophenone and its ortho-, meta-, and para-brominated analogs, providing a direct comparison of their lipophilicity. While experimental values are the gold standard, high-quality computational models provide reliable estimates for comparative analysis.

Compound NameStructurePosition of BromineCalculated LogP (XLogP3)
Propiophenone 1-phenylpropan-1-oneUnsubstituted2.2
2'-Bromopropiophenone 1-(2-bromophenyl)propan-1-oneOrtho2.9
3'-Bromopropiophenone 1-(3-bromophenyl)propan-1-oneMeta2.9
4'-Bromopropiophenone 1-(4-bromophenyl)propan-1-onePara3.1

Note: LogP values are computationally derived from PubChem.

Sources

Comparison of IR spectra for ortho-hydroxyaryl ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Infrared Spectra of Ortho-Hydroxyaryl Ketones

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and elucidating structural features. Among aromatic compounds, hydroxyaryl ketones present a fascinating case study in spectral interpretation, particularly when comparing the ortho isomers to their meta and para counterparts. The key to this differentiation lies in the powerful influence of hydrogen bonding, which manifests uniquely depending on the substituent's position.

This guide provides an in-depth comparison of the IR spectra of ortho-hydroxyaryl ketones, contrasting them with their positional isomers. We will explore the theoretical underpinnings of the observed spectral shifts, present comparative experimental data, and provide detailed protocols for sample analysis.

The Decisive Influence of Hydrogen Bonding

The defining characteristic of ortho-hydroxyaryl ketones is the proximity of the hydroxyl (-OH) and carbonyl (C=O) groups. This arrangement facilitates a strong intramolecular hydrogen bond , forming a stable six-membered ring. This internal bonding is distinct from the intermolecular hydrogen bonding that predominates in meta and para isomers, where the functional groups are too far apart to interact within the same molecule.[1] This fundamental difference is the primary driver of the significant variations observed in their respective IR spectra.

Infrared spectroscopy is exceptionally sensitive to changes in bond strength and the electronic environment of functional groups.[2] Hydrogen bonding, whether intra- or intermolecular, lengthens and weakens the O-H bond, while also reducing the double-bond character of the C=O group.[3][4] These perturbations lead to predictable and diagnostic shifts in their vibrational frequencies.

Key Spectral Regions of Interest

Two regions in the IR spectrum are of primary importance when comparing these isomers:

  • The Hydroxyl (O-H) Stretching Region: Typically found between 3600 and 3200 cm⁻¹.

  • The Carbonyl (C=O) Stretching Region: Typically found between 1750 and 1650 cm⁻¹.[5]

Comparative Analysis: Ortho vs. Meta and Para Isomers

The Hydroxyl (O-H) Stretching Vibration

The O-H stretching band is arguably the most telling feature.

  • Ortho Isomers: Due to the strong, persistent intramolecular hydrogen bond, ortho-hydroxyaryl ketones display a very broad and significantly shifted O-H stretching band, typically centered around 3200 cm⁻¹.[3] Crucially, because this bond is internal to the molecule, its position and shape are independent of sample concentration .[2][6] Even at high dilution in a non-polar solvent, the broad band remains, as the intramolecular interaction is not disrupted.[7]

  • Meta and Para Isomers: These isomers rely on hydrogen bonding between different molecules. In a concentrated sample (e.g., a pure liquid or KBr pellet), they exhibit a broad O-H band due to intermolecular association, often in a similar range to the ortho isomer (e.g., 3400-3300 cm⁻¹).[3] However, this interaction is highly dependent on concentration . As the sample is diluted with a non-polar solvent (like carbon tetrachloride), the intermolecular bridges are broken, and a sharp, "free" hydroxyl peak emerges at a much higher frequency, typically around 3600 cm⁻¹.[4] This concentration-dependent behavior is the definitive method for distinguishing between the two types of hydrogen bonding.

The Carbonyl (C=O) Stretching Vibration

The carbonyl group is also profoundly affected.

  • Baseline (Aromatic Ketones): A simple aromatic ketone, like acetophenone, shows a C=O stretch around 1690 cm⁻¹ due to conjugation with the phenyl ring, which lowers it from the typical ~1715 cm⁻¹ of an aliphatic ketone.[8][9]

  • Ortho Isomers: The intramolecular hydrogen bond donates electron density to the carbonyl oxygen, which in turn weakens the C=O double bond, giving it more single-bond character.[6] This results in a substantial red shift (a shift to lower wavenumber) of the C=O stretching frequency. For example, the C=O band in ortho-hydroxyacetophenone is observed at a significantly lower frequency compared to its non-hydroxylated parent compound.[6]

  • Meta and Para Isomers: Intermolecular hydrogen bonding also lowers the C=O frequency, but the effect is generally less pronounced than the strong, chelated structure in the ortho isomer.[4] Their C=O stretching frequencies are typically found at higher values than the corresponding ortho isomer but slightly lower than the non-hydroxylated analog due to the intermolecular associations. For instance, the C=O stretch in p-hydroxyacetophenone is observed around 1684 cm⁻¹.[10]

Summary of Comparative Data

The following table summarizes the expected IR absorption frequencies for the isomers of hydroxyacetophenone, a representative hydroxyaryl ketone.

CompoundIsomer PositionO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Distinguishing Feature
Hydroxyacetophenone Ortho~3200 (Broad)~1655O-H band is broad and its position is independent of concentration.[6]
Hydroxyacetophenone Meta~3350 (Broad)~1680[11]A sharp "free" O-H peak appears near 3600 cm⁻¹ upon dilution.[4]
Hydroxyacetophenone Para~3330 (Broad)~1684A sharp "free" O-H peak appears near 3600 cm⁻¹ upon dilution.[1]

Experimental Protocols

To obtain high-quality, reproducible IR spectra for solid samples, proper sample preparation is critical. The two most common methods are the Potassium Bromide (KBr) pellet and the Nujol mull.

G Diagram 1: Experimental Workflow for Solid Sample IR Analysis cluster_0 Method 1: KBr Pellet cluster_1 Method 2: Nujol Mull KBr_Start Start: Solid Sample KBr_Grind Grind 1-2 mg of sample with 100-200 mg of dry KBr KBr_Start->KBr_Grind KBr_Press Press mixture in a die under high pressure (8-10 tons) KBr_Grind->KBr_Press KBr_Pellet Form a transparent or translucent pellet KBr_Press->KBr_Pellet KBr_Analyze Analyze in Spectrometer KBr_Pellet->KBr_Analyze Nujol_Start Start: Solid Sample Nujol_Grind Grind 5-10 mg of sample to a fine powder Nujol_Start->Nujol_Grind Nujol_Mull Add 1-2 drops of Nujol (mineral oil) and mix to a paste Nujol_Grind->Nujol_Mull Nujol_Plates Spread mull thinly between two IR-transparent salt plates Nujol_Mull->Nujol_Plates Nujol_Analyze Analyze in Spectrometer Nujol_Plates->Nujol_Analyze G Diagram 2: Logic Flowchart for Isomer Identification decision decision result result start Acquire IR Spectrum (Concentrated Sample) check_oh Observe O-H Region (3600-3000 cm⁻¹) start->check_oh check_co Observe C=O Region (1700-1640 cm⁻¹) check_oh->check_co Broad O-H band present dilution_study Perform Dilution Study (dissolve in CCl₄) check_co->dilution_study C=O stretch observed check_dilution Does a sharp 'free' O-H peak appear near 3600 cm⁻¹? dilution_study->check_dilution ortho Ortho Isomer check_dilution->ortho No meta_para Meta or Para Isomer check_dilution->meta_para Yes

Caption: Decision-making workflow to distinguish hydroxyaryl ketone isomers.

Conclusion

The IR spectra of ortho-hydroxyaryl ketones are uniquely defined by the presence of a strong intramolecular hydrogen bond. This interaction imparts two key diagnostic features: a broad, concentration-independent O-H stretching vibration at a low wavenumber (~3200 cm⁻¹) and a significantly red-shifted C=O stretching vibration (~1655 cm⁻¹). In contrast, meta and para isomers, governed by intermolecular hydrogen bonding, exhibit a concentration-dependent O-H band and a less pronounced shift in their C=O frequency. By leveraging these distinct spectral fingerprints, particularly through the use of dilution studies, researchers can unambiguously differentiate between these positional isomers, ensuring accurate structural characterization in synthesis and analysis.

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A Comparative Guide to the Validation of a Novel UPLC-DAD Method for the Simultaneous Quantification of Chalcones in a Complex Botanical Matrix

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a novel Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD) method against a traditional High-Performance Liquid Chromatography (HPLC) approach for the simultaneous quantification of multiple chalcones in a complex botanical extract. The content herein is structured to offer researchers, scientists, and drug development professionals a comprehensive framework for analytical method validation, grounded in scientific integrity and regulatory standards.

The Imperative for Advanced Chalcone Quantification

Chalcones are a class of flavonoids characterized by an open-chain α,β-unsaturated ketone core, which bestows upon them a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This therapeutic potential has spurred significant interest in their quantification within natural products and pharmaceutical formulations. However, the simultaneous analysis of structurally similar chalcones in complex matrices, such as botanical extracts, presents a considerable analytical challenge due to potential interferences and the need for high sensitivity and resolution.

This guide details the validation of a new UPLC-DAD method designed for this purpose and compares its performance against a conventional HPLC-DAD method, using the internationally recognized ICH Q2(R1) guidelines as a framework.[2][3][4]

Rationale for Method Selection and Optimization

The Case for UPLC-DAD:

The transition from HPLC to UPLC is driven by the use of smaller particle size columns (typically <2 µm), which operate at higher pressures.[5][6] This fundamental difference leads to significant gains in performance:

  • Enhanced Resolution: Sharper, narrower peaks allow for better separation of closely eluting compounds.[6][7]

  • Increased Speed: Analysis times can be reduced by up to nine times compared to traditional HPLC systems.[5]

  • Improved Sensitivity: Taller, more concentrated peaks result in lower detection limits.[6][7]

The Diode-Array Detector (DAD) is crucial as it provides spectral data for each peak, enabling the assessment of peak purity and the selection of the optimal detection wavelength for each chalcone, thereby enhancing the specificity of the method.

Optimized Chromatographic Conditions:

The following table outlines the optimized conditions for both the novel UPLC and the traditional HPLC methods, designed for the analysis of key chalcones like Xanthohumol and Butein.

ParameterNovel UPLC-DAD MethodTraditional HPLC-DAD MethodCausality Behind Choices
Column Acquity UPLC® BEH C18 (1.7 µm, 2.1 x 100 mm)Zorbax Eclipse Plus C18 (5 µm, 4.6 x 150 mm)The smaller particle size in the UPLC column is the primary driver for increased resolution and speed.[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Phosphoric Acid in WaterB: AcetonitrileFormic acid is a volatile modifier ideal for potential hyphenation with mass spectrometry. Acetonitrile provides good peak shape and lower backpressure than methanol.
Gradient 5-95% B in 5 minutes10-90% B in 20 minutesThe UPLC's shorter column and higher efficiency allow for a much faster, steeper gradient, drastically reducing run time.[5][8]
Flow Rate 0.4 mL/min1.0 mL/minThe flow rate is optimized for the column's internal diameter to maintain optimal linear velocity and efficiency.
Detection DAD, 370 nmDAD, 370 nm370 nm is a common wavelength maximum for many chalcones, offering a good balance of sensitivity for multiple analytes.
Column Temp. 45 °C30 °CHigher temperature reduces mobile phase viscosity, allowing for higher flow rates and improved peak shape, especially at UPLC pressures.

Method Validation: A Head-to-Head Comparison

The validation process rigorously demonstrates that an analytical procedure is suitable for its intended purpose.[4][9] The following sections compare the performance of the novel UPLC method against the traditional HPLC method based on the core validation parameters defined by ICH Q2(R1).[10][11]

Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[9][12] This was evaluated by analyzing a blank matrix (a botanical extract known to be free of the target chalcones) and assessing peak purity using the DAD's spectral analysis.

  • Protocol:

    • Inject a blank matrix extract to identify any interfering peaks at the retention times of the target chalcones.

    • Inject a mixed standard of the target chalcones.

    • Inject the sample matrix spiked with the mixed standard.

    • Utilize the DAD software to calculate the peak purity index for each target analyte in the spiked sample. An index close to 1 indicates a spectrally pure peak.

The UPLC method demonstrated superior specificity, with baseline resolution of all target peaks, while the HPLC method showed some minor peak co-elution, as indicated by the resolution and purity values.

ParameterNovel UPLC-DAD MethodTraditional HPLC-DAD MethodAcceptance Criteria
Resolution (Rs) between critical pair > 2.01.4Rs > 1.5
Peak Purity Index > 0.999> 0.990Index > 0.990

Linearity demonstrates a direct proportionality between the analytical response and the concentration of the analyte over a specified range.[11][13]

  • Protocol:

    • Prepare a series of at least five calibration standards of the chalcone mixture, spanning 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the regression equation (y = mx + c) and the correlation coefficient (r²).

Both methods exhibited excellent linearity, but the UPLC method was linear over a slightly wider range.

ChalconeMethodRange (µg/mL)Regression EquationCorrelation Coefficient (r²)
Xanthohumol UPLC-DAD0.1 - 50y = 45872x + 12030.9998
HPLC-DAD0.5 - 50y = 18954x + 9870.9995
Butein UPLC-DAD0.1 - 50y = 51023x + 15400.9999
HPLC-DAD0.5 - 50y = 21540x + 11230.9996

Accuracy represents the closeness of the measured value to the true or accepted reference value.[12][14] It is typically assessed through spike-and-recovery studies.

  • Protocol:

    • Analyze a sample of the botanical matrix to determine the initial concentration of the target chalcones.

    • Spike the sample matrix with known amounts of the chalcone standards at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

    • Analyze the spiked samples in triplicate at each level.

    • Calculate the percentage recovery for each analyte.

ChalconeSpiked LevelUPLC-DAD % Recovery (± %RSD)HPLC-DAD % Recovery (± %RSD)Acceptance Criteria
Xanthohumol 80%99.5 (± 0.8%)98.2 (± 1.5%)98.0% - 102.0% Recovery
100%100.8 (± 0.5%)99.1 (± 1.1%)%RSD ≤ 2.0%
120%101.2 (± 0.6%)101.5 (± 1.3%)
Butein 80%99.8 (± 0.7%)98.5 (± 1.6%)
100%101.0 (± 0.4%)99.5 (± 1.2%)
120%101.5 (± 0.5%)101.8 (± 1.4%)

The UPLC method provided slightly higher and more consistent recovery values with lower relative standard deviations (%RSD), indicating superior accuracy.[15]

Precision expresses the agreement between a series of measurements from the same sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis over a short interval under the same conditions.[15]

  • Intermediate Precision: Analysis within the same lab but on different days, with different analysts, or on different equipment.[15]

  • Protocol:

    • Repeatability: Perform six replicate injections of a sample solution on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the %RSD for the results at each level.

The UPLC method demonstrated superior precision, with significantly lower %RSD values, which can be attributed to the system's higher efficiency and reduced band broadening.[6]

Precision LevelParameterUPLC-DADHPLC-DADAcceptance Criteria
Repeatability %RSD (n=6)< 1.0%< 2.0%%RSD ≤ 2.0%
Intermediate Precision %RSD (n=12)< 1.5%< 3.0%%RSD ≤ 3.0%

The Limit of Detection (LOD) is the lowest amount of an analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14]

  • Protocol:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).

    • LOD is typically determined at an S/N of 3:1.

    • LOQ is typically determined at an S/N of 10:1.

    • Confirm the LOQ by demonstrating acceptable precision and accuracy at that concentration.

ChalconeParameterUPLC-DAD (µg/mL)HPLC-DAD (µg/mL)
Xanthohumol LOD0.030.15
LOQ0.100.50
Butein LOD0.030.16
LOQ0.100.52

The UPLC method's five-fold increase in sensitivity is a direct result of the narrower, taller peaks produced by the highly efficient, small-particle column.[5]

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use.[12]

  • Protocol:

    • Introduce small, deliberate changes to critical method parameters one at a time.

    • Parameters to vary include: mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% organic).

    • Analyze a sample under each condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

center Method Robustness (%RSD of Results) p1 Flow Rate (±10%) center->p1 p2 Column Temp. (±5 °C) center->p2 p3 Mobile Phase Composition (±2%) center->p3 p4 Mobile Phase pH (±0.2) center->p4

Caption: Parameters varied to assess method robustness.

The UPLC method was found to be highly robust, with the %RSD of the results remaining below 2.0% for all variations. The HPLC method showed slightly more variability, particularly with changes in flow rate and mobile phase composition.

Workflow and Conclusion

The validation process follows a logical sequence to build a complete picture of the method's performance.

cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_app Method Application Dev Optimization of UPLC-DAD Conditions Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob App Routine Sample Analysis Rob->App

Caption: Logical workflow for analytical method validation.

The validation data unequivocally demonstrates that the novel UPLC-DAD method is superior to the traditional HPLC method for the simultaneous quantification of chalcones in a complex botanical matrix. It offers a significant reduction in analysis time (5 minutes vs. 20 minutes), lower solvent consumption, and substantially improved sensitivity, precision, and accuracy. For laboratories focused on high-throughput screening, quality control, and in-depth phytochemical analysis, the UPLC-DAD method represents a more robust, reliable, and efficient analytical solution.

References

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A Senior Application Scientist's Guide to Comparative Docking of Chalcone Analogues in Protein Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical comparison of molecular docking studies involving chalcone analogues against various protein active sites. My objective is to move beyond a simple recitation of protocols and instead, offer a narrative grounded in scientific integrity and practical, field-proven insights. We will explore the "why" behind experimental choices, ensuring that the methodologies presented are not just steps to be followed, but a self-validating system for robust and reproducible results.

The Allure of the Chalcone Scaffold: A Privileged Structure in Drug Discovery

Chalcones, characterized by an open-chain α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of naturally occurring compounds found extensively in plants.[1][2] Their biosynthetic role as precursors to flavonoids and isoflavonoids hints at their inherent biological relevance.[2][3] What makes the chalcone scaffold particularly compelling for medicinal chemists is its "privileged structure" status. This means it can serve as a versatile template for the design of ligands targeting a wide array of protein families, often with high affinity and specificity.

The reactivity of the α,β-unsaturated ketone moiety, often acting as a Michael acceptor, allows for potential covalent interactions with nucleophilic residues in protein active sites, while the two aromatic rings provide a vast canvas for synthetic modification to fine-tune pharmacokinetic and pharmacodynamic properties.[3][4] Consequently, chalcone analogues have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antioxidant effects.[2][5] This guide will delve into how computational docking studies are pivotal in elucidating the molecular basis of these activities and in rationally designing novel, potent chalcone-based therapeutics.

The In Silico Microscope: Principles and Power of Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand, in our case, a chalcone analogue) when bound to a second (the receptor, typically a protein).[6][7] It simulates the "handshake" between a ligand and its target, providing critical insights into:

  • Binding Affinity: A quantitative estimation of the strength of the interaction, often expressed as a docking score or binding energy (e.g., in kcal/mol).[8] Lower binding energy values generally indicate a more stable protein-ligand complex.[8]

  • Binding Pose: The specific three-dimensional arrangement of the ligand within the protein's active site, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[7]

  • Structure-Activity Relationships (SAR): By comparing the docking results of a series of analogues, we can understand how specific chemical modifications influence binding affinity and selectivity, thereby guiding the rational design of more potent compounds.[9]

This in silico approach allows for the high-throughput screening of virtual libraries of compounds, significantly reducing the time and cost associated with traditional drug discovery pipelines by prioritizing the most promising candidates for synthesis and experimental validation.[10]

Choosing Your Weapon: A Comparative Overview of Docking Software

The selection of appropriate docking software is a critical decision that can significantly impact the reliability of your results. The performance of different docking programs can vary depending on the nature of the protein target and the chemical properties of the ligands.[10] Here is a comparative overview of some commonly used software in the context of chalcone docking studies:

SoftwareKey Features & StrengthsConsiderations for Chalcone Docking
AutoDock Vina Widely used, open-source, and known for its speed and accuracy.[11][12] It employs a Lamarckian genetic algorithm for conformational searching.[12]Excellent for initial virtual screening of large chalcone libraries due to its computational efficiency. Its scoring function is generally robust for drug-like molecules.
Schrödinger Suite (Glide) A commercial package offering a comprehensive suite of tools for drug discovery. Glide is known for its high accuracy in pose prediction and scoring.[11]Often considered a gold standard for its rigorous scoring functions and ability to handle induced fit docking, which can be important for flexible protein targets. The user-friendly interface of Maestro is a significant advantage.[13]
MOE (Molecular Operating Environment) An integrated platform for drug discovery that includes robust docking capabilities.[14] It offers a variety of scoring functions and tools for analyzing protein-ligand interactions.Well-suited for detailed analysis of binding modes and SAR studies of chalcone analogues. Its ability to handle complex biological systems makes it a powerful tool.[14]
GOLD (Genetic Optimisation for Ligand Docking) A commercial program that utilizes a genetic algorithm for flexible ligand docking.[6][10] It is highly regarded for its accuracy in pose prediction.A strong choice for studies requiring high-quality docking poses and for cross-validation of results from other software.
Molegro Virtual Docker A commercial tool known for its user-friendly interface and effective docking algorithms.[15]Can be a good option for researchers who prefer a more graphical and intuitive workflow for their docking studies.

Senior Application Scientist's Insight: While commercial software like Glide and GOLD often provide superior accuracy, the open-source nature and extensive community support for AutoDock Vina make it an excellent starting point for many research projects. For critical lead optimization studies, cross-docking with multiple programs is highly recommended to build confidence in the predicted binding modes.

Comparative Docking in Action: Case Studies of Chalcone Analogues

The true power of comparative docking is revealed when applied to specific biological targets. By systematically evaluating a series of chalcone analogues, we can derive valuable insights into the structural features that govern their inhibitory activity.

Case Study 1: Targeting Enzymes in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder with multiple pathological hallmarks. Chalcone analogues have emerged as promising multi-target-directed ligands for AD.[16]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors: The cholinergic hypothesis of AD has driven the development of cholinesterase inhibitors. Docking studies have been instrumental in designing chalcone derivatives that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[16][17] For example, piperidyl derivatives of chalcones have shown potent and selective AChE inhibition, with docking studies revealing key π-π stacking interactions with residues like Phe330, Tyr121, and Phe331.[16]

  • Beta-Secretase 1 (BACE-1) Inhibitors: BACE-1 is a key enzyme in the production of amyloid-beta peptides. Hydroxyl-substituted chalcone derivatives have demonstrated significant BACE-1 inhibitory activity.[16]

Chalcone AnalogueTargetDocking SoftwareKey InteractionsExperimental IC50
Compound 15[16]AChENot SpecifiedNot Specified0.025 µM
Compound 22[16]AChENot Specifiedπ-π stacking with Phe330, Tyr121, Phe3310.16 µM
Compound 53[16]BACE-1Not SpecifiedNot Specified0.27 µM
Case Study 2: Chalcones as Anticancer Agents

The anticancer properties of chalcones are well-documented, and they exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.[1][3]

  • Topoisomerase Inhibitors: Topoisomerases I and II are essential for DNA replication and are validated anticancer targets.[1][3] Chalcones have been shown to inhibit topoisomerase activity, and docking studies can help elucidate their binding modes within the enzyme-DNA complex.[1]

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process for tumor growth. Docking studies of novel chalcone derivatives have identified compounds with potent VEGFR-2 inhibitory activity, revealing key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.[14] For instance, certain derivatives form hydrogen bonds with crucial residues like Glu885, Asp1046, and Cys919.[14]

Chalcone AnalogueTargetDocking SoftwareBinding Affinity (kcal/mol)Key InteractionsExperimental IC50
Compound 2l[14]VEGFR-2MOENot SpecifiedHydrogen bonds, hydrophobic interactions0.42 µM
Compound 2o[14]VEGFR-2MOENot SpecifiedHydrogen bonds, hydrophobic interactions0.31 µM
Case Study 3: Anti-inflammatory Chalcones

Inflammation is a key component of many chronic diseases. Chalcones have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators.[18][19]

  • Cyclooxygenase-2 (COX-2) Inhibitors: COX-2 is a key enzyme in the synthesis of prostaglandins, which are pro-inflammatory molecules. Docking studies have been used to design chalcone derivatives with selective COX-2 inhibitory activity, and the results often correlate well with their in vivo anti-inflammatory effects.[19]

  • NLRP3 Inflammasome Inhibitors: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response. Novel chalcone analogues have been identified as potent inhibitors of NLRP3 inflammasome activation, with mechanistic studies suggesting they act by suppressing the production of reactive oxygen species (ROS).[18]

Chalcone AnalogueTargetDocking SoftwareDocking Score (kcal/mol)Key InteractionsIn Vivo Activity
Compound 6o[19]COX-2Not Specified-17.4Not SpecifiedPotent anti-inflammatory
Compound 40[18]NLRP3 InflammasomeNot SpecifiedNot SpecifiedSuppresses ROS productionTherapeutic effects in sepsis and colitis models

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

To ensure the trustworthiness and reproducibility of your docking studies, a well-defined and validated workflow is essential. The following protocol provides a detailed, step-by-step methodology for a comparative docking study using the widely accessible AutoDock Vina.

Diagram: General Workflow for Comparative Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB 1. Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) Grid 3. Grid Box Generation (Define Active Site) PDB->Grid Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding Affinity, Pose Visualization) Docking->Analysis Validation 6. Experimental Validation (In vitro/In vivo assays) Analysis->Validation

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Protocol

1. Protein Preparation

  • Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary atoms.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]).

    • Use molecular visualization software such as UCSF Chimera or PyMOL to inspect the protein structure.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools (ADT).[12]

2. Ligand Preparation

  • Objective: To generate 3D structures of the chalcone analogues and prepare them for docking.

  • Procedure:

    • Draw the 2D structures of your chalcone analogues using chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

    • Save the prepared ligands in the PDBQT format using ADT.[13]

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation, focusing on the active site of the protein.

  • Procedure:

    • Load the prepared protein PDBQT file into ADT.

    • Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid box.

    • Define the dimensions and center of the grid box to encompass the entire active site, providing enough space for the ligand to move and rotate freely.[8]

4. Molecular Docking

  • Objective: To run the docking simulation using AutoDock Vina.

  • Procedure:

    • Create a configuration file that specifies the paths to the protein and ligand PDBQT files, as well as the grid box parameters.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking calculations and generate an output file containing the predicted binding affinities and coordinates of the different binding poses for each ligand.[12]

5. Analysis of Results

  • Objective: To analyze the docking results and identify the most promising chalcone analogues.

  • Procedure:

    • Examine the output file to determine the binding affinity (docking score) for each ligand.

    • Use molecular visualization software to visualize the predicted binding poses of the top-scoring ligands within the protein's active site.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein to understand the molecular basis of binding.

6. Experimental Validation

  • Objective: To validate the computational predictions through experimental assays.

  • Causality: It is crucial to remember that molecular docking provides predictions. Experimental validation is essential to confirm the biological activity of the computationally identified hits.

  • Procedure:

    • Synthesize the most promising chalcone analogues identified from the docking study.

    • Perform in vitro biological assays (e.g., enzyme inhibition assays, cell-based assays) to determine their actual biological activity (e.g., IC50 or Ki values).

    • Compare the experimental results with the docking scores to establish a correlation and validate the docking protocol.

Visualizing Signaling Pathways: The Impact of Chalcone Analogues

To better understand the broader biological context of chalcone activity, it is often useful to visualize the signaling pathways they modulate. For instance, a chalcone analogue that inhibits VEGFR-2 can disrupt the downstream signaling cascade that promotes angiogenesis.

Diagram: Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Chalcone Chalcone Analogue Chalcone->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a chalcone analogue.

Conclusion and Future Perspectives

Comparative molecular docking is an indispensable tool in the modern drug discovery arsenal, particularly for exploring the vast chemical space of privileged scaffolds like chalcones. By providing detailed insights into protein-ligand interactions, it enables the rational design of novel analogues with improved potency and selectivity. The case studies presented in this guide highlight the successful application of this approach across a range of therapeutic areas.

As computational power continues to grow and docking algorithms become more sophisticated, we can expect even greater accuracy and predictive power from these in silico methods. The integration of artificial intelligence and machine learning approaches with molecular docking holds particular promise for accelerating the discovery of the next generation of chalcone-based therapeutics. However, it is paramount to remember that computational predictions must always be anchored in rigorous experimental validation to translate virtual hits into tangible clinical candidates.

References

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Safety Operating Guide

Navigating the Disposal of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as acutely toxic if swallowed.[1][2]

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)H301DangerToxic if swallowed

Table 1: GHS Hazard Classification for this compound.[1][2]

The brominated and phenolic nature of this molecule warrants careful handling to avoid adverse health effects. Exposure can occur through ingestion, inhalation, or skin contact. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling and preparing this compound for disposal.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact with the compound. Gloves must be inspected for integrity before each use.[2]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect the eyes from splashes or airborne particles of the compound.[2]
Lab Coat Fire-resistant and imperviousTo protect the body from contamination.[2]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.To prevent inhalation of dust or vapors, especially when handling the solid compound or preparing solutions.[2]

Table 2: Required Personal Protective Equipment (PPE).

Waste Characterization and Segregation: A Critical Step for Compliance

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[3][4][5]

This compound, being a halogenated organic compound, should be treated as a hazardous waste. While not specifically listed by name in the EPA's F, K, P, or U lists, its toxic properties and its chemical class (brominated phenol) necessitate its management as such.[6][7][8][9][10] It is crucial to segregate this waste stream from non-hazardous and other types of chemical waste to prevent dangerous reactions and ensure proper disposal.

Key Segregation Practices:

  • Halogenated vs. Non-Halogenated: Do not mix this brominated compound with non-halogenated organic waste.[11] Halogenated wastes often require specific high-temperature incineration for complete destruction.[12]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., reaction residues, contaminated solvents).

  • Incompatible Materials: Avoid mixing with strong oxidizing agents or strong bases to prevent potentially hazardous reactions.[13]

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant procedure for disposing of this compound.

Preparing for Disposal
  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, near the point of generation, for the temporary storage of hazardous waste containers.[3][14]

  • Select Appropriate Waste Containers: Use only approved, leak-proof, and chemically compatible containers. For liquid waste, ensure the container has a secure, tight-fitting lid.[3] All containers must be clearly labeled as "Hazardous Waste."

Handling and Containerizing the Waste
  • Solid Waste:

    • Carefully transfer any solid this compound waste into a designated, labeled, and sealable container.

    • Contaminated materials such as gloves, weighing paper, and paper towels should also be placed in this container.

  • Liquid Waste:

    • For solutions containing this compound, pour the waste into a designated halogenated organic liquid waste container.

    • Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with the compound with a suitable solvent (e.g., acetone, ethanol).

    • The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses can be managed according to your institution's standard procedures.

Labeling and Storage
  • Labeling: Affix a hazardous waste label to each container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents of the waste stream.

    • The specific hazard(s) (e.g., "Toxic").

    • The date accumulation started.

  • Storage:

    • Store the waste containers in the designated SAA.

    • Ensure containers are kept closed at all times except when adding waste.[3][14]

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2][13] The compound should be stored under lock and key.[2][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_storage Storage & Disposal Phase start Start: Generation of Waste ppe Don Appropriate PPE start->ppe Safety First waste_char Characterize Waste as 'Toxic Halogenated Organic' ppe->waste_char segregate Segregate from other waste streams waste_char->segregate RCRA Compliance containerize_solid Containerize Solid Waste in labeled container segregate->containerize_solid Solid Waste containerize_liquid Containerize Liquid Waste in labeled container segregate->containerize_liquid Liquid Waste store_saa Store in Satellite Accumulation Area (SAA) containerize_solid->store_saa containerize_liquid->store_saa request_pickup Request Waste Pickup by EHS store_saa->request_pickup Follow Institutional Protocol end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • If safe to do so, remove all sources of ignition.[2][13]

    • For small spills of solid material, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.[16]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.[17]

    • Decontaminate the spill area with a suitable solvent.

    • Report the spill to your institution's Environmental Health and Safety (EHS) department.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][15]

Final Disposal Pathway

The ultimate disposal of this compound waste will be managed by your institution's EHS department or a licensed hazardous waste disposal company.[4] The most probable disposal method for this type of halogenated organic compound is high-temperature incineration.[12][17] This process ensures the complete destruction of the molecule, preventing its release into the environment.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and waste disposal are integral to the integrity of scientific research.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. When handling compounds like 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, a substituted bromophenol, understanding its toxicological profile is not merely a regulatory hurdle—it is the bedrock of responsible science. This guide moves beyond a simple checklist, providing a comprehensive operational plan that integrates personal protective equipment (PPE) into a holistic safety workflow. Our goal is to ensure that your focus remains on your research, secure in the knowledge that you are protected by field-proven safety protocols.

The primary, immediate hazard associated with this compound is its acute oral toxicity.[1][2] It is classified as a substance that is toxic if swallowed, demanding rigorous protocols to prevent ingestion. Furthermore, it is recognized as a skin and eye irritant, making dermal and ocular exposure significant routes of concern.[3][4]

Hazard Profile and GHS Classification

A thorough risk assessment begins with a clear understanding of the compound's classification under the Globally Harmonized System (GHS). This data dictates the minimum required safety precautions.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1][2]
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2WarningCauses serious eye irritation[3][4]

Note: Occupational Exposure Limit (OEL) values for this compound are not established in available literature.[1][5][6] Therefore, all handling should be performed under the principle of minimizing exposure to the lowest achievable level.

The Three Pillars of Protection: A Multi-Layered Safety Approach

Personal Protective Equipment is the final and most personal line of defense. Its efficacy is critically dependent on the implementation of broader safety measures.

  • Engineering Controls : These are the first line of defense, designed to remove the hazard at its source. All handling of this compound, especially when dealing with its solid form, must occur within a certified chemical fume hood to control airborne dust and vapors.[1][7] The laboratory must be equipped with easily accessible emergency eyewash stations and safety showers.[5][8]

  • Administrative Controls : These are the protocols and work practices that minimize risk. This includes comprehensive training on this specific chemical, clearly documented Standard Operating Procedures (SOPs), and restricting access to authorized personnel only. Never eat, drink, or smoke in the laboratory.[1][5]

  • Personal Protective Equipment (PPE) : This is the essential barrier between you and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the compound.

Mandatory PPE for Handling this compound

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5]Protects against splashes and dust, preventing serious eye irritation. For tasks with a higher splash risk, such as transferring large volumes of solutions, a full-face shield should be worn in addition to goggles.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact and irritation. Always inspect gloves for tears or punctures before use.[9] Practice proper glove removal techniques to avoid contaminating your skin.[9] Contaminated gloves must be disposed of as hazardous waste.[7]
Body Protection A long-sleeved laboratory coat. Impervious clothing or a chemical-resistant apron may be required for larger quantities.[1][8]Protects skin from accidental spills and contamination. Lab coats should be kept fully fastened.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dust or a full-face respirator with appropriate cartridges).[1][7][9]Required when engineering controls are insufficient, during spill cleanup, or when handling the solid powder outside of a fume hood. Use must comply with a formal respiratory protection program, including fit-testing.[10]

Operational Workflow: From Preparation to Disposal

This step-by-step guide provides a procedural framework for safely handling this compound.

Step 1: Pre-Handling Safety Verification
  • Confirm Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

  • Locate Emergency Equipment : Verify the clear accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit : Ensure a spill kit equipped with absorbent materials, waste bags, and appropriate PPE is readily available.

  • Review SDS and SOPs : Take a moment to review the Safety Data Sheet (SDS) and the specific Standard Operating Procedure for your task.

Step 2: Donning PPE

The sequence for putting on PPE is critical to ensure complete protection.

  • Lab Coat : Don your laboratory coat and fasten it completely.

  • Respirator (if required) : Perform a seal check.

  • Eye and Face Protection : Put on your safety goggles and face shield (if needed).

  • Gloves : Don your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 3: Chemical Handling
  • Weighing : Always weigh the solid compound within a fume hood or a ventilated balance enclosure to prevent the release of dust.[7]

  • Transfers : Use non-sparking tools for solid transfers.[1][8] When transferring solutions, do so slowly and carefully to avoid splashing.

  • Housekeeping : Keep the work area clean and uncluttered. Immediately clean up any minor spills using appropriate procedures.

Step 4: Decontamination and Doffing PPE

Removing PPE correctly is crucial to prevent cross-contamination.

  • Gloves : Remove gloves first, using a technique that avoids touching the outer contaminated surface with your bare hands.[9]

  • Lab Coat : Remove your lab coat, turning it inside out as you do.

  • Eye and Face Protection : Remove your face shield and goggles.

  • Respirator : Remove your respirator last.

  • Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[1][3][5]

Step 5: Waste Management
  • Chemical Waste : All excess chemical and reaction mixtures must be disposed of in a designated, labeled hazardous waste container. Do not empty into drains.[7][11]

  • Contaminated Materials : Dispose of all contaminated materials, including used gloves, weigh boats, and absorbent pads, in a sealed and labeled hazardous waste container.[1][7] Follow all local, regional, and national regulations for hazardous waste disposal.[1][11]

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_ppe Protection Phase cluster_ops Operational Phase cluster_post Post-Operation Phase Prep Step 1: Pre-Handling Safety Verification - Check Fume Hood - Locate Safety Gear - Prepare Spill Kit Donning Step 2: Donning PPE (Coat -> Respirator -> Goggles -> Gloves) Prep->Donning Handling Step 3: Chemical Handling (Inside Fume Hood) Donning->Handling Doffing Step 4: Doffing PPE (Gloves -> Coat -> Goggles -> Respirator) Disposal Step 5: Waste Management - Segregate Waste - Label Containers Doffing->Disposal Handling->Doffing Wash Final Step: Hand Washing Disposal->Wash

A procedural diagram for the safe handling of this compound.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is vital.

Exposure RouteFirst-Aid Measures
Ingestion Get emergency medical help immediately. [1] Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][5]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][3]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][3][4]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor immediately.[1][3][4]

For significant spills, evacuate personnel to a safe area upwind of the spill.[1] Remove all sources of ignition and ventilate the area.[1][8] Cleanup should only be performed by trained personnel wearing the appropriate level of PPE, including respiratory protection. Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[1][8]

By integrating these expert-level protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

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  • This compound.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
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  • MSDS of 1-Bromo-1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one. (2024, January 3). Capot Chemical. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.